molecular formula C12H23O14P B3052756 Trehalose-6-phosphate CAS No. 4484-88-2

Trehalose-6-phosphate

Numéro de catalogue: B3052756
Numéro CAS: 4484-88-2
Poids moléculaire: 422.28 g/mol
Clé InChI: LABSPYBHMPDTEL-LIZSDCNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trehalose-6-phosphate (T6P) is an essential plant sugar signal metabolite that regulates carbon allocation and metabolic pathways linking growth and development to sucrose availability. Its levels are strongly correlated with sucrose in plant tissues, making it a key indicator of sucrose status and a central regulator in the homeostatic mechanism that maintains sucrose levels within an optimal range for specific cell types and developmental stages. The primary mechanism of action for T6P involves the inhibition of the SnRK1 protein kinase (SNF1-related kinase 1). By inhibiting SnRK1, T6P promotes anabolic processes and biosynthetic pathways, thereby acting as a potent promoter of growth. Research has demonstrated that targeted increases in T6P levels, for example through the application of a membrane-permeable precursor during early grain filling in wheat, can significantly enhance crop yield. This effect is driven by the co-ordinated upregulation of both "source" processes, such as increased CO2 fixation and photosynthetic activity, and "sink" processes, including the enhancement of starchy endosperm volume and the upregulation of genes responsible for starch, amino acid, and protein synthesis. Consequently, T6P is a crucial compound for research applications aimed at understanding and improving plant resource allocation, crop yield potential, and resilience to environmental stressors. Its study is vital for advancing sustainable agriculture, with recent field trials showing promising results in achieving yield improvements without additional water or fertilizer inputs.

Propriétés

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSPYBHMPDTEL-LIZSDCNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trehalose 6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4484-88-2
Record name Trehalose, 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4484-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trehalose-6-Phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trehalose 6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Trehalose-6-Phosphate: The Central Regulator of Plant Stress Response and Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate network of plant signaling, few molecules have emerged with the regulatory significance of Trehalose-6-Phosphate (T6P). Once considered merely an intermediate in the synthesis of a minor disaccharide, T6P is now understood to be a pivotal signaling hub, acting as a direct proxy for sucrose availability and orchestrating the delicate balance between growth and survival, particularly under environmental stress. This technical guide provides an in-depth exploration of the role of T6P in the plant stress response, intended for researchers, scientists, and professionals in agricultural and pharmaceutical development. We will dissect the core signaling pathway, examine its function across various abiotic stresses, and provide validated experimental protocols for its investigation. The central thesis of this guide is that T6P functions as a master regulator, translating the plant's carbon status into actionable developmental and defensive strategies, making it a prime target for the development of stress-resilient crops.

Foundational Biochemistry: The T6P Synthesis Pathway

While the disaccharide trehalose is a well-known osmoprotectant in many organisms, its typically low concentration in higher plants points towards a more nuanced, regulatory function for its metabolic pathway.[1][2] The synthesis is a conserved two-step process central to understanding its role:

  • Synthesis of T6P: this compound Synthase (TPS) catalyzes the formation of T6P from UDP-glucose (UDPG) and glucose-6-phosphate (G6P), two primary products of carbon metabolism.[3][4] Plants possess a family of TPS genes, with certain classes being differentially regulated in response to developmental cues and environmental stresses.[2][5]

  • Synthesis of Trehalose: this compound Phosphatase (TPP) subsequently dephosphorylates T6P to yield trehalose.[3][4] Like TPS, TPPs are encoded by a multi-gene family, and their expression is also tightly regulated.[6][7]

Crucially, it is the concentration of the intermediate, T6P, rather than the final product, trehalose, that serves as the primary signaling entity in most stress-related contexts in higher plants.[8][9]

T6P_Synthesis_Pathway UDPG UDP-Glucose TPS TPS (this compound Synthase) UDPG->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound (T6P) (Signaling Hub) TPP TPP (this compound Phosphatase) T6P->TPP Tre Trehalose TPS->T6P TPP->Tre

Figure 1: The Trehalose Biosynthesis Pathway in Plants.

The Core Signaling Nexus: T6P and the SnRK1 Kinase

The primary mechanism through which T6P exerts its profound regulatory effects is its interaction with the SNF1-related protein kinase 1 (SnRK1) . This interaction forms the central axis of a signaling cascade that informs the plant whether it is in a state of "feast" (abundant energy) or "famine" (energy deficit).

  • SnRK1: The 'Famine' Sensor: SnRK1 is a highly conserved energy sensor, homologous to AMPK in mammals.[1][10] When cellular energy levels are low (low sucrose), SnRK1 is active. It acts as a master brake on growth, phosphorylating numerous downstream targets to inhibit energy-consuming anabolic processes (like protein and cell wall synthesis) and activate catabolic programs to mobilize stored reserves.[11][12][13] This is the essential survival response under starvation or stress.

  • T6P: The 'Feast' Signal: The concentration of T6P is tightly correlated with the level of sucrose, the main transport sugar in plants.[14][15][16] When sucrose is abundant, T6P levels rise. The critical discovery was that T6P is a potent inhibitor of SnRK1 activity .[10][11][14]

This dynamic creates a simple but elegant homeostatic loop:

  • High Sucrose → High T6P → SnRK1 Inhibition → Growth & Biosynthesis Promoted.

  • Low Sucrose → Low T6P → SnRK1 Activation → Growth Arrest & Catabolism Promoted.

This T6P/SnRK1 nexus allows the plant to couple its growth rate directly to its real-time carbon availability, preventing catastrophic energy expenditure when resources are scarce. This system also interacts with other major growth regulators; for instance, active SnRK1 is known to inhibit the Target of Rapamycin (TOR) kinase, another central promoter of cell growth.[12][17]

T6P_Signaling_Pathway cluster_conditions Cellular Energy Status cluster_outcomes Cellular Response High_Sucrose High Sucrose (FEAST) T6P This compound (T6P) High_Sucrose->T6P increases Low_Sucrose Low Sucrose / Stress (FAMINE) Low_Sucrose->T6P decreases SnRK1 SnRK1 Kinase (Energy Deficit Sensor) T6P->SnRK1 INHIBITS TOR TOR Kinase (Master Growth Regulator) SnRK1->TOR INHIBITS Growth Anabolism & Growth (e.g., Protein Synthesis, Cell Division) SnRK1->Growth REPRESSES Survival Catabolism & Survival (e.g., Autophagy, Starch Mobilization) SnRK1->Survival ACTIVATES TOR->Growth PROMOTES

Figure 2: The T6P-SnRK1 signaling hub regulating plant growth and survival.

T6P as a Modulator of Abiotic Stress Responses

Abiotic stress fundamentally creates a conflict between survival and growth by disrupting carbon assimilation and energy balance. The T6P/SnRK1 pathway is therefore perfectly positioned to mediate the plant's response. By modulating T6P levels, plants can strategically reallocate resources, a finding with profound implications for crop science.[8]

Stress TypeObserved Role of T6P Signaling & Experimental EvidenceKey References
Drought Modifying T6P levels can significantly improve drought tolerance.[3][14] Increasing T6P in maize reproductive tissues maintained assimilate partitioning to kernels, preventing yield loss under drought.[8] T6P accumulation can also prime plants for faster growth recovery after drought is relieved.[14][3][8][14][18]
Salinity Trehalose metabolism is integral to salt stress tolerance.[19][20] Overexpression of specific TPP genes, such as rice OsTPP1 or Arabidopsis AtTPPD, enhances plant tolerance to high salinity, correlating with altered sugar metabolism.[21][22][23][19][20][21][22]
Temperature T6P levels increase during cold acclimation, which primes gene expression for a rapid growth spurt upon return to warmer temperatures.[14] T6P signaling integrates temperature cues with sugar status to regulate hypocotyl elongation via the KIN10-PIF4 module.[24][10][14][24]

The overarching principle is that under stress, a general decrease in carbon fixation leads to lower sucrose and T6P levels, activating SnRK1 to initiate a conservative, survival-oriented metabolic state. However, targeted genetic manipulation to maintain T6P in critical sink tissues (like developing seeds) can override this systemic signal locally, preserving yield in otherwise non-permissive conditions.[8][14]

Methodologies for T6P Research: Protocols & Workflows

Investigating T6P's role requires precise and robust methodologies. The molecule's extremely low in-vivo concentration and the presence of interfering isomers make its quantification a significant analytical challenge.[9][25]

Experimental Workflow Overview

A typical investigation into T6P's role in a specific stress response follows a multi-faceted approach, integrating physiological, metabolic, and molecular analyses.

Figure 3: Integrated workflow for studying T6P in plant stress.
Protocol: Quantification of T6P via HILIC-LC-MS/MS

Causality: This method is the gold standard due to its superior sensitivity and specificity, which are essential for accurately measuring the picomolar to nanomolar concentrations of T6P found in plant tissues.[25] Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen for its ability to retain and separate highly polar compounds like sugar phosphates.[26] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique fragmentation pattern (precursor ion → product ion), distinguishing T6P from its isomers.

Methodology:

  • Sample Collection and Quenching (Self-Validating Step):

    • Excise plant tissue (e.g., leaf disc, root tip) and immediately plunge it into liquid nitrogen.

    • Rationale: This step is critical to instantly halt all enzymatic activity, preventing any post-sampling changes in T6P levels. The validity of the final measurement depends entirely on the effectiveness of this quenching.

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., Methanol:Chloroform:Water 10:3:1 v/v/v) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-T6P).

    • Rationale: Cold solvent minimizes degradation. The internal standard is chemically identical to T6P but mass-shifted, allowing it to be distinguished by the mass spectrometer. It co-extracts with the analyte and corrects for any sample loss during preparation and for matrix effects during analysis, ensuring quantitative accuracy.

    • Vortex vigorously and incubate at -20°C for 2 hours with shaking.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant containing the polar metabolites.

  • Chromatographic Separation (HILIC):

    • Column: Amide-based HILIC column (e.g., Waters Acquity BEH Amide).

    • Mobile Phase A: Acetonitrile with 0.1% ammonium hydroxide.

    • Mobile Phase B: Water with 0.1% ammonium hydroxide.

    • Gradient: Start at high organic (e.g., 85% A) and gradually increase the aqueous component (B) to elute polar compounds.

    • Rationale: This setup effectively retains T6P while allowing less polar contaminants to pass through, providing a clean separation for MS analysis.

  • Mass Spectrometry Detection (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • T6P: m/z 419 → m/z 79 (or other characteristic fragments).

      • ¹³C₁₂-T6P (Internal Standard): m/z 431 → m/z 79.

    • Rationale: MRM is highly specific. The instrument is set to only detect ions with the precursor mass of T6P that fragment to produce a specific product ion mass. This filters out noise from other co-eluting compounds.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous T6P and the ¹³C₁₂-T6P internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of T6P in the original sample by comparing this ratio to a standard curve prepared with known concentrations of T6P and the internal standard.

Protocol: Gene Expression Analysis of TPS and TPP Genes via RT-qPCR

Causality: While T6P levels provide a snapshot of the metabolic state, analyzing the expression of its synthesizing (TPS) and degrading (TPP) enzymes reveals the plant's transcriptional response to stress.[6][7] This helps determine if changes in T6P are due to active regulation of its metabolic genes.

Methodology:

  • RNA Extraction:

    • Use tissue collected and flash-frozen as described in 4.2.1.

    • Extract total RNA using a commercial kit (e.g., Qiagen RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

    • Rationale: High-quality, DNA-free RNA is essential for accurate reverse transcription and subsequent quantification.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.

    • Rationale: This converts the unstable RNA message into a stable DNA copy that can be used as a template for PCR amplification.

  • Quantitative PCR (qPCR):

    • Primer Design (Self-Validating Step): Design primers specific to the TPS or TPP gene of interest. Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA. Validate primer efficiency by running a standard curve; efficiency should be between 90-110%.

    • Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, and the designed forward and reverse primers. Add the cDNA template.

    • Instrumentation: Run the reaction on a real-time PCR cycler.

    • Data Analysis:

      • Determine the quantification cycle (Cq) for each gene of interest and for at least two stable reference (housekeeping) genes (e.g., ACTIN, UBIQUITIN).

      • Calculate the relative expression level using the 2-ΔΔCq method, normalizing the expression of the gene of interest to the geometric mean of the reference genes.

      • Rationale: Normalization to stable reference genes is crucial to correct for variations in the amount of starting RNA and cDNA synthesis efficiency, ensuring that observed changes are due to biological effects and not technical variability.

Conclusion and Future Perspectives

This compound is no longer a metabolic curiosity but a cornerstone of plant physiology, acting as the nexus between carbon availability, developmental programming, and stress adaptation. Its role as an inhibitor of the energy-deprivation kinase SnRK1 provides a clear, mechanistic link between the plant's energy status and its decision to either grow or defend.

The potential for agricultural application is immense. The targeted manipulation of T6P levels, whether through precision breeding, genetic engineering of TPS and TPP genes, or the development of novel chemical regulators, offers a promising strategy to enhance crop resilience.[9][14][27] By fine-tuning this central signaling pathway, it may be possible to uncouple yield from the detrimental effects of drought, salinity, and temperature extremes, thereby safeguarding global food security in a changing climate. Future research will undoubtedly focus on elucidating the specific functions of the numerous TPS and TPP isoforms, mapping the downstream targets of the T6P/SnRK1 pathway, and understanding its complex interplay with phytohormone networks.

References

  • Sarkar, T., & Sadhukhan, A. (2022). Imperative role of trehalose metabolism and this compound signaling on salt stress responses in plants. Physiologia Plantarum, 174(1), e13647. [Link]
  • Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Biochemical Society Transactions, 48(5), 1893-1904. [Link]
  • Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 12-23. [Link]
  • Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience.
  • Fichtner, F., & Lunn, J. E. (2021). Role of this compound in plant system under adverse situations.
  • Figueroa, C. M., & Lunn, J. E. (2016). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 7, 941. [Link]
  • König, J., et al. (2014). The Redox-Sensitive Chloroplast this compound Phosphatase AtTPPD Regulates Salt Stress Tolerance. Antioxidants & Redox Signaling, 21(9), 1289-1304. [Link]
  • Wingler, A., et al. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology, 158(3), 1241-1251. [Link]
  • Iordachescu, M., & Imai, R. (2008). Trehalose biosynthesis in response to abiotic stresses. Journal of Integrative Plant Biology, 50(11), 1377-1384. [Link]
  • Zhang, H., et al. (2022). Genome-wide analysis of this compound phosphatases (TPP) gene family in wheat indicates their roles in plant development and stress response. BMC Plant Biology, 22(1), 120. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience. [Link]
  • Li, A., et al. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19(1), 386. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS, 100(11), 6849-6854. [Link]
  • Zhang, Y., et al. (2023). Genome-Wide Identification and Analysis of Stress Response of this compound Synthase and this compound Phosphatase Genes in Quinoa. International Journal of Molecular Sciences, 24(8), 7015. [Link]
  • Li, M., et al. (2023). Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.). International Journal of Molecular Sciences, 24(4), 4068. [Link]
  • Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. PMC. [Link]
  • Wang, Y., et al. (2024). Genome-Wide Analysis of this compound Phosphatase Gene Family and Their Expression Profiles in Response to Abiotic Stress in Groundnut. International Journal of Molecular Sciences, 25(8), 4153. [Link]
  • Belda-Palazón, B., et al. (2023). Critical roles of three sugar-related proteins (HXK, SnRK1, TOR) in regulating plant growth and stress responses. Horticulture Research, 10(11), uhad190. [Link]
  • Sarkar, T., & Sadhukhan, A. (2022). Imperative role of trehalose metabolism and this compound signaling on salt stress responses in plants.
  • Yang, Y., et al. (2023). Trehalose alleviates salt tolerance by improving photosynthetic performance and maintaining mineral ion homeostasis in tomato plants. Frontiers in Plant Science, 14, 1109401. [Link]
  • Nunes, C., et al. (2013). Trehalose 6-Phosphate/SnRK1 Signaling Pathway Primes Growth Recovery following Relief of Sink Limitation. Plant Physiology, 162(3), 1720-1732. [Link]
  • Ge, L. F., et al. (2008). Overexpression of the this compound phosphatase gene OsTPP1 confers stress tolerance in rice and results in the activation of stress responsive genes. ProQuest. [Link]
  • Ge, L. F., et al. (2008). Overexpression of the this compound phosphatase gene OsTPP1 confers stress tolerance in rice and results in the activation of stress responsive genes. Semantic Scholar. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). Sugar signalling pathways regulating plant metabolism and growth.
  • Lee, J. H., et al. (2020). This compound signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. The Plant Cell, 32(1), 133-149. [Link]
  • Fichtner, F. (n.d.). T6P signalling. Heinrich Heine University Düsseldorf. [Link]
  • Wingler, A., & Henriques, R. (2022). Interactions between Tre6P and SnRK1 signaling.
  • Toraño, A., et al. (2016). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • Fichtner, F., & Lunn, J. (2020). T6P - the “insulin” of the plants. Max-Planck-Gesellschaft. [Link]
  • Williams, B., et al. (2015). Inhibition of SnRK1 activity by T6P inhibits autophagy under abiotic stress.
  • Schluepmann, H. (2004). T6P quantification and trehalase gene expression.
  • Lunn, J. E., et al. (2014). This compound: Connecting Plant Metabolism and Development.
  • Vogel, G., et al. (1998). This compound phosphatases from Arabidopsis thaliana: identification by functional complementation of the yeast tps2 mutant. The Plant Journal, 13(5), 673-683. [Link]
  • Soto-Burgos, J., & Bassham, D. C. (2017). SnRK1 activates autophagy via the TOR signaling pathway in Arabidopsis thaliana. PMC. [Link]
  • Toraño, A., et al. (2016). Linearity for T6P as determined by CE-MS in water and plant matrix.
  • Soto-Burgos, J., & Bassham, D. C. (2017).

Sources

A Technical Guide to the Trehalose-6-Phosphate Biosynthesis and Signaling Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose-6-phosphate (T6P) has emerged from relative obscurity as a minor metabolic intermediate to a central signaling molecule in plants. In Arabidopsis thaliana, the T6P pathway is a critical integrator of metabolic status, particularly sucrose availability, with developmental and growth programs. It is indispensable for normal plant life, with disruptions leading to profound phenotypic consequences, including embryo lethality.[1][2][3] This guide provides an in-depth technical examination of the core T6P biosynthetic pathway, its multifaceted regulatory functions, and the established methodologies for its investigation. We will explore the enzymatic machinery, the genetic framework of the this compound Synthase (TPS) and Phosphatase (TPP) families, and the pivotal interaction of T6P with the SnRK1 energy-sensing kinase. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore and manipulate this crucial signaling hub for applications in crop improvement and beyond.

Introduction: T6P as a Master Regulator of Carbon Allocation

For decades, the disaccharide trehalose was primarily known for its role as an osmoprotectant in desiccation-tolerant organisms. Most higher plants, including the model organism Arabidopsis thaliana, accumulate only trace amounts of trehalose, which initially suggested the pathway was a vestigial remnant.[4] However, genetic manipulation of the pathway's enzymes revealed dramatic effects on plant growth, development, and metabolism.[3][5] This paradigm shift was driven by the discovery that the precursor, this compound (T6P), not trehalose itself, is the potent signaling molecule.

The T6P pathway is now understood to be a homeostatic regulator analogous to the insulin-glucagon system in animals.[6] T6P levels rise and fall in direct correlation with sucrose, the primary product of photosynthesis and transport sugar in plants.[6][7] By acting as a direct signal of sucrose availability, T6P orchestrates the allocation of carbon resources, informing the plant when to invest in growth (high sucrose/T6P) and when to conserve resources (low sucrose/T6P). Its influence extends from embryogenesis and flowering to starch metabolism and stress responses, making it a focal point for understanding and engineering plant productivity.[1][8][9]

The Core Biosynthetic Machinery

The synthesis of trehalose in Arabidopsis is a conserved two-step enzymatic process. The concentration and activity of the pathway's enzymes are tightly regulated to maintain T6P at the low micromolar levels characteristic of a signaling molecule.[3]

Step 1: Synthesis of T6P by this compound Synthase (TPS) The first committed step is the synthesis of T6P from glucose-6-phosphate (G6P) and UDP-glucose (UDPG), catalyzed by this compound Synthase (TPS).[5]

UDP-glucose + Glucose-6-phosphate --[TPS]--> this compound + UDP

Step 2: Dephosphorylation of T6P by this compound Phosphatase (TPP) T6P is subsequently dephosphorylated to produce free trehalose and inorganic phosphate (Pi), a reaction catalyzed by this compound Phosphatase (TPP).[5]

This compound --[TPP]--> Trehalose + Pi

T6P_Biosynthesis cluster_synthesis Synthesis cluster_dephosphorylation Dephosphorylation UDPG UDP-Glucose TPS TPS (this compound Synthase) UDPG->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound TPP TPP (this compound Phosphatase) T6P->TPP Step 2 Trehalose Trehalose UDP UDP Pi Pi TPS->T6P Step 1 TPS->UDP TPP->Trehalose TPP->Pi

Figure 1: The core two-step T6P biosynthesis pathway in Arabidopsis thaliana.

The Arabidopsis TPS Gene Family

The Arabidopsis genome contains a family of 11 TPS genes, which are divided into two distinct classes based on sequence homology and function.[10][11]

  • Class I (TPS1-4): These proteins contain both a TPS domain and a TPP-like domain. Crucially, AtTPS1 is the primary catalytically active synthase and is essential for plant viability.[12] Loss-of-function mutations in TPS1 are embryo-lethal, with development arresting at the torpedo stage, highlighting its non-redundant role.[1][10] TPS2 and TPS4 show some catalytic activity, while TPS3 is likely a pseudogene.[10]

  • Class II (TPS5-11): These proteins are generally considered catalytically inactive or have very low activity.[13][14] They are thought to function primarily as regulatory proteins, potentially interacting with other proteins like SnRK1 to modulate signaling.[14]

Table 1: The this compound Synthase (TPS) Gene Family in Arabidopsis thaliana

Gene Class Catalytic Activity Key Characteristics
AtTPS1 I Yes Essential for embryo development and post-embryonic growth; primary source of T6P.[1][10]
AtTPS2 I Yes Catalytically active, but cannot complement the tps1 mutant phenotype.[10]
AtTPS3 I No Likely a pseudogene.[10]
AtTPS4 I Yes Catalytically active.[10]

| AtTPS5-11| II | No/Low | Thought to have regulatory functions; interact with SnRK1.[13][14] |

The Arabidopsis TPP Gene Family

Complementing the synthases is a family of 10 TPP genes in Arabidopsis. Unlike the TPS family, most TPPs appear to be catalytically active.[14] They exhibit diverse and often specific expression patterns throughout the plant, suggesting they play distinct roles in fine-tuning T6P levels in different tissues and at different developmental stages.[15][16] For example, overexpression of certain TPPs can lead to enhanced drought tolerance.[16][17]

T6P Signaling: A Nexus of Carbon Metabolism and Plant Growth

The significance of the T6P pathway lies in its function as a signaling network that translates the plant's carbon status into concrete developmental action.

The T6P-SnRK1 Regulatory Hub

A cornerstone of T6P signaling is its interaction with the SNF1-related protein kinase 1 (SnRK1) . SnRK1 is a master regulator that is activated under low energy/sugar conditions, where it phosphorylates downstream targets to shut down energy-consuming anabolic processes and promote catabolism to restore energy balance.[18][19]

Crucially, T6P inhibits the activity of SnRK1 .[18][19][20] This creates a powerful regulatory switch:

  • High Sucrose -> High T6P -> SnRK1 Inhibition -> Growth Promotion: When carbon is abundant, elevated T6P levels suppress SnRK1, thereby "licensing" the use of carbon for biosynthetic processes like protein and cell wall synthesis, leading to growth.

  • Low Sucrose -> Low T6P -> SnRK1 Activation -> Growth Arrest: When carbon is scarce, low T6P levels relieve this inhibition, allowing SnRK1 to become active and enforce a conservative, energy-saving state.

Regulation of Starch Metabolism

T6P plays a dual role in managing transitory starch reserves in leaves:

  • Starch Synthesis: T6P promotes the synthesis of starch. It acts in the cytosol to trigger a thioredoxin-mediated redox activation of ADP-glucose pyrophosphorylase (AGPase), a key regulatory enzyme of starch synthesis located in the chloroplast.[5][8] This links high sucrose levels directly to increased carbon storage.

  • Starch Degradation: Conversely, high levels of T6P inhibit starch breakdown at night.[21][22] This feedback mechanism ensures that starch reserves are mobilized according to the plant's overall demand for sucrose, preventing premature depletion.[22]

T6P_Signaling cluster_growth Growth & Anabolism cluster_storage Carbon Storage Sucrose High Sucrose (Carbon Availability) T6P This compound (T6P) Sucrose->T6P stimulates synthesis SnRK1 SnRK1 (Energy Deprivation Kinase) T6P->SnRK1 inhibits RootDev Lateral Root Formation T6P->RootDev promotes Starch_Synth Starch Synthesis (via AGPase activation) T6P->Starch_Synth promotes Starch_Deg Starch Degradation T6P->Starch_Deg inhibits Growth Biosynthesis (Proteins, Lipids, Cell Walls) SnRK1->Growth represses Flowering Flowering Induction SnRK1->Flowering represses

Figure 2: The T6P signaling hub, linking sucrose status to SnRK1 and downstream metabolic and developmental processes.

Methodologies for Investigating the T6P Pathway

Studying a low-abundance signaling molecule requires robust and sensitive techniques. The following section outlines field-proven methodologies for genetic, metabolic, and enzymatic analysis of the T6P pathway in Arabidopsis.

Genetic Analysis and Manipulation

The embryo-lethality of tps1 null mutants necessitates creative genetic strategies.

  • Causality and Experimental Choice: To study the post-embryonic roles of TPS1, researchers must bypass the lethality. Inducible expression systems (e.g., ethanol- or dexamethasone-inducible promoters driving TPS1 or a bacterial homolog like otsA) are invaluable.[21][22] This allows the plant to complete embryogenesis before the gene's function is perturbed, enabling the study of its role in vegetative and reproductive growth. Similarly, overexpressing or knocking out TPP genes can be used to decrease T6P levels and study the resulting phenotypes.[3][16]

Quantification of this compound by LC-MS/MS

Accurate quantification of T6P is paramount but challenging due to its very low cellular concentration and the presence of interfering isomers like sucrose-6-phosphate (S6P). Hydrophilic Interaction Liquid Chromatography coupled to Tandem Mass Spectrometry (HILIC-LC-MS/MS) is the gold standard for sensitive and specific detection.[4][23][24]

T6P_Quantification_Workflow Start 1. Sample Collection (Flash-freeze tissue in liquid N2) Grind 2. Homogenization (Grind to fine powder under liquid N2) Start->Grind Extract 3. Metabolite Extraction (Add ice-cold Chloroform: Methanol solution) Grind->Extract Phase_Sep 4. Phase Separation (Add water, vortex, centrifuge) Extract->Phase_Sep Collect_Aq 5. Collect Aqueous Phase (Contains polar metabolites like T6P) Phase_Sep->Collect_Aq Dry 6. Evaporation (Dry aqueous phase under vacuum or N2 stream) Collect_Aq->Dry Reconstitute 7. Reconstitution (Resuspend in injection solvent) Dry->Reconstitute Analyze 8. HILIC-LC-MS/MS Analysis (Separate isomers and quantify using specific mass transitions) Reconstitute->Analyze

Figure 3: Standard experimental workflow for the extraction and quantification of T6P from plant tissue.

Protocol 1: T6P Extraction and Quantification

This protocol is a synthesized representation of established methods.[24][25][26] Internal standards (e.g., ¹³C-labeled T6P) are essential for accurate quantification and should be added at the start of the extraction.

  • Sample Harvest: Harvest 50-100 mg of Arabidopsis tissue (e.g., seedlings, rosette leaves) and immediately flash-freeze in liquid nitrogen to quench metabolism.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Do not allow the sample to thaw.

  • Extraction: To the frozen powder, add 1 mL of an ice-cold extraction buffer, typically a chloroform:methanol mixture (e.g., 3:7 v/v).[26] Vortex vigorously for 30 seconds.

  • Phase Separation: Add 500 µL of ice-cold water. Vortex again for 30 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the upper aqueous/polar phase, which contains T6P and other sugar phosphates, into a new microfuge tube. Avoid disturbing the interphase.

  • Drying and Reconstitution: Dry the collected aqueous phase completely using a vacuum concentrator or a stream of nitrogen gas. Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • Analysis: Inject the sample onto a HILIC column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) mode with specific precursor-to-product ion transitions for T6P and its isomers to ensure specificity and sensitivity.

TPP Enzyme Activity Assay

The activity of TPP enzymes is typically measured by quantifying the amount of inorganic phosphate (Pi) released from the T6P substrate over time.

Protocol 2: Colorimetric TPP Activity Assay

This protocol is based on the principle of measuring phosphate release.[27][28] It is critical to run controls without substrate (to measure endogenous Pi) and without enzyme (to ensure no non-enzymatic hydrolysis).

  • Protein Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors) and clarify the extract by centrifugation. Determine the total protein concentration using a Bradford or BCA assay.

  • Reaction Setup: In a microplate well or microfuge tube, set up the reaction mixture:

    • 50 µL of reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • 10 µL of T6P substrate (e.g., 10 mM stock, for a final concentration of 1 mM)

    • 20-50 µg of total protein extract

    • Add water to a final volume of 90 µL.

  • Initiation and Incubation: Start the reaction by adding the protein extract. Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding 10 µL of 1 M HCl. To measure the released phosphate, add 100 µL of a colorimetric reagent (e.g., Malachite Green or a molybdate-based solution).

  • Quantification: After color development (typically 15-30 minutes), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm). Calculate the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of KH₂PO₄. Express activity as nmol Pi released per mg protein per minute.

Future Directions and Applications in Biotechnology

The central role of the T6P pathway in regulating the source-sink balance makes it a prime target for agricultural biotechnology.[20][29]

  • Improving Yield: Fine-tuning T6P levels in specific tissues, such as developing seeds or tubers, could enhance the flow of sucrose to these sink organs, potentially increasing their size and yield.[20][30]

  • Enhancing Stress Resilience: While high T6P promotes growth, reducing T6P can trigger stress-responsive pathways.[20] Tissue-specific or stress-inducible manipulation of TPS or TPP expression could be a strategy to improve plant tolerance to adverse conditions like drought without compromising overall growth.[16][29]

  • Unraveling Downstream Signaling: A key area of ongoing research is the identification of other downstream targets of T6P and the protein-protein interactions involving the catalytically inactive Class II TPS proteins. Understanding these connections will provide a more complete picture of how carbon status is translated into developmental decisions.

By providing a comprehensive understanding of its core components and regulatory logic, this guide serves as a foundational resource for researchers aiming to harness the power of the this compound pathway for scientific discovery and the development of next-generation crops.

References

  • Eastmond, P. J., van Dijken, A. J. H., Spielman, M., Kerr, A., Tissier, A. F., Dickinson, H. G., Jones, J. D. G., Smeekens, S. C. M., & Graham, I. A. (2002). This compound synthase 1, which catalyses the first step in trehalose synthesis, is essential for embryo maturation and transition to seedling development in Arabidopsis. The Plant Journal, 29(2), 225–235. ([Link])
  • Vogel, G., Aeschbacher, R. A., Müller, J., Boller, T., & Wiemken, A. (1998). This compound phosphatases from Arabidopsis thaliana: identification by functional complementation of the yeast tps2 mutant. The Plant Journal, 13(5), 673–683. ([Link])
  • Singh, V., van Oosten, M. J., Fichtner, F., Foyer, C. H., & Schippers, J. H. M. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2307615120. ([Link])
  • Kolbe, A., Tiessen, A., Schluepmann, H., Paul, M., Ulrich, S., & Geigenberger, P. (2005). Trehalose 6-phosphate regulates starch synthesis via posttranslational redox activation of ADP-glucose pyrophosphorylase. Proceedings of the National Academy of Sciences, 102(31), 11118–11123. ([Link])
  • Martins, M. C. M., Hejazi, M., Fettke, J., Lunn, J. E., & Wingler, A. (2013). Feedback Inhibition of Starch Degradation in Arabidopsis Leaves Mediated by Trehalose 6-Phosphate. Plant Physiology, 163(3), 1142–1153. ([Link])
  • Gómez, L. D., Gilday, A. D., Feil, R., Lunn, J. E., & Graham, I. A. (2005). The role of this compound synthase in Arabidopsis embryo development. Biochemical Society Transactions, 33(1), 220–222. ([Link])
  • Fichtner, F., Barbier, F. F., & Lunn, J. E. (2021). Trehalose 6-phosphate signalling. Max Planck Institute of Molecular Plant Physiology. ([Link])
  • Lunn, J. E., Feil, R., Hendriks, J. H. M., Gibon, Y., Morcuende, R., Osuna, D., Scheible, W.-R., Carillo, P., Hajirezaei, M.-R., & Stitt, M. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana. Biochemical Journal, 397(1), 139–148. ([Link])
  • Paul, M., Juvany, M., & Schluepmann, H. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 71. ([Link])
  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849–6854. ([Link])
  • Vandesteene, L., Lopez-Galvis, L., Vanneste, K., Feil, R., Maere, S., Lammens, W., Rolland, F., Lunn, J. E., Avonce, N., Beeckman, T., & Van Dijck, P. (2012). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 24(10), 4057–4075. ([Link])
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience. ([Link])
  • Fichtner, F., Olas, J. J., Feil, R., Lunn, J. E., & Stitt, M. (2021). Direct and indirect responses of the Arabidopsis transcriptome to an induced increase in trehalose 6-phosphate. Plant Physiology, 186(2), 1066–1085. ([Link])
  • Figueroa, C. M., Feil, R., Ishihara, H., Lunn, J. E., & Stitt, M. (2019). Feedback regulation by trehalose 6‐phosphate slows down starch mobilization below the rate that would exhaust starch reserves at dawn in Arabidopsis leaves. Plant, Cell & Environment, 42(6), 1899–1912. ([Link])
  • Yadav, U. P., Ivakov, A., Feil, R., Duan, G. Y., Walther, D., Giavalisco, P., Piques, M., Carillo, P., Hubberten, H.-M., Stitt, M., & Lunn, J. E. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1051–1068. ([Link])
  • Jiang, L., Wang, Y., Zhang, X., & Wang, Y. (2012). Molecular evolution of this compound synthase (TPS) gene family in Populus, Arabidopsis and rice. BMC Genomics, 13, 396. ([Link])
  • Sharma, M., & Sharma, N. (2022). This compound: Biosynthesis, plant metabolism, and crop yields. Journal of Experimental Botany, 73(17), 5835–5851. ([Link])
  • Griffiths, C. A., Fichtner, F., & Lunn, J. E. (2022). Trehalose 6‐phosphate (T6P) promotes reserve starch accumulation and the floral transition in the Brachypodium distachyon model crop. The Plant Journal, 111(2), 343–359. ([Link])
  • Wingler, A., Delatte, T. L., O'Hara, L. E., Primavesi, L. F., Jhurreea, D., Paul, M. J., & Schluepmann, H. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology, 158(3), 1241–1251. ([Link])
  • Nunes, C., Primavesi, L. F., Patel, M. K., Wingler, A., & Paul, M. J. (2013). Regulation of growth by the trehalose pathway: Relationship to temperature and sucrose. Plant Signaling & Behavior, 8(9), e25480. ([Link])
  • Wang, X., Xu, M., Gao, M., Wang, Y., & Feng, Y.-Q. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Olas, J. J., Apelt, F., Besacier, R., Fichtner, F., Seifert, S., Lunn, J. E., Stitt, M., & Schmid, M. (2024). The trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology, 194(3), 1639–1655. ([Link])
  • National Center for Biotechnology Information. (n.d.). TPS1 this compound synthase [Arabidopsis thaliana (thale cress)]. Gene.
  • Lin, C., Li, X., Liu, Z., Wang, X., Chang, X., & Wang, K. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19(1), 381. ([Link])
  • Sastre Toraño, J., Delorge, I., Van Houtte, H., Van Dijck, P., & Lammertyn, J. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical Biochemistry, 389(1), 59–64. ([Link])
  • Profacgen. (n.d.). This compound Phosphatase (TPP) Assay Kit (CASAT-K051S).
  • Lin, C., Li, X., Liu, Z., Wang, X., Chang, X., & Wang, K. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19, 381. ([Link])
  • Sastre Toraño, J., Delorge, I., Van Houtte, H., Van Dijck, P., & Lammertyn, J. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry.
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana. Science, 339(6120), 704–707. ([Link])
  • Schluepmann, H., van Dijken, A., Paul, M., & Smeekens, S. (2004). Trehalose Mediated Growth Inhibition of Arabidopsis Seedlings Is Due to this compound Accumulation. Plant Physiology, 135(2), 879–890. ([Link])
  • Figueroa, C. M., & Lunn, J. E. (2016). Trehalose 6-Phosphate Regulates Photosynthesis and Assimilate Partitioning in Reproductive Tissue. Plant Physiology, 172(3), 1914–1929. ([Link])
  • Avonce, N. (2002). Analysis of expression of this compound synthase/phosphatase and nucleotide binding protein in Arabidopsis. VTechWorks. ([Link])
  • Paul, M. J., Figueroa, C. M., & Lunn, J. E. (2021). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 187(2), 655–666. ([Link])
  • Li, Y., Wang, M., Hong, Y., Wang, Z., Chen, X., & Shan, S. (2024). Genome-Wide Analysis of this compound Phosphatase Gene Family and Their Expression Profiles in Response to Abiotic Stress in Groundnut. International Journal of Molecular Sciences, 25(8), 4181. ([Link])
  • Paul, M. J., Juvany, M., & Schluepmann, H. (2011). This compound: Connecting Plant Metabolism and Development.
  • Drouin, E., Drapier, J., Godin, J.-P., & Le Gac, S. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Metabolites, 13(4), 542. ([Link])
  • Luo, X., Liu, T., & Zheng, Y. (2018). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • Demesa-Arevalo, E., Abraham-Juarez, M. J., Xu, X., Bartlett, M., & Jackson, D. (2023). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development. bioRxiv. ([Link])
  • Satoh-Nagasawa, N., Nagasawa, N., Malcomber, S., Sakai, H., & Jackson, D. (2012). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity.

Sources

The Sucrose Sentinel: A Technical Guide to Trehalose-6-Phosphate's Regulatory Role in Plant Sucrose Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sucrose, the principal product of photosynthesis and the primary transport sugar in most plants, requires stringent regulation to balance supply and demand for optimal growth, development, and stress response. A key player in this intricate regulatory network is Trehalose-6-phosphate (T6P), a low-abundance sugar phosphate that has emerged as a pivotal signaling molecule. This technical guide provides an in-depth exploration of the mechanisms by which T6P senses and regulates sucrose levels in plants. We delve into the enzymatic machinery governing T6P synthesis and degradation, its direct interaction with the energy-sensing protein kinase SnRK1, and the downstream consequences for gene expression, carbon allocation, and overall plant development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the T6P-sucrose nexus and the experimental approaches to investigate this critical signaling pathway.

Introduction: The T6P-Sucrose Nexus

The concept of the "Sucrose-T6P nexus" posits that T6P functions as both a signal of sucrose availability and a negative feedback regulator of sucrose levels, creating a homeostatic mechanism to maintain sucrose within an optimal range.[1] This is analogous to the insulin-glucagon system that regulates blood glucose in animals.[2] When sucrose levels are high, T6P levels rise, signaling a state of carbon surplus and promoting sucrose utilization for growth and storage. Conversely, when sucrose is scarce, T6P levels fall, lifting the inhibition on catabolic processes to mobilize stored reserves. This dynamic interplay ensures that carbon resources are efficiently allocated to meet the plant's metabolic demands.[3][4]

The synthesis of T6P is intrinsically linked to sucrose metabolism. It is produced from UDP-glucose and glucose-6-phosphate, both of which are derived from the sucrose pool.[5] This direct biochemical connection allows T6P levels to closely track sucrose concentrations in various plant tissues and under different environmental conditions.[5][6]

The Core Machinery: T6P Synthesis and Degradation

The concentration of T6P is tightly controlled by the activities of two key enzymes: this compound Synthase (TPS) and this compound Phosphatase (TPP).[5]

  • This compound Synthase (TPS): This enzyme catalyzes the formation of T6P from UDP-glucose and glucose-6-phosphate.[5] Plants possess a family of TPS genes, with TPS1 being the primary catalytically active isoform essential for embryogenesis and vegetative growth in Arabidopsis thaliana.[7] The expression and activity of TPS enzymes are regulated by various factors, including sucrose levels, although the precise mechanisms are still under investigation.[3]

  • This compound Phosphatase (TPP): TPPs are responsible for the dephosphorylation of T6P to produce trehalose and inorganic phosphate.[5] Like TPS, TPPs are encoded by a gene family, and their expression is also subject to regulation, including by transcription factors responsive to sugar status.[8]

The coordinated action of TPS and TPP ensures that T6P levels are exquisitely sensitive to changes in sucrose availability, allowing the plant to mount a rapid and appropriate metabolic response.

The Central Mechanism: T6P-Mediated Inhibition of SnRK1

The primary mechanism through which T6P exerts its regulatory effects on sucrose metabolism is through the inhibition of SNF1-related protein kinase 1 (SnRK1).[9][10] SnRK1 is a highly conserved energy sensor that is activated under low-energy conditions, such as carbon starvation.[11][12] Activated SnRK1 phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic processes and the downregulation of anabolic pathways to conserve energy.[8]

T6P acts as a potent, non-competitive inhibitor of SnRK1 activity.[9] When sucrose levels are high, the resulting increase in T6P directly binds to the SnRK1 complex, inhibiting its kinase activity.[13] This inhibition relieves the repression of anabolic processes, thereby promoting growth and the utilization of sucrose.[3][11]

Signaling Pathway Diagram

T6P_SnRK1_Pathway cluster_sucrose High Sucrose cluster_T6P_synthesis T6P Synthesis cluster_signaling Signaling Cascade cluster_response Cellular Response Sucrose Sucrose UDP_G UDP-Glucose Sucrose->UDP_G precursors G6P Glucose-6-P Sucrose->G6P precursors TPS1 TPS1 UDP_G->TPS1 G6P->TPS1 T6P This compound (T6P) TPS1->T6P synthesis SnRK1 SnRK1 (Active) T6P->SnRK1 inhibits SnRK1_inactive SnRK1 (Inactive) Catabolism Catabolism (Resource Mobilization) SnRK1->Catabolism promotes Anabolism Anabolism (Growth, Biosynthesis) SnRK1_inactive->Anabolism de-repression leads to

Caption: T6P signaling pathway in response to high sucrose.

Downstream Effects of T6P/SnRK1 Signaling

The inhibition of SnRK1 by T6P initiates a cascade of downstream events that collectively regulate sucrose levels and carbon allocation.

Regulation of Gene Expression

SnRK1 activation leads to the phosphorylation and activation of transcription factors, such as members of the bZIP (basic leucine zipper) family, which in turn regulate the expression of genes involved in catabolism and stress responses.[14] For instance, the transcription factor bZIP11, which is induced under low sugar conditions, can promote the expression of certain TPP genes, creating a negative feedback loop to fine-tune T6P levels.[8] By inhibiting SnRK1, high T6P levels prevent the activation of these transcription factors, thereby repressing catabolic gene expression and favoring anabolic processes.[3][11]

Post-Translational Regulation of Metabolic Enzymes

Beyond transcriptional control, SnRK1 directly phosphorylates and regulates the activity of key metabolic enzymes. For example, SnRK1 can phosphorylate and inactivate enzymes involved in sucrose synthesis and other anabolic pathways.[8] The inhibition of SnRK1 by T6P prevents this inactivation, thus promoting the flux of carbon into biosynthetic pathways and storage compounds like starch.[5]

Sucrose Transport and Allocation

T6P signaling also influences the transport and allocation of sucrose between source tissues (e.g., mature leaves) and sink tissues (e.g., roots, developing seeds). In source leaves, T6P levels can influence the partitioning of photoassimilates between sucrose for export and starch for temporary storage.[4] In sink tissues, T6P promotes the utilization of imported sucrose for growth and development.[2][3]

Experimental Workflows

Investigating the T6P-sucrose regulatory network requires precise and sensitive analytical techniques. Below are key experimental protocols.

Quantification of this compound and Sucrose

The accurate measurement of T6P and sucrose is fundamental to studying their relationship. Due to the low abundance of T6P, highly sensitive methods are required.

Table 1: Typical Concentrations of T6P and Sucrose in Arabidopsis thaliana

TissueConditionT6P Concentration (nmol g⁻¹ FW)Sucrose Concentration (µmol g⁻¹ FW)
SeedlingsCarbon-starved~0.02[6]Low
SeedlingsSucrose-fed (15 mM)~0.5[6]Increases significantly
RosettesEnd of day (20°C)~0.2 - 0.5[3]~2 - 5[3]
RosettesEnd of night (20°C)~0.05 - 0.1[3]~0.5 - 1[3]
RosettesCold-acclimated (8°C)~0.4 - 1.0[3]~20 - 50[3]

Protocol: Quantification of T6P and Sucrose by LC-MS/MS

This protocol is adapted from established methods for the sensitive quantification of sugar phosphates and sucrose in plant tissues.[1][4]

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To ~50-100 mg of frozen powder, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol or a chloroform:methanol:water mixture).

    • Include an internal standard (e.g., ¹³C-labeled sucrose and a suitable phosphorylated internal standard) at a known concentration.

    • Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing.

  • Phase Separation (if using chloroform:methanol:water):

    • Add chloroform and water to achieve a final ratio of 1:2.5:1 (chloroform:methanol:water).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the upper aqueous/polar phase containing sugars and sugar phosphates.

  • Evaporation and Reconstitution:

    • Dry the collected supernatant under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like T6P and sucrose.

    • Mass Spectrometry: Employ a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in Multiple Reaction Monitoring (MRM) or a similar targeted mode for high sensitivity and specificity.

    • Quantification: Generate a standard curve using known concentrations of T6P and sucrose standards. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and fresh weight of the tissue.

Analysis of SnRK1 Activity

Assessing the in vivo activity of SnRK1 is crucial for understanding the impact of T6P signaling.

Protocol: In Vivo SnRK1 Activity Assay using a Phospho-Specific Antibody

This method, adapted from Muralidhara et al. (2021) and Sanagi et al. (2021), utilizes a reporter system to measure SnRK1 activity.[15]

  • Plant Material: Use transgenic plants expressing a synthetic peptide containing a conserved SnRK1 phosphorylation site (e.g., derived from acetyl-CoA carboxylase).

  • Protein Extraction:

    • Homogenize plant tissue in a suitable extraction buffer containing phosphatase and protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Quantification: Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Immunoblotting:

    • Separate equal amounts of total protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the SnRK1 target peptide.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

  • Analysis: The intensity of the band corresponding to the phosphorylated peptide provides a relative measure of in vivo SnRK1 activity.

Investigating Protein-DNA Interactions

Chromatin Immunoprecipitation (ChIP) can be used to identify the direct binding of transcription factors, such as bZIP11, to the promoters of TPP genes.

Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

This is a generalized protocol; specific conditions may need to be optimized.[16][17]

  • Cross-linking: Infiltrate plant tissue with formaldehyde to cross-link proteins to DNA.

  • Chromatin Isolation and Shearing: Isolate nuclei and shear the chromatin to fragments of ~200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-bZIP11).

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-immunoprecipitated DNA.

  • qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of target TPP genes to quantify the amount of enriched DNA. An enrichment compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates direct binding.

Conclusion and Future Perspectives

This compound has unequivocally been established as a central regulator of sucrose homeostasis in plants. Its ability to act as a direct proxy for sucrose levels and to modulate the activity of the master energy sensor SnRK1 places it at the heart of the plant's carbon signaling network. This intricate regulatory system allows plants to fine-tune their growth and development in response to their metabolic status.

Future research will likely focus on several key areas:

  • Elucidating the upstream regulation of TPS and TPP enzymes: A deeper understanding of how sucrose and other signals control the synthesis and degradation of T6P is needed.

  • Identifying additional T6P targets: While SnRK1 is a major target, other proteins may also be directly or indirectly regulated by T6P.

  • Translating knowledge to crop improvement: Manipulating the T6P pathway holds significant promise for enhancing crop yield and resilience by optimizing carbon allocation.[2]

  • Investigating the role of T6P in specific cell types and developmental stages: The T6P:sucrose ratio varies between tissues and developmental stages, suggesting cell-type-specific regulatory mechanisms.[3]

The continued exploration of the T6P signaling pathway will undoubtedly provide further insights into the complex mechanisms that govern plant growth and productivity, offering new avenues for agricultural innovation.

References

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7–27. [Link]
  • Lunn, J. E., Delatte, T., Feil, R., et al. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1045–1054. [Link]
  • Paul, M. J., Gonzalez-Uriarte, A., Griffiths, C. A., & Hassani-Pak, K. (2018). Update: The role of trehalose 6-phosphate in crop yield and resilience. Plantae. [Link]
  • Sanagi, M., et al. (2021). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Plant Physiology, 187(3), 1649-1664. [Link]
  • Baena-González, E., Rolland, F., Thevelein, J. M., & Sheen, J. (2007). A central integrator of transcription networks in plant stress and energy signalling.
  • Yadav, U. P., Ivakov, A., Feil, R., et al. (2014). The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1051-1068. [Link]
  • Zhang, Y., Primavesi, L. F., Jhurreea, D., et al. (2009). Inhibition of SNF1-Related Protein Kinase1 Activity and Regulation of Metabolic Pathways by this compound. Plant Physiology, 149(4), 1860–1871. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The role of trehalose 6-phosphate (Tre6P) in plant metabolism and development. Journal of Experimental Botany, 72(16), 5706-5721. [Link]
  • Schluepmann, H., van Dijken, A., Aghdasi, M., et al. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 101(17), 6747-6752. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science, 2, 70. [Link]
  • Sastre Toraño, J., Delatte, T. L., & Schluepmann, H. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(5), 1353-1360. [Link]
  • He, S., et al. (2020). An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. STAR protocols, 1(3), 100181. [Link]
  • Gazzarrini, S., & Tsai, A. Y. L. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in plant science, 5, 119. [Link]
  • Borisjuk, L., et al. (2019). Quantitative Visualization of Sucrose in Plants. Wiley Analytical Science. [Link]
  • Sastre Toraño, J., Delatte, T. L., & Schluepmann, H. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Utrecht University Repository. [Link]
  • Yadav, U. P., et al. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P.
  • Borsari, B. (2021). What is the step-by-step guide (protocol) to determining sucrose and soluble sugars in plant tissues?
  • Olas, J. J., et al. (2019). Nitrate-signaling and the trehalose 6-phosphate (T6P) pathway act independently to control flowering in Arabidopsis thaliana.
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]
  • Smeekens, S. (2015). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. The Plant Cell, 27(5), 1239-1241. [Link]
  • Muralidhara, P., et al. (2021). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Plant Physiology, 187(3), 1649–1664. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Vandesteene, L., et al. (2012). Functional features of this compound SYNTHASE1, an essential enzyme in Arabidopsis. The Plant Cell, 24(9), 3823-3840. [Link]
  • Kumar, S. V., & Lucyshyn, D. (2017). Studying Transcription Factor Binding to Specific Genomic Loci by Chromatin Immunoprecipitation (ChIP). Methods in molecular biology (Clifton, N.J.), 1497, 193–203. [Link]
  • Zhang, X., et al. (2023). Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.). International Journal of Molecular Sciences, 24(4), 4048. [Link]
  • Yoo, S. D., et al. (2007). Transient expression assays for quantifying signaling output. Methods in Molecular Biology, 354, 237-246. [Link]
  • Shah, P. P., et al. (2018). Chromatin Immunoprecipitation (ChIP) to Study DNA–Protein Interactions. Methods in Molecular Biology, 1689, 107-127. [Link]
  • Ma, J., et al. (2011). The sucrose-regulated Arabidopsis transcription factor bZIP11 reprograms metabolism and regulates trehalose metabolism. The Plant Journal, 68(6), 1113-1127. [Link]
  • Baena-González, E., & Lunn, J. E. (2020). Management of plant central metabolism by SnRK1 protein kinases. Current Opinion in Plant Biology, 55, 131-139. [Link]
  • Lee, M. W., & Kim, J. Y. (2013). Transient expression assay in N. benthamiana leaves for intracellular localization study. Bio-protocol, 3(19), e901. [Link]
  • Kumar, A., et al. (2023). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Bio-protocol, 13(15), e4787. [Link]
  • Belda-Palazón, B., et al. (2022). Plant SnRK1 Kinases: Structure, Regulation, and Function. International Journal of Molecular Sciences, 23(21), 13327. [Link]
  • He, S., et al. (2020). An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. STAR Protocols, 1(3), 100181. [Link]
  • Concia, L., et al. (2020). Shaping plant development through the SnRK1–TOR metabolic regulators. Journal of Experimental Botany, 71(12), 3631-3643. [Link]
  • Ma, Z., et al. (2022). An Easy and Rapid Transformation Protocol for Transient Expression in Cotton Fiber. Frontiers in Plant Science, 13, 848902. [Link]
  • Poudel, P., et al. (2024). Agrobacterium-Mediated Transient Expression Methods to Validate Gene Functions in Strawberry (F. × ananassa). Plants, 13(1), 123. [Link]

Sources

The Pivotal Role of Trehalose-6-Phosphate Synthase in Orchestrating Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Trehalose-6-Phosphate Synthase (TPS) and its product, this compound (T6P), as central regulators of plant growth and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the TPS/T6P pathway, its intricate signaling networks, and its profound impact on plant life cycles. We will delve into the core enzymatic functions, the interplay with key metabolic sensors, and the established methodologies for investigating this critical biological system.

Introduction: Beyond a Simple Disaccharide – The Rise of a Signaling Hub

For many years, trehalose was primarily recognized in plants as a stress protectant, particularly in desiccation-tolerant "resurrection" species. However, in most higher plants, trehalose is present in negligible amounts, hinting at a more nuanced role for its metabolic pathway.[1] The paradigm shifted with the discovery that the intermediate in its synthesis, this compound (T6P), is a potent signaling molecule, indispensable for fundamental developmental processes.[2][3][4] The enzyme responsible for T6P synthesis, this compound Synthase (TPS), is therefore not just a metabolic enzyme but a critical control point in the life of a plant.[3][4]

The synthesis of trehalose is a two-step process. First, TPS catalyzes the formation of T6P from UDP-glucose and glucose-6-phosphate.[4][5][6] Subsequently, this compound Phosphatase (TPP) dephosphorylates T6P to produce trehalose, which can then be hydrolyzed by trehalase into two molecules of glucose.[1][5][6] It is the delicate balance of T6P levels, governed by TPS and TPP activity, that dictates a plant's response to its available energy resources, primarily sucrose.

The Molecular Core: this compound Synthase and its Regulatory Mechanisms

The TPS Gene Family: Catalytic and Regulatory Roles

Plants possess a family of TPS genes, which are broadly categorized into two classes. Class I TPS proteins, such as the well-studied TPS1 in Arabidopsis thaliana, are catalytically active and essential for viability.[3][4] Loss-of-function mutants of TPS1 are embryo-lethal, arresting at the torpedo stage of development, which underscores the fundamental requirement of T6P for embryogenesis.[3][7] Class II TPS proteins, on the other hand, are generally considered to be catalytically inactive or have very low activity.[8] Emerging evidence suggests that these Class II proteins have regulatory functions, potentially interacting with other proteins to modulate signaling pathways.[8][9]

The TPS1 protein in Arabidopsis has a distinct domain structure, including a glucosyltransferase domain responsible for its catalytic activity and N- and C-terminal domains that may have regulatory functions.[4] The complexity of the TPS gene family suggests a sophisticated regulatory network that allows for fine-tuning of T6P levels in different tissues and at different developmental stages.

T6P as a Sucrose Signal and its Interplay with SnRK1

A central tenet of T6P signaling is its role as a proxy for sucrose availability.[2] When sucrose levels are high, T6P levels increase, signaling a state of energy abundance and promoting growth.[1] Conversely, low sucrose leads to a decrease in T6P, indicating energy deficit and triggering a shift towards energy-saving processes.

The primary mechanism through which T6P exerts its influence is by inhibiting the activity of Sucrose-non-fermenting1-Related Kinase 1 (SnRK1).[1][2][10] SnRK1 is a highly conserved energy sensor in plants, homologous to AMPK in mammals and SNF1 in yeast.[1][11] When energy levels are low, SnRK1 is active and promotes catabolic processes while repressing anabolic pathways and growth. By inhibiting SnRK1, T6P effectively signals that there is sufficient energy for growth and development.[1][2][10] This inverse relationship between T6P and SnRK1 activity forms a critical regulatory hub that balances carbon availability with its utilization.

Recent studies suggest that Class II TPS proteins may also play a role in this interaction, potentially acting as adaptors or sensors that modulate the sensitivity of SnRK1 to T6P.[9][11]

The Functional Landscape of TPS in Plant Development

The regulatory axis of TPS/T6P and SnRK1 has profound implications for virtually every stage of the plant life cycle.

Embryogenesis and Seed Development

As previously mentioned, TPS1 is indispensable for embryo development.[3][7] The tps1 mutant phenotype, with developmental arrest at the torpedo stage, highlights the critical role of T6P in the transition to the cotyledon stage and the accumulation of storage reserves.[7] While the precise molecular mechanisms are still being elucidated, it is clear that T6P signaling is essential for the proper execution of the embryonic developmental program.

Vegetative Growth and Carbon Partitioning

Post-embryonically, TPS1 continues to be crucial for normal vegetative growth.[3] Plants with reduced TPS1 function are severely dwarfed, demonstrating the ongoing need for T6P to promote growth.[3] T6P influences carbon partitioning by promoting the synthesis of starch, the primary storage carbohydrate in many plants.[5][6] It achieves this through the thioredoxin-mediated redox activation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the starch biosynthesis pathway.[5][6] This regulation ensures that excess carbon is efficiently stored for later use.

The Transition to Flowering

The timing of flowering is a critical developmental transition that is tightly regulated by both internal and environmental cues. Sucrose has long been known to promote flowering, and T6P has emerged as a key signaling molecule in this process.[5] Increased sucrose levels in the shoot apical meristem (SAM) lead to a rise in T6P, which is sufficient to induce flowering, even under non-inductive photoperiods.[1] This indicates that T6P acts as a signal of metabolic readiness to transition to the reproductive phase.

Root Development

Recent research has highlighted the importance of T6P signaling in regulating root architecture. T6P has been shown to regulate lateral root formation by coordinating the activities of SnRK1 and the Target of Rapamycin (TOR) kinase, another major regulator of growth.[12] This intricate interplay, which also involves the plant hormone auxin, demonstrates how T6P integrates metabolic signals to shape the root system for optimal nutrient and water acquisition.[12]

Experimental Methodologies for Studying TPS Function

Investigating the role of TPS and T6P in plant development requires a multi-faceted approach, combining genetics, molecular biology, and biochemistry.

Genetic Approaches: Mutants and Overexpression Lines
  • tps1 Mutants: The embryo-lethal phenotype of tps1 null mutants in Arabidopsis can be overcome using inducible rescue systems, allowing for the study of TPS1 function in post-embryonic development.[3] These conditional mutants have been instrumental in revealing the pleiotropic effects of T6P deficiency.

  • Overexpression of E. coli TPS and TPP: A powerful strategy to manipulate T6P levels involves the heterologous expression of the E. coli genes otsA (TPS) and otsB (TPP).[13] Expressing otsA leads to an accumulation of T6P, while expressing otsB reduces T6P levels.[13] The contrasting phenotypes of these transgenic plants provide strong evidence for the role of T6P as a key regulator of growth and metabolism.[13]

Biochemical Assays: Measuring Enzyme Activity and Metabolite Levels
  • TPS Enzyme Assays: The activity of TPS can be measured in plant extracts by monitoring the formation of T6P from UDP-glucose and glucose-6-phosphate. This can be achieved through various methods, including radiolabeling or coupled enzymatic assays.

  • T6P Quantification: Accurate measurement of T6P levels is crucial for correlating its concentration with developmental and metabolic changes. Liquid chromatography-mass spectrometry (LC-MS) is the current gold standard for sensitive and specific quantification of T6P in plant tissues.

Molecular Techniques: Gene Expression and Protein-Protein Interactions
  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) can be used to study the expression patterns of TPS and TPP genes in different tissues and under various conditions. This provides insights into the transcriptional regulation of the trehalose pathway.

  • Protein-Protein Interaction Studies: Techniques such as yeast two-hybrid, co-immunoprecipitation, and bimolecular fluorescence complementation (BiFC) can be employed to investigate the interactions between TPS proteins and other cellular components, such as SnRK1 and other regulatory proteins.

Emerging Roles and Future Perspectives

TPS and Stress Responses

While the role of trehalose as an osmoprotectant is well-established, the involvement of the TPS/T6P pathway in stress tolerance is an active area of research. There is growing evidence that TPS genes are responsive to various abiotic stresses, including drought and salinity.[14][15] Overexpression of certain TPS genes has been shown to enhance stress tolerance in some plant species.[14] The mechanism likely involves the regulation of metabolic homeostasis and the accumulation of compatible solutes.

A Complex Signaling Network

The linear view of the TPS/T6P/SnRK1 pathway is continually being refined. It is now clear that T6P is part of a more complex signaling network that integrates with other pathways, including hormone signaling (e.g., auxin) and the TOR kinase pathway.[12][16] Unraveling these intricate connections will be a key focus of future research.

Translational Potential

The central role of TPS in regulating growth and carbon partitioning makes it an attractive target for crop improvement. Modulating T6P levels in specific tissues, such as developing seeds or fruits, could potentially enhance yield and stress resilience.[2] However, a thorough understanding of the tissue-specific functions of different TPS gene family members is necessary to achieve targeted and beneficial modifications.

Conclusion

This compound Synthase has emerged from the shadows of a minor metabolic pathway to take center stage as a master regulator of plant development. Its product, T6P, acts as a critical signaling molecule that informs the plant of its energy status, thereby coordinating growth and metabolism. The intricate interplay between T6P and the SnRK1 energy sensor provides a sophisticated mechanism for balancing resource allocation. As we continue to unravel the complexities of the TPS/T6P signaling network, we gain deeper insights into the fundamental processes that govern plant life and open up new avenues for enhancing agricultural productivity and sustainability.

Visualizations

Diagram 1: The Core Trehalose Biosynthesis and Signaling Pathway

Trehalose_Pathway cluster_synthesis This compound Synthesis cluster_degradation Trehalose Formation and Breakdown cluster_signaling T6P Signaling Cascade UDP-Glucose UDP-Glucose TPS TPS UDP-Glucose->TPS Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->TPS T6P This compound (T6P) TPS->T6P TPP TPP T6P->TPP SnRK1 SnRK1 (Active) T6P->SnRK1 Inhibition T6P->SnRK1 Trehalose Trehalose TPP->Trehalose Trehalase Trehalase Trehalose->Trehalase Glucose Glucose Trehalase->Glucose Growth Growth & Anabolism SnRK1->Growth Repression Catabolism Catabolism SnRK1->Catabolism Activation

Caption: Overview of the trehalose biosynthesis pathway and the central signaling role of T6P in regulating the SnRK1 kinase.

Diagram 2: Experimental Workflow for Investigating TPS Function

TPS_Workflow cluster_genetic Genetic Manipulation cluster_phenotyping Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_molecular Molecular Analysis cluster_integration Data Integration & Interpretation mutants Generate/Obtain tps Mutants (e.g., tps1 with inducible rescue) phenotype Characterize Plant Phenotypes (Growth, Development, Flowering Time) mutants->phenotype overexpression Create Overexpression Lines (e.g., 35S:otsA, 35S:otsB) overexpression->phenotype metabolite Quantify T6P and Sugars (LC-MS) phenotype->metabolite enzyme Measure TPS/TPP Enzyme Activity phenotype->enzyme expression Analyze Gene Expression (qRT-PCR, RNA-seq) phenotype->expression interaction Test Protein-Protein Interactions (Y2H, Co-IP) phenotype->interaction integration Integrate Data to Elucidate TPS/T6P Function metabolite->integration enzyme->integration expression->integration interaction->integration

Caption: A typical experimental workflow for the functional characterization of this compound Synthase in plants.

References

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7–27. [Link]
  • Paul, M. J., Gonzalez-Uriarte, A., Griffiths, C. A., & Schluepmann, H. (2008). This compound: a new player in plant resource allocation. Trends in Plant Science, 13(11), 617-623. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science, 2, 63. [Link]
  • Schluepmann, H., & Paul, M. (2009). This compound: a sugar signal moving from leaf to kernel. Plant Signaling & Behavior, 4(12), 1166–1168. [Link]
  • Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229. [Link]
  • van Dijken, A. J., Schluepmann, H., & Smeekens, S. C. (2004). Arabidopsis this compound synthase 1 is essential for normal vegetative growth and transition to flowering. Plant Physiology, 135(2), 969–977. [Link]
  • Sampedro, J., & Rubiera, R. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2302996120. [Link]
  • Eastmond, P. J., van Dijken, A. J., Spielman, M., Kerr, A., Tissier, A. F., Dickinson, H. G., Jones, J. D., Smeekens, S. C., & Graham, I. A. (2002). This compound synthase 1, which catalyses the first step in trehalose synthesis, is essential for embryo maturation and transition to flowering in Arabidopsis. The Plant Journal, 29(2), 225-235. [Link]
  • Ahmad, P., Rasool, S., Gul, A., Sheikh, S. A., Akram, N. A., Ashraf, M., Kazi, A. M., & Gucel, S. (2015). Jasmonates: potent wound signal in plants. Plant Signaling & Behavior, 10(1), e977785. [Link]
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. [Link]
  • Falara, V., Akhtar, T. A., Nguyen, T. T., Spyropoulou, E. A., Bleeker, P. M., Schauvinhold, I., ... & Pichersky, E. (2011). The tomato terpene synthase gene family. Plant physiology, 157(2), 771-789. [Link]
  • Meitzel, T., Peixoto, B., Weckwerth, W., & Nägele, T. (2020). The metabolic response of Arabidopsis thaliana to trehalose 6-phosphate is dependent on the carbohydrate status and the sucrose-to-trehalose 6-phosphate ratio. Molecular Plant, 13(1), 131-144. [Link]
  • Falara, V., Akhtar, T. A., Nguyen, T. T., Spyropoulou, E. A., Bleeker, P. M., Schauvinhold, I., ... & Pichersky, E. (2011). The tomato terpene synthase gene family. Plant physiology, 157(2), 771-789. [Link]
  • Jiang, W., Wang, L., Liu, Z., Chen, L., & Chen, H. (2019). Phylogenetic relationship and gene structure of terpene synthase (TPS) family in wheat (Triticum aestivum L.). BMC genomics, 20(1), 1-15. [Link]
  • Li, Y., Wu, Y., Zhang, Y., Wang, Z., & Lu, J. (2020). Genome-wide identification and analysis of TPS gene family in Dendrobium officinale and the role of DoTPS10 in linalool biosynthesis. International journal of molecular sciences, 21(15), 5369. [Link]
  • Martínez-Barajas, E., Delatte, T., Schluepmann, H., de Jong, G. J., Smeekens, S. C., & Van Dijck, P. (2011). The tps5, tps10 and tps11 class II trehalose phosphate synthase mutants alter carbon allocation to starch and organic and amino acids at two different photoperiods in Arabidopsis. Planta, 234(3), 517-531. [Link]
  • WUR. (2024). Rooting for resilience: development and salt stress response in true potato seed roots. Wageningen University & Research. [Link]
  • Kumar, P., & Kumar, M. (2024). Arabidopsis class II TPS controls root development and confers salt stress tolerance through enhanced hydrophobic barrier deposition. Plant Cell Reports, 43(5), 115. [Link]
  • Zhai, Y., Smet, W., Van Leene, J., De Smet, I., & Rolland, F. (2025). TPS Proteins coordinate plant growth with sugar availability via the SnRK1 Kinase. bioRxiv. [Link]
  • Lunn, J. E., Delorge, I., Fichtner, F., Feil, R., & Van Dijck, P. (2015). Functional features of this compound SYNTHASE1, an essential enzyme in Arabidopsis. The Plant Cell, 27(4), 1027-1044. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The synthesis, degradation and biological function of this compound. Journal of Plant Physiology, 260, 153392. [Link]
  • Golldack, D., Li, C., Mohan, H., & Probst, N. (2014). Plant tolerance to drought and salinity: Stress regulating transcription factors and their functional significance in the cellular transcriptional network. Plant cell reports, 33(8), 1235-1249. [Link]
  • Peixoto, B., Meitzel, T., Weckwerth, W., & Nägele, T. (2021). Impact of SnRK1 on TPS1 protein accumulation. Plant signaling & behavior, 16(11), 1988891. [Link]
  • Wang, Y., Zhang, Y., Wang, Z., & Lu, J. (2023). Genome-wide identification and evolution-profiling analysis of TPS gene family in Triticum plants. International Journal of Molecular Sciences, 24(6), 5621. [Link]
  • Zhang, Y., Primavesi, L. F., Jhurreea, D., Andralojc, P. J., Mitchell, R. A., Powers, S. J., ... & Paul, M. J. (2009). Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by this compound. Plant physiology, 149(4), 1860-1871. [Link]
  • Van Leene, J., Eeckhout, D., Cannoot, B., De Winne, N., Persiau, G., Van De Slijke, E., ... & De Jaeger, G. (2022). Functional characterization of the relationship between TPS II proteins and SnRK1. bioRxiv. [Link]
  • Li, Y., Wu, Y., Zhang, Y., Wang, Z., & Lu, J. (2024). Terpene Synthase (TPS) Family Member Identification and Expression Pattern Analysis in Flowers of Dendrobium chrysotoxum. International Journal of Molecular Sciences, 25(11), 5909. [Link]
  • Cui, A., Jin, Y., Li, Y., Nie, T., & Sun, L. (2023). Systematic identification of TPS genes in Gossypium and their characteristics in response to flooding stress. Frontiers in genetics, 14, 1109671. [Link]
  • Wang, Y., Zhang, Y., Wang, Z., & Lu, J. (2023). Genome-wide identification and expression analysis of TPS gene family in Liriodendron chinense. International Journal of Molecular Sciences, 24(6), 5621. [Link]
  • A2Z Veg-Science. (2018).
  • Baena-González, E., & Lunn, J. E. (2020). Management of plant central metabolism by SnRK1 protein kinases. Current opinion in plant biology, 55, 137-145. [Link]
  • The Seed Collection. (n.d.).
  • Wikifarmer. (n.d.).
  • Pallais, N. (1987). On flowering and botanical seed production in potato (Solanum tuberosum L.). WUR eDepot. [Link]
  • Baena-González, E., & Lunn, J. E. (2020). SNF1-related protein kinase 1 (SnRK1) is a central regulator of carbon and energy metabolism in plants. Journal of experimental botany, 71(14), 4153-4164. [Link]
  • Hasan, M. M., & Ansari, M. A. (2019). Improving potato stress tolerance and tuber yield under a climate change scenario–a current overview. Frontiers in plant science, 10, 583. [Link]
  • Satoh, S. (1989). Basic Requirements for TPS (True Potato Seed) Production. Japan International Research Center for Agricultural Sciences (JIRCAS). [Link]
  • Pallais, N. (1987). True potato seed quality. Theoretical and Applied Genetics, 73(6), 784-792. [Link]
  • Cui, L., Yang, Y., Li, Y., Liu, Y., Zhang, Y., & He, K. (2024). Overexpression of Phosphoserine Aminotransferase (PSAT)-Enhanced Cadmium Resistance and Accumulation in Duckweed (Lemna turionifera 5511). International Journal of Molecular Sciences, 25(5), 2690. [Link]
  • Tuku, B. T. (1994). The utilization of true potato seed (TPS)
  • Meyer, R. C., Steinfath, M., Lisec, J., Becher, M., Witucka-Wall, H., Törjék, O., ... & Willmitzer, L. (2007). The metabolic signature related to high plant growth rate in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 104(11), 4759-4764. [Link]

Sources

Trehalose-6-Phosphate: A Pivotal Signaling Hub for Enhancing Crop Yield and Resilience

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Trehalose-6-phosphate (T6P) has emerged from relative obscurity to be recognized as a critical signaling molecule in plants, acting as a direct proxy for sucrose availability.[1][2][3] This central role places T6P at the heart of a complex regulatory network that governs carbon allocation, developmental transitions, and stress responses, making it a prime target for innovative strategies aimed at improving crop yield and resilience.[4][5][6] This technical guide provides an in-depth exploration of the T6P signaling pathway, its intricate relationship with the energy-sensing SnRK1 kinase, and its profound impact on key agronomic traits. We will delve into the mechanistic underpinnings of T6P-mediated regulation and present detailed, field-proven methodologies for its quantification and the characterization of its metabolic enzymes. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to harness the potential of the T6P pathway for the next generation of crop improvement.

The T6P Signaling Nexus: Translating Sucrose Status into Action

Sucrose, the primary product of photosynthesis, is the main currency of energy in most plants.[7] Efficient allocation of this vital resource between growth (sink) and energy production (source) is paramount for optimal development and productivity. T6P acts as a direct and sensitive indicator of sucrose levels, providing a real-time metabolic readout that informs cellular decision-making.[1][2][8]

Biosynthesis and Degradation: A Tightly Regulated Equilibrium

The cellular concentration of T6P is meticulously controlled by the activities of two key enzymes:

  • This compound Synthase (TPS): This enzyme catalyzes the formation of T6P from glucose-6-phosphate (G6P) and UDP-glucose (UDPG), both of which are direct derivatives of sucrose metabolism.[9][10]

  • This compound Phosphatase (TPP): TPP dephosphorylates T6P to produce trehalose, which is present in only minute quantities in most higher plants and is not considered the primary signaling molecule.[9][10]

The dynamic balance between TPS and TPP activities ensures that T6P levels accurately reflect the prevailing sucrose status of the plant.[11]

The T6P/SnRK1 Regulatory Module: A Feast and Famine Switch

A cornerstone of T6P signaling is its antagonistic relationship with the SNF1-related protein kinase 1 (SnRK1) .[12][13] SnRK1 is a highly conserved energy sensor that is activated under conditions of low energy and carbon starvation.[13] When active, SnRK1 promotes catabolic processes and represses growth to conserve energy.[12][14]

T6P acts as a potent inhibitor of SnRK1 activity.[12][13] This inhibition occurs at low micromolar concentrations of T6P, effectively signaling a state of sucrose sufficiency.[12] By inhibiting SnRK1, T6P lifts the brakes on anabolic pathways, promoting biosynthesis, growth, and development.[5][12] This "feast" response ensures that carbon resources are utilized for growth when they are abundant. Conversely, when sucrose levels and consequently T6P are low, SnRK1 is active, triggering a "famine" response that prioritizes survival.[14]

T6P_SnRK1_Pathway Sucrose High Sucrose T6P This compound (T6P) (Increased) Sucrose->T6P SnRK1 SnRK1 (Inactive) T6P->SnRK1 Growth Anabolic Processes (Growth, Biosynthesis) SnRK1->Growth

Figure 1: The core T6P/SnRK1 signaling cascade.

T6P's Influence on Key Agronomic Traits

The regulatory power of the T6P/SnRK1 hub extends to a multitude of processes that directly impact crop yield and resilience.

Carbon Partitioning and Starch Synthesis

T6P plays a crucial role in directing the flow of carbon. In source leaves, elevated T6P levels, indicative of high sucrose, promote the synthesis of starch as a temporary carbon store.[15] This is achieved through the post-translational redox activation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the starch biosynthesis pathway.[16] This mechanism ensures that excess carbon fixed during photosynthesis is efficiently stored for later use by sink tissues.

Flowering Time and Development

The transition from vegetative growth to flowering is an energy-intensive process that must be precisely timed with resource availability. T6P acts as a key signal in this transition.[17] Plants deficient in T6P synthesis exhibit a significant delay in flowering, highlighting its role in promoting this critical developmental step when sucrose levels are sufficient.[17]

Stress Resilience

The T6P pathway is intricately linked to plant responses to abiotic stresses such as drought and salinity. Modulating T6P levels has been shown to enhance stress tolerance.[5] For instance, increasing T6P can promote the mobilization of carbon reserves to support stress response mechanisms. Conversely, decreasing T6P under stress conditions can help to conserve resources.[5]

Methodological Guide: Quantifying and Characterizing the T6P Pathway

A thorough understanding and manipulation of the T6P pathway necessitates robust and reliable analytical methods. This section provides detailed protocols for the quantification of T6P and the measurement of TPS and TPP enzyme activities.

Quantification of this compound by LC-MS/MS

The low abundance of T6P in plant tissues requires a highly sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol:

  • Sample Preparation (Extraction):

    • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of ice-cold 80% (v/v) methanol and vortex vigorously.

    • Incubate the mixture at 70°C for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining and separating polar metabolites like T6P.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and specificity.

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used for T6P analysis.

Data Analysis:

Quantification is achieved by constructing a calibration curve using a series of T6P standards of known concentrations. The peak area of T6P in the samples is then compared to the calibration curve to determine its concentration. The use of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-T6P) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

T6P_Quantification_Workflow Start Plant Tissue Homogenization Extraction Metabolite Extraction (e.g., 80% Methanol) Start->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Drying Evaporation to Dryness Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis (HILIC) Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: Workflow for T6P quantification.

This compound Synthase (TPS) Activity Assay

TPS activity can be determined by measuring the rate of T6P formation from G6P and UDPG.

Experimental Protocol:

  • Enzyme Extraction:

    • Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Assay Reaction:

    • Prepare a reaction mixture containing 50 mM HEPES-NaOH pH 7.5, 5 mM MgCl₂, 2 mM G6P, and 2 mM UDPG.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by heating at 95°C for 5 minutes.

  • Quantification of T6P:

    • The amount of T6P produced can be quantified using the LC-MS/MS method described above.

This compound Phosphatase (TPP) Activity Assay

TPP activity is measured by the rate of inorganic phosphate (Pi) release from T6P.

Experimental Protocol:

  • Enzyme Extraction:

    • Follow the same procedure as for TPS extraction.

  • Assay Reaction:

    • Prepare a reaction mixture containing 50 mM HEPES-NaOH pH 7.0, 10 mM MgCl₂, and 1 mM T6P.

    • Start the reaction by adding the enzyme extract.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution that also facilitates colorimetric detection of Pi (e.g., a solution containing ammonium molybdate and malachite green).

  • Quantification of Inorganic Phosphate (Pi):

    • The amount of Pi released is determined colorimetrically by measuring the absorbance at a specific wavelength (e.g., 660 nm).

    • A standard curve prepared with known concentrations of Pi is used for quantification.

Targeting the T6P Pathway for Crop Improvement

The central role of T6P in regulating plant growth and development makes it an attractive target for genetic and chemical manipulation to enhance crop performance.

Genetic Approaches
  • Overexpression of TPS: Increasing TPS activity can lead to elevated T6P levels, which has been shown to enhance growth and yield in some crop species.[4]

  • Modification of TPP expression: Altering TPP expression, either through overexpression or suppression, can also modulate T6P levels and has been linked to improvements in traits like grain number and size.[5]

  • Targeted expression: Expressing TPS or TPP genes in specific tissues (e.g., reproductive tissues) can provide more precise control over carbon allocation and potentially lead to greater yield improvements with fewer pleiotropic effects.[4]

Chemical Approaches

The development of synthetic, cell-permeable T6P analogs or inhibitors of TPP could offer a novel chemical approach to modulate T6P signaling. These compounds could be applied at specific developmental stages to optimize carbon partitioning and enhance yield, particularly under stress conditions.

Conclusion and Future Perspectives

This compound has unequivocally established itself as a master regulator of carbon metabolism and development in plants. Its function as a sucrose-sensing signal, intricately linked to the SnRK1 energy-sensing pathway, provides a powerful mechanism for coordinating growth with resource availability. The ability to manipulate T6P levels through both genetic and emerging chemical strategies presents exciting opportunities for the development of crops with enhanced yield potential and greater resilience to environmental challenges. Further research into the tissue-specific roles of different TPS and TPP isoforms, as well as the identification of additional downstream targets of T6P signaling, will undoubtedly unveil new avenues for crop improvement. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the fascinating world of T6P signaling and contribute to the development of a more sustainable and productive agricultural future.

References

  • Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Oxford Academic. [Link]
  • Inhibition of SNF1-Related Protein Kinase1 Activity and Regulation of Metabolic Pathways by Trehalose-6-Phosph
  • The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. PubMed Central. [Link]
  • This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Trehalose 6-Phosphate/SnRK1 Signaling Pathway Primes Growth Recovery following Relief of Sink Limit
  • The Role of Trehalose 6-Phosphate in Crop Yield and Resilience.
  • Trehalose 6-phosphate signalling and impact on crop yield.
  • Trehalose 6-phosphate: a signal of sucrose st
  • Trehalose 6-phosphate signalling and impact on crop yield. PubMed Central. [Link]
  • Trehalose 6-phosphate: a signal of sucrose status.
  • The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. PubMed Central. [Link]
  • Trehalose 6-phosphate signalling and impact on crop yield. PubMed. [Link]
  • Trehalose 6-phosphate signalling. Heinrich Heine University Düsseldorf. [Link]
  • This compound and SnRK1 kinases in plant development and signaling: the emerging picture. PubMed Central. [Link]
  • Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by trehalose-6-phosph
  • The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. PubMed. [Link]
  • Source/sink interactions underpin crop yield: the case for trehalose 6-phosphate/SnRK1 in improvement of whe
  • This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • This compound: Connecting Plant Metabolism and Development. PubMed Central. [Link]
  • Determination of this compound in Arabidopsis Seedlings by Successive Extractions Followed by Anion Exchange Chromatography-Mass Spectrometry. PubMed. [Link]
  • Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • Trehalose 6-phosphate regulates starch synthesis via posttranslational redox activation of ADP-glucose pyrophosphorylase. PubMed Central. [Link]
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. MDPI. [Link]
  • The synthesis, degradation and biological function of trehalose- 6-phosph
  • Genetic strategies for improving crop yields. eScholarship.org. [Link]
  • Trehalose 6‐phosphate (T6P) promotes reserve starch accumulation and...
  • Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. MDPI. [Link]
  • Regulation of Flowering by this compound Signaling in Arabidopsis thaliana.
  • Measurement of Enzyme Activities. PubMed. [Link]
  • Control of meristem determinacy by this compound phosphatases is uncoupled from enzym
  • Plant Enzyme Activity Testing. Lifeasible. [Link]
  • Genome-wide identification of TPS and TPP genes in cultivated peanut (Arachis hypogaea) and functional characterization of AhTPS9 in response to cold stress. PubMed Central. [Link]
  • TPS activity (a), Tre6P content (b), TPP activity (c), SPS activity...

Sources

An In-depth Technical Guide to the Discovery of the Trehalose-6-Phosphate Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

From its origins as an obscure metabolic intermediate associated with desiccation tolerance in "resurrection plants," Trehalose-6-Phosphate (T6P) has emerged as a central signaling molecule in higher plants, acting as a master regulator at the intersection of metabolism, growth, and development. This guide chronicles the pivotal discoveries that unraveled the T6P signaling pathway, detailing the key experimental choices, breakthrough methodologies, and the elucidation of its core mechanism: the T6P/SnRK1 signaling hub. We will explore the journey from initial paradoxical observations in transgenic plants to the establishment of T6P as a specific and essential proxy for sucrose availability, providing a technical narrative designed to inform and empower researchers in the field.

From Obscurity to Paradox: The Initial Clues

For decades, the disaccharide trehalose was primarily associated with specialized organisms like resurrection plants, where it functions as a stress protectant and osmolyte.[1] In most higher plants, trehalose levels were found to be exceptionally low, often below the limit of detection, leading to the prevailing view that it was not a central player in mainstream plant physiology.[1][2]

The narrative began to shift dramatically in the late 1990s and early 2000s with the advent of genetic engineering. The initial scientific rationale was straightforward: if trehalose confers stress tolerance in resurrection plants, could engineering its production in crops enhance their resilience to drought?[1][3] To achieve this, researchers expressed microbial genes for trehalose synthesis in species like tobacco and Arabidopsis thaliana.

The trehalose biosynthesis pathway is a conserved two-step process.[4][5]

  • This compound Synthase (TPS) catalyzes the formation of T6P from UDP-glucose and Glucose-6-Phosphate.

  • This compound Phosphatase (TPP) dephosphorylates T6P to produce trehalose.[2]

T6P_Biosynthesis cluster_0 UDPG UDP-Glucose T6P This compound UDPG->T6P TPS (otsA) G6P Glucose-6-P G6P->T6P TPS (otsA) Tre Trehalose T6P->Tre TPP (otsB)

Figure 1: The two-step trehalose biosynthesis pathway.

The results of these experiments were startling. Rather than simply observing enhanced stress tolerance, scientists noted profound and often detrimental developmental changes.[6] Overexpression of the E. coli TPS gene (otsA) led to stunted growth, altered leaf morphology, and precocious flowering, while overexpression of the TPP gene (otsB) resulted in large, pale leaves and delayed development.[5][7][8] This created a paradox: how could perturbing the synthesis of a barely detectable sugar have such a dramatic impact on plant growth? The answer lay not in the final product, but in the intermediate.

The Breakthrough: Identifying T6P as the Bioactive Signal

The opposing phenotypes from otsA and otsB expression provided a crucial clue. Expressing otsA would presumably increase T6P levels, whereas expressing otsB would decrease them by promoting its dephosphorylation. This suggested that the concentration of T6P itself, rather than trehalose, was the critical signaling molecule.[8][9]

Causality of Experimental Choice: The definitive proof came from genetic rescue experiments using Arabidopsis tps1 mutants. The TPS1 gene is essential for plant viability; tps1 null mutants are embryo-lethal.[10][11] Researchers found that the embryonic lethality of the tps1 mutant could be rescued by expressing the E. coli TPS gene (otsA). However, supplying the mutant embryos with trehalose directly had no effect.[11][12] This elegantly demonstrated that the essential function of the pathway was the production of T6P, not trehalose.

Genetic_Rescue_Workflow start Observation: Arabidopsis tps1 mutant is embryo-lethal hypo Hypothesis: T6P, not trehalose, is the essential molecule start->hypo exp1 Experiment 1: Supply exogenous trehalose to tps1 mutant embryo hypo->exp1 exp2 Experiment 2: Transform tps1 mutant with E. coli TPS gene (otsA) hypo->exp2 res1 Result: Embryo remains non-viable (Hypothesis Supported) exp1->res1 res2 Result: Embryo is rescued, plant grows (Hypothesis Supported) exp2->res2 conc Conclusion: The synthesis of T6P is the essential function of TPS1 res1->conc res2->conc

Figure 2: Experimental logic proving T6P's essential role.

The Sucrose Connection: T6P as a Barometer of Carbon Status

With T6P established as a key regulator, the next critical question was: what does T6P signal? A seminal 2006 paper from the lab of John Lunn provided the answer.[10] A major obstacle had been the difficulty in accurately measuring the low levels of T6P in plant tissues. The development of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was the technical breakthrough needed to resolve this challenge.[9][13]

Using this method, researchers demonstrated a remarkably strong and direct correlation between cellular sucrose concentrations and T6P levels. When carbon-starved Arabidopsis seedlings were fed sucrose, their T6P levels rose rapidly and dramatically—over a 1000-fold range in some cases.[1][5][14] This response was specific to sucrose or hexoses that could be metabolized into sucrose.[14] T6P was thus identified as a reliable indicator of sucrose status in plants.[4][5]

ConditionSucrose Level (relative)T6P Level (relative)Reference
Carbon-Starved Seedlings1x1x[5][10]
+ 15 mM Sucrose (30 min)~10x~20x[10]
+ 100 mM Sucrose (4 hr)~25x~40x[10]
High Light (End of Day)HighHigh[9]
Dark (End of Night)LowLow[9]
Table 1: Correlation of Sucrose and T6P levels in Arabidopsis seedlings.

The Core Mechanism: The T6P/SnRK1 Signaling Hub

The discovery that T6P signals sucrose availability led to the final piece of the puzzle: how does this signal regulate plant growth and metabolism? The answer lies in its interaction with another master regulator, the SUCROSE-NON-FERMENTING1-RELATED KINASE1 (SnRK1) .

SnRK1 is a highly conserved protein kinase that functions as a cellular energy sensor, analogous to AMPK in animals and SNF1 in yeast.[11][12] SnRK1 is activated under conditions of low energy and carbon starvation.[11] Once active, it phosphorylates downstream targets to inhibit energy-consuming anabolic processes (like protein synthesis and growth) and promote catabolic processes to restore energy homeostasis.[12][15]

Groundbreaking in vitro studies showed that T6P is a potent inhibitor of SnRK1 activity.[4][15][16] This finding united the two pathways into a central regulatory hub that governs resource allocation.

  • High Sucrose ("Feast"): Photosynthesis is active, and sucrose is abundant. This leads to high levels of T6P. T6P inhibits SnRK1, thereby lifting the brakes on anabolic processes and promoting growth and biosynthesis.[15][17]

  • Low Sucrose ("Famine"): In darkness or under carbon starvation, sucrose levels fall. T6P levels plummet, releasing the inhibition on SnRK1. Active SnRK1 then switches the cell to an energy-saving mode, halting growth until carbon becomes available again.[11][12]

This T6P/SnRK1 nexus acts as a homeostatic mechanism, ensuring that plant growth is tightly coupled to carbon availability.[18][19]

T6P_SnRK1_Hub Sucrose High Sucrose (Carbon Availability) T6P This compound Sucrose->T6P stimulates synthesis SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 inhibits Anabolism Anabolic Processes (Growth, Biosynthesis) SnRK1->Anabolism represses Catabolism Catabolic Processes (Energy Conservation) SnRK1->Catabolism activates

Figure 3: The core T6P/SnRK1 signaling module regulating plant metabolism.

Key Experimental Protocols

The elucidation of the T6P pathway relied on a combination of genetic, biochemical, and analytical techniques. The following protocols represent cornerstone methodologies in the field.

Protocol 1: Quantification of T6P by Anion-Exchange LC-MS/MS

This protocol is based on the validated method that first enabled the reliable measurement of T6P in plant tissues.[10][13]

1. Sample Extraction (Self-Validating System: Internal Standard) a. Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity. b. Add 1 mL of a pre-chilled (-20°C) extraction solution of Chloroform:Methanol (3:7, v/v). c. Crucially, add a known amount of a labeled internal standard (e.g., 13C6-T6P) at this stage. This standard will co-extract with the endogenous T6P and correct for any losses during sample preparation and analysis, ensuring trustworthiness of the final quantification. d. Homogenize the tissue using a ball mill or mortar and pestle. e. Incubate at -20°C for 2 hours with occasional vortexing. f. Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

2. Phase Separation & Purification a. Add 500 µL of ultrapure water to the supernatant and vortex vigorously. b. Centrifuge for 5 min to separate the polar (upper, aqueous) and non-polar (lower, chloroform) phases. c. Carefully transfer the upper aqueous phase containing T6P to a new tube. d. Dry the aqueous extract completely in a vacuum concentrator.

3. LC-MS/MS Analysis a. Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 10 mM ammonium acetate, pH 10). b. Inject the sample onto a high-performance anion-exchange (HPAE) column. c. Elute T6P using a gradient of a high-salt mobile phase B (e.g., 250 mM ammonium acetate). d. Detect and quantify using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions for both endogenous T6P and the 13C-labeled internal standard.

Protocol 2: In Vitro SnRK1 Kinase Activity Assay with T6P Inhibition

This biochemical assay directly demonstrates the inhibitory effect of T6P on SnRK1 kinase activity.[17]

1. Reagent Preparation a. SnRK1 Enzyme: Use purified, recombinantly expressed SnRK1 catalytic subunit (e.g., KIN10 from Arabidopsis). b. Substrate: A synthetic peptide substrate with a recognition motif for SnRK1 (e.g., AMARAASAAALARRR). c. Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT. d. ATP Mix: Reaction buffer containing a final concentration of 100 µM ATP, spiked with γ-32P-ATP. e. Inhibitor: A stock solution of this compound (T6P).

2. Kinase Reaction a. Set up reactions in triplicate in microcentrifuge tubes on ice. For each reaction, combine:

  • 5 µL Reaction Buffer
  • 2 µL SnRK1 Enzyme
  • 2 µL Substrate Peptide
  • 1 µL of T6P solution (at varying concentrations: 0 µM, 10 µM, 100 µM, 1 mM) or water (for control). b. Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 10 µL of the ATP Mix. d. Incubate for 20 minutes at 30°C.

3. Stopping and Detection (Self-Validating System: Specificity) a. Stop the reaction by adding 10 µL of 75 mM phosphoric acid. b. Spot 15 µL of each reaction onto P81 phosphocellulose paper squares. The paper specifically binds the phosphorylated peptide substrate while unbound 32P-ATP is washed away. c. Wash the P81 squares three times for 5 minutes each in 75 mM phosphoric acid. d. Perform a final wash in acetone and allow to air dry. e. Quantify the incorporated radioactivity using a scintillation counter. f. Calculate the percentage of inhibition relative to the control (0 µM T6P) reaction. A dose-dependent decrease in radioactivity validates the specific inhibitory action of T6P.

Conclusion and Future Perspectives

The discovery of the T6P signaling pathway represents a paradigm shift in our understanding of plant metabolic regulation. It transformed T6P from a metabolic footnote into a validated signal of sucrose availability and a critical regulator of the feast-famine response through its inhibition of SnRK1.[20] This journey of discovery, driven by the careful interpretation of unexpected transgenic phenotypes and enabled by crucial technological advancements in metabolomics, underscores the intricate connections between metabolism and development.

Current and future research focuses on leveraging this knowledge for agricultural improvement. Manipulating T6P levels in specific tissues, such as developing grains, has shown promise for increasing crop yield and resilience.[3][6][15] The development of permeable T6P precursors and other chemical biology tools offers new avenues for precisely controlling plant source-sink dynamics, holding significant potential for addressing global food security challenges.[1] The T6P story is a powerful testament to how fundamental research into seemingly obscure pathways can unlock solutions to real-world problems.

References

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Emerging Topics in Life Sciences, 4(5), 465-477. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology, 72, 737-760. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development.
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. SciSpace. [Link]
  • Lunn, J. E., et al. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1045-1053. [Link]
  • Martins, M. C., et al. (2013). Source/sink interactions underpin crop yield: the case for trehalose 6-phosphate/SnRK1 in improvement of wheat. Journal of Experimental Botany, 64(1), 1-8. [Link]
  • O'Hara, L. E., Paul, M. J., & Wingler, A. (2013). How do sugars regulate plant growth and development? New Phytologist, 198(1), 1-13. [Link]
  • Lunn, J. E., et al. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana. Biochemical Journal, 397(1), 139-148. [Link]
  • Paul, M. J. (2008). Trehalose 6-phosphate: a signal of sucrose status. Biochemical Journal, 412(1), e1-e2. [Link]
  • Lunn, J. (2020). T6P - the “insulin” of the plants. Max-Planck-Gesellschaft. [Link]
  • Smeekens, S., & Hellmann, H. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 88. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS, 100(11), 6849-6854. [Link]
  • Fichtner, F., et al. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 32(6), 1949-1972. [Link]
  • Smeekens, S. (2015). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. Plant Physiology, 169(2), 929-935. [Link]
  • Zhang, Y., et al. (2009). Inhibition of Snf1-related protein kinase1 activity and regulation of metabolic pathways by this compound. Plant Physiology, 149(4), 1860-1871. [Link]
  • Baena-González, E., & Lunn, J. E. (2020). SnRK1 and trehalose 6-phosphate - two ancient pathways converge to regulate plant metabolism and growth. Current Opinion in Plant Biology, 55, 1-8. [Link]
  • Lunn, J. E., et al. (2008).
  • Shima, S., et al. (2007). Biochemical characterization of rice this compound phosphatases supports distinctive functions of these plant enzymes. FEBS Journal, 274(5), 1192-1201. [Link]
  • Debast, S., et al. (2011). Trehalose 6-phosphate/SnRK1 signaling primes growth recovery following relief of sink limitation. Plant Physiology, 156(4), 1964-1976. [Link]

Sources

Trehalose-6-Phosphate and the SnRK1 Kinase: A Guide to the Core Signaling Nexus in Plant Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

In the intricate regulatory landscape of plant metabolism, the interplay between trehalose-6-phosphate (T6P) and Sucrose-non-fermenting1-related kinase 1 (SnRK1) represents a critical control point. This technical guide provides an in-depth exploration of this signaling nexus, designed for researchers, scientists, and drug development professionals. T6P, a key signaling metabolite, acts as a proxy for cellular sucrose status, while SnRK1 is a central energy sensor activated under metabolic stress.[1][2][3] Their antagonistic relationship—where T6P inhibits SnRK1 activity—is fundamental to coordinating plant growth, development, and stress responses with carbon availability.[1][3] This document delves into the molecular mechanisms of their interaction, provides detailed, field-proven experimental protocols for their study, and discusses the broader implications for agricultural biotechnology and drug discovery.

Introduction: The Two Pillars of Plant Energy Signaling

Plants, as sessile autotrophs, must meticulously manage their energy resources, balancing anabolic processes like growth with catabolic responses to stress and starvation.[2] This regulation is orchestrated by a sophisticated signaling network. At the heart of this network lie two key players: this compound (T6P) and the SnRK1 kinase.

  • This compound (T6P): The Barometer of Sucrose Availability T6P is a disaccharide phosphate synthesized from UDP-glucose and glucose-6-phosphate.[4] While its downstream product, trehalose, is found in only trace amounts in most higher plants, T6P has emerged as a potent signaling molecule.[1][3] Its cellular concentration directly correlates with sucrose levels, the primary product of photosynthesis and transport sugar in plants.[4][5] Consequently, T6P acts as a reliable indicator of the plant's current sugar status, effectively signaling "feast" conditions when sucrose is abundant.[5][6]

  • SnRK1: The Guardian of Energy Homeostasis SnRK1 is a highly conserved serine/threonine protein kinase, homologous to AMP-activated protein kinase (AMPK) in mammals and Snf1 in yeast.[3][7] It functions as a heterotrimeric complex and is a central sensor of energy deficit.[8] Under conditions of low energy, such as darkness, nutrient deprivation, or hypoxia, SnRK1 is activated.[1][3] Once active, it orchestrates a large-scale metabolic reprogramming, upregulating catabolic pathways to generate energy and downregulating energy-consuming anabolic processes like protein synthesis and cell proliferation to conserve resources.[1][3][9] This "famine" response is crucial for survival during periods of stress.[10]

The convergence of these two pathways creates a sensitive rheostat that fine-tunes plant metabolism. When sugar is plentiful, high T6P levels inhibit SnRK1, promoting growth and biosynthetic activities.[10][11] Conversely, when sugar is scarce, T6P levels fall, releasing the brake on SnRK1 and initiating an energy-saving survival mode.[1][3]

The T6P-SnRK1 Interaction: A Mechanistic Deep Dive

The inhibitory effect of T6P on SnRK1 is the lynchpin of this regulatory system. Understanding the precise molecular mechanism is crucial for its study and potential manipulation.

Biochemical Mode of Inhibition

Early studies established that T6P inhibits SnRK1 activity in plant extracts in a noncompetitive manner with respect to ATP.[11][12] This finding was significant as it suggested that T6P does not simply block the ATP-binding site but interacts with the kinase at a distinct, allosteric site to modulate its function.[11] The inhibition is potent, occurring at low micromolar concentrations of T6P, which are within the physiological range observed in plant cells.[11][12]

The Molecular Mechanism: Direct Binding and Activation Blocking

More recent and detailed molecular studies have elucidated the structural basis for this inhibition.

  • Direct Binding to the Catalytic Subunit: T6P binds directly to the KIN10 catalytic α-subunit of the SnRK1 complex.[13][14][15] This discovery challenged earlier hypotheses that an intermediary factor was required for the interaction.[12]

  • Preventing Upstream Activation: The activation of SnRK1 requires phosphorylation of a specific threonine residue on its activation T-loop by an upstream activating kinase, such as GEMINIVIRUS REP-INTERACTING KINASE1 (GRIK1).[13][14][16]

  • Conformational Block: The binding of T6P to KIN10 induces a conformational change that weakens the affinity of KIN10 for its activating kinase, GRIK1.[13][14][16] Crucially, it blocks the necessary reorientation of the activation loop, preventing its phosphorylation and subsequent activation by GRIK1.[13][14][17]

Under high-sugar conditions, the resulting high T6P levels effectively keep the SnRK1 complex in a basal, low-activity state, thereby promoting a global shift from catabolism to anabolism.[13][14][17]

T6P_SnRK1_Pathway High_Sucrose High Sucrose T6P This compound (T6P) High_Sucrose->T6P increases Low_Sucrose Low Sucrose / Stress Low_Sucrose->T6P decreases SnRK1_inactive SnRK1 (Inactive) T6P->SnRK1_inactive Binds & Prevents Activation GRIK1 GRIK1 (Activating Kinase) GRIK1->SnRK1_inactive Phosphorylates & Activates SnRK1_active SnRK1 (Active) SnRK1_inactive->SnRK1_active Anabolism Anabolism Promoted (Growth, Biosynthesis) SnRK1_inactive->Anabolism Catabolism Catabolism Promoted (Energy Conservation) SnRK1_active->Catabolism

Caption: T6P-SnRK1 signaling pathway.

Experimental Methodologies for Studying the T6P-SnRK1 Interaction

Investigating this pathway requires a multi-faceted approach, combining biochemical assays, analytical chemistry, and molecular biology techniques. The following protocols provide a robust framework for researchers.

Protocol 1: In Vitro SnRK1 Kinase Activity Assay

This assay is fundamental for directly measuring the inhibitory effect of T6P on SnRK1's catalytic activity. It relies on quantifying the transfer of a radiolabeled phosphate from ATP to a model substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • SnRK1 Source: Purified recombinant SnRK1 heterotrimeric complex or immunoprecipitated SnRK1 from plant extracts.

    • Substrate: A synthetic peptide with a SnRK1 recognition site (e.g., AMARA peptide).

    • ATP Mix: ATP solution containing γ-[³²P]ATP.

    • Inhibitor: A stock solution of T6P, with serial dilutions for generating a dose-response curve. A negative control (e.g., buffer) is essential.

    • Assay Buffer: Standard kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Stop Solution: Phosphoric acid or EDTA solution.

  • Reaction Setup (in microcentrifuge tubes or 96-well plates):

    • Add assay buffer, SnRK1 enzyme, and the peptide substrate.

    • Add varying concentrations of T6P or the negative control.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Termination:

    • Initiate the reaction by adding the ATP mix.

    • Incubate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

    • Terminate the reaction by adding the stop solution.

  • Quantification of Phosphorylation:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the papers extensively with phosphoric acid to remove unincorporated γ-[³²P]ATP.

    • Measure the radioactivity remaining on the papers (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of SnRK1 activity relative to the no-inhibitor control for each T6P concentration.

    • Plot the activity against the T6P concentration to determine the IC₅₀ value (the concentration of T6P that causes 50% inhibition).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant SnRK1 - Peptide Substrate - γ-[³²P]ATP Mix - T6P dilutions Setup Set up reaction: SnRK1 + Substrate + T6P Reagents->Setup Incubate Pre-incubate (10 min) Setup->Incubate Initiate Initiate with ATP Mix Incubate->Initiate React Incubate at 30°C (20 min) Initiate->React Terminate Terminate with Stop Solution React->Terminate Spot Spot onto P81 paper Terminate->Spot Wash Wash to remove free ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition & IC₅₀ Count->Analyze

Caption: Workflow for an in vitro SnRK1 kinase activity assay.

Protocol 2: Quantification of T6P in Plant Tissues via HILIC-LC-MS

Accurate measurement of endogenous T6P levels is critical to correlate its concentration with physiological states and SnRK1 activity. Hydrophilic-Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS) is the gold standard for this analysis due to its sensitivity and specificity.[18][19]

Step-by-Step Methodology:

  • Sample Collection and Extraction:

    • Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., a chloroform/methanol/water mixture). This step performs a liquid-liquid extraction to separate polar metabolites from lipids and proteins.

    • Centrifuge to pellet debris and collect the upper aqueous (polar) phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the aqueous extract through an anion-exchange SPE cartridge. T6P, being phosphorylated, will bind to the column.

    • Wash the cartridge with a low-ionic-strength buffer to remove neutral and cationic contaminants.

    • Elute the phosphorylated compounds, including T6P, using a high-ionic-strength or high-pH buffer.

    • Dry the eluate under vacuum.

  • HILIC-LC-MS Analysis:

    • Reconstitute the dried sample in a solvent compatible with the HILIC mobile phase (e.g., high acetonitrile content).

    • Inject the sample onto a HILIC column. The separation is based on the partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.

    • Use a gradient of decreasing organic solvent (acetonitrile) to elute the compounds.

    • The eluent is directed into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a triple quadrupole).

    • Detect T6P using Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity. This involves monitoring a specific precursor-to-product ion transition for T6P.

  • Quantification:

    • Generate a standard curve using authentic T6P standards.

    • Quantify the T6P concentration in the plant samples by comparing their peak areas to the standard curve. Normalize the results to the initial fresh weight of the tissue.

T6P_Quant_Workflow Start Flash-freeze Plant Tissue Homogenize Homogenize in Extraction Solvent Start->Homogenize Extract Collect Aqueous Phase (Polar Metabolites) Homogenize->Extract SPE Anion-Exchange SPE Cleanup Extract->SPE Elute Elute & Dry Sample SPE->Elute Analyze Analyze via HILIC-LC-MS Elute->Analyze Quantify Quantify against Standard Curve Analyze->Quantify

Caption: Workflow for T6P quantification by HILIC-LC-MS.

Data Interpretation and Expected Outcomes

The integration of data from biochemical and analytical methods provides a comprehensive picture of the T6P-SnRK1 signaling status.

Table 1: Representative Data on T6P Levels and SnRK1 Activity

ConditionTypical T6P Level (nmol/g FW)Expected Relative SnRK1 ActivityExpected Gene Expression Profile
High Sucrose (Light) High (e.g., 1-5)Low (<25%)Biosynthetic genes UP, Catabolic genes DOWN
End of Night (Darkness) Low (e.g., <0.5)High (>75%)Biosynthetic genes DOWN, Catabolic genes UP
Extended Darkness Very Low (e.g., <0.1)Very High (100%)Strong induction of starvation/catabolic genes
Drought/Stress Variable, often lowHighStress-responsive and catabolic genes UP

Data are illustrative and can vary by species, tissue, and developmental stage. Gene expression refers to known SnRK1 targets.[10][20]

A key self-validating aspect of these experiments is the correlation between the three data types. For example, a treatment that leads to an increase in measured T6P levels (Protocol 2) should correspond to a decrease in SnRK1 activity (Protocol 1) and a shift in the transcriptome away from SnRK1-induced marker genes (analyzed via qRT-PCR or RNA-Seq).[10][11]

Implications for Crop Improvement and Drug Development

The central role of the T6P-SnRK1 nexus makes it a prime target for agricultural and pharmaceutical innovation.

  • Crop Improvement: Manipulating T6P levels has been shown to impact important agricultural traits. Increasing T6P can promote growth and enhance grain filling, potentially boosting yield.[21] Conversely, modulating SnRK1 activity could improve plant resilience to environmental stresses like drought or low nutrient availability. Targeted gene editing (e.g., CRISPR/Cas9) of TPS, TPP, or SnRK1 genes is a promising strategy to fine-tune this pathway for desired outcomes.[21]

  • Herbicide/Growth Regulator Development: As a critical regulatory hub unique to plants in its specific convergence, the T6P binding site on SnRK1 presents a potential target for the development of novel, highly specific herbicides or plant growth regulators. A small molecule that mimics T6P could be used to inhibit SnRK1, while an antagonist could lock SnRK1 in an active state, both of which would be detrimental to unregulated plant growth.

Conclusion

The interaction between this compound and the SnRK1 kinase is a paradigm of metabolic regulation in plants, elegantly linking carbon availability to major decisions regarding growth, development, and survival. T6P acts as a potent, direct inhibitor of SnRK1 by preventing its activation, thereby providing a clear molecular switch that responds to the plant's energy status. The experimental protocols detailed in this guide offer a validated framework for researchers to probe this critical signaling pathway. Continued exploration of this nexus will undoubtedly uncover deeper regulatory layers and provide novel opportunities for the rational design of improved crops and innovative agricultural chemistries.

References

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]
  • Zhang, Y., et al. (2009). Inhibition of SNF1-Related Protein Kinase1 Activity and Regulation of Metabolic Pathways by this compound. Plant Physiology, 149(4), 1860-1871. [Link]
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. Science Advances, 10(20), eadn0895. [Link]
  • Pacific Northwest National Laboratory. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PNNL. [Link]
  • PubMed. (2009). Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by this compound.
  • PubMed. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1.
  • Delorge, I., et al. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 119. [Link]
  • Baena-González, E., & Lunn, J. E. (2020). SnRK1 and trehalose 6-phosphate - two ancient pathways converge to regulate plant metabolism and growth. Current Opinion in Plant Biology, 55, 52-59. [Link]
  • Delorge, I., et al. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. PMC. [Link]
  • Max-Planck-Gesellschaft. (2020). T6P - the “insulin” of the plants. Max-Planck-Gesellschaft. [Link]
  • Smeekens, S., et al. (2010). Unravelling the Potential Long-Distance Sugar Signalling in Plant Growth and Development. MDPI. [Link]
  • O’Hara, L. E., et al. (2013). This compound/SnRK1 Signaling Pathway Primes Growth Recovery following Relief of Sink Limitation. Plant Physiology, 161(3), 1165-1178. [Link]
  • OSTI.GOV. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. U.S.
  • PubMed. (2013). The trehalose 6-phosphate/SnRK1 signaling pathway primes growth recovery following relief of sink limitation.
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PMC. [Link]
  • Paul, M. J. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Portland Press. [Link]
  • Veyel, D., et al. (2017). Emerging strategies for the identification of protein–metabolite interactions. PMC. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. PMC. [Link]
  • ResearchGate. (2014). The low energy syndrome involves processes regulated by TOR and SnRK1 central to the adaptation to energy limitation.
  • ResearchGate. (2014). The low energy signaling network.
  • Lastdrager, J., et al. (2014). The low energy signaling network. Frontiers in Plant Science, 5, 355. [Link]
  • Li, Y., et al. (2024). HXK, SnRK1, and TOR signaling in plants: Unraveling mechanisms of stress response and secondary metabolism. PMC. [Link]
  • Cho, Y.-H., et al. (2012). Regulatory Functions of SnRK1 in Stress-Responsive Gene Expression and in Plant Growth and Development. PMC. [Link]
  • ResearchGate. (2023). TPS Proteins coordinate plant growth with sugar availability via the SnRK1 Kinase.
  • PubMed Central. (2023). The critical roles of three sugar-related proteins (HXK, SnRK1, TOR) in regulating plant growth and stress responses.
  • bioRxiv. (2023). TPS Proteins coordinate plant growth with sugar availability via the SnRK1 Kinase. bioRxiv. [Link]
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis Thaliana Seedlings by Hydrophilic-Interaction Liquid Chromatography-Mass Spectrometry. PubMed. [Link]
  • Schellenberger, J., et al. (2012). Investigating metabolite-protein interactions: an overview of available techniques. PMC. [Link]
  • Oxford Academic. (2021). Management of plant central metabolism by SnRK1 protein kinases. Oxford University Press. [Link]
  • Mair, A., et al. (2015). SnRK1-triggered switch of bZIP63 dimerization mediates the low-energy response in plants. eLife. [Link]
  • Nietzsche, M., et al. (2020). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. PubMed Central. [Link]
  • ResearchGate. (2023). In vitro phosphorylation assays of SnRK1.
  • ResearchGate. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • MDPI. (2022). The Knowns and Unknowns in Protein–Metabolite Interactions. MDPI. [Link]
  • Aghdasi, M. (2011). Analysis of this compound Control over Carbon Allocation and Growth in Plants. DSpace. [Link]
  • Frontiers. (2022). Metabolite-protein interactions: Native mass spectrometry and collision induced affinity selection mass spectrometry in natural product screening. Frontiers. [Link]
  • Zhang, Y., et al. (2021). Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]

Sources

The Sweet Trigger: Unraveling the Role of Trehalose-6-Phosphate in Flowering Time Regulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

The transition from vegetative growth to flowering is a critical juncture in the life cycle of a plant, paramount to its reproductive success and a key determinant of agricultural yield. This process is governed by a complex network of genetic and environmental signals. While the influence of external cues like photoperiod and temperature is well-established, the endogenous mechanisms that assess the plant's internal energy status are of equal importance. This technical guide delves into the core of one such mechanism: the signaling role of Trehalose-6-phosphate (T6P). Long considered a minor metabolic intermediate, T6P has emerged as a pivotal signal for sucrose availability, acting as a master regulator that links the plant's metabolic state to developmental decisions, most notably the timing of flowering. We will explore the molecular mechanisms through which T6P influences the central flowering pathways in both leaves and the shoot apical meristem, detail the state-of-the-art methodologies for its study, and discuss the profound implications for crop improvement and biotechnology.

Introduction: Beyond Energy, Sugars as Signals

Plants orchestrate their development by integrating a multitude of external and internal signals. The decision to flower is arguably one of the most significant, as it must be timed to perfection to ensure successful pollination and seed set. This decision is controlled by several key pathways, including the photoperiod, vernalization, ambient temperature, and autonomous pathways, which converge on a set of floral integrator genes.[1][2]

Historically, carbohydrates like sucrose were viewed primarily as sources of energy and carbon skeletons for cellular processes. However, a paradigm shift in plant biology has revealed that sugars are also critical signaling molecules that inform the plant about its energetic and metabolic health.[3][4][5] This allows the plant to make crucial developmental decisions, such as initiating the energetically demanding process of flowering only when sufficient resources are available. At the heart of this sugar sensing and signaling network lies this compound (T6P), a disaccharide phosphate present in minute quantities yet wielding immense regulatory power.[6][7] This guide provides a comprehensive overview of the mechanisms by which T6P acts as a proxy for sucrose status to control the floral transition.

The this compound Biosynthetic Pathway

T6P is the precursor to trehalose, a non-reducing disaccharide. In plants, its synthesis is a two-step process.[3][4][5][8]

  • Synthesis: this compound Synthase (TPS) catalyzes the transfer of glucose from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming T6P.

  • Dephosphorylation: this compound Phosphatase (TPP) subsequently dephosphorylates T6P to produce trehalose.

While trehalose itself can have protective functions, it is the intermediate, T6P, that has been identified as the crucial signaling molecule.[7] The gene this compound SYNTHASE 1 (TPS1) is the most critical enzyme for T6P synthesis in the model plant Arabidopsis thaliana.[9][10]

The concentration of T6P in plant tissues shows a remarkably strong positive correlation with sucrose levels.[8][11] When carbon-starved seedlings are fed sucrose, T6P levels rise rapidly, tracking the increase in sucrose.[11][12] This has led to the "Sucrose-T6P Nexus" model, which posits that T6P functions as a direct and reliable signal of sucrose availability, informing the plant of its current carbon status.[11][13]

T6P_Biosynthesis cluster_0 Sucrose Metabolism UDPG UDP-Glucose TPS1 TPS1 UDPG->TPS1 G6P Glucose-6-Phosphate G6P->TPS1 T6P This compound TPP TPP T6P->TPP Trehalose Trehalose TPS1->T6P Synthesis TPP->Trehalose Dephosphorylation

Caption: The this compound (T6P) biosynthesis and degradation pathway.

Core Mechanisms of Flowering Time Regulation by T6P

T6P exerts its influence over flowering time through a dual-pronged approach, acting both systemically in the leaves to promote the generation of the mobile flowering signal and locally at the shoot apical meristem (SAM) to prepare it for the floral transition.

Action in the Leaf: Triggering the Florigen Signal

The primary mobile signal that induces flowering is a protein called FLOWERING LOCUS T (FT), aptly named "florigen".[14][15][16] FT is produced in the phloem of leaves under inductive day-length conditions and travels to the SAM, where it forms a complex with the bZIP transcription factor FD to initiate the floral development program.[17][18][19]

A critical mass of evidence demonstrates that T6P is indispensable for the transcriptional activation of the FT gene in leaves.[20][21] Genetic studies are particularly revealing: Arabidopsis tps1 mutants, which have drastically reduced T6P levels, are extremely late-flowering, a phenotype directly caused by the near-complete abolishment of FT expression, even under inductive long days.[9][10][20] This indicates that sufficient T6P levels are a prerequisite for FT induction. Interestingly, this regulation occurs largely independently of the central photoperiod pathway regulator, CONSTANS (CO), suggesting that T6P provides a separate, metabolic input into the florigen production system.[22] T6P essentially acts as a gatekeeper, ensuring that the florigen signal is only produced when the plant has sufficient energy reserves to support reproduction.

T6P_Leaf_Pathway cluster_leaf Phloem Companion Cell (Leaf) Sucrose High Sucrose T6P High T6P Sucrose->T6P TPS1 FT_gene FT gene T6P->FT_gene Promotes Transcription FT_protein FT Protein (Florigen) FT_gene->FT_protein Translation SAM Shoot Apical Meristem (SAM) FT_protein->SAM Long-distance transport

Caption: T6P signaling in the leaf promotes the transcription of the florigen gene FT.
Action at the Shoot Apical Meristem: Establishing Floral Competence

In parallel to its role in the leaves, T6P also functions directly within the SAM.[9][10][21] Here, it influences the "competence" of the meristem to respond to the incoming florigen signal. This is primarily achieved through its interaction with the age-dependent flowering pathway.

As a plant matures, the levels of a microRNA, miR156, gradually decrease.[23] MiR156 acts as a repressor of a family of transcription factors called SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPLs), which are potent floral activators.[14][21] Elevated T6P levels at the SAM have been shown to accelerate the decline of miR156, thereby de-repressing the SPL genes.[21][23] This upregulation of SPLs makes the meristem more sensitive to the FT signal arriving from the leaves, facilitating a swift transition to flowering.

The T6P-SnRK1 Hub: Integrating Energy Status with Growth

A crucial piece of the mechanistic puzzle is the interaction between T6P and SUCROSE-NON-FERMENTING-1-RELATED KINASE 1 (SnRK1).[24][25] SnRK1 is a master metabolic sensor, homologous to mammalian AMPK. Under low-energy conditions (low sucrose), SnRK1 is active and acts as a brake on growth and anabolic processes to conserve energy.

Groundbreaking research revealed that T6P is a direct inhibitor of SnRK1 activity.[12][24] This creates an elegant and powerful regulatory module:

  • High Sucrose -> High T6P -> SnRK1 Inhibition -> Growth & Development (Flowering)

  • Low Sucrose -> Low T6P -> SnRK1 Activation -> Growth Repression & Maintenance

This T6P/SnRK1 hub serves as a central processing unit that translates the raw data of sucrose availability into clear developmental commands, providing a unifying mechanism for whole-plant resource allocation.[24][25]

T6P_SnRK1_Pathway Sucrose Sucrose Status T6P T6P Sucrose->T6P High SnRK1 SnRK1 Kinase T6P->SnRK1 Inhibits Growth Anabolic Processes (e.g., Flowering, Growth) SnRK1->Growth Represses Repression Catabolic Processes (Growth Repression) SnRK1->Repression Activates

Caption: The T6P/SnRK1 signaling hub translates sucrose status into developmental outputs.

Experimental Methodologies: A Practical Guide

Investigating the role of T6P requires precise and sensitive techniques. The low abundance of T6P necessitates specialized protocols for its quantification, while genetic and molecular tools are essential for dissecting its function.

Protocol: T6P Quantification by LC-MS/MS

The gold standard for accurate T6P measurement is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.[12]

Causality: The choice of LC-MS/MS is critical. T6P exists at nanomolar concentrations and must be distinguished from other sugar phosphates. The chromatographic separation (LC) isolates T6P from its isomers, while the mass spectrometer (MS/MS) provides definitive identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.[12]

Step-by-Step Methodology:

  • Sample Collection & Quenching:

    • Harvest plant tissue (e.g., leaves, dissected SAMs) and immediately flash-freeze in liquid nitrogen. This is a self-validating step, as it instantly halts all enzymatic activity, preserving the in vivo metabolic state.

    • Weigh the frozen tissue (typically 20-100 mg).

  • Extraction:

    • Homogenize the frozen tissue in a pre-chilled extraction buffer, commonly a mixture of methanol, chloroform, and water (e.g., 12:5:3 v/v/v).

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-T6P). This is crucial for accurate quantification as it corrects for sample loss during extraction and for matrix effects (ion suppression) during MS analysis.

    • Vortex vigorously and incubate on ice.

  • Phase Separation:

    • Centrifuge at high speed to pellet debris.

    • Collect the supernatant and add water to induce phase separation.

    • Collect the upper polar (aqueous-methanol) phase, which contains T6P.

  • Sample Cleanup (Optional but Recommended):

    • Solid-phase extraction (SPE) using a strong anion exchange resin can be used to enrich for phosphorylated compounds and remove interfering substances.

  • Analysis:

    • Inject the final extract into an LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., porous graphitic carbon or anion-exchange) to separate T6P from other metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for both native T6P and the ¹³C-T6P internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of native T6P to the ¹³C-T6P internal standard.

    • Quantify the amount of T6P by comparing this ratio to a standard curve generated with known concentrations of T6P.[26]

Protocol: Gene Expression Analysis by RT-qPCR

To understand how T6P signaling affects the flowering pathways, it is essential to measure the transcript levels of key regulatory genes.

Step-by-Step Methodology:

  • RNA Extraction:

    • Extract total RNA from flash-frozen tissue using a reputable commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive signals in the PCR step.

  • RNA Quality Control:

    • Assess RNA integrity using capillary electrophoresis (e.g., Agilent Bioanalyzer, Experion). High-quality RNA will show distinct 18S and 28S ribosomal RNA peaks. This step validates the suitability of the RNA for downstream applications.

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Include a "no reverse transcriptase" (-RT) control for each sample to verify the absence of genomic DNA contamination in the subsequent qPCR.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, gene-specific primers (for genes like FT, TPS1, SPL3, FLC), and a fluorescent dye (e.g., SYBR Green).

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each gene.

    • Normalize the Cq value of the target gene to the Cq value of one or more stably expressed reference genes (e.g., ACTIN2, UBIQUITIN10). The use of validated reference genes is a critical self-validating measure for accurate normalization.

    • Calculate the relative fold-change in gene expression using the ΔΔCq method.[27]

Experimental Workflow Diagram

Experimental_Workflow cluster_metabolomics Metabolite Analysis cluster_transcriptomics Gene Expression Analysis Plant Plant Material (e.g., WT, tps1 mutant) FlashFreeze1 Flash Freeze Plant->FlashFreeze1 FlashFreeze2 Flash Freeze Plant->FlashFreeze2 Extraction Metabolite Extraction (+ Internal Standard) FlashFreeze1->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS T6P_Data T6P Quantification LCMS->T6P_Data Analysis Data Integration & Biological Interpretation T6P_Data->Analysis RNA_Extraction Total RNA Extraction FlashFreeze2->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR RT-qPCR cDNA_Synth->qPCR Gene_Data Relative Gene Expression qPCR->Gene_Data Gene_Data->Analysis

Caption: A generalized workflow for studying the role of T6P in flowering.

Agricultural & Biotechnological Implications

The central role of the T6P/SnRK1 signaling pathway in regulating carbon allocation and growth makes it a prime target for agricultural biotechnology.[24] Manipulating T6P levels has been shown to have a significant impact on key agronomic traits, often by optimizing the balance between vegetative growth and reproductive development.

Table 1: Impact of T6P Pathway Manipulation on Crop Traits

CropGenetic ModificationObserved PhenotypeReference
Maize Modulating TPP expressionIncreased ear size and grain number[24][28]
Wheat Modulating TPP expressionIncreased grain filling and yield[24][25]
Rice Modulating TPP expressionIncreased panicle branching and grain number per panicle[24][29]
Sorghum Modulating TPP expressionEnhanced drought tolerance and grain yield under stress[24][25]

The overarching principle is that by fine-tuning T6P signaling, it is possible to enhance the flow of sucrose into developing sink tissues like grains and fruits, thereby boosting yield.[30] Future strategies may involve using targeted gene editing to alter the expression of TPS or TPP genes in specific tissues or at specific developmental stages, or developing chemical modulators of the T6P/SnRK1 pathway to enhance crop performance and resilience to environmental stress.[24][25]

Conclusion and Future Perspectives

This compound has transitioned from a metabolic curiosity to a recognized master regulator of plant development. It serves as the nexus between primary metabolism and the genetic programs that govern growth, acting as a direct readout of the plant's sucrose status. In flowering time regulation, T6P's role is multifaceted and critical: it authorizes the production of the florigen signal in the leaves and simultaneously primes the apical meristem to receive it, all while integrating this process with the plant's overall energy state via the SnRK1 kinase.

While our understanding has advanced significantly, key questions remain. The precise molecular mechanisms by which T6P promotes FT transcription are still being elucidated. Furthermore, while T6P acts as a signal, whether it moves from cell to cell or acts strictly cell-autonomously is an area of active investigation.[21] Answering these questions will not only deepen our fundamental knowledge of plant biology but will also unlock new avenues for the rational design of crops with enhanced yield and greater resilience in a changing climate. The sweet trigger of flowering, T6P, will undoubtedly continue to be a fruitful area of research for years to come.

References

  • Paul, M. J. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of flowering by this compound signaling in Arabidopsis thaliana. Science, 339(6120), 704-707. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology, 72, 29-57. [Link]
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science, 2, 70. [Link]
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana. Science. [Link]
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana. Science, 339(6120), 704-707. [Link]
  • Paul, M. J., Nuccio, M. L., & Basu, S. S. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany, 71(19), 5796-5809. [Link]
  • Zacharaki, V., et al. (2024). trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology. [Link]
  • Paul, M., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany. [Link]
  • Gramma, V., et al. (2024). Carbon and nitrogen signaling regulate FLOWERING LOCUS C and impact flowering time in Arabidopsis. Plant Physiology. [Link]
  • Paul, M. J., Nuccio, M. L., & Basu, S. S. (2020). Mechanistic basis for the impact of T6P on growth, architecture and metabolism and demonstrated links to crops traits. Journal of Experimental Botany. [Link]
  • Paul, M. J. (2008). Trehalose 6-phosphate: a signal of sucrose status. Biochemical Journal, 412(1), e1-e2. [Link]
  • Paul, M. J. (2008).
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Andres, F., & Coupland, G. (2012). Photoperiodic flowering regulation in Arabidopsis thaliana. Journal of Experimental Botany, 63(11), 3985-3996. [Link]
  • Paul, M. J., et al. (2018). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 12-23. [Link]
  • Paul, M. J., Nuccio, M. L., & Basu, S. S. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany. [Link]
  • Gramma, V., et al. (2024). Carbon and nitrogen signaling regulate FLOWERING LOCUS C and impact flowering time in Arabidopsis. Plant Physiology. [Link]
  • Zacharaki, V., et al. (2024). trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Turck, F., Fornara, F., & Coupland, G. (2008). Photoperiodic Regulation of Florigen Function in Arabidopsis thaliana. Annual Review of Plant Biology, 59, 573-594. [Link]
  • Yadav, U. P., et al. (2014). The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1051-1068. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]
  • Wahl, V., et al. (2013). A shoot full of sugar helps the flowering begin. Science in the Classroom. [Link]
  • Van Houtte, H., et al. (2013). T6P quantification and trehalase gene expression.
  • Wang, M., et al. (2023). Flowering genes identification, network analysis, and database construction for 837 plants. Horticulture Research. [Link]
  • Tylewicz, S., et al. (2018).
  • Vermeulen, J., et al. (2012). A General Protocol for Accurate Gene Expression Analysis in Plants. Journal of Visualized Experiments. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]
  • Max Planck Institute for Plant Breeding Research. (2025). Scientists uncover new roles for the florigen protein in flowering. [Link]
  • Kumar, R., et al. (2023). Transcriptomic Analysis of Flowering Time Genes in Cultivated Chickpea and Wild Cicer. International Journal of Molecular Sciences. [Link]
  • Koornneef, M., et al. (2004).
  • Sato, M., et al. (2025). Florigen and cytokinin signaling antagonistically regulate FLOWERING LOCUS T-LIKE1 to drive a florigen relay that facilitates inflorescence development in rice. PNAS. [Link]
  • Samarth, et al. (2017). Comparative expression analysis of the flowering pathway genes in leaves from plants that subsequently flowered (Leaf sample – flowering) relative to leaves from plants that remained vegetative (Leaf samples – vegetative).
  • Tylewicz, S., et al. (2018). Dual role of tree florigen activation complex component FD in photoperiodic growth control and adaptive response pathways. PNAS, 115(10), E2379-E2388. [Link]
  • Li, C., et al. (2019). Factorial Combinations of Protein Interactions Generate a Multiplicity of Florigen Activation Complexes in Wheat and Barley. The Plant Cell, 31(11), 2634-2651. [Link]
  • Kim, D., & An, G. (2021). Photoperiodic flowering in Arabidopsis: Multilayered regulatory mechanisms of CONSTANS and the florigen FLOWERING LOCUS T. Journal of Plant Biology, 64(1), 1-11. [Link]

Sources

An In-depth Technical Guide to the Subcellular Localization of Trehalose-6-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trehalose-6-phosphate (T6P) has emerged from the shadows of intermediary metabolism to become recognized as a critical signaling molecule in plants, fungi, and other organisms, acting as a key proxy for cellular sucrose status.[1] The enzymes responsible for its turnover, this compound Synthase (TPS) and this compound Phosphatase (TPP), orchestrate a delicate balance that dictates metabolic homeostasis and developmental programming. Understanding where within the cell this regulation occurs is paramount to deciphering its complex roles. This guide provides a comprehensive overview of the subcellular compartmentalization of T6P metabolism, synthesizing current knowledge on the localization of TPS and TPP enzymes and exploring the profound functional consequences of this spatial organization. We delve into the established and emerging roles of T6P metabolism in the cytosol, nucleus, and plastids, and provide detailed, field-proven methodologies for researchers to investigate these phenomena in their own systems.

Introduction: Beyond Metabolism, A Signal in Space and Time

The biosynthesis of trehalose, a non-reducing disaccharide, proceeds via a two-step pathway: TPS synthesizes T6P from glucose-6-phosphate and UDP-glucose, and TPP subsequently dephosphorylates T6P to yield trehalose.[2][3] While trehalose itself often acts as a stress protectant, T6P has a far more nuanced and potent role as a signaling metabolite.[2][3] In plants, T6P levels correlate tightly with sucrose availability, acting as a vital input for growth-regulatory networks.[1] The central importance of this pathway is underscored by the fact that null mutations in the primary TPS gene in Arabidopsis thaliana (TPS1) are embryo-lethal.[1][4]

The efficacy of any signaling molecule is intrinsically linked to its location. The spatial segregation of T6P synthesis and degradation into distinct subcellular compartments allows for localized signaling events, creating discrete pools of T6P that can interact with specific downstream targets without perturbing the global cellular state. This guide will explore the known subcellular hubs of T6P metabolism and discuss the functional implications of this compartmentalization.

The Core Machinery: TPS and TPP Isoforms

Most organisms possess multiple genes encoding TPS and TPP enzymes. In Arabidopsis, for example, there are 11 TPS genes and 10 TPP genes.[2] These can be broadly categorized:

  • Class I TPS (e.g., AtTPS1-AtTPS4): These are catalytically active enzymes responsible for the bulk of T6P synthesis.[5]

  • Class II TPS (e.g., AtTPS5-AtTPS11): These proteins possess both TPS-like and TPP-like domains but are generally considered catalytically inactive or have regulatory roles.[6][7] They have been shown to interact with and regulate key energy-sensing kinases.[6]

  • TPP Proteins (e.g., AtTPPA-AtTPPJ): These enzymes are responsible for the dephosphorylation of T6P to trehalose.[5]

The existence of numerous isoforms with potentially distinct expression patterns and subcellular localizations provides a combinatorial matrix for fine-tuning T6P signaling in response to diverse developmental and environmental cues.

Mapping the Terrain: Subcellular Hubs of T6P Metabolism

Decades of research using biochemical fractionation, microscopy, and proteomics have revealed that T6P metabolism is not confined to a single compartment but operates across a network of subcellular locations.

The Cytosolic Nexus

The cytosol is considered the primary site for T6P metabolism. Many TPS and TPP isoforms are predicted or have been shown to reside in this compartment.[8][9] Cytosolic T6P is perfectly positioned to sense the mainstream flux of carbohydrates from photosynthesis and sucrose breakdown.

Key Function: The most well-characterized role of cytosolic T6P is the regulation of the Sucrose-non-fermenting1-related protein kinase 1 (SnRK1) .[10][11] SnRK1 is a master regulator of the energy-deprivation response; when energy is low, SnRK1 is active, promoting catabolism and inhibiting anabolic processes to conserve resources.[10][12] T6P acts as a potent inhibitor of SnRK1 activity, effectively signaling that sucrose is plentiful and that the cell can switch to growth and biosynthesis.[11][12][13] This interaction forms a critical homeostatic loop controlling plant growth in response to carbon availability.[10]

The Nuclear Command Center

A paradigm-shifting discovery was the localization of key T6P metabolic enzymes to the nucleus. In Arabidopsis, the essential TPS1 protein is targeted mainly to the nucleus.[4][14][15] This finding implicates T6P signaling directly in the regulation of gene expression and developmental programming.

Key Functions:

  • Transcriptional Regulation: Nuclear T6P may influence transcription factor activity or chromatin remodeling to control developmental transitions. The T6P pathway is known to be involved in the regulation of flowering time by affecting key genes at the shoot apical meristem (SAM).[6]

  • Developmental Control: The nuclear localization of TPS1 is essential for proper embryogenesis and post-embryonic growth.[4][14] Its non-catalytic domains are crucial for ensuring its correct subcellular targeting and signaling fidelity.[4][14]

Plastidial and Mitochondrial Outposts

While direct, robust evidence is still emerging, several TPP enzymes are predicted to localize to chloroplasts and mitochondria.[2][3][8] This suggests specialized roles for T6P metabolism within these bioenergetic organelles.

Potential Functions:

  • Chloroplasts: It has been proposed that T6P, possibly transported from the cytoplasm, influences starch synthesis in chloroplasts by activating the enzyme ADP-glucose pyrophosphorylase (AGPase) through a thioredoxin-mediated mechanism.[2][3] The presence of plastid-localized TPPs could serve to fine-tune this regulation or manage trehalose levels within the organelle.[2][3]

  • Mitochondria: The role of T6P metabolism in mitochondria is less clear but could be linked to regulating respiration or responding to metabolic cues emanating from the TCA cycle.

The compartmentalization of T6P metabolism allows for a multi-layered regulatory network, as illustrated below.

G cluster_cell Plant Cell nucleus Nucleus nuc_TPS1 TPS1 nucleus->nuc_TPS1 cytosol Cytosol chloroplast Chloroplast cyto_TPS TPS/TPP cytosol->cyto_TPS chloro_TPP TPP (predicted) chloroplast->chloro_TPP nuc_T6P T6P nuc_TPS1->nuc_T6P cyto_T6P T6P cyto_TPS->cyto_T6P gene_exp Gene Expression nuc_T6P->gene_exp Regulates chloro_T6P T6P cyto_T6P->chloro_T6P Transport? snrk1 SnRK1 cyto_T6P->snrk1 Inhibits starch Starch Synthesis chloro_T6P->starch Promotes sucrose Sucrose sucrose->cytosol Source growth Growth snrk1->growth Inhibits gene_exp->growth

Caption: Compartmentalization of T6P metabolism and signaling in a plant cell.

Methodologies for Elucidating Subcellular Localization

Determining the precise location of an enzyme is a multi-step process that requires converging lines of evidence from different techniques.[16] Both biochemical and in-situ visualization methods are essential.

Experimental Workflow Overview

A typical workflow involves initial in silico prediction followed by experimental validation through biochemical fractionation and/or microscopy.

G cluster_workflow Localization Workflow start Protein of Interest (e.g., TPS or TPP) prediction In Silico Prediction (e.g., WoLF PSORT, TargetP) start->prediction biochem Biochemical Fractionation (Differential Centrifugation) prediction->biochem Hypothesis microscopy In Situ Visualization (GFP Fusion & Microscopy) prediction->microscopy Hypothesis validation Western Blot of Fractions (Using compartment markers) biochem->validation conclusion Confirmed Subcellular Localization microscopy->conclusion Confirms validation->conclusion Confirms G cluster_cyto Cytosolic Events cluster_nuc Nuclear Events sucrose High Sucrose t6p T6P Levels Rise sucrose->t6p snrk1 SnRK1 Activity Decreases t6p->snrk1 nuc_t6p Nuclear T6P Pool Increases t6p->nuc_t6p anabolism Anabolism & Growth Promoted snrk1->anabolism Relieves Inhibition gene_exp Altered Gene Expression (e.g., Flowering, Development) nuc_t6p->gene_exp Modulates

Caption: Integrated signaling from cytosolic and nuclear T6P pools.

Conclusion and Future Directions

The subcellular compartmentalization of this compound metabolism is a fundamental aspect of its function as a master regulator of plant growth and development. The localization of TPS and TPP enzymes to the cytosol, nucleus, and potentially other organelles creates distinct signaling nodes that allow plants to finely tune their physiology in response to their metabolic state. While significant progress has been made in identifying the key players and their primary locations, many questions remain.

Future research should focus on:

  • Quantitative Mapping: Developing robust methods to accurately quantify T6P levels within different subcellular compartments.

  • Identifying Targets: Uncovering the specific nuclear and plastidial targets of T6P signaling.

  • Dynamics and Transport: Understanding how T6P levels are dynamically regulated in each compartment and elucidating the mechanisms by which T6P might be transported across organellar membranes.

A deeper understanding of the spatial logic of T6P signaling will not only advance our fundamental knowledge of plant biology but may also provide novel strategies for engineering crops with improved growth, stress resilience, and yield.

References

  • Fichtner, F., Barbier, F. F., & Lunn, J. E. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 32(6), 1949–1972. [Link]
  • Figueroa, C. M., Feil, R., Ishihara, H., et al. (2021). Intercellular compartmentation of trehalose 6-phosphate metabolism in Setaria viridis leaves. Journal of Experimental Botany, 72(15), 5646–5658. [Link]
  • Mintz-Oron, S., Rubin, E., & Shlomi, T. (2009). Network-based prediction of metabolic enzymes' subcellular localization.
  • Mintz-Oron, S., Rubin, E., & Shlomi, T. (2009). Network-based prediction of metabolic enzymes' subcellular localization.
  • Lunn, J. E., Delorge, I., Figueroa, C. M., Van Dijck, P., & Stitt, M. (2014). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 5, 157. [Link]
  • Fichtner, F., Barbier, F.F., & Lunn, J.E. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell. [Link]
  • Fichtner, F., Barbier, F. F., & Lunn, J. E. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 32(6), 1949-1972. [Link]
  • Mintz-Oron, S., et al. (2009). Network-based prediction of metabolic enzymes' subcellular localization.
  • Lunn, J. E., et al. (2014). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Wahl, V., et al. (2013). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • Bryington, M., & Lartey, R. (2024). Cell Fractionation and the Identification of Host Proteins Involved in Plant–Virus Interactions. Viruses, 16(1), 86. [Link]
  • Figueroa, C. M., et al. (2021). Intercellular compartmentation of trehalose 6-phosphate metabolism in Setaria viridis leaves. bioRxiv. [Link]
  • Agrisera. (n.d.). Preparation of cytosolic and nuclear protein fractions. Agrisera Protocols. [Link]
  • Liu, S., et al. (2023). Genome-Wide Identification and Analysis of Stress Response of this compound Synthase and this compound Phosphatase Genes in Quinoa. International Journal of Molecular Sciences, 24(8), 6982. [Link]
  • Ali, A., et al. (2024). Genome-Wide Analysis of this compound Phosphatases (TPP) Gene Family in Potato (Solanum tuberosum) Reveals Functional Divergence Under Stress. International Journal of Molecular Sciences. [Link]
  • Ramon, M., et al. (2019). Default Activation and Nuclear Translocation of the Plant Cellular Energy Sensor SnRK1 Regulate Metabolic Stress Responses and Development. The Plant Cell, 31(7), 1614-1632. [Link]
  • Wahl, V., Ponnu, J., & Schmid, M. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in plant science, 5, 119. [Link]
  • Zhai, Y., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. Science Advances, 10(20), eadn2606. [Link]
  • Mintz-Oron, S., et al. (2009). Enzyme subcellular localization prediction of two complete metabolic...
  • Fiddeke, K., et al. (2024). The trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology. [Link]
  • Fichtner, F. (n.d.). T6P signalling. Heinrich Heine University Düsseldorf. [Link]
  • Wahl, V., Ponnu, J., & Schmid, M. (2013). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • Wikipedia contributors. (2024). Protein. Wikipedia. [Link]
  • Fichtner, F., et al. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell. [Link]
  • van Dijken, A. J., et al. (2004). Arabidopsis this compound Synthase 1 Is Essential for Normal Vegetative Growth and Transition to Flowering. Plant Physiology, 135(2), 969–977. [Link]
  • Vandesteene, L., et al. (2010). Tissue and Cell Type-Specific and Sub-Cellular Localization of the...
  • Fichtner, F., & Lunn, J. E. (2025). Trehalose 6-phosphate – a central regulator at the crossroads of sugar signalling, metabolism, and development. New Phytologist. [Link]
  • Bitesize Bio. (n.d.). Subcellular Fractionation: Reliable Protocols Explained. Bitesize Bio. [Link]
  • Millar, A. H., et al. (2006). Isolation and Subfractionation of Plant Mitochondria for Proteomic Analysis. Methods in Molecular Biology, 313, 135-153. [Link]
  • Du, M., et al. (2022). Genome-wide analysis of this compound phosphatases (TPP) gene family in wheat indicates their roles in plant development and stress response. BMC Genomics, 23(1), 218. [Link]
  • Chary, S. N., et al. (2008). This compound synthase/phosphatase regulates cell shape and plant architecture in Arabidopsis. The Plant Journal, 56(2), 249-260. [Link]
  • Li, Y., et al. (2024). Genome-wide identification of TPS and TPP genes in cultivated peanut (Arachis hypogaea) and functional characterization of AhTPS9 in response to cold stress. Frontiers in Plant Science, 15, 1357593. [Link]
  • van der Wal, F., et al. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2307618120. [Link]
  • Ramirez-Serrano, F. A., et al. (2021). Real-time quantitative Fold change results comparing TPS-3 and TPP-1...
  • Chary, S. N., et al. (2008). This compound Synthase/Phosphatase Regulates Cell Shape and Plant Architecture in Arabidopsis. The Plant Journal, 56(2), 249–260. [Link]

Sources

Trehalose-6-phosphate involvement in metabolic regulation in plants

This compound is unequivocally a central regulator that integrates carbon metabolism with plant growth and development. The T6P/SnRK1 signaling module provides a sophisticated mechanism for plants to make critical "decisions" about resource allocation based on real-time sucrose availability. [6][18]For researchers and developers, this pathway represents a prime target for rational engineering. Modulating the expression of specific TPS or TPP isoforms in a targeted, tissue-specific manner holds immense potential for improving crop yield, optimizing carbon partitioning to desired sink organs, and enhancing resilience to environmental stress. [9][16]Future research will likely focus on elucidating the functions of the diverse TPS/TPP gene families and untangling the complex cross-talk between T6P signaling and other pathways, such as hormonal signaling networks. [3][20]

References

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Tsai, A., & Gazzarrini, S. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • Paul, M. J., Nuccio, M. L., & Duke, S. H. (2018). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]
  • Tsai, A., & Gazzarrini, S. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Semantic Scholar. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Martins, M. C., Hejazi, M., Fettke, J., Steup, M., Feil, R., Lunn, J. E., & Stitt, M. (2013).
  • López-García, A., et al. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana.
  • Schluepmann, H., & Paul, M. (2016). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. Plant Physiology. [Link]
  • Göbel, A., et al. (2023). The trehalose 6-phosphate phosphatase family in plants. Physiologia Plantarum. [Link]
  • Tsai, A., & Gazzarrini, S. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. PMC - PubMed Central - NIH. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development.
  • Luo, X., et al. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology. [Link]
  • Profacgen. This compound Synthase (TPS)
  • Zhang, Y., et al. (2009).
  • Zhai, Y., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PMC - PubMed Central. [Link]
  • Eastmond, P. J., & Graham, I. A. (2003). Is this compound a regulator of sugar metabolism in plants? Journal of Experimental Botany. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. PubMed. [Link]
  • Paul, M. J., Nuccio, M. L., & Duke, S. H. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience.
  • Lunn, J. E., et al. (2014). How Do Sugars Regulate Plant Growth and Development? New Insight into the Role of this compound.
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development | Request PDF.
  • Jin, J., et al. (2016). Trehalose 6-phosphate signal is closely related to sorbitol in apple. Horticulture, Environment, and Biotechnology. [Link]
  • Lunn, J. E., et al. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana. PMC - PubMed Central - NIH. [Link]
  • Paul, M. J. (2008). Trehalose 6-phosphate: a signal of sucrose status.
  • Profacgen. This compound Phosphatase (TPP)
  • Profacgen. This compound Phosphatase (TPP)
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry | Request PDF.
  • Fichtner, F. (n.d.). Trehalose 6-phosphate signalling. University of Cologne. [Link]
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry | Request PDF.
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers. [Link]
  • Claeys, H., et al. (2025). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development. bioRxiv. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Semantic Scholar. [Link]
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Vrije Universiteit Amsterdam. [Link]
  • Claeys, H., et al. (2019). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity.
  • Dmitryjuk, M., et al. (2018). The activity of this compound synthase (TPS) and...
  • MySkinRecipes. This compound synthase(TPS) Activity Assay Kit. MySkinRecipes. [Link]
  • Garrido, E., et al. (2022). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.)
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]
  • Li, Y., et al. (2024). Genome-Wide Analysis of this compound Phosphatase Gene Family and Their Expression Profiles in Response to Abiotic Stress in Groundnut. MDPI. [Link]
  • Garrido, E., et al. (2022). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.) and Analysis of Their Differential Expression in Response to Temperature.
  • Gentile, A., et al. (2013). Expression Analysis of Two Genes Coding for this compound Synthase (TPS), in Sugarcane (Saccharum spp.)
  • Fernandez, R., et al. (2023). Validation of reference genes for RT-qPCR relative expression analysis during cyst-to-early adult development of Taenia solium. PLOS Neglected Tropical Diseases. [Link]

Sources

The Evolutionary Tapestry of Trehalose-6-Phosphate: A Conserved Signaling Hub Across Kingdoms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Trehalose-6-Phosphate (T6P) pathway, a cornerstone of carbon metabolism and stress response, exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental importance to life. While initially characterized as a simple biosynthetic route for the stress-protectant sugar trehalose, the intermediate T6P has emerged as a critical signaling molecule, intricately linking cellular carbon status with growth and developmental programs. This guide provides a comprehensive technical exploration of the T6P pathway's evolutionary conservation, from its ancient origins in bacteria and archaea to its specialized roles in fungi, plants, and invertebrates, and its conspicuous absence in vertebrates. We will delve into the core enzymatic machinery, the intricate signaling networks it governs, and the state-of-the-art methodologies employed in its investigation. Finally, we will illuminate the pathway's potential as a novel target for the development of next-generation therapeutics and agricultural solutions.

Introduction: Beyond a Sweet Reserve - The Rise of a Signaling Metabolite

For decades, trehalose was primarily recognized as a humble disaccharide, a robust osmoprotectant enabling organisms to withstand extreme environmental insults such as desiccation, heat, and cold.[1][2] Its synthesis, a seemingly straightforward two-step enzymatic process, was considered its principal biological significance. This pathway begins with this compound Synthase (TPS), which catalyzes the formation of T6P from glucose-6-phosphate (G6P) and UDP-glucose.[3][4] Subsequently, this compound Phosphatase (TPP) dephosphorylates T6P to yield trehalose.[3][4]

However, a paradigm shift occurred with the discovery that the intermediate, T6P, is not merely a passive precursor but a potent signaling molecule in its own right.[5] In many organisms, particularly plants, the intracellular concentration of T6P is exquisitely sensitive to the availability of sucrose, the primary product of photosynthesis. This positions T6P as a key indicator of cellular carbon status, a molecular gauge that informs the cell's metabolic and developmental decisions.[5][6] This guide will navigate the evolutionary journey of this pivotal pathway, highlighting its conserved core and its fascinating diversification across the tree of life.

The Conserved Core Machinery: TPS and TPP Across Kingdoms

The TPS/TPP pathway is the most widely distributed and conserved route for trehalose biosynthesis, found in eubacteria, archaea, fungi, plants, and invertebrates.[3][4] While bacteria possess a remarkable diversity of five different trehalose biosynthetic pathways, eukaryotes have retained only the TPS/TPP route, pointing to its fundamental importance.[4]

Structural and Functional Conservation:

The core catalytic domains of TPS and TPP enzymes exhibit a high degree of structural and functional conservation across vast evolutionary distances. While the overall protein architecture can vary, with bacterial TPS and TPP often being separate monofunctional enzymes and eukaryotic counterparts frequently existing as fused bifunctional proteins or in multi-gene families, the active sites responsible for substrate binding and catalysis show remarkable similarity.[4] This conservation underscores the fundamental biochemical constraints of the reactions they catalyze.

A Divergence in Eukaryotes:

A notable evolutionary divergence is observed in the structure of TPS enzymes in eukaryotes. In many fungi and plants, the TPS enzyme is a large, multi-domain protein that includes both a TPS and a TPP-like domain.[4] Interestingly, in plants, while the TPS domain is catalytically active, the TPP-like domain appears to have lost its enzymatic function in many cases, suggesting it may have adopted a regulatory or structural role.[7]

An Evolutionary Tour of the T6P Pathway

The T6P pathway's functional significance has been shaped by the unique evolutionary pressures faced by different lineages.

Bacteria and Archaea: Stress, Virulence, and Metabolic Regulation

In the prokaryotic domains, the T6P pathway is integral to survival in challenging environments. Trehalose accumulation provides protection against osmotic stress, temperature extremes, and desiccation, a critical advantage for free-living microbes.[8] Beyond its role in stress tolerance, the T6P pathway has been implicated in the virulence of pathogenic bacteria.[3][9] Deletion of TPS or TPP genes can attenuate the pathogenicity of certain bacterial species, highlighting the pathway's importance in host-pathogen interactions.[3]

Fungi: A Nexus of Metabolism and Pathogenicity

In fungi, the T6P pathway is a central regulator of carbon metabolism and is essential for virulence in many pathogenic species.[3][10] T6P levels are tightly controlled and have a profound impact on glycolysis. Unlike in plants, where T6P inhibits the energy-sensing kinase SnRK1, in fungi, T6P acts as a potent inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[3][10] This regulatory mechanism prevents an overflow of glucose into glycolysis, which can be toxic. The absence of the T6P pathway in humans makes it an attractive target for the development of novel antifungal drugs.[2][3]

Plants: The Master Regulator of Carbon Allocation

The role of the T6P pathway has been most extensively studied in plants, where it has evolved into a sophisticated signaling network that governs carbon allocation and developmental transitions.[5][11]

  • T6P as a Sucrose Signal: T6P levels in plant cells are directly proportional to the concentration of sucrose, the main transport sugar.[6] This allows plants to sense their overall carbon status and adjust their metabolism and growth accordingly.

  • The T6P/SnRK1 Signaling Hub: A key discovery in plant biology was the identification of the Sucrose-non-fermenting-1-Related protein Kinase 1 (SnRK1) as a major downstream target of T6P.[6] SnRK1 is an energy sensor that is activated under low-carbon conditions, promoting catabolic processes and inhibiting growth to conserve energy. T6P inhibits the activity of SnRK1, thereby relieving this growth repression when carbon is abundant.[6] This inverse relationship between T6P and SnRK1 activity forms a central signaling hub that orchestrates plant growth and development in response to carbon availability.

  • Developmental Roles: The T6P/SnRK1 nexus plays a critical role in various developmental processes, including embryo development, flowering time, and starch synthesis in seeds.[5][11] Manipulating T6P levels in crops has shown promise for improving yield and stress resilience.

Invertebrates: Energy for Flight and Stress Resistance

In invertebrates, trehalose is the primary blood sugar, analogous to glucose in vertebrates, and serves as a readily available energy source for activities such as flight.[1] The T6P pathway is therefore crucial for energy metabolism. Similar to other organisms, trehalose also confers stress resistance in invertebrates.[1] The TPS/TPP pathway is the predominant route for trehalose synthesis in this diverse group of animals.[1][12]

The Loss in Vertebrates: An Evolutionary Enigma

A fascinating aspect of the T6P pathway's evolutionary history is its complete absence in vertebrates.[2][3][4] While vertebrates possess the enzyme trehalase to break down ingested trehalose, they have lost the genetic machinery to synthesize it. The evolutionary pressures that led to this loss are not fully understood but may be related to the evolution of more complex and tightly regulated glucose homeostasis mechanisms. This absence of the T6P pathway in vertebrates is a key factor that makes it an attractive target for antimicrobial and antiparasitic drug development, as inhibitors of TPS or TPP would be expected to have minimal off-target effects in humans.[2][3]

Methodologies for Interrogating the T6P Pathway

A diverse toolkit of experimental approaches is available to researchers studying the T6P pathway. The choice of methodology is dictated by the specific research question and the biological system under investigation.

Quantification of T6P and Trehalose:

Accurate quantification of T6P and trehalose is fundamental to understanding their roles in metabolism and signaling.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Assays Coupled enzyme reactions leading to a spectrophotometrically detectable product (e.g., NADPH).[13][14][15]Cost-effective, relatively simple.Lower sensitivity, potential for interference from other sugars.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Separation of sugars based on their physicochemical properties followed by detection of changes in refractive index.[14]Good for higher concentrations, can separate different sugars.Lower sensitivity compared to MS-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and specific method involving chromatographic separation followed by mass spectrometric detection and quantification.[14][16][17]High sensitivity and specificity, can simultaneously quantify multiple metabolites.Requires specialized equipment and expertise.

Enzyme Activity Assays:

Determining the catalytic activity of TPS and TPP is crucial for characterizing their function and for screening potential inhibitors.

  • This compound Synthase (TPS) Activity Assay: A common method is a coupled enzyme assay where the production of UDP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[18]

  • This compound Phosphatase (TPP) Activity Assay: TPP activity can be determined by measuring the amount of inorganic phosphate released from the T6P substrate.[19] Alternatively, a coupled assay can be used where the trehalose produced is hydrolyzed by trehalase, and the resulting glucose is quantified.[20][21]

Genetic and Molecular Approaches:

Genetic manipulation is a powerful tool for elucidating the in vivo functions of the T6P pathway.

  • Gene Knockouts and Overexpression: Creating loss-of-function mutants (knockouts) or gain-of-function lines (overexpression) of TPS and TPP genes allows for the investigation of their physiological roles.[3]

  • Heterologous Complementation: Expressing a TPS or TPP gene from one organism in a mutant of another (e.g., complementing a yeast mutant with a plant gene) is a classic method to confirm enzyme function.[7]

  • Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to altered T6P levels can identify downstream targets and regulatory networks.

The T6P Pathway as a Drug Development Target

The evolutionary conservation of the T6P pathway in many pathogens, coupled with its absence in vertebrates, makes it an exceptionally promising target for the development of novel antimicrobial and antiparasitic drugs.[2][3][22]

Rationale for Targeting the T6P Pathway:

  • Essentiality: The T6P pathway is essential for the viability, growth, and/or virulence of many fungal and bacterial pathogens.[3]

  • Selective Toxicity: The absence of the pathway in humans and other vertebrates minimizes the potential for off-target effects and associated toxicity.[2][3]

  • Accumulation of a Toxic Intermediate: Inhibition of TPP leads to the accumulation of T6P, which can be toxic to the pathogen.[22]

Potential Therapeutic Applications:

  • Antifungals: Targeting the fungal T6P pathway is a promising strategy for combating infections caused by pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

  • Antibacterials: The T6P pathway is a potential target for developing new antibiotics against bacterial pathogens.[9][22]

  • Antiparasitics: The pathway is also present and essential in many parasitic organisms, including nematodes, making it a target for new anthelmintic drugs.[22]

Future Perspectives and Unanswered Questions

Despite significant advances in our understanding of the T6P pathway, several key questions remain:

  • The Role of T6P in Extremophiles: While trehalose is known to be crucial for the survival of extremophiles, the specific regulatory roles of T6P in these organisms are not well understood.

  • The T6P/SnRK1 Interface: The precise molecular mechanism by which T6P inhibits SnRK1 in plants is still being elucidated.

  • T6P in Animal Evolution: A more comprehensive understanding of the T6P pathway in a wider range of invertebrates and lower chordates could provide insights into the evolutionary pressures that led to its loss in vertebrates.

  • Development of Specific Inhibitors: The development of potent and specific inhibitors of TPS and TPP is a critical next step in translating the therapeutic potential of targeting this pathway.

Visualizing the T6P Pathway and its Regulation

Figure 1: The Core this compound Pathway

T6P_Pathway cluster_synthesis Synthesis cluster_dephosphorylation Dephosphorylation G6P Glucose-6-Phosphate TPS TPS G6P->TPS UDPG UDP-Glucose UDPG->TPS T6P This compound TPP TPP T6P->TPP Trehalose Trehalose UDP UDP Pi Pi TPS->T6P TPS->UDP TPP->Trehalose TPP->Pi

Caption: A simplified diagram of the core T6P biosynthetic pathway.

Figure 2: The T6P/SnRK1 Signaling Hub in Plants

T6P_SnRK1_Signaling Sucrose High Sucrose T6P This compound (T6P) Sucrose->T6P stimulates SnRK1 SnRK1 (Energy Sensor) T6P->SnRK1 inhibits Growth Growth & Development SnRK1->Growth inhibits StressResponse Stress Response & Catabolism SnRK1->StressResponse promotes

Caption: The central role of T6P in regulating the SnRK1 energy sensor in plants.

Figure 3: Experimental Workflow for T6P Quantification by LC-MS/MS

LCMS_Workflow Sample Biological Sample (e.g., plant tissue, microbial cells) Extraction Metabolite Extraction (e.g., with chloroform/methanol) Sample->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: A generalized workflow for the quantification of T6P using LC-MS/MS.

Conclusion

The this compound pathway is a testament to the power of evolutionary conservation. What began as a simple metabolic route for a stress-protectant sugar has been molded by natural selection into a sophisticated signaling network that is central to the life of a vast array of organisms. Its deep evolutionary roots and its functional diversification provide a compelling narrative of molecular adaptation. For researchers, the T6P pathway offers a rich field of inquiry, with many unanswered questions waiting to be explored. For drug development professionals, the pathway's unique evolutionary distribution presents a tantalizing opportunity to develop novel therapeutics that are both effective and highly selective. As we continue to unravel the complexities of this ancient and elegant pathway, we are certain to uncover new insights into the fundamental principles of life and open new avenues for addressing pressing challenges in medicine and agriculture.

References

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. (2017). PMC. [Link]
  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. (2017). ACS Omega. [Link]
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. (2023). MDPI. [Link]
  • (PDF) Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. (2017).
  • A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples. (2025).
  • The synthesis, degradation and biological function of trehalose-6-phosph
  • Invertebrate this compound Synthase Gene: Genetic Architecture, Biochemistry, Physiological Function, and Potential Applic
  • The synthesis, degradation and biological function of trehalose- 6-phosph
  • (PDF) The synthesis, degradation and biological function of trehalose- 6-phosphate. (2025).
  • This compound Synthase (TPS)
  • Characterisation of this compound phosphatases from bacterial pathogens. (2020). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
  • Molecular and Biochemical Characterization of Salt-Tolerant this compound Hydrolases Identified by Screening and Sequencing Salt-Tolerant Clones From the Metagenomic Library of the Gastrointestinal Tract. (2020). Frontiers in Microbiology. [Link]
  • Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumul
  • This compound Phosphatase (TPP)
  • The activity of this compound synthase (TPS) and this compound phosphatase (TPP) in the reproductive system of Ascaris suum (Nematoda). (2009).
  • Expansive Evolution of the this compound PHOSPHATASE Gene Family in Arabidopsis. (2012). PMC. [Link]
  • Overproduction of Trehalose: Heterologous Expression of Escherichia coli this compound Synthase and this compound Phosphatase in Corynebacterium glutamicum. (2003). PMC. [Link]
  • Insights on the evolution of trehalose biosynthesis. (2006). PMC. [Link]
  • Protocol - Phosph
  • Some invertebrate TPP protein sequences from NCBI and published article. (n.d.).
  • This compound Phosphatase (TPP)
  • TREHALOSE. (n.d.). Megazyme. [Link]
  • This compound phosphatase as a broad-spectrum therapeutic target against eukaryotic and prokaryotic pathogens. (n.d.).
  • The sequence of steps includes this compound phosphatase (TPP)... (n.d.).
  • A Tale of Two Sugars: Trehalose 6-Phosph
  • This compound: Connecting Plant Metabolism and Development. (2011). Frontiers in Plant Science. [Link]
  • Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.). (2023). MDPI. [Link]
  • Chord

Sources

The Trehalose-6-Phosphate Nexus: A Technical Guide to its Pivotal Role in Plant Carbon-Nitrogen Balance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trehalose-6-phosphate (T6P) has emerged from relative obscurity to be recognized as an indispensable signaling metabolite in plants, acting as a central processor of carbon status and a critical regulator of growth and development. This technical guide provides an in-depth exploration of the multifaceted role of T6P in orchestrating the delicate balance between carbon and nitrogen (C-N) metabolism. We will delve into the molecular intricacies of the T6P signaling pathway, its profound influence on key metabolic hubs, and its crosstalk with other signaling networks. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the T6P nexus and its potential for targeted manipulation in crop improvement and plant biotechnology.

Introduction: T6P as a Barometer of Sucrose Availability

In the intricate metabolic landscape of plants, the efficient allocation of resources is paramount for survival and propagation. Sugars, primarily sucrose, are not only the currency of energy but also potent signaling molecules that inform developmental decisions.[1][2] this compound, an intermediate in the trehalose biosynthesis pathway, has been identified as a key proxy for sucrose availability.[3][4][5] While trehalose itself is found in negligible amounts in most plants, T6P levels exhibit a strong positive correlation with sucrose content, effectively acting as a real-time indicator of the plant's carbon status.[2][4][6] This unique characteristic positions T6P as a central regulator, fine-tuning metabolic processes to align with the prevailing carbon supply.

The synthesis of T6P is a two-step process catalyzed by this compound synthase (TPS) and its subsequent dephosphorylation to trehalose by this compound phosphatase (TPP).[1][2] The Arabidopsis genome, for instance, encodes a family of 11 TPS and 10 TPP genes, suggesting a high degree of regulatory complexity and tissue-specific functions.[1] The critical importance of T6P is underscored by the observation that mutations in the primary TPS gene (TPS1) in Arabidopsis thaliana are embryo-lethal, highlighting its essential role in plant development.[1][4][7]

The T6P Signaling Cascade: A Molecular Tug-of-War

The signaling function of T6P is primarily mediated through its interaction with the Sucrose Non-Fermenting-1-Related Kinase 1 (SnRK1) complex.[6][8] SnRK1 is a highly conserved energy sensor in plants, homologous to the AMP-activated protein kinase (AMPK) in mammals and the SNF1 kinase in yeast.[6][9] Under conditions of low energy and carbon starvation, SnRK1 is active and initiates a large-scale transcriptional reprogramming, upregulating genes involved in catabolism and downregulating those associated with anabolic processes and growth.[10][11]

T6P acts as a potent inhibitor of SnRK1 activity.[8][10] When sucrose levels are high, the corresponding increase in T6P concentration dampens SnRK1 activity, thereby relieving the repression on biosynthetic pathways and promoting growth.[9][12][13] This inhibitory action of T6P on SnRK1 is non-competitive with respect to ATP and, in some tissues, may involve an intermediary factor.[8][10] This dynamic interplay between T6P and SnRK1 forms the core of a sophisticated signaling hub that allows plants to couple their growth and developmental programs with their metabolic state.

T6P_Signaling_Pathway cluster_T6P_Metabolism T6P Metabolism cluster_Metabolic_Response Metabolic Response Sucrose Sucrose TPS1 TPS1 Sucrose->TPS1 + T6P This compound (T6P) TPS1->T6P synthesizes TPP TPP T6P->TPP substrate for SnRK1_active Active SnRK1 T6P->SnRK1_active - (inhibits) Trehalose Trehalose TPP->Trehalose produces SnRK1_inactive Inactive SnRK1 SnRK1_active->SnRK1_inactive Biosynthesis Anabolism & Growth SnRK1_active->Biosynthesis - (represses) Catabolism Catabolism & Stress Response SnRK1_active->Catabolism +

Integrating Carbon and Nitrogen Metabolism: The Role of T6P

The balance between carbon and nitrogen is fundamental to plant growth, as carbon skeletons and energy derived from photosynthesis are required for the assimilation of inorganic nitrogen into amino acids and other nitrogenous compounds. T6P plays a crucial role in coordinating these two major metabolic pathways.[14]

When carbon is abundant, as signaled by high T6P levels, plants can afford to invest in nitrogen assimilation and amino acid biosynthesis. Studies have shown that elevated T6P levels lead to the post-translational activation of key enzymes in nitrogen metabolism, including nitrate reductase (NR) and phosphoenolpyruvate carboxylase (PEPC).[14][15] NR is a rate-limiting enzyme in the nitrate assimilation pathway, and its activation promotes the conversion of nitrate to nitrite. PEPC is involved in the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, providing the carbon skeletons necessary for amino acid synthesis.[14]

By stimulating nitrate assimilation and the production of organic acids, high T6P levels effectively divert photoassimilates away from sucrose synthesis and towards the production of amino acids.[14] This mechanism ensures that nitrogen assimilation is tightly coupled to carbon availability, preventing the wasteful expenditure of energy on nitrogen reduction when carbon skeletons are scarce. Conversely, under low carbon conditions, the resulting low T6P levels lead to the activation of SnRK1, which in turn represses biosynthetic processes, including amino acid synthesis, to conserve energy.[8]

// Nodes Sucrose [label="High Sucrose", fillcolor="#FBBC05"]; T6P [label="High T6P", fillcolor="#EA4335"]; SnRK1 [label="SnRK1 Inactivation", fillcolor="#5F6368"]; NR [label="Nitrate Reductase\nActivation", fillcolor="#4285F4"]; PEPC [label="PEPC\nActivation", fillcolor="#4285F4"]; Nitrate_Assimilation [label="Nitrate Assimilation", shape=ellipse, fillcolor="#34A853"]; TCA [label="TCA Cycle\nIntermediates", shape=ellipse, fillcolor="#34A853"]; Amino_Acids [label="Amino Acid\nBiosynthesis", shape=ellipse, fillcolor="#34A853"]; Growth [label="Growth & Development", shape=diamond, fillcolor="#34A853"];

// Nodes Sucrose [label="High Sucrose", fillcolor="#FBBC05"]; T6P [label="High T6P", fillcolor="#EA4335"]; SnRK1 [label="SnRK1 Inactivation", fillcolor="#5F6368"]; NR [label="Nitrate Reductase\nActivation", fillcolor="#4285F4"]; PEPC [label="PEPC\nActivation", fillcolor="#4285F4"]; Nitrate_Assimilation [label="Nitrate Assimilation", shape=ellipse, fillcolor="#34A853"]; TCA [label="TCA Cycle\nIntermediates", shape=ellipse, fillcolor="#34A853"]; Amino_Acids [label="Amino Acid\nBiosynthesis", shape=ellipse, fillcolor="#34A853"]; Growth [label="Growth & Development", shape=diamond, fillcolor="#34A853"];

// Edges Sucrose -> T6P [label=" promotes"]; T6P -> SnRK1 [label=" causes"]; SnRK1 -> NR [label=" de-represses"]; SnRK1 -> PEPC [label=" de-represses"]; NR -> Nitrate_Assimilation [label=" drives"]; PEPC -> TCA [label=" replenishes"]; Nitrate_Assimilation -> Amino_Acids [label=" provides N"]; TCA -> Amino_Acids [label=" provides C skeletons"]; Amino_Acids -> Growth [label=" supports"]; } Figure 2: T6P-mediated coordination of C and N metabolism.

Crosstalk with Other Signaling Pathways

The influence of T6P extends beyond the central C-N axis, with evidence of significant crosstalk with hormonal signaling pathways. For instance, there are intricate connections between T6P signaling and the abscisic acid (ABA) and auxin pathways.[6][15][16] Plants with impaired T6P synthesis exhibit ABA hypersensitivity, suggesting that T6P negatively regulates ABA signaling.[6] Furthermore, T6P has been shown to regulate lateral root formation through its interaction with both SnRK1 and the Target of Rapamycin (TOR) kinase, downstream of auxin signaling.[16] These interactions highlight the role of T6P as a key integrator of metabolic and developmental cues.

Experimental Protocols for T6P Research

Quantification of this compound

Accurate quantification of T6P is crucial for understanding its role in plant metabolism. However, its low abundance and the presence of isomeric compounds make its analysis challenging.[17][18] The gold standard for T6P quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19][20]

5.1.1. Sample Extraction and Preparation

  • Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction: Extract the powdered tissue with a cold solvent mixture, typically chloroform:methanol:water or acetonitrile-based solutions, to precipitate proteins and extract polar metabolites.[18][19]

  • Phase Separation: Centrifuge the extract to separate the polar (containing T6P) and non-polar phases.

  • Solid-Phase Extraction (SPE): Further purify the polar extract using a mixed-mode anion exchange SPE cartridge to remove interfering compounds.[19]

  • Derivatization (Optional): For certain chromatographic methods, chemical derivatization can be employed to improve separation and detection sensitivity.[17]

5.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Separate T6P from its isomers, such as sucrose-6-phosphate, using hydrophilic interaction liquid chromatography (HILIC) or anion exchange chromatography (AEC).[17][19]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for highly selective and sensitive detection of T6P.

  • Quantification: Quantify T6P concentrations by comparing the peak areas to a standard curve generated with known concentrations of a T6P analytical standard.

T6P_Quantification_Workflow Start Plant Tissue Sampling FlashFreeze Flash-Freezing (Liquid N2) Start->FlashFreeze Homogenize Homogenization FlashFreeze->Homogenize Extract Metabolite Extraction (Cold Solvent) Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis (HILIC or AEC) Purify->Analyze Quantify Quantification (Standard Curve) Analyze->Quantify End T6P Concentration Data Quantify->End

SnRK1 Activity Assay

Measuring SnRK1 activity is essential to validate the downstream effects of altered T6P levels. This can be achieved through in vitro kinase assays using immunoprecipitated SnRK1.

  • Protein Extraction: Extract total protein from plant tissue under non-denaturing conditions.

  • Immunoprecipitation: Use antibodies specific to the catalytic subunits of SnRK1 (e.g., KIN10/AKIN10 and KIN11/AKIN11) to immunoprecipitate the SnRK1 complex.

  • Kinase Assay: Incubate the immunoprecipitated SnRK1 with a synthetic peptide substrate (e.g., AMARA peptide) and radiolabeled ATP ([γ-³²P]ATP).

  • Quantification: Measure the incorporation of ³²P into the peptide substrate using scintillation counting or autoradiography to determine SnRK1 kinase activity.

  • T6P Inhibition Assay: To confirm the inhibitory effect of T6P, perform the kinase assay in the presence of varying concentrations of T6P and measure the corresponding decrease in SnRK1 activity.[10]

Quantitative Data Summary

ParameterOrganism/TissueConditionValue/RangeReference
T6P Concentration Arabidopsis thaliana seedlingsCarbon-starved~0.1 nmol/g FW
Arabidopsis thaliana seedlingsSucrose-fedUp to 10 nmol/g FW
Triticum aestivum (Wheat) grainsDeveloping1-10 nmol/g FW
SnRK1 Inhibition by T6P (Ki) Arabidopsis thalianaIn vitro~5 µM
Zea mays (Maize)In vitro~50-60 µM

Conclusion and Future Perspectives

This compound has unequivocally established itself as a central regulator of carbon-nitrogen balance in plants. Its role as a sucrose-sensing signal that modulates the activity of the master energy sensor SnRK1 provides a sophisticated mechanism for integrating metabolic status with growth and developmental programs. The ability of T6P to influence key enzymes in nitrogen assimilation further solidifies its position as a critical node in the C-N regulatory network.

The insights gained into the T6P nexus have opened up exciting avenues for crop improvement. The targeted manipulation of T6P levels in specific tissues and at particular developmental stages holds immense promise for enhancing yield potential and improving stress resilience.[13][15] For instance, increasing T6P in reproductive tissues could boost assimilate partitioning and grain filling, while modulating T6P levels in vegetative tissues may enhance biomass production and nitrogen use efficiency.

Future research should focus on elucidating the tissue- and cell-type-specific functions of the various TPS and TPP isoforms, as well as unraveling the intricate crosstalk between T6P and other signaling pathways. The development of novel chemical tools to modulate T6P levels in a conditional manner will also be invaluable for dissecting its precise roles and for translating fundamental knowledge into practical applications in agriculture. The continued exploration of the T6P signaling network will undoubtedly provide a deeper understanding of plant metabolism and pave the way for the development of a new generation of crops with enhanced productivity and sustainability.

References

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]
  • Nunes, C., O'Hara, L. E., Primavesi, L. F., Delatte, T. L., Schluepmann, H., Somsen, G. W., ... & Paul, M. J. (2013). The trehalose 6-phosphate/SnRK1 signaling pathway primes growth recovery following relief of sink limitation. Plant Physiology, 162(3), 1720-1732. [Link]
  • Nuccio, M. L., Wu, J., Mumm, R., He, J., Yan, J., & Van Deynze, A. (2015). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. Plant Cell, 27(4), 889-892. [Link]
  • Paul, M. J. (2008). Trehalose 6-phosphate: a signal of sucrose status. Biochemical Journal, 412(1), e1-e2. [Link]
  • Zhang, Y., Primavesi, L. F., Jhurreea, D., Andralojc, P. J., Mitchell, R. A., Powers, S. J., ... & Paul, M. J. (2009). Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by this compound. Plant Physiology, 149(4), 1860-1871. [Link]
  • López-García, C., Fichtner, F., & Lunn, J. E. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2302996120. [Link]
  • Zhang, Y., Primavesi, L. F., Jhurreea, D., Andralojc, P. J., Mitchell, R. A., Powers, S. J., ... & Paul, M. J. (2009). Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by this compound. Plant physiology, 149(4), 1860-1871. [Link]
  • Paul, M. J., Jhurreea, D., Zhang, Y., Primavesi, L. F., Delatte, T., Schluepmann, H., & Somsen, G. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Biochemical Society Transactions, 48(5), 1875-1886. [Link]
  • Lunn, J. E., Feil, R., Hendriks, J. H., Gibon, Y., Morcuende, R., Osuna, D., ... & Stitt, M. (2006). The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of experimental botany, 65(4), 1051-1068. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). Trehalose 6-phosphate signalling. University of Dusseldorf. [Link]
  • Zhai, Y., Peng, Y., Li, C., Liu, Z., Liu, Y., & Lunn, J. E. (2022). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PNNL. [Link]
  • Figueroa, C. M., Feil, R., Ishihara, H., Watanabe, M., Kölling, K., Krause, U., ... & Lunn, J. E. (2016). Trehalose 6-phosphate coordinates organic and amino acid metabolism with carbon availability. The Plant Journal, 85(4), 410-423. [Link]
  • Luo, X., Cai, B., Jiang, H., Xiao, H., Yuan, B., & Feng, Y. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Nunes, C., Primavesi, L. F., Delatte, T. L., Schluepmann, H., Somsen, G. W., Silva, A. B., ... & Paul, M. J. (2013).
  • Delatte, T., Selman, M. H., Schluepmann, H., Somsen, G. W., Smeekens, S. C., & de Jong, G. J. (2009). Determination of this compound in Arabidopsis Seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical biochemistry, 389(1), 12-17. [Link]
  • Delatte, T., Selman, M. H., Schluepmann, H., Somsen, G. W., Smeekens, S. C., & de Jong, G. J. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry.
  • Griffiths, C. A., Paul, M. J., & Foyer, C. H. (2016). Exogenous trehalose improves growth under limiting nitrogen through upregulation of nitrogen metabolism. Plant, cell & environment, 39(12), 2794-2805. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology, 72, 737-760. [Link]
  • Olas, J. J., Apelt, F., & Wahl, V. (2019). Nitrate‐signaling and the trehalose 6‐phosphate (T6P) pathway act independently to control flowering in Arabidopsis thaliana. The Plant Journal, 97(5), 875-887. [Link]
  • Paul, M. J., Nuccio, M. L., & Basu, S. S. (2018). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 8-18. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Semantic Scholar. [Link]
  • Figueroa, C. M., Feil, R., Ishihara, H., Watanabe, M., Kölling, K., Krause, U., ... & Lunn, J. E. (2016). Trehalose 6-phosphate coordinates organic and amino acid metabolism with carbon availability.
  • Fichtner, F., Barbier, F. F., Feil, R., Watanabe, M., Annunziata, M. G., De-Meaux, J., ... & Lunn, J. E. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 32(3), 799-821. [Link]
  • Paul, M. J. (2007). Trehalose 6-phosphate. Current opinion in plant biology, 10(3), 303-309. [Link]
  • Oszvald, M., Primavesi, L. F., Griffiths, C. A., Cohn, J., & Paul, M. J. (2018). Trehalose 6-Phosphate Regulates Photosynthesis and Assimilate Partitioning in Reproductive Tissue. Plant Physiology, 176(4), 2823-2837. [Link]
  • Lunn, J. E., Sastre-Toraño, J., & Schluepmann, H. (2006). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. PMC. [Link]
  • Sastre Toraño, J., Delatte, T. L., & Schluepmann, H. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. MDPI. [Link]
  • Wingler, A., Delatte, T. L., O'Hara, L. E., Primavesi, L. F., Jhurreea, D., Paul, M. J., & Schluepmann, H. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology, 158(3), 1241-1251. [Link]
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). This compound is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience. [Link]
  • Paul, M. J., Nuccio, M. L., & Basu, S. S. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. PMC. [Link]
  • Van Houtte, H., Vandesteene, L., & Van Dijck, P. (2013). (PDF) Biosynthesis and Degradation of Trehalose and Its Potential to Control Plant Growth, Development, and (A)biotic Stress Tolerance.

Sources

Whitepaper: A Technical Guide to the Hormonal Regulation of Trehalose-6-Phosphate Synthesis and Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Preamble: Beyond a Simple Sugar – T6P as a Master Regulator

In the intricate landscape of cellular signaling, few molecules have undergone as dramatic a re-evaluation as trehalose-6-phosphate (T6P). Once considered a mere intermediate in the synthesis of the disaccharide trehalose, T6P has emerged as a central signaling hub, particularly in plants, rivaling the influence of major phytohormones.[1] Its role is so fundamental to the management of cellular carbon resources that it has been aptly compared to insulin in animals.[2][3] T6P acts as a direct proxy for sucrose availability, allowing an organism to coordinate its metabolic state with growth, development, and stress responses.[4] This guide provides an in-depth exploration of the hormonal and signaling networks that govern T6P synthesis, offering a technical framework for researchers aiming to understand and manipulate this critical pathway.

Part 1: The Core Enzymatic Machinery of T6P Synthesis

The synthesis of T6P is a conserved two-step process.[5][6] Understanding this core pathway is fundamental before exploring its complex regulation.

  • Synthesis by this compound Synthase (TPS): The pathway begins with the enzyme this compound Synthase (TPS), which catalyzes the transfer of glucose from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming T6P and UDP.[7] This is the primary regulatory step and the point of integration for numerous signaling inputs.

  • Dephosphorylation by this compound Phosphatase (TPP): T6P is subsequently dephosphorylated by this compound Phosphatase (TPP) to yield trehalose and inorganic phosphate.[7] While often seen as the second step to trehalose, the regulation of TPP activity is also a critical mechanism for controlling the cellular concentration of the T6P signal itself.

In most higher plants, the final product, trehalose, is found in only trace amounts, underscoring that the primary role of this pathway has shifted from osmoprotection to signaling via the T6P intermediate.[8][9]

G cluster_0 Cytosol UDPG UDP-Glucose TPS TPS (this compound Synthase) UDPG->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound TPP TPP (this compound Phosphatase) T6P->TPP Trehalose Trehalose Pi Pi UDP UDP TPS->T6P Synthesis TPS->UDP TPP->Trehalose Dephosphorylation TPP->Pi

Caption: The canonical two-step trehalose biosynthesis pathway.

Part 2: The T6P Signaling Hub: A Nexus of Energy and Growth

The central mechanism by which T6P exerts its influence in plants is through the direct inhibition of SNF1-related protein kinase 1 (SnRK1) .[6][8][10][11] SnRK1 is a master metabolic sensor, homologous to AMP-activated protein kinase (AMPK) in mammals and SNF1 in yeast. It is activated under low-energy (low sucrose) conditions, where it phosphorylates downstream targets to upregulate catabolic processes and suppress anabolic, energy-consuming activities like growth.[12]

T6P acts as a potent, non-competitive inhibitor of SnRK1 activity, with 50% inhibition observed at low micromolar concentrations.[13][14] When sucrose levels are high, the resulting increase in T6P inhibits SnRK1, thereby de-repressing growth and biosynthetic pathways. This positions T6P as the critical "licensing factor" that signals sufficient carbon availability for growth to proceed.[15]

Furthermore, recent evidence suggests T6P activates the Target of Rapamycin (TOR) kinase, a central promoter of cell growth.[16] This activation appears to be mediated through SnRK1, as SnRK1 can suppress TOR activity. Thus, by inhibiting SnRK1, T6P effectively activates TOR, establishing a direct signaling axis: Sucrose → T6P → SnRK1 Inhibition → TOR Activation → Growth .[17][18]

G Sucrose High Sucrose T6P This compound (T6P) Sucrose->T6P stimulates synthesis SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 inhibits TOR TOR Kinase (Growth Promoter) SnRK1->TOR represses Anabolism Anabolism & Growth (e.g., Protein Synthesis) SnRK1->Anabolism represses Catabolism Catabolism & Stress Response SnRK1->Catabolism activates TOR->Anabolism promotes

Caption: The core T6P/SnRK1/TOR signaling axis in plants.

Part 3: Hormonal Crosstalk: Integrating Endogenous Cues with Carbon Status

The T6P pathway does not operate in isolation. It is deeply integrated with hormonal signaling networks, allowing for a sophisticated response that combines energy status with developmental programming.

Auxin

The relationship between T6P and auxin is bidirectional and crucial for developmental transitions, particularly seed filling.[19][20]

  • T6P Promotes Auxin Biosynthesis: In developing pea seeds, elevated T6P levels were shown to stimulate the expression of TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2), a key gene in auxin biosynthesis.[20][21] This auxin production is required for the accumulation of starch and overall seed size, demonstrating that auxin acts downstream of the T6P metabolic signal to execute a developmental program.[22]

  • Auxin Modulates T6P Levels: In Arabidopsis, auxin signaling during lateral root formation transcriptionally down-regulates a T6P phosphatase (TPP).[16] This action would locally increase T6P levels, thereby inhibiting SnRK1, activating TOR, and promoting the energy-intensive process of building a new root.

Abscisic Acid (ABA)

The interplay with ABA, the primary stress hormone, is complex and appears to be context-dependent.

  • T6P Synthesis and ABA Insensitivity: Overexpression of AtTPS1, the primary TPS gene in Arabidopsis, leads to phenotypes that are insensitive to ABA, particularly during germination.[23][24] This suggests that high T6P levels can override ABA-induced growth arrest, likely by signaling that energy reserves are sufficient to support growth despite the stress signal.

  • ABA Regulation of TPS/TPP Expression: Conversely, ABA itself can induce the expression of certain TPS and TPP genes. For instance, TPS5 in Arabidopsis is induced by ABA and acts as a negative regulator of ABA signaling, suggesting a feedback loop.[25] In rice, ABA can enhance trehalose content via the induction of a TPP gene to improve salt tolerance.[26] This indicates that under certain stress conditions, the plant may prioritize the production of trehalose itself as an osmoprotectant, a process modulated by ABA.

Hormonal Integration in Insects

While much of the focus has been on plants, T6P is also a critical regulator in other eukaryotes. In the brown planthopper (Nilaparvata lugens), a major agricultural pest, the T6P pathway is essential for reproduction. Silencing TPS genes via RNAi disrupts the signaling of multiple key hormones:

  • Juvenile Hormone (JH) and 20-hydroxyecdysone (20E): These are critical for insect development and reproduction.

  • Insulin/IGF signaling (IIS): This pathway is a core regulator of metabolism and growth in response to nutrient status.

Disrupting T6P synthesis impairs vitellogenin (egg yolk protein) expression by affecting these hormonal cascades, ultimately suppressing fecundity.[27] This highlights T6P as a potential target for developing novel, specific insecticides.

G cluster_plant Hormonal Crosstalk in Plants T6P_plant T6P Synthesis & Signaling Hub Auxin Auxin (Growth Hormone) T6P_plant->Auxin promotes biosynthesis (via TAR2) ABA Abscisic Acid (ABA) (Stress Hormone) T6P_plant->ABA modulates sensitivity Auxin->T6P_plant stabilizes T6P (inhibits TPP) SeedFilling Seed Filling & Starch Storage Auxin->SeedFilling drives ABA->T6P_plant regulates TPS/TPP expression StressResponse Stress Tolerance & Growth Arrest ABA->StressResponse induces

Caption: Integration of T6P signaling with Auxin and ABA pathways in plants.

Part 4: Methodologies and Experimental Protocols

Accurate quantification of T6P and the activity of its synthesizing enzyme, TPS, are paramount for research in this field. Due to the low endogenous concentrations of T6P, highly sensitive methods are required.

Protocol: Quantification of T6P by HILIC-LC-HRMS

This method is the gold standard for its sensitivity and specificity in complex biological matrices.[28]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for polar molecules like T6P, while high-resolution mass spectrometry (HRMS) allows for precise mass detection, distinguishing T6P from other sugar phosphates.

Step-by-Step Methodology:

  • Sample Extraction: a. Flash-freeze ~50-100 mg of biological tissue in liquid nitrogen to halt metabolic activity. b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., Methanol:Chloroform:Water, 10:3:1 v/v/v). Include a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-T6P) for accurate quantification. d. Vortex vigorously for 1 minute, then incubate on a shaker at 4°C for 30 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant (polar phase) into a new tube. g. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97% Acetonitrile with 25 mM ammonium formate). b. Inject 4-5 µL onto a HILIC column (e.g., Agilent Poroshell 120 HILIC-Z). c. Mobile Phase:

    • Solvent A: 25 mM ammonium formate and 0.1% formic acid in water.
    • Solvent B: Acetonitrile. d. Gradient: Establish a gradient that transitions from high organic (e.g., 97% B) to a lower organic concentration (e.g., 30-60% B) to elute polar compounds.[28] e. Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for the specific mass-to-charge ratio (m/z) of T6P ([M-H]⁻ = 421.0776) and its internal standard.
  • Data Analysis: a. Integrate the peak areas for endogenous T6P and the ¹³C₁₂-T6P internal standard. b. Generate a standard curve using known concentrations of T6P standard. c. Calculate the concentration of T6P in the original sample by normalizing to the internal standard and comparing against the standard curve.

Caption: Experimental workflow for T6P quantification via LC-MS/MS.

Protocol: Enzymatic Assay for TPS Activity

This protocol measures TPS activity via a coupled-enzyme spectrophotometric assay that monitors the consumption of NADH.

Rationale: The UDP produced by TPS is used in a series of reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). LDH oxidizes NADH to NAD+, and the corresponding decrease in absorbance at 340 nm is directly proportional to the TPS activity.

Step-by-Step Methodology:

  • Protein Extraction: a. Homogenize ~100-200 mg of tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors). b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. c. Collect the supernatant and determine the total protein concentration using a Bradford or BCA assay.

  • Reaction Mixture (per 1 mL reaction):

    • 50 mM HEPES-KOH buffer, pH 7.5

    • 5 mM MgCl₂

    • 2 mM UDP-Glucose (Substrate 1)

    • 10 mM Glucose-6-Phosphate (Substrate 2)

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 2 units Pyruvate Kinase (PK)

    • 2.5 units Lactate Dehydrogenase (LDH)

  • Assay Procedure: a. Prepare the reaction mixture (minus the protein extract) in a 1 mL cuvette. b. Equilibrate the mixture to the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer. c. Monitor the baseline absorbance at 340 nm to ensure stability. d. Initiate the reaction by adding 20-50 µL of the protein extract. e. Immediately begin recording the decrease in absorbance at 340 nm over a period of 5-10 minutes.

  • Calculation: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min). b. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹). c. Express activity in units (e.g., nmol of NADH oxidized per minute per mg of protein).

Part 5: Data Summary & Concluding Remarks

The regulatory power of T6P is underscored by the low concentrations at which it operates. This data highlights the sensitivity of the SnRK1 kinase to its metabolic inhibitors.

Metabolite Kinase Target 50% Inhibitory Concentration (IC₅₀) Biological Context Reference
This compound (T6P)SnRK11 - 20 µMSignals high sucrose status[13]
Glucose-1-Phosphate (G1P)SnRK1~480 µMSynergistic inhibition with T6P[14]
Glucose-6-Phosphate (G6P)SnRK1>1 mMSubstrate for T6P synthesis[14]

Concluding Perspective: The hormonal regulation of T6P synthesis represents a sophisticated integration of an organism's developmental state with its immediate metabolic capacity. For researchers, this pathway offers a wealth of opportunities, from enhancing crop yield and resilience by fine-tuning T6P levels to developing next-generation antifungals and insecticides that target the essential TPS enzyme.[10][15][29] A deep, mechanistic understanding of the crosstalk between hormones and T6P is the critical next step in translating the potential of this signaling nexus into tangible applications.

References

  • Schluepmann, H., & Paul, M. (2009). Trehalose metabolism and signaling. Current Opinion in Plant Biology.
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). This compound Is Indispensable for Carbohydrate Utilization and Growth in Arabidopsis thaliana. PNAS.
  • Nuccio, M. L., Paul, M. J., Bate, N. J., Cohn, J., Cutler, A. J., & Smeekens, S. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(3), 948-959. [Link]
  • Eastmond, P. J., van Dijken, A. J., Spielman, M., Kerr, A., Tissier, A. F., Dickinson, H. G., Jones, J. D., Smeekens, S. C., & Graham, I. A. (2002). This compound synthase 1, which catalyses the first step in trehalose synthesis, is essential for Arabidopsis embryo maturation. The Plant Journal, 29(2), 225-235.
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27. [Link]
  • Meitzel, T., Peisker, H., Riewe, D., Rolletschek, H., & Borisjuk, L. (2020). Trehalose 6-phosphate promotes seed filling by activating auxin biosynthesis. New Phytologist, 229(3), 1553-1565. [Link]
  • Meitzel, T., Peisker, H., Riewe, D., Rolletschek, H., & Borisjuk, L. (2020). Trehalose 6-phosphate promotes seed filling by activating auxin biosynthesis. EurekAlert!. [Link]
  • Cho, Y. H., Hong, J. W., Kim, E. C., & Yoo, S. D. (2019). This compound signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. EMBO reports, 20(10), e47828. [Link]
  • Paul, M. J., Nuccio, M. L., & Smeekens, S. (2018). Trehalose 6-phosphate signalling and impact on crop yield. Current Opinion in Biotechnology, 49, 1-6. [Link]
  • Meitzel, T., Peisker, H., Riewe, D., Rolletschek, H., & Borisjuk, L. (2020). Trehalose 6-phosphate promotes seed filling by activating auxin biosynthesis. EurekAlert!. [Link]
  • Schöller, M., Falter-Braun, P., & Vermeer, J. E. M. (2023).
  • Avonce, N., Leyman, B., Mascorro-Gallardo, J. O., Van Dijck, P., Thevelein, J. M., & Iturriaga, G. (2004). The Arabidopsis trehalose-6-P synthase AtTPS1 gene is a regulator of glucose, abscisic acid, and stress signaling. Plant Physiology, 136(3), 3649–3659. [Link]
  • Musselman, L. P. (n.d.). Trehalose Assay Protocol. Musselman Lab. [Link]
  • Profacgen. (n.d.). This compound Synthase (TPS) Assay Kit. Profacgen. [Link]
  • Meitzel, T., Peisker, H., Riewe, D., Rolletschek, H., & Borisjuk, L. (2021). Trehalose 6-phosphate promotes seed filling by activating auxin biosynthesis. New Phytologist, 229(3), 1553-1565. [Link]
  • Panek, A. C., Araujo, P. S., Poppe, S. C., & Panek, A. D. (1990). On the determination of this compound synthase in Saccharomyces.
  • Lin, C., Li, X., Liu, J., Wang, R., & Song, C. (2019). The this compound synthase TPS5 negatively regulates ABA signaling in Arabidopsis thaliana. Plant Cell Reports, 38(8), 869-882. [Link]
  • Li, Y., Zhang, J., Li, J., Wang, C., Li, X., & Li, W. (2020). Exogenously-supplied trehalose inhibits the growth of wheat seedlings under high temperature by affecting plant hormone levels and cell cycle processes. Plant Physiology and Biochemistry, 155, 565-575. [Link]
  • Avonce, N., Leyman, B., Mascorro-Gallardo, J. O., Van Dijck, P., Thevelein, J. M., & Iturriaga, G. (2004). The Arabidopsis Trehalose-6-P Synthase AtTPS1 Gene Is a Regulator of Glucose, Abscisic Acid, and Stress Signaling. Plant Physiology. [Link]
  • Fichtner, F., & Lunn, J. E. (2021). Trehalose 6-phosphate - a central regulator at the crossroads of sugar signalling, metabolism, and development. New Phytologist.
  • Eastmond, P. J., & Graham, I. A. (2003). The role of trehalose biosynthesis in plants. Journal of Experimental Botany.
  • Liu, S., He, F., Wang, J., et al. (2023). Abscisic Acid Enhances Trehalose Content via OsTPP3 to Improve Salt Tolerance in Rice Seedlings. International Journal of Molecular Sciences. [Link]
  • Zhang, H., Zhu, H., Pan, Y., et al. (2022). Abscisic Acid Improves Rice Thermo-Tolerance by Affecting Trehalose Metabolism. MDPI. [Link]
  • Max Planck Institute of Molecular Plant Physiology. (2020). T6P - the “insulin” of the plants. Max-Planck-Gesellschaft. [Link]
  • Zhang, Y., et al. (2024). Effects of this compound Synthase on the Reproduction and Development of Nilaparvata lugens and Its Molecular Mechanism. MDPI. [Link]
  • Paul, M. J., Primavesi, L. F., Jhurreea, D., & Zhang, Y. (2008). Trehalose metabolism and signaling. Annual Review of Plant Biology, 59, 417-441. [Link]
  • Delattre, C., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. MDPI. [Link]
  • Wolf, A. T., et al. (2016). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PLoS ONE. [Link]
  • Dmitryjuk, M., et al. (2014). The activity of this compound synthase (TPS) and this compound phosphatase (TPP) in the muscles of Ascaris suum.
  • Zhang, Y., et al. (2009).
  • Wang, C., et al. (2023). Trehalose 6-phosphate activates Target of Rapamycin in plants. bioRxiv. [Link]
  • Wang, C., et al. (2023). Trehalose 6-phosphate activates Target of Rapamycin in plants.
  • Lunn, J. E., Delorge, I., Figueroa, C. M., Van Dijck, P., & Stitt, M. (2014). Trehalose metabolism in plants. The Plant Journal, 79(4), 544-567. [Link]
  • Zha, Y., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PNAS. [Link]
  • Singh, A., et al. (2023).
  • Nunes, C., et al. (2013). Inhibition of SnRK1 by metabolites: tissue-dependent effects and cooperative inhibition by glucose 1-phosphate in combination with trehalose 6-phosphate. Plant Physiology and Biochemistry, 63, 89-98. [Link]
  • Vandesteene, L., et al. (2012). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.) and Analysis of Their Differential Expression in Response to Temperature. International Journal of Molecular Sciences. [Link]
  • Zhang, X., et al. (2024). The role of trehalose metabolism in plant stress tolerance.
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science. [Link]
  • Wahl, V., et al. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana. Science. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016).
  • Wahl, V., et al. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana.
  • Megazyme. (n.d.). Trehalose Assay Kit. Megazyme. [Link]
  • Cho, Y. H., et al. (2019). This compound signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. EMBO reports.

Sources

An In-depth Technical Guide on the Impact of Environmental Stress on Trehalose-6-Phosphate Levels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose-6-phosphate (T6P) has emerged from relative obscurity to become recognized as a pivotal signaling molecule in plants, intricately linking metabolic status to growth and developmental processes.[1][2] Its role becomes particularly critical under environmental stress conditions, where the delicate balance between survival and growth is paramount. This guide provides a comprehensive technical overview of the dynamic interplay between environmental stressors and cellular T6P levels. We will delve into the core signaling pathways, explore the causality behind experimental designs for its study, and provide detailed methodologies for its quantification. This document is intended to serve as a foundational resource for researchers aiming to understand and manipulate the T6P pathway for applications ranging from crop improvement to the development of novel therapeutic strategies.

Introduction: The Emergence of this compound as a Key Metabolic Regulator

For many years, trehalose was primarily known as a stress protectant in bacteria, fungi, and invertebrates, safeguarding cellular structures during adverse conditions.[3][4] In most plants, however, trehalose is found in negligible amounts, suggesting a role beyond that of a simple osmolyte.[1][5] The discovery of the trehalose biosynthesis pathway in plants unveiled the significance of its precursor, this compound (T6P).[5] T6P is synthesized from glucose-6-phosphate (G6P) and UDP-glucose by the enzyme this compound synthase (TPS) and is subsequently dephosphorylated to trehalose by this compound phosphatase (TPP).[2][6] It is now firmly established that T6P, not trehalose itself, is the key signaling molecule in this pathway, acting as a proxy for sucrose availability and cellular carbon status.[7][8]

The levels of T6P are tightly correlated with sucrose levels, making it an effective signal for the plant's energy and carbon reserves.[9] This signaling role is crucial for regulating a vast array of processes, including embryonic and vegetative development, flowering time, and responses to environmental cues.[1][10] Understanding how environmental stress perturbs T6P levels is therefore fundamental to deciphering plant stress response mechanisms.

The Core Signaling Nexus: T6P and SnRK1

The primary mechanism through which T6P exerts its regulatory effects is by inhibiting the Sucrose-non-fermenting1-related kinase 1 (SnRK1).[1][9][11] SnRK1 is a central energy sensor kinase that is activated under low energy conditions, such as starvation or stress.[1][10] When active, SnRK1 promotes catabolic processes and represses anabolic pathways and growth to conserve energy.[9][10]

Under favorable conditions with ample sucrose, T6P levels rise, leading to the inhibition of SnRK1.[9][11] This relieves the repression on growth-related genes and biosynthetic pathways, allowing the plant to utilize its carbon resources for growth and development.[8][9] Conversely, under stress conditions that limit photosynthesis and carbon availability, sucrose and consequently T6P levels drop, activating SnRK1 and shifting the plant's metabolism towards a survival mode.[9][10]

T6P_SnRK1_Pathway

Caption: The T6P/SnRK1 signaling hub under different environmental conditions.

Impact of Key Environmental Stressors on T6P Levels

Environmental stresses profoundly impact plant metabolism, and the T6P pathway is at the heart of the response. The regulation of TPS and TPP genes is highly responsive to environmental changes, leading to dynamic shifts in T6P levels.[8][12]

Drought and Salinity Stress

Drought and high salinity are major abiotic stresses that limit plant growth and productivity. Both stresses disrupt water uptake and can lead to osmotic and oxidative stress. In response to these stresses, plants often accumulate soluble sugars, including trehalose in some cases, to act as osmoprotectants.[4][13]

The impact on T6P levels can be complex and context-dependent. Initially, stress might lead to a decrease in photosynthesis and sucrose production, causing T6P levels to fall and SnRK1 to become active, thereby inhibiting growth. However, several studies have shown that the expression of certain TPS and TPP genes is induced by salt and drought stress.[14][15] Overexpression of TPS genes, leading to increased T6P, has been shown to enhance tolerance to these stresses in some instances.[15] This suggests a more nuanced role for T6P in stress adaptation, potentially by modulating downstream stress-responsive genes and hormonal pathways, such as those involving abscisic acid (ABA).[16][17]

Extreme Temperatures (Heat and Cold)

Temperature extremes also trigger significant changes in T6P metabolism.

  • Heat Stress: High temperatures can lead to an induction of the majority of tomato TPS/TPP genes.[18] This suggests a potential role for the trehalose biosynthetic pathway in temperature stress adaptation.[6][18]

  • Cold Stress: Under cold conditions, sucrose often accumulates, which can lead to a corresponding increase in T6P.[19] This elevated T6P can "prime" the plant for growth resumption upon return to favorable temperatures by keeping SnRK1 inhibited.[9][19]

Table 1: Summary of Environmental Stress Effects on T6P Signaling

StressorPrimary Effect on SucroseConsequent Effect on T6PImpact on SnRK1 ActivityResulting Physiological Response
Drought Often decreases due to reduced photosynthesisInitially decreases, but can be modulated by stress-induced gene expressionActivationGrowth inhibition, activation of stress responses
Salinity Can decrease due to osmotic stress and ion toxicityVariable; can be influenced by specific TPS/TPP gene induction[14]ActivationOsmotic adjustment, growth regulation
Heat Can decrease due to photosynthetic impairmentCan be induced by specific TPS/TPP gene expression[18]Potential for modulationThermotolerance mechanisms
Cold Often increases due to reduced metabolic activityIncreases, tracking sucrose levelsInhibitionPriming for growth upon warming[19]

Methodologies for the Quantification of this compound

The low abundance of T6P in plant tissues presents a significant analytical challenge.[20][21] Accurate quantification is essential for understanding its signaling role.

Experimental Protocol: T6P Extraction and Quantification by HILIC-MS/MS

This protocol is based on established methods for the sensitive analysis of sugar phosphates.[22][23]

Causality Behind Experimental Choices:

  • Rapid Freezing: Immediate freezing of tissue in liquid nitrogen is critical to halt metabolic activity and prevent the degradation of T6P.

  • Chloroform/Methanol Extraction: This biphasic extraction effectively separates polar metabolites (including T6P) from lipids and other non-polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred separation technique for highly polar compounds like sugar phosphates, providing better retention and resolution than reverse-phase chromatography.[22]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides the high sensitivity and selectivity required to detect and quantify the low levels of T6P in complex plant extracts, and to distinguish it from isomers like sucrose-6-phosphate.[23]

Step-by-Step Methodology:

  • Sample Collection and Quenching:

    • Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen.

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water (1:3:1 v/v/v).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (the polar phase).

  • Phase Separation:

    • Add 300 µL of water to the collected supernatant.

    • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully collect the upper aqueous phase containing the polar metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the aqueous phase in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HILIC analysis.

    • Filter the reconstituted sample through a 0.22 µm filter before injection.

  • HILIC-MS/MS Analysis:

    • Column: A HILIC column suitable for polar analytes.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of T6P and its isomers.[21]

T6P_Quantification_Workflow

Caption: Experimental workflow for the quantification of T6P.

Implications for Drug Development and Crop Improvement

The central role of the T6P/SnRK1 pathway in regulating the trade-off between growth and stress tolerance makes it an attractive target for manipulation.

  • Crop Improvement: Modulating T6P levels in a tissue-specific and developmentally appropriate manner holds immense potential for enhancing crop yield and resilience.[8][20] For instance, increasing T6P in developing grains could promote starch synthesis and fill, while decreasing it in vegetative tissues under stress might enhance carbon mobilization and stress tolerance.[8] Genetic modification of TPS and TPP genes is a promising strategy to achieve these goals.[20]

  • Drug Development: While the direct application to human drug development is less clear, the fundamental principles of energy sensing and metabolic regulation governed by the T6P/SnRK1 pathway are conserved across eukaryotes (with the AMPK pathway being the mammalian homolog of SnRK1).[10] Studying the intricacies of this plant-specific signaling molecule could provide novel insights into conserved mechanisms of metabolic control.

Conclusion and Future Perspectives

This compound has transitioned from a mere metabolic intermediate to a recognized master regulator of plant metabolism and development in response to environmental cues. Its intricate relationship with sucrose and the SnRK1 kinase places it at the nexus of growth and survival decisions. While significant strides have been made in understanding its function, many questions remain. Future research should focus on elucidating the specific roles of the numerous TPS and TPP isoforms, their post-translational regulation, and their integration with other signaling pathways, such as those for plant hormones. The continued development of sensitive analytical techniques will be crucial in this endeavor. A deeper understanding of the T6P signaling network will undoubtedly pave the way for innovative strategies to enhance agricultural productivity and sustainability in the face of a changing global climate.

References

  • Ighbareyeh, J. M. H., & Cano-Delgado, A. I. (2008). Trehalose biosynthesis in response to abiotic stresses. Journal of Integrative Plant Biology, 50(11), 1284-1289.
  • Figueroa, C. M., & Lunn, J. E. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 119.
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2009). Trehalose 6-Phosphate/SnRK1 Signaling Pathway Primes Growth Recovery following Relief of Sink Limitation. Plant Physiology, 150(2), 941-952.
  • Ahmad, P., & Prasad, M. N. V. (Eds.). (2012). Trehalose and abiotic stress tolerance. In Abiotic Stress Responses in Plants (pp. 319-338). Springer, New York, NY.
  • Han, Y., Liang, A., Xu, D., Zhang, Y., Shi, J., Li, M., ... & Qi, H. (2024). Versatile roles of trehalose in plant growth and development and responses to abiotic stress. Vegetable Research, 4(1), 7.
  • Wingler, A., Delatte, T. L., O'Hara, L. E., Primavesi, L. F., Jhurreea, D., Paul, M. J., & Schluepmann, H. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology, 158(3), 1241-1251.
  • Figueroa, C. M., & Lunn, J. E. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 119.
  • Han, Y., Liang, A., Xu, D., Zhang, Y., Shi, J., Li, M., ... & Qi, H. (2024). Versatile roles of trehalose in plant growth and development and responses to abiotic stress. Vegetable Research, 4(1), 7.
  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854.
  • Fichtner, F., & Lunn, J. E. (2021). The role of trehalose 6-phosphate (Tre6P) in plant metabolism and development. Journal of Experimental Botany, 72(12), 4216-4231.
  • Paul, M. J., Primavesi, L. F., Jhurreea, D., & Zhang, Y. (2011). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Signaling & Behavior, 6(7), 948-953.
  • Figueroa, C. M., & Lunn, J. E. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany, 71(19), 5736-5746.
  • Li, Y., Wang, Y., Zhang, H., Li, D., & Liu, J. (2023). Genome-Wide Identification and Analysis of Stress Response of this compound Synthase and this compound Phosphatase Genes in Quinoa. International Journal of Molecular Sciences, 24(8), 6965.
  • Paul, M. J., Primavesi, L. F., Jhurreea, D., & Zhang, Y. (2011). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Signaling & Behavior, 6(7), 948-953.
  • Nuccio, M. L., Wu, J., Mumm, R. H., van Eeuwijk, F., Kortstee, A., & Smeekens, S. (2015). The role of Tre6P and SnRK1 in maize early kernel development and events leading to stress-induced kernel abortion. BMC Plant Biology, 15, 25.
  • Zhang, Y., Liu, Z., Wang, Y., Zhang, X., & Li, D. (2024). Genome-Wide Analysis of this compound Phosphatases (TPP) Gene Family in Potato (Solanum tuberosum) Reveals Functional Divergence Under Stress. International Journal of Molecular Sciences, 25(1), 543.
  • Garg, A. K., Kim, J. K., Owens, T. G., Ranwala, A. P., Choi, Y. D., Kochian, L. V., & Wu, R. J. (2002). Trehalose accumulation in rice plants confers high tolerance levels to different abiotic stresses. Proceedings of the National Academy of Sciences, 99(25), 15898-15903.
  • Li, L., & Sheen, J. (2023). Critical roles of three sugar-related proteins (HXK, SnRK1, TOR) in regulating plant growth and stress responses. Horticulture Research, 10(6), uhad082.
  • Smeekens, S. (2015). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. Plant Physiology, 169(2), 912-913.
  • Lunn, J. E. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 83.
  • Al-Mssallem, M. Q., Al-Ammari, H. A., Al-Otaibi, S. A., & Al-Khayri, J. M. (2022). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.) and Analysis of Their Differential Expression in Response to Temperature. Plants, 11(19), 2568.
  • Chen, Y., Li, Y., Zhang, Y., Li, D., & Liu, J. (2023). Molecular and Functional Analysis of this compound Synthase Genes Enhancing Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. Molecules, 28(13), 5139.
  • López-Gómez, M., & Lluch, C. (2012). Trehalose and Abiotic Stress Tolerance. In Abiotic Stress Responses in Plants (pp. 319-338). Springer, New York, NY.
  • Al-Mssallem, M. Q., Al-Ammari, H. A., Al-Otaibi, S. A., & Al-Khayri, J. M. (2022). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.) and Analysis of Their Differential Expression in Response to Temperature. Plants, 11(19), 2568.
  • Lee, J. S., & Kim, J. K. (2015). This compound signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. The Plant Journal, 84(5), 940-951.
  • Li, Y., Wang, Y., Zhang, H., Li, D., & Liu, J. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1126-1127, 121764.
  • Li, Y., Wang, Y., Zhang, H., Li, D., & Liu, J. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology, 19(1), 374.
  • López-Gómez, M., & Lluch, C. (2020). Characterization of this compound Synthase and this compound Phosphatase Genes and Analysis of its Differential Expression in Maize (Zea mays) Seedlings under Drought Stress. Plants, 9(3), 329.
  • Lunn, J. E., Delatte, T., Feil, R., & Stitt, M. (2014). The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1045-1050.
  • Li, Y., Wang, Y., Zhang, H., Li, D., & Liu, J. (2022). Trehalose alleviates salt tolerance by improving photosynthetic performance and maintaining mineral ion homeostasis in tomato plants. Frontiers in Plant Science, 13, 989640.
  • Delatte, T. L., Schluepmann, H., & Smeekens, S. C. M. (2011). Linearity for T6P as determined by CE-MS in water and plant matrix. ResearchGate.
  • Fichtner, F., Barbier, F. F., Feil, R., Watanabe, M., Annunziata, M. G., ... & Lunn, J. E. (2020). Direct and indirect responses of the Arabidopsis transcriptome to an induced increase in trehalose 6-phosphate. Plant Physiology, 182(2), 817-835.
  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience.
  • Schluepmann, H., van Dijken, A., & Smeekens, S. (2004). T6P quantification and trehalase gene expression. a) T6P level in WT. ResearchGate.
  • Li, Y., Wang, Y., Zhang, H., Li, D., & Liu, J. (2019). Arabidopsis thaliana this compound phosphatase gene TPPI enhances drought tolerance by regulating stomatal apertures. Journal of Experimental Botany, 70(19), 5361-5374.

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of Trehalose-6-Phosphate in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Trehalose-6-Phosphate in Plant Biology

This compound (T6P) has emerged from relative obscurity to be recognized as a pivotal signaling metabolite in plants, acting as a master regulator of metabolism, growth, and development.[1][2] Although its downstream product, trehalose, is found in very low amounts in most plants, T6P itself is a potent signaling molecule that directly reflects the plant's sugar status, particularly sucrose availability.[3] The biosynthesis of T6P from UDP-glucose and glucose-6-phosphate is catalyzed by this compound synthase (TPS).[4] Its concentration is intrinsically linked to sucrose levels, allowing the plant to coordinate carbon utilization with growth demands.[4]

A key mechanism of T6P action is the inhibition of the SNF1-related protein kinase 1 (SnRK1), a central energy sensor that becomes active under low-carbon conditions to suppress growth and conserve energy.[2][5] By inhibiting SnRK1, elevated T6P levels signal that sugar is plentiful, thereby promoting anabolic processes and developmental transitions such as flowering.[2][5] Given its critical role, the ability to accurately quantify T6P is essential for researchers investigating plant physiology, stress responses, and crop yield.

However, the analytical quantification of T6P presents significant challenges. Its concentration in plant tissues is exceptionally low, often in the picomolar to low nanomolar range per gram of fresh weight.[3][6][7] Furthermore, T6P co-exists with structural isomers, most notably sucrose-6-phosphate (S6P), which can interfere with quantification if not chromatographically resolved.[6][8] This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of T6P in diverse plant tissues using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).

The this compound Signaling Pathway

The T6P pathway is a central hub that integrates information about carbon availability with developmental programs. When sucrose levels are high, the synthesis of T6P is stimulated. T6P then acts to inhibit the SnRK1 kinase, relieving the suppression of growth-related processes. This dynamic allows the plant to align its growth rate with its available energy resources.

T6P_Signaling_Pathway Sucrose Sucrose (High Availability) TPS TPS Sucrose->TPS Stimulates G6P Glucose-6-P G6P->TPS UDPG UDP-Glucose UDPG->TPS T6P This compound (T6P) TPS->T6P Synthesizes TPP TPP T6P->TPP SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 Inhibits Trehalose Trehalose TPP->Trehalose Dephosphorylates Growth Anabolic Processes & Growth SnRK1->Growth Suppresses

Caption: The T6P signaling pathway in plants.

Overall Experimental Workflow

The accurate quantification of T6P requires a meticulous workflow from sample collection to data analysis. The key stages involve rapid metabolic inactivation, efficient extraction of polar metabolites, sample cleanup to remove matrix interferences, specific chromatographic separation, and highly sensitive detection.

T6P_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis & Data Processing Harvest 1. Plant Tissue Harvesting Freeze 2. Flash Freezing (Liquid N2) Harvest->Freeze Homogenize 3. Cryo-Homogenization Freeze->Homogenize Extract 4. Metabolite Extraction (Cold Solvents) Homogenize->Extract Cleanup 5. SPE Cleanup Extract->Cleanup LCMS 6. HILIC-MS/MS Analysis Cleanup->LCMS Data 7. Data Acquisition (MRM Mode) LCMS->Data Quant 8. Quantification (Calibration Curve) Data->Quant

Caption: High-level workflow for T6P quantification.

Materials and Reagents

  • Standards: this compound disodium salt (≥95%), Sucrose-6-phosphate (for specificity check).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Chloroform (HPLC Grade), Water (LC-MS Grade, 18.2 MΩ·cm).

  • Reagents: Piperidine (≥99%), Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Consumables: 2.0 mL microcentrifuge tubes, Syringe filters (0.22 µm, PTFE), LC vials with inserts, Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent mixed-mode anion exchange).

  • Equipment: Liquid nitrogen, Cryogenic grinder/homogenizer, Refrigerated centrifuge, Analytical balance, Vortex mixer, Nitrogen evaporator, LC-MS/MS system (Triple Quadrupole).

Protocol 1: Plant Tissue Sample Preparation and Metabolite Extraction

Rationale: This protocol is designed to instantly halt enzymatic activity and efficiently extract small polar metabolites like T6P while removing the bulk of interfering lipids and proteins. The use of a biphasic chloroform:methanol:water extraction is a well-established method for this purpose.[9][10] Subsequent SPE cleanup is critical for reducing matrix effects and ensuring method robustness.[9]

Procedure:

  • Harvesting: Harvest 50-100 mg of fresh plant tissue (e.g., leaf, root, seedling) and immediately flash-freeze in liquid nitrogen. This step is crucial to quench all metabolic activity.

  • Homogenization: Pre-cool a mortar and pestle or a mechanical homogenizer with liquid nitrogen. Grind the frozen tissue to a fine, homogenous powder. Work quickly to prevent thawing.

  • Extraction:

    • Transfer the frozen powder to a pre-weighed, pre-chilled 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of an ice-cold extraction solvent mixture of Chloroform:Methanol (3:7, v/v) .[10]

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Phase Separation:

    • Add 500 µL of ice-cold LC-MS grade water to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. This will separate the mixture into three phases: an upper polar (methanol/water) phase containing T6P, a lower non-polar (chloroform) phase with lipids, and a solid pellet of proteins and cell debris.

  • Collection: Carefully collect the upper polar phase (~800-900 µL) and transfer it to a new clean tube. Avoid disturbing the protein interface.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the collected polar extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove neutral and weakly retained compounds.

    • Elution: Elute the acidic sugar phosphates, including T6P, with 1 mL of 2% Formic Acid in Methanol .

  • Drying and Reconstitution:

    • Dry the eluate completely under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile: 10% Water).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.

Protocol 2: HILIC-MS/MS Analysis

Rationale: HILIC is the chromatographic mode of choice for retaining and separating highly polar compounds like T6P.[7][11][12] The use of a basic mobile phase (pH ~12 with piperidine) deprotonates the phosphate group, enhancing retention and improving peak shape.[7][12] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity, allowing for the detection of specific precursor-to-product ion transitions unique to T6P, thereby eliminating ambiguity from co-eluting isomers.[6]

LC Parameters Setting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate + 0.1% Piperidine in Water, pH ~12
Mobile Phase B Acetonitrile
Gradient 90% B (0-2 min), 90-50% B (2-12 min), 50% B (12-14 min), 90% B (14.1-18 min)
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters Setting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
T6P / S6P 421.179.0 (PO3-)35Quantifier
T6P / S6P 421.197.0 (H2PO4-)30Qualifier

Note: T6P and its isomer S6P have identical mass and fragmentation patterns. Their identity must be confirmed by chromatographic retention time relative to an authentic standard.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by diluting the T6P stock solution in the reconstitution solvent to cover the expected biological range (e.g., 5 nM to 2000 nM). Inject these standards to generate a calibration curve by plotting peak area against concentration. A linear regression with a weighting of 1/x is typically appropriate.

  • Quantification: Integrate the peak area for the T6P quantifier transition (421.1 -> 79.0) in the biological samples. The retention time must match that of the authentic T6P standard.

  • Calculation: Calculate the concentration of T6P in the extract (nmol/L) using the regression equation from the calibration curve.

  • Final Concentration: Convert the concentration to nmol per gram of fresh weight (FW) using the following formula:

    Concentration (nmol/g FW) = (C_extract * V_reconstitution) / W_tissue

    Where:

    • C_extract is the concentration in the final extract (nmol/L).

    • V_reconstitution is the final reconstitution volume (L).

    • W_tissue is the initial fresh weight of the tissue (g).

Example Data Presentation:

Sample Type Condition T6P Concentration (nmol/g FW) ± SD
Arabidopsis SeedlingControl (Sorbitol)0.22 ± 0.05
Arabidopsis SeedlingTrehalose Treatment1.95 ± 0.21
Maize LeafWell-Watered5.1 ± 0.8
Maize FloretDrought Stressed45.8 ± 6.2

Data are illustrative and based on typical values reported in the literature.[3][7]

Method Performance and Validation

A robust analytical method must be validated to ensure trustworthiness. The described HILIC-MS/MS method demonstrates excellent performance, significantly improving upon older techniques.[7][11]

Parameter Typical Performance Rationale
Linearity (r²) > 0.995Ensures a proportional response across the quantification range.
Limit of Detection (LOD) ~1-4 nM in extractThe lowest concentration that can be reliably detected.[7]
Limit of Quantification (LOQ) ~5-10 nM in extractThe lowest concentration that can be accurately quantified.[13][14]
Precision (%RSD) < 15%Demonstrates the reproducibility of the measurement.[7]
Accuracy / Recovery (%) 80-120%Measures the agreement between the measured and true value.[7][9]
Specificity Baseline resolution of T6P from S6P isomerCritical for accurate quantification and confirmed with standards.[7]

Conclusion

The quantification of this compound is fundamental to understanding plant carbon signaling and its impact on growth and yield. The low endogenous concentrations and presence of isomers have historically made this a challenging analysis. The HILIC-MS/MS method detailed in this application note provides a validated, sensitive, and specific protocol for the reliable determination of T6P in diverse plant tissues. By combining a meticulous extraction and cleanup procedure with optimized chromatography and tandem mass spectrometry, this workflow empowers researchers to accurately probe the dynamics of this critical signaling hub, advancing our knowledge in plant science, agriculture, and biotechnology.

References

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7–27. [Link]
  • Martins, M. C. M., et al. (2013). The trehalose 6-phosphate/SnRK1 signaling pathway primes growth recovery following relief of sink limitation. Plant Physiology, 162(3), 1720-32. [Link]
  • Rodrigues, M., et al. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(41), e2302996120. [Link]
  • Yadav, U. P., et al. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 5, 119. [Link]
  • Schluepmann, H., & Paul, M. (2009). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. Plant Physiology, 150(2), 573–575. [Link]
  • Luo, X., et al. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Colpaert, M., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Molecules, 28(8), 3443. [Link]
  • Delatte, T. L., et al. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical Biochemistry, 389(1), 12-7. [Link]
  • dos Santos, V. C., et al. (2011). Capillary electrophoresis-mass spectrometry analysis of this compound in Arabidopsis thaliana seedlings.
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(5), 1353-60. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. [Link]
  • Mata, A. T., et al. (2016). Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry.
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(5), 1353-60. [Link]
  • Sastre Torano, J., et al. (2012). Determination of this compound in Arabidopsis thaliana seedings by hydrophilic-interaction liquid chromatography-mass spectrometry. Utrecht University Repository. [Link]
  • Lunn, J. E., et al. (2006). Trehalose metabolism in plants. The Plant Journal, 45(4), 490-508.
  • Mata, A. T., et al. (2016). Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry. ULisboa Research Portal. [Link]
  • Figueroa, C. M., et al. (2016). Trehalose 6-Phosphate Regulates Photosynthesis and Assimilate Partitioning in Reproductive Tissue. Plant Physiology, 172(3), 1674–1691. [Link]

Sources

Protocol for extraction of Trehalose-6-phosphate from leaf samples

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for the Extraction of Trehalose-6-Phosphate from Leaf Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Plant Physiology

This compound (T6P) is a pivotal signaling metabolite in plants, acting as a direct indicator of sucrose availability and, consequently, the plant's overall carbon status.[1] Despite being an intermediate in the trehalose biosynthesis pathway, its primary role is not as a precursor to trehalose accumulation but as a potent regulator of metabolism, growth, and development.[1][2] T6P levels are known to fluctuate significantly in response to diurnal cycles and carbon availability, directly influencing processes like starch synthesis and the allocation of carbon resources between source tissues (like mature leaves) and sink tissues (like roots and developing seeds).[1] Given its low cellular concentration, typically in the nanomolar to low micromolar range, and its critical regulatory functions, the accurate and reproducible quantification of T6P is paramount to understanding plant responses to environmental and developmental cues.[2][3]

This application note provides a detailed, field-proven protocol for the extraction of T6P from plant leaf samples, optimized for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is built upon the core principles of rapid metabolic inactivation, efficient phase-separation extraction, and optional sample purification to ensure high recovery and analytical accuracy.

Core Principles & Experimental Rationale

The successful extraction of a low-abundance and labile metabolite like T6P hinges on overcoming several key challenges. The protocol described herein is designed around these central considerations:

  • Instantaneous Metabolic Quenching: Plant metabolism is dynamic, and metabolite pools can change within seconds of environmental perturbation, including the act of harvesting itself.[4] It is critical to halt all enzymatic activity instantly to preserve an accurate snapshot of the in vivo T6P concentration. This is achieved by flash-freezing the leaf tissue in liquid nitrogen immediately upon collection.[5][6][7] Any delay or wounding during harvest can trigger enzymatic degradation or stress responses, altering T6P levels.[6]

  • Efficient Extraction of a Polar Analyte: T6P is a highly polar, phosphorylated sugar. The chosen extraction method must efficiently solubilize T6P while simultaneously precipitating and removing interfering macromolecules like proteins and lipids. A biphasic liquid-liquid extraction using a chloroform:methanol:water system is the classical and most effective approach.[8][9] In this system, polar metabolites like T6P partition into the upper aqueous-methanolic phase, while non-polar lipids are sequestered in the lower chloroform phase, and proteins and starch precipitate at the interface.[8]

  • Minimizing Matrix Effects & Isomeric Interference: Leaf extracts are exceptionally complex matrices. The presence of abundant isomers, such as sucrose-6-phosphate (S6P), and other matrix components can interfere with chromatographic separation and mass spectrometric detection, a phenomenon known as matrix effect.[10][11] While advanced analytical techniques like Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS are designed to resolve isomers, an optional Solid Phase Extraction (SPE) cleanup step is included in this guide. This step significantly reduces matrix complexity, enhancing the reliability and sensitivity of quantification.[3][12]

  • Ensuring Quantitative Accuracy: Given the multi-step nature of the protocol, validating the extraction efficiency and correcting for analyte loss is non-negotiable for trustworthy data. The use of a stable isotope-labeled internal standard is the gold standard for quantitative accuracy in mass spectrometry. While not always available, its inclusion is strongly recommended. Furthermore, spike-recovery experiments serve as an essential validation of the method's performance in a specific plant matrix.[7][12]

Overall Experimental Workflow

The entire process, from sample collection to analysis-ready extract, follows a logical progression designed to maximize T6P recovery and purity.

T6P_Extraction_Workflow cluster_0 Part A: Sample Collection & Quenching cluster_1 Part B: Liquid-Liquid Extraction cluster_2 Part C: Sample Cleanup (Optional) cluster_3 Part D: Analysis Harvest 1. Harvest Leaf Tissue Freeze 2. Flash-Freeze in Liquid N₂ Harvest->Freeze Grind 3. Grind to Fine Powder Freeze->Grind AddSolvent 4. Add Chilled Extraction Solvent (Chloroform:Methanol) Grind->AddSolvent Vortex 5. Homogenize & Vortex AddSolvent->Vortex PhaseSep 6. Induce Phase Separation (Add Water) Vortex->PhaseSep Centrifuge 7. Centrifuge PhaseSep->Centrifuge Collect 8. Collect Aqueous Supernatant Centrifuge->Collect SPE 9. Solid Phase Extraction (SPE) Collect->SPE Dry 10. Dry & Reconstitute SPE->Dry Analysis 11. LC-MS/MS Analysis Dry->Analysis Biphasic_Extraction cluster_result Resulting Phases Start Frozen Leaf Powder (100 mg) Step1 Add 1 mL Chilled Chloroform:Methanol (3:7) Start->Step1 Step2 Vortex & Incubate (15 min, 4°C) Step1->Step2 Step3 Add 0.5 mL Chilled Water (Induce Phase Separation) Step2->Step3 Step4 Centrifuge (14,000 x g, 10 min, 4°C) Step3->Step4 Upper Aqueous Phase (Contains T6P) Step4->Upper Collect Collect Aqueous Phase for Analysis Upper->Collect Interface Protein Disc Lower Chloroform Phase (Lipids)

Caption: Workflow for the biphasic liquid-liquid extraction of T6P.
Part C: Solid Phase Extraction (SPE) Cleanup (Optional)

This step is highly recommended for achieving the lowest limits of detection and highest data quality. It utilizes a mixed-mode anion exchange resin to capture phosphorylated sugars like T6P while allowing neutral or cationic contaminants to be washed away. [3][12] Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Waters Oasis MAX, 30 mg)

  • SPE vacuum manifold

  • HPLC-grade Methanol

  • Ammonium hydroxide (NH₄OH)

  • Formic acid

Procedure:

  • Prepare Solvents:

    • Conditioning Solvent: 100% Methanol

    • Equilibration Solvent: Ultrapure water

    • Wash Solvent: 5% NH₄OH in 20% Methanol (v/v)

    • Elution Solvent: 2% Formic Acid in Methanol

  • Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of Conditioning Solvent through the cartridge, followed by 1 mL of Equilibration Solvent. Do not let the cartridge run dry.

  • Sample Loading: Load the aqueous extract from Part B onto the conditioned cartridge. Apply a gentle vacuum to pull the sample through the resin at a slow, consistent rate (approx. 1 drop/second).

  • Washing: Wash the cartridge with 1 mL of Wash Solvent to remove weakly bound, interfering compounds.

  • Elution: Place clean collection tubes inside the manifold. Elute the T6P from the cartridge by adding 1 mL of Elution Solvent.

  • Drying and Reconstitution: Dry the eluted fraction completely using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Acetonitrile:Water).

Protocol Validation and Quality Control

To ensure the trustworthiness of your results, incorporate the following validation steps.

Quality Control MetricPurposeImplementation
Method Blank To check for contamination from solvents, tubes, or handling.Process a tube with no leaf tissue through the entire extraction procedure.
Spike-Recovery To determine the extraction efficiency of the protocol in your specific matrix.Add a known amount of T6P standard to a sample aliquot before extraction. Compare the measured amount to a sample spiked after extraction. Recovery should ideally be >80%. [7][12]
Pooled QC Samples To monitor the analytical reproducibility and stability of the system over a long sample run.Combine small aliquots from every sample to create a pooled "average" sample. Inject this QC sample periodically (e.g., every 10 samples) throughout the LC-MS run.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No T6P Signal 1. Inefficient quenching (T6P degraded).2. Incomplete extraction.3. Analyte loss during drying/reconstitution.1. Ensure immediate flash-freezing and that tissue remains frozen until solvent addition.2. Ensure vigorous vortexing and adequate incubation time.3. Avoid overly aggressive heating during drying. Ensure the sample is fully redissolved in the reconstitution solvent.
High Variability Between Replicates 1. Inhomogeneous sample powder.2. Inconsistent pipetting of solvents or sample transfer.3. Incomplete phase separation.1. Grind tissue to the finest possible powder under liquid nitrogen.2. Use calibrated pipettes. Be precise when collecting the aqueous phase, avoiding the interface.3. Ensure centrifugation is adequate to form a tight protein pellet.
Poor Chromatographic Peak Shape 1. Matrix effects from a "dirty" sample.2. Incorrect reconstitution solvent.1. Incorporate the SPE cleanup step (Part C).2. Ensure the reconstitution solvent is compatible with and ideally identical to the initial mobile phase of your LC method.

References

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega. [Link]
  • Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. [Link]
  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. National Institutes of Health (NIH). [Link]
  • Methanol/Chloroform/Water (MCW) extraction of freeze dried leaves/roots. Protocol Exchange. [Link]
  • Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]
  • Analyzing proteins and metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. [Link]
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
  • Determination of this compound in Arabidopsis Seedlings by Successive Extractions Followed by Anion Exchange Chromatography-Mass Spectrometry. Analytical Biochemistry. [Link]
  • Does anybody have a better protocol for plant metabolite extraction?
  • Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry.
  • Dear Researchers, Does anyone extracted this compound from the plant's tissues via using the LC-MS-QTOF?
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. MDPI. [Link]
  • Acidic Chloroform Methanol Protocol. University of Bonn. [Link]
  • Determination of this compound in Arabidopsis Thaliana Seedlings by Hydrophilic-Interaction Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
  • Untargeted Metabolomics of Plant Leaf Tissues.
  • On the determination of this compound synthase in Saccharomyces.
  • Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry.
  • Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. National Institutes of Health (NIH). [Link]
  • A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Metabolomics Sample Prepar
  • Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Biotechnology and Bioengineering. [Link]
  • Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology. [Link]
  • TREHALOSE Assay Kit. Megazyme. [Link]
  • Validated method for phytohormone quantification in plants. Frontiers in Plant Science. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of Non-Hydrolyzable Trehalose-6-Phosphate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose-6-phosphate (T6P) is a pivotal signaling metabolite that orchestrates central carbon metabolism and developmental processes in plants, fungi, bacteria, and invertebrates.[1][2] Its absence in mammalian biochemistry makes the T6P pathway an exceptionally attractive target for the development of novel fungicides, herbicides, and antibiotics with high selectivity.[3][4][5] However, the inherent instability of T6P to enzymatic hydrolysis by phosphatases limits its utility as a research tool or therapeutic agent. This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of non-hydrolyzable T6P analogs, focusing on phosphonate derivatives. These stable mimics of T6P are invaluable for probing enzymatic mechanisms, validating drug targets, and serving as lead compounds in drug discovery. We will explore the underlying rationale for their design, present step-by-step synthetic workflows, and detail methods for their characterization and biological validation.

The Central Role of this compound in Metabolism and Development

This compound is far more than a simple intermediate in the biosynthesis of trehalose.[2][4] It functions as a critical sensor of sugar availability, directly influencing metabolic fluxes and gene expression to align growth with resource status.[6]

1.1. The T6P/SnRK1 Signaling Hub

In plants, one of the most well-characterized functions of T6P is its role as an inhibitor of the SNF1-related protein kinase 1 (SnRK1).[7][8] SnRK1 is a key energy sensor that becomes active under low-sugar conditions, promoting catabolic processes and inhibiting growth to conserve energy. When sugar levels rise, T6P accumulates and inhibits SnRK1, thereby lifting this growth restriction and promoting anabolic pathways like starch synthesis.[4][6][7] This T6P/SnRK1 signaling nexus is fundamental for processes ranging from embryo maturation to flowering time.[8][9]

T6P_Signaling_Pathway cluster_conditions Cellular Energy Status cluster_pathway T6P/SnRK1 Pathway cluster_outcomes Metabolic & Developmental Outcomes High_Sugar High Sugar (e.g., Sucrose) T6P This compound (T6P) Levels Increase High_Sugar->T6P stimulates synthesis of Low_Sugar Low Sugar (Energy Deficit) Low_Sugar->T6P leads to low SnRK1 SnRK1 Kinase (Energy Sensor) T6P->SnRK1 inhibits Growth_On Anabolism & Growth (e.g., Starch Synthesis) SnRK1->Growth_On repression lifted Growth_Off Catabolism & Stasis (Growth Inhibition) SnRK1->Growth_Off promotes

Caption: The T6P/SnRK1 signaling pathway in plants.

1.2. A Validated Target for Selective Therapeutics

The enzymes responsible for T6P synthesis (this compound Synthase, TPS) and degradation (this compound Phosphatase, TPP) are essential for the viability and virulence of numerous pathogens but are absent in humans.[3][10]

  • Antifungal Agents: In pathogenic fungi like Cryptococcus neoformans and Candida albicans, the trehalose pathway is crucial for tolerating the thermal stress of the host environment (37°C).[5][11][12] Inhibition of TPS has been shown to have a potent fungicidal effect.[3][13]

  • Antimycobacterial Agents: The TPS/TPP pathway is the primary route for trehalose production in Mycobacterium tuberculosis and is essential for its survival.[14]

  • Herbicides & Insecticides: The central role of T6P in plant development and its function as the primary blood sugar in insects make its pathway a viable target for novel agrochemicals.[2][8][15]

The challenge lies in the fact that T6P itself is a substrate for TPP. To effectively study or inhibit these enzymes, stable, non-hydrolyzable analogs are required.[14] These molecules are designed to bind to the active site of enzymes like TPP without being degraded, acting as potent competitive inhibitors or research probes.

Design Rationale: From Phosphate to Phosphonate

The key to creating a non-hydrolyzable analog is to replace the labile P-O bond of the phosphate group with a stable P-C bond. Phosphonates are excellent bioisosteres of phosphates for this purpose. The oxygen atom linking the phosphorus to the sugar ring is replaced with a methylene group (-CH₂-), which is resistant to enzymatic cleavage.

This section provides protocols for synthesizing three such analogs described by Kapil et al. as inhibitors of mycobacterial TPP, which can be adapted for other targets.[14]

  • Trehalose-6-phosphonic acid (TMP): P-C bond directly replaces the P-O bond.

  • Trehalose-6-methylenephosphonic acid (TEP): A P-CH₂-C linkage provides a close structural mimic of the natural substrate.

  • Trehalose-6-N-phosphonamide (TNP): A P-N bond replaces the P-O bond.

Experimental Protocol: Synthesis of a Trehalose-6-Methylenephosphonic Acid (TEP) Analog

This protocol details a representative multi-step synthesis of a non-hydrolyzable T6P analog. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis_Workflow Start Protected Trehalose (Heptabenzyl Trehalose) Step1 Step 1: Oxidation (Swern Oxidation) Start->Step1 Intermediate1 6-Aldehyde Intermediate Step1->Intermediate1 Step2 Step 2: C-P Bond Formation (Horner-Wadsworth-Emmons) Intermediate1->Step2 Intermediate2 Protected Vinyl Phosphonate Step2->Intermediate2 Step3 Step 3: Reduction (Hydrogenation) Intermediate2->Step3 Intermediate3 Protected Methylene Phosphonate Step3->Intermediate3 Step4 Step 4: Deprotection (TMSBr & Hydrogenolysis) Intermediate3->Step4 Final Final Product (TEP Analog) Step4->Final

Sources

Illuminating Cellular Energetics: A Guide to Isotope Labeling Studies of the Trehalose-6-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate web of cellular metabolism, the Trehalose-6-Phosphate (T6P) pathway represents a critical signaling hub. T6P, an intermediate in trehalose synthesis, is not merely a metabolic stepping stone but a potent signaling molecule that governs carbon utilization and energy homeostasis in a vast array of organisms, from plants to fungi.[1][2] Its absence in vertebrates makes the enzymes of this pathway, this compound Synthase (TPS) and this compound Phosphatase (TPP), attractive targets for novel antifungal and herbicidal agents.

This guide provides a comprehensive overview and detailed protocols for conducting isotope labeling studies of the T6P pathway. By tracing the journey of stable isotopes through this metabolic route, researchers can gain unprecedented insights into its dynamics, regulation, and interaction with other central metabolic pathways. We will move beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure robust and reproducible results.

The Central Role of the this compound Pathway

The T6P pathway is a two-step process that synthesizes trehalose, a non-reducing disaccharide. The first and key regulatory step is the synthesis of T6P from glucose-6-phosphate (G6P) and UDP-glucose (UDPG), catalyzed by TPS.[1][2] T6P is then dephosphorylated by TPP to yield trehalose.[1][2]

The significance of this pathway, however, extends far beyond trehalose production. T6P itself acts as a crucial signaling molecule. In plants, it is a key indicator of sucrose availability and regulates starch synthesis and carbon allocation.[1] In fungi, T6P is a potent inhibitor of hexokinase, thereby controlling the influx of glucose into glycolysis.[2] Understanding the flux through this pathway is therefore paramount to deciphering how cells manage their carbon resources in response to developmental cues and environmental stresses.

Diagram: The this compound Pathway and its Connection to Central Metabolism

T6P_Pathway cluster_glycolysis Glycolysis & Pentose Phosphate Pathway cluster_T6P T6P Pathway cluster_regulation Regulatory Outputs Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis_products G6P->Glycolysis_products Glycolysis PPP_products G6P->PPP_products Pentose Phosphate Pathway T6P This compound G6P->T6P TPS UDPG UDP-Glucose UDPG->T6P Trehalose Trehalose T6P->Trehalose TPP Starch_Synthesis Starch Synthesis (Plants) T6P->Starch_Synthesis Hexokinase_Inhibition Hexokinase Inhibition (Fungi) T6P->Hexokinase_Inhibition

Caption: Overview of the this compound (T6P) pathway.

Principle of Isotope Labeling for Flux Analysis

Isotope labeling studies, particularly using stable isotopes like carbon-13 (¹³C), are powerful tools for quantifying the rates (fluxes) of metabolic pathways. The core principle involves supplying a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) to the biological system. As this labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the distribution of these ¹³C labels in various metabolites using mass spectrometry (MS), we can deduce the relative activities of different metabolic pathways. This is because different pathways result in unique patterns of carbon atom rearrangement, leading to distinct mass isotopomer distributions (MIDs).

Experimental Design: Key Considerations

A well-designed isotope labeling experiment is the cornerstone of reliable metabolic flux analysis. Here are the critical factors to consider:

1. Choice of Isotopic Tracer:

The selection of the ¹³C-labeled substrate is paramount and depends on the specific biological question.

TracerRationale and Application
[U-¹³C₆]Glucose Uniformly labeled glucose is an excellent starting point for a general overview of carbon metabolism. It allows for the tracking of all six glucose carbons as they are incorporated into T6P and other metabolites. This is particularly useful for determining the overall contribution of glucose to the T6P pathway.
[1,2-¹³C₂]Glucose This positionally labeled tracer is highly informative for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to the G6P pool, a direct precursor for T6P. The C1 carbon of glucose is lost as ¹³CO₂ in the oxidative PPP, leading to a distinct labeling pattern in downstream metabolites compared to glycolysis.
[1-¹³C]Glucose Similar to [1,2-¹³C₂]glucose, this tracer helps in assessing the activity of the oxidative PPP.

2. Labeling Strategy: Steady-State vs. Dynamic Labeling

  • Steady-State Labeling: The biological system is cultured in the presence of the isotopic tracer for a duration sufficient to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites remains constant over time. This approach is suitable for determining metabolic fluxes in systems under stable conditions. For many microbial and cell culture systems, isotopic steady state in central carbon metabolism is reached within several hours to a day.

  • Dynamic (Kinetic) Labeling: In this approach, the incorporation of the isotopic label into metabolites is monitored over a time course. This is particularly useful for studying rapid metabolic responses to perturbations and for determining the turnover rates of metabolite pools.

3. Biological Replicates and Controls:

As with any biological experiment, adequate replication is crucial for statistical power. It is recommended to have at least three biological replicates for each condition. Essential controls include:

  • Unlabeled Control: A culture grown in the absence of the isotopic tracer to determine the natural abundance of isotopes.

  • Time-Zero Control: A sample collected immediately after the introduction of the isotopic tracer to establish the baseline labeling.

Detailed Protocols

The following protocols provide a step-by-step guide for conducting a steady-state ¹³C labeling experiment to investigate the T6P pathway in a model organism like yeast or a plant cell culture.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label the metabolome of the cells with a ¹³C-tracer to achieve isotopic steady-state.

Materials:

  • Appropriate cell culture medium

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

  • Unlabeled glucose

  • Sterile culture flasks or plates

Procedure:

  • Prepare Labeling Medium: Prepare the cell culture medium with the desired concentration of the ¹³C-labeled glucose as the primary carbon source. For comparative studies, prepare a parallel unlabeled medium with the same concentration of natural abundance glucose.

  • Cell Inoculation and Growth: Inoculate the cells into the labeling and unlabeled media at a density that allows for sufficient growth to reach the desired cell density for harvesting (typically mid-exponential phase).

  • Incubation: Incubate the cultures under standard growth conditions for a duration sufficient to achieve isotopic steady-state. This duration should be determined empirically for the specific biological system but is often equivalent to several cell doubling times.

  • Monitoring Cell Growth: Monitor cell growth (e.g., by measuring optical density or cell count) to ensure that the cells are in a steady state of growth during the labeling period.

Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction

Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract polar metabolites, including T6P.

Materials:

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Methanol:Chloroform:Water (3:1:1 v/v/v), pre-chilled to -20°C

  • Liquid nitrogen

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Rapid Harvesting: Quickly harvest a known quantity of cells (e.g., by rapid filtration for suspension cultures or by scraping for adherent cells). The speed of this step is critical to prevent metabolic changes.

  • Quenching: Immediately plunge the harvested cells into the pre-chilled quenching solution or flash-freeze in liquid nitrogen.[3] This step is crucial for instantly stopping all enzymatic reactions.

  • Metabolite Extraction: a. Add the pre-chilled extraction solvent to the quenched cell pellet. b. Vigorously vortex the mixture for 1 minute at 4°C to lyse the cells and solubilize the metabolites. c. Incubate at -20°C for 1 hour to ensure complete extraction.

  • Phase Separation: Centrifuge the extract at high speed (e.g., >10,000 x g) for 15 minutes at 4°C. This will separate the polar metabolites (in the upper aqueous phase), lipids (in the lower organic phase), and the cell debris (as a pellet).

  • Collection of Polar Metabolites: Carefully collect the upper aqueous phase containing the polar metabolites, including T6P, and transfer it to a new pre-chilled tube.

  • Sample Storage: Store the extracted metabolites at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled T6P and its Precursors

Objective: To separate and quantify the different mass isotopologues of T6P, G6P, and UDPG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • Mobile phases suitable for HILIC separation of polar metabolites (e.g., acetonitrile and ammonium acetate buffer)

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the extracted samples to remove any particulate matter.

  • LC Separation: Inject the sample onto the HILIC column. Develop a gradient elution method to achieve baseline separation of T6P from its isomers (e.g., sucrose-6-phosphate) and other sugar phosphates.

  • MS/MS Analysis: a. Operate the mass spectrometer in negative electrospray ionization (ESI) mode, which is optimal for analyzing phosphorylated compounds. b. Set up Multiple Reaction Monitoring (MRM) transitions for each isotopologue of T6P, G6P, and UDPG. The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions will be specific to the phosphate group (e.g., m/z 79 [PO₃]⁻ and m/z 97 [H₂PO₄]⁻). c. For each compound, a series of MRM transitions will be monitored, corresponding to the unlabeled form (M+0) and the various ¹³C-labeled isotopologues (M+1, M+2, etc.).

Table of Representative MRM Transitions for T6P Isotopologue Analysis (using [U-¹³C₆]Glucose):

AnalyteIsotopologuePrecursor Ion (m/z)Product Ion (m/z)
T6PM+0 (¹²C₁₂)421.0797.0 (H₂PO₄⁻)
M+1 (¹²C₁₁¹³C₁)422.0797.0
.........
M+6 (¹²C₆¹³C₆)427.0997.0
M+12 (¹³C₁₂)433.1197.0

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis and Interpretation

1. Peak Integration and Raw Data Extraction:

Integrate the peak areas for each MRM transition to determine the abundance of each mass isotopomer.

2. Correction for Natural Isotope Abundance:

The raw mass isotopomer distributions must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other naturally occurring isotopes. This can be done using established algorithms and software tools.

3. Calculation of Fractional Enrichment and Flux Ratios:

From the corrected mass isotopomer distributions, the fractional enrichment of ¹³C in each metabolite can be calculated. This data can then be used to determine relative metabolic flux ratios. For example, the ratio of labeled G6P entering the T6P pathway versus the pentose phosphate pathway can be estimated.

4. Metabolic Flux Modeling (Optional but Recommended):

For a more comprehensive and quantitative analysis, the corrected mass isotopomer distributions can be used as input for computational metabolic flux analysis (MFA) software. These tools use mathematical models of cellular metabolism to estimate the absolute fluxes through the T6P pathway and other connected pathways.

Diagram: Experimental Workflow for Isotope Labeling of the T6P Pathway

Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A 1. Cell Culture & Isotopic Labeling (e.g., with [U-¹³C₆]Glucose) B 2. Rapid Metabolic Quenching (e.g., Cold Methanol) A->B C 3. Metabolite Extraction (Polar Fraction) B->C D 4. LC-MS/MS Analysis (HILIC Separation) C->D E 5. Data Processing: - Peak Integration - Natural Isotope Correction D->E F 6. Calculation of Mass Isotopomer Distributions (MIDs) E->F G 7. Metabolic Flux Analysis & Biological Interpretation F->G

Caption: Step-by-step workflow for T6P pathway isotope labeling.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of unlabeled controls is essential for accurate background correction. Furthermore, the analysis of the isotopic enrichment of T6P's direct precursors, G6P and UDPG, provides an internal check on the labeling efficiency and the flow of carbon into the pathway. Consistent labeling patterns across biological replicates will further enhance the trustworthiness of the results.

Conclusion

Isotope labeling studies offer a dynamic and quantitative window into the activity of the this compound pathway. By moving beyond simple measurements of metabolite concentrations, researchers can elucidate the functional consequences of genetic modifications, drug treatments, or environmental changes on this critical metabolic and signaling axis. The detailed protocols and conceptual framework provided in this guide will empower researchers to design and execute robust experiments, ultimately accelerating our understanding of cellular energy regulation and paving the way for novel therapeutic and agricultural innovations.

References

  • Schluepmann, H., & Paul, M. J. (2009). Trehalose 6-phosphate: a key signaling molecule in plants. Journal of Experimental Botany, 60(3), 743-746. [Link]
  • Thevelein, J. M., & Hohmann, S. (1995). Trehalose synthase: guard to the gate of glycolysis in yeast? Trends in Biochemical Sciences, 20(1), 3-10. [Link]
  • Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical chemistry, 81(17), 7379-7389. [Link]

Sources

Application Notes and Protocols: Generating and Analyzing Trehalose-6-Phosphate Knockout Mutants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trehalose-6-phosphate (T6P) has emerged as a critical signaling metabolite that governs central carbon metabolism and developmental processes in a wide array of organisms, from bacteria and fungi to plants and insects.[1][2] Unlike its product, trehalose, which often serves as a stress protectant, T6P acts as a key indicator of sucrose availability, thereby influencing growth, development, and stress responses.[3][4] The generation of knockout mutants for the genes involved in T6P synthesis, primarily this compound Synthase (TPS), is a powerful strategy to elucidate its precise physiological roles. This guide provides a comprehensive framework for the generation of T6P knockout mutants using CRISPR-Cas9 technology, followed by detailed protocols for their in-depth analysis. We will cover the entire workflow from mutant creation and validation to phenotypic, metabolomic, and transcriptomic characterization, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound is synthesized from glucose-6-phosphate and UDP-glucose by the enzyme this compound Synthase (TPS).[5] It is then dephosphorylated to trehalose by this compound Phosphatase (TPP).[5] While trehalose itself can accumulate to high levels in some organisms as a protective osmolyte, T6P is typically present at very low concentrations, consistent with its role as a signaling molecule.[1][3]

In plants, T6P levels are closely correlated with sucrose levels, acting as a signal of sugar availability to regulate starch synthesis, flowering time, and overall growth.[2][3] In fungi, T6P is involved in the regulation of glycolysis and is crucial for virulence in pathogenic species.[6] Given its central role in linking carbon metabolism to growth and development, the enzymes of the T6P pathway, particularly TPS, are attractive targets for both agricultural biotechnology and the development of novel antifungal agents. The study of knockout mutants provides an invaluable tool to dissect the complex T6P signaling network.

T6P Signaling Pathway Overview

The T6P pathway is intricately linked with central carbon metabolism. The diagram below illustrates the synthesis of T6P and its downstream effects.

T6P_Signaling G6P Glucose-6-Phosphate TPS This compound Synthase (TPS) G6P->TPS UDPG UDP-Glucose UDPG->TPS T6P This compound (T6P) TPS->T6P synthesis TPP This compound Phosphatase (TPP) T6P->TPP Growth Growth & Development T6P->Growth regulates StressResponse Stress Response T6P->StressResponse modulates Metabolism Carbon Metabolism T6P->Metabolism influences Trehalose Trehalose TPP->Trehalose dephosphorylation

Caption: Overview of the this compound (T6P) synthesis pathway and its key regulatory roles.

Generation of T6P Knockout Mutants using CRISPR-Cas9

The CRISPR-Cas9 system is a versatile and efficient tool for generating targeted gene knockouts.[7] The most common approach for creating a knockout is to introduce a frameshift mutation via non-homologous end joining (NHEJ), which often leads to a premature stop codon and a non-functional protein.[8]

Experimental Workflow for CRISPR-Cas9 Mediated Knockout

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Selection Vector_Construction 2. Vector Construction sgRNA_Design->Vector_Construction Transformation 3. Transformation/Transfection Vector_Construction->Transformation Screening 4. Screening & Selection Transformation->Screening Validation 5. Genotypic & Phenotypic Validation Screening->Validation

Caption: Step-by-step workflow for generating knockout mutants using CRISPR-Cas9.

Protocol 2.1: sgRNA Design and Selection

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the single guide RNA (sgRNA).

Key Considerations for sgRNA Design:

  • Target Exons: Design sgRNAs to target exons early in the coding sequence to maximize the probability of generating a loss-of-function mutation.[8]

  • PAM Sequence: The protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9) is essential for Cas9 recognition and cleavage.[9]

  • On-target and Off-target Scores: Utilize online design tools to predict the on-target efficiency and potential off-target effects of your sgRNAs.[10] It is recommended to test 2-3 sgRNAs per target gene.[9]

Step-by-Step Protocol:

  • Obtain the target gene sequence: Retrieve the full-length cDNA or genomic sequence of the TPS gene of interest from a relevant database (e.g., NCBI, Ensembl).

  • Use a design tool: Input the sequence into a web-based sgRNA design tool (e.g., Synthego Design Tool, CHOPCHOP).[10]

  • Select sgRNAs: Choose 2-3 sgRNAs with high predicted on-target scores and low predicted off-target scores.

Protocol 2.2: Vector Construction and Delivery

The Cas9 and sgRNA can be delivered into cells as plasmids, ribonucleoprotein (RNP) complexes, or via viral vectors. For many applications, a single plasmid co-expressing Cas9 and the sgRNA is a straightforward approach.[11]

Step-by-Step Protocol (Plasmid-based):

  • Synthesize sgRNA oligonucleotides: Order complementary DNA oligonucleotides encoding the selected sgRNA sequences.

  • Anneal oligonucleotides: Anneal the complementary oligos to form a double-stranded DNA fragment.

  • Clone into a CRISPR vector: Ligate the annealed oligos into a suitable plant or mammalian CRISPR-Cas9 expression vector that has been linearized with a compatible restriction enzyme.

  • Transform into E. coli: Transform the ligation product into competent E. coli for plasmid amplification.

  • Verify the sequence: Isolate the plasmid DNA and verify the sgRNA sequence by Sanger sequencing.

  • Deliver to target cells: Introduce the validated plasmid into the target cells or organism using an appropriate method (e.g., Agrobacterium-mediated transformation for plants, electroporation or lipofection for mammalian cells).

Protocol 2.3: Validation of Knockout Mutants

It is crucial to validate the successful generation of the knockout at the genomic level.

Step-by-Step Protocol:

  • Genomic DNA extraction: Isolate genomic DNA from putative mutant and wild-type control lines.

  • PCR amplification: Amplify the genomic region surrounding the sgRNA target site using flanking primers.

  • Sanger sequencing: Sequence the PCR products.[12][13]

  • Sequence analysis: Align the sequencing results from the mutant and wild-type samples to identify insertions or deletions (indels) at the target site.[14][15] A frameshift mutation (an indel that is not a multiple of three) is indicative of a successful knockout.[14][16]

  • Protein expression analysis (optional but recommended): If a specific antibody is available, perform a Western blot to confirm the absence of the target protein in the knockout mutant.[12][14]

Analysis of this compound Knockout Mutants

Once a validated knockout mutant is obtained, a multi-pronged analytical approach is necessary to understand the functional consequences of T6P deficiency.

Protocol 3.1: Phenotypic Characterization

The initial analysis of a knockout mutant involves a thorough examination of its phenotype under various conditions.

Key Phenotypes to Assess:

  • Growth and Development: Monitor growth rates, developmental milestones (e.g., flowering time in plants), and overall morphology compared to wild-type.[17] Deletion of TPS1 in yeast can lead to an inability to grow on fermentable carbon sources.[17][18]

  • Stress Tolerance: Evaluate the mutant's sensitivity to various abiotic stresses such as heat, osmotic stress, and oxidative stress.[19][20][21]

Step-by-Step Protocol (Yeast Stress Tolerance Assay):

  • Prepare cell cultures: Grow wild-type and knockout yeast strains to mid-log phase in liquid YPD medium.

  • Serial dilutions: Prepare a 10-fold serial dilution series for each strain.

  • Spotting: Spot 5 µL of each dilution onto solid YPD plates and plates containing the stressor (e.g., 1 M NaCl for osmotic stress, 4.5 mM H₂O₂ for oxidative stress).[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 2-5 days.[19]

  • Documentation: Document the growth of the strains on the control and stress plates.

Protocol 3.2: Metabolomic Analysis

Quantifying the levels of T6P, trehalose, and related metabolites is essential to confirm the metabolic impact of the knockout and to identify downstream metabolic alterations.

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphates.[22] Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of these polar compounds.[23][24]

Step-by-Step Protocol (Metabolite Extraction and LC-MS/MS Analysis):

  • Sample collection and quenching: Flash-freeze biological samples in liquid nitrogen to halt metabolic activity.

  • Metabolite extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/chloroform/water).

  • LC-MS/MS analysis:

    • Column: Use a HILIC column for separation.

    • Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for targeted quantification of T6P and other sugar phosphates.

  • Data analysis: Quantify metabolite concentrations by comparing peak areas to those of a standard curve generated with authentic standards.

Table 1: Example LC-MS/MS Parameters for Sugar Phosphate Analysis

ParameterValue
Column HILIC (e.g., Cogent Diamond Hydride™)
Mobile Phase A 10 mM Ammonium Acetate in DI Water
Mobile Phase B 90% Acetonitrile / 10% DI Water with 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Detection Mode ESI- (Negative Ion Mode)
T6P m/z (precursor) 421.0753 [M-H]⁻
Protocol 3.3: Transcriptomic Analysis

RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression resulting from the loss of T6P signaling.[25]

Experimental Workflow for RNA-seq Analysis

RNAseq_Workflow RNA_Extraction 1. RNA Extraction & QC Library_Prep 2. Library Preparation RNA_Extraction->Library_Prep Sequencing 3. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 4. Bioinformatics Analysis Sequencing->Data_Analysis Pathway_Analysis 5. Pathway & GO Enrichment Data_Analysis->Pathway_Analysis

Caption: Workflow for transcriptomic analysis of knockout mutants using RNA-seq.

Step-by-Step Protocol:

  • RNA extraction: Isolate high-quality total RNA from both knockout and wild-type samples.

  • Library preparation: Prepare RNA-seq libraries using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data analysis:

    • Quality control: Assess the quality of the raw sequencing reads.

    • Read mapping: Align the reads to a reference genome.

    • Differential expression analysis: Identify genes that are significantly up- or down-regulated in the knockout mutant compared to the wild-type.[26]

    • Pathway and Gene Ontology (GO) enrichment analysis: Determine which biological pathways and processes are over-represented among the differentially expressed genes.[27]

Troubleshooting and Considerations

  • Lethality of Knockout: In some organisms, such as Arabidopsis thaliana, a complete knockout of the primary TPS gene (TPS1) is embryo-lethal, indicating its essential role in development.[28] In such cases, consider generating conditional knockouts or knockdown mutants (e.g., using RNAi) to study gene function.[29]

  • Genetic Redundancy: Many organisms have multiple TPS genes.[5] If a single gene knockout does not produce a clear phenotype, it may be due to functional redundancy. In such cases, it may be necessary to generate multiple-gene knockouts.

  • Off-target Effects: Although sgRNA design tools help to minimize off-target mutations, it is good practice to backcross the mutant to the wild-type to segregate away potential off-target mutations.

Conclusion

The generation and comprehensive analysis of this compound knockout mutants are fundamental to unraveling the intricate roles of this key signaling molecule. The protocols and strategies outlined in this guide provide a robust framework for researchers to investigate the impact of T6P on metabolism, growth, and stress responses in their specific model system. By integrating genetic, phenotypic, metabolomic, and transcriptomic analyses, a holistic understanding of the T6P signaling pathway can be achieved, paving the way for novel applications in agriculture and medicine.

References

  • Avonce, N., Wolschin, F., & Lunn, J. E. (2006). This compound in plants: more than just a precursor of trehalose. Trends in Plant Science, 11(11), 514-519.
  • Borgia, P. T., Miao, Y., & Dodge, C. L. (1996).
  • Brinkman, E. K., Chen, T., Amendola, M., & van Steensel, B. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition. Nucleic Acids Research, 42(22), e168.
  • Cabib, E., & Leloir, L. F. (1958). The biosynthesis of trehalose phosphate. Journal of Biological Chemistry, 231(1), 259-275.
  • Chen, Q. J., & Zhou, L. J. (2022). This compound Synthase and Its Role in Plant Growth and Stress Responses. International Journal of Molecular Sciences, 23(19), 11843.
  • Cyagen Biosciences. (n.d.). How to Validate Your Targeted Gene Editing Knockout Cell Line?
  • Delatte, T. L., Sastre-Toraño, J., de Jong, G. J., & Smeekens, S. (2011). A rapid and sensitive method for the analysis of this compound in Arabidopsis seedlings. Plant Methods, 7(1), 1-8.
  • Elbein, A. D., Pan, Y. T., Pastuszak, I., & Carroll, D. (2003). New insights on trehalose: a multifunctional molecule. Glycobiology, 13(4), 17R-27R.
  • Gancedo, C., & Flores, C. L. (2004). The importance of a functional trehalose biosynthetic pathway for the life of yeasts and fungi. FEMS Yeast Research, 4(4), 351-359.
  • Lunn, J. E., Feil, R., Hendriks, J. H., Gibon, Y., Morcuende, R., Osuna, D., ... & Stitt, M. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana. The Plant Journal, 45(3), 456-469.
  • MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars Analyzed by LCMS.
  • Paul, M. J., Primavesi, L. F., Jhurreea, D., & Zhang, Y. (2008). Trehalose metabolism and signaling. Annual Review of Plant Biology, 59, 417-441.
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science, 2, 70.
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 101(17), 6747-6752.
  • Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies.
  • Vandesteene, L., Lopez-Galvis, L., Vanneste, K., Feil, R., Maere, S., Lammens, W., ... & Van Dijck, P. (2012). The Arabidopsis thaliana trehalose-6-P phosphatase AtTPPI is required for the germination of seeds and the growth of seedlings under saline and osmotic stress conditions. The Plant Journal, 71(6), 1008-1019.
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., ... & Schmid, M. (2013). Regulation of flowering by this compound signaling in Arabidopsis thaliana. Science, 339(6120), 704-707.
  • Zhang, Y., Primavesi, L. F., Jhurreea, D., Andralojc, P. J., Mitchell, R. A., Powers, S. J., ... & Paul, M. J. (2009). Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by this compound. Plant Physiology, 149(4), 1860-1871.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trehalose-6-Phosphate

This compound (T6P) is a crucial signaling metabolite that acts as a bridge between plant metabolism and development.[1][2] Though an intermediate in the synthesis of the sugar trehalose, T6P's primary role in most higher plants is not as a precursor but as a potent regulator.[3] It functions as a key indicator of sucrose availability, influencing carbon allocation, starch synthesis, and developmental processes like flowering and embryo maturation.[1][2][4] The T6P pathway involves two main enzymes: this compound Synthase (TPS), which synthesizes T6P from glucose-6-phosphate and UDP-glucose, and this compound Phosphatase (TPP), which dephosphorylates T6P to trehalose.[1][5][6]

Given its central role, manipulating T6P levels has been shown to significantly impact crop performance, enhancing yield and resilience to environmental stresses like drought.[7][8][9] This makes the genes encoding TPS and TPP prime targets for both basic research and agricultural biotechnology.[7][10] While not synthesized in mammals, trehalose itself has shown promise in medical applications for its ability to protect cells from various stresses, including oxidative stress, suggesting potential therapeutic avenues.[11][12][13]

The advent of CRISPR-Cas9 technology provides an unprecedentedly precise and flexible tool to dissect the function of T6P-related genes.[14][15] By creating targeted knockouts, insertions, or transcriptional modifications, researchers can elucidate the specific roles of different TPS and TPP isoforms, uncover novel pathway interactions, and engineer plants with desired metabolic traits.[16][17] This guide provides a comprehensive framework and detailed protocols for leveraging CRISPR-Cas9 to study the T6P signaling network.

The T6P Signaling Hub: A Regulatory Overview

The T6P signaling pathway is a critical control point in plant carbon metabolism. T6P levels are tightly correlated with sucrose levels, acting as a direct signal of photosynthetic output. A key downstream target of T6P is the SNF1-related protein kinase 1 (SnRK1), a central energy sensor that is active under low-energy (low sucrose) conditions, promoting catabolism and inhibiting growth.[9][10] T6P inhibits SnRK1 activity, thereby signaling that sufficient carbon is available to switch from a "survival" mode to a "growth" mode, promoting biosynthetic pathways and starch accumulation.[5][18]

Caption: The this compound (T6P) signaling pathway.

Principle of CRISPR-Cas9 for Studying T6P Genes

The CRISPR-Cas9 system enables targeted genome editing with high precision.[19] It relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break (DSB).[15][20] The cell's natural DNA repair mechanisms are then harnessed to introduce modifications.

  • Non-Homologous End Joining (NHEJ): This error-prone repair pathway often results in small insertions or deletions (indels) at the DSB site. If these indels occur within the coding sequence of a gene (e.g., TPS or TPP), they can cause a frameshift mutation, leading to a premature stop codon and a functional gene knockout. This is the most common strategy for studying loss-of-function phenotypes.[15][21]

  • Homology-Directed Repair (HDR): If a DNA template with homology to the target site is provided, the cell can use it to repair the DSB precisely. This allows for specific edits, such as introducing point mutations to study enzyme kinetics or inserting reporter tags (e.g., GFP) to investigate protein localization. However, HDR is generally less efficient in plants than NHEJ.[15]

  • CRISPR Interference/Activation (CRISPRi/a): By using a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor or activator domain, the expression of target genes can be silenced or enhanced without altering the DNA sequence. This is useful for studying genes where a full knockout might be lethal, as is the case for some TPS1 mutants.[20]

Experimental Workflow Overview

A typical project to study T6P-related genes using CRISPR-Cas9 follows a structured, multi-stage process. Each stage requires careful planning and validation to ensure reliable outcomes.

Sources

Application Notes & Protocols for Immuno-based Detection of Trehalose-6-Phosphate (T6P)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Challenge and Opportunity in T6P Quantification

Trehalose-6-phosphate (T6P) has emerged from relative obscurity to be recognized as a pivotal signaling molecule that connects metabolic status with plant growth and development.[1][2] In plants, T6P levels are proportional to sucrose availability, acting as a direct indicator of the plant's carbon status.[3] This unique role positions T6P as a central regulator of carbon allocation, influencing everything from starch synthesis to flowering time and stress responses.[4][5] Its synthesis from UDP-glucose and glucose-6-phosphate by this compound synthase (TPS) and subsequent dephosphorylation by this compound phosphatase (TPP) forms a critical metabolic checkpoint.[5][6]

Given its central role, the ability to accurately quantify T6P is paramount for researchers in agriculture, bioenergy, and developmental biology. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, they require significant capital investment and may not be suitable for high-throughput screening applications.[7][8] Conversely, enzymatic assays can be susceptible to interference from other components in complex biological lysates.[7]

This document provides a comprehensive guide to the principles and methodologies required to develop and execute a robust immuno-based detection strategy for T6P, empowering researchers to build this capability from the ground up.

The T6P Signaling Hub

To appreciate the context of detection, it is crucial to understand the position of T6P in cellular metabolism.

T6P_Pathway cluster_synthesis T6P Synthesis & Breakdown cluster_regulation Regulatory Outputs UDP_G UDP-Glucose TPS TPS UDP_G->TPS G6P Glucose-6-P G6P->TPS T6P This compound (T6P) TPS->T6P TPP TPP T6P->TPP SnRK1 SnRK1 Kinase (Growth Repression) T6P->SnRK1 Inhibits Starch Starch Synthesis T6P->Starch Promotes Metabolism Metabolism & Growth T6P->Metabolism Promotes Trehalose Trehalose TPP->Trehalose

Caption: Simplified T6P metabolic and signaling pathway.

PART 1: Foundational Strategy: Antibody Development for a Hapten

The primary obstacle in developing an immunoassay for T6P is its small size. Molecules with a molecular weight below ~5,000 Da are generally poor immunogens. To elicit a robust immune response, T6P must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Principle of Hapten-Carrier Conjugation
  • Hapten Activation: T6P lacks functional groups suitable for direct conjugation. Therefore, a chemical linker must be used to introduce a reactive group. One common strategy involves using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the phosphate group of T6P, making it reactive towards amine groups on the carrier protein.

  • Conjugation: The activated T6P is then mixed with the carrier protein (e.g., BSA). The primary amine groups on lysine residues of BSA attack the activated phosphate, forming a stable amide bond.

  • Purification & Verification: The resulting T6P-BSA conjugate must be purified from unreacted T6P and crosslinker, typically through dialysis. The success of the conjugation should be verified, for example, by MALDI-TOF mass spectrometry, to confirm an increase in the molecular weight of the carrier protein.

Immunization and Screening

The T6P-BSA conjugate can now be used to immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies). The resulting antisera or hybridoma clones must undergo rigorous screening.

Critical Validation Step: Specificity Screening The most crucial validation step is to ensure the antibody specifically recognizes T6P and does not cross-react with structurally similar molecules. This is tested by competitive ELISA, where the binding of the antibody to immobilized T6P-conjugate is challenged by increasing concentrations of:

  • Target Analyte: this compound (T6P)

  • Potential Cross-Reactants: Glucose-6-Phosphate (G6P), Fructose-6-Phosphate, UDP-Glucose, Trehalose, and Sucrose.

An ideal antibody will be displaced only by T6P, demonstrating high specificity.

PART 2: Application Protocol: Competitive ELISA for T6P Quantification

This protocol describes a competitive immunoassay, the most suitable format for quantifying small molecules.[9][10] The fundamental principle is the competition between the "free" T6P in a sample and a fixed amount of T6P-conjugate immobilized on a microplate for binding to a limited amount of anti-T6P antibody. The resulting signal is inversely proportional to the concentration of T6P in the sample.[11][12]

Assay Workflow Diagram

Competitive_ELISA start Start coat 1. Coat Plate with T6P-Protein Conjugate start->coat wash1 Wash coat->wash1 block 2. Block Nonspecific Sites wash1->block wash2 Wash block->wash2 compete 3. Add Sample/Standard + Anti-T6P Antibody wash2->compete incubate1 Incubate (Competition) compete->incubate1 wash3 Wash incubate1->wash3 secondary 4. Add HRP-conjugated Secondary Antibody wash3->secondary incubate2 Incubate secondary->incubate2 wash4 Wash incubate2->wash4 develop 5. Add TMB Substrate wash4->develop stop 6. Stop Reaction develop->stop read 7. Read Absorbance (450 nm) stop->read analyze Analyze Data read->analyze

Caption: Workflow for a competitive ELISA to detect T6P.

Materials and Reagents
  • High-binding 96-well microplate

  • T6P-BSA conjugate (for coating)

  • Purified T6P standard

  • Primary anti-T6P antibody (developed in-house)

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 1% BSA in PBS-T[12]

  • Assay Buffer: 0.5% BSA in PBS-T

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • Plate reader with 450 nm filter

Step-by-Step Methodology

1. Plate Coating a. Dilute the T6P-BSA conjugate to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.[11] b. Add 100 µL of the diluted conjugate to each well of the 96-well plate. c. Incubate overnight at 4°C.

2. Washing and Blocking a. Discard the coating solution. Wash the plate 3 times with 200 µL/well of Wash Buffer.[11] b. Add 200 µL/well of Blocking Buffer to prevent non-specific binding.[12] c. Incubate for 1-2 hours at room temperature (RT).

3. Standard and Sample Preparation a. Prepare a T6P standard stock solution in the appropriate solvent (e.g., ultrapure water). b. Create a serial dilution of the T6P standard in Assay Buffer. A typical range might be from 1 µM down to low pM concentrations. c. Prepare biological samples. This may involve extraction followed by dilution in Assay Buffer to ensure the T6P concentration falls within the standard curve range.

4. Competitive Reaction a. Wash the blocked plate 3 times with Wash Buffer. b. In a separate dilution plate or tubes, mix 50 µL of your standard or sample with 50 µL of the diluted primary anti-T6P antibody (at its optimal, pre-determined concentration). This pre-incubation allows the free T6P in the sample to bind to the antibody. c. Incubate this mixture for 1 hour at RT.[11] d. Transfer 100 µL of the antibody-sample/standard mixture to the corresponding wells of the T6P-BSA coated plate. e. Incubate for 1-2 hours at RT with gentle shaking. During this step, any antibody not bound to T6P from the sample will bind to the T6P-BSA on the plate.

5. Detection a. Wash the plate 5 times with Wash Buffer to remove unbound primary antibody. b. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer (e.g., 1:5000), to each well. c. Incubate for 1 hour at RT. d. Wash the plate 5 times with Wash Buffer.

6. Signal Development and Reading a. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 10-20 minutes, or until a blue color develops. b. Stop the reaction by adding 50 µL of Stop Solution. The color will turn yellow. c. Read the absorbance at 450 nm within 30 minutes.[11]

PART 3: Data Analysis and Quality Control

Standard Curve Generation

The data from a competitive ELISA is non-linear. The signal is highest at the lowest T6P concentration (maximum antibody binding to the plate) and lowest at the highest T6P concentration (antibody saturated by sample T6P).

  • Calculate the average absorbance for each standard and sample replicate.

  • Normalize the data by expressing the absorbance of each standard as a percentage of the maximum signal (the zero standard, B₀): % B/B₀ = (Absorbance_Standard / Absorbance_ZeroStandard) * 100.

  • Plot the % B/B₀ values against the logarithm of the T6P standard concentration.

  • Fit the data using a four-parameter logistic (4-PL) curve. This will generate an equation to calculate the concentration of T6P in unknown samples.

T6P Conc. (nM)Absorbance (450nm)Avg. Abs.% B/B₀
0 (B₀)1.85, 1.911.88100.0%
0.11.62, 1.581.6085.1%
11.15, 1.211.1862.8%
10 (IC₅₀)0.92, 0.980.9550.5%
1000.35, 0.330.3418.1%
10000.12, 0.100.115.9%
NSB (No Ab)0.08, 0.090.0854.5%

Table 1: Example data for a T6P competitive ELISA standard curve.

Troubleshooting Common Issues
ProblemPossible Cause(s)Solution(s)
No or Weak Signal Inactive reagents (antibody, HRP-conjugate, TMB). Incorrect antibody dilutions. Insufficient incubation times.Check reagent expiration dates. Re-optimize antibody and conjugate concentrations. Ensure incubation times are followed. Use a positive control.
High Background Insufficient blocking. Inadequate washing. Secondary antibody is too concentrated.Increase blocking time or try a different blocking agent. Increase the number of wash steps. Titrate the secondary antibody.
Poor Precision (High CV%) Pipetting errors. Inconsistent incubation temperatures (edge effects). Improper plate washing.Use calibrated pipettes and proper technique. Incubate plates in a temperature-controlled environment. Ensure uniform washing across the plate.
Standard Curve is Flat T6P standard degradation. Incorrect standard dilutions. Antibody concentration is too high or too low.Prepare fresh standards. Double-check dilution calculations. Re-optimize the primary antibody concentration.

References

  • Vertex AI Search. (2025).
  • Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Ponnu, J., Wahl, V., & Schmid, M. (n.d.). This compound: connecting plant metabolism and development.
  • Frontiers in Plant Science. (2011). This compound: Connecting Plant Metabolism and Development.
  • PMC. (2011). This compound: Connecting Plant Metabolism and Development.
  • PMC. (n.d.).
  • ResearchGate. (2011). This compound: Connecting Plant Metabolism and Development.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
  • Genemedi. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • NIH. (n.d.).
  • PMC. (n.d.). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PubMed Central.
  • PMC. (2022). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.)
  • ResearchGate. (2025). (PDF) Developments and Challenges for mAb-Based Therapeutics.
  • PMC. (n.d.). This compound signaling regulates thermoresponsive hypocotyl growth in Arabidopsis thaliana. PubMed Central.
  • MDPI. (n.d.). Developments and Challenges for mAb-Based Therapeutics.
  • Biocompare.com. (2025).
  • BPI. (n.d.).
  • MDPI. (2023).
  • PubMed. (1990).
  • MDPI. (2023). Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.).

Sources

In Vitro Reconstitution of the Trehalose-6-Phosphate Synthesis Pathway: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Central Role of Trehalose-6-Phosphate

This compound (T6P) is a pivotal signaling molecule and a precursor to the non-reducing disaccharide trehalose, which is crucial for stress tolerance in a wide array of organisms, including bacteria, fungi, plants, and invertebrates.[1][2] The synthesis of trehalose is a two-step enzymatic process. First, this compound Synthase (TPS) catalyzes the transfer of glucose from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming T6P.[1][3][4] Subsequently, this compound Phosphatase (TPP) dephosphorylates T6P to yield trehalose and inorganic phosphate.[1][3][5]

Given that the T6P synthesis pathway is absent in vertebrates, the enzymes TPS and TPP are attractive targets for the development of novel fungicides and other antimicrobial agents.[2][6] The in vitro reconstitution of this pathway provides a powerful tool for high-throughput screening of potential inhibitors, detailed kinetic analysis of the enzymes, and for studying the regulatory mechanisms that govern trehalose biosynthesis.

This comprehensive guide provides detailed protocols for the expression and purification of recombinant TPS and TPP, the in vitro reconstitution of the T6P synthesis pathway, and the subsequent quantification of the reaction products using a coupled-enzyme assay.

Visualizing the Pathway and Workflow

T6P_Synthesis_Pathway UDPG UDP-Glucose TPS This compound Synthase (TPS) UDPG->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound (T6P) TPS->T6P UDP UDP TPS->UDP TPP This compound Phosphatase (TPP) T6P->TPP Trehalose Trehalose TPP->Trehalose Pi Pi TPP->Pi

Caption: The this compound synthesis pathway.

Experimental_Workflow cluster_purification Enzyme Preparation cluster_reconstitution In Vitro Reconstitution & Assay cluster_analysis Data Analysis Expression Recombinant Expression of His-tagged TPS and TPP in E. coli Lysis Cell Lysis (Sonication) Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification QC SDS-PAGE & Protein Quantification Purification->QC Reaction_Setup Reaction Setup: TPS, TPP, UDPG, G6P, Reaction Buffer QC->Reaction_Setup Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Coupled_Assay Coupled Enzyme Assay (e.g., NADH depletion) Incubation->Coupled_Assay Measurement Spectrophotometric Measurement (340 nm) Coupled_Assay->Measurement Calculation Calculate Product Concentration or Enzyme Activity Measurement->Calculation Std_Curve Generate Standard Curve (UDP or Trehalose) Std_Curve->Calculation Interpretation Interpretation of Results Calculation->Interpretation

Caption: Experimental workflow for in vitro reconstitution.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalogue Number (Example)
Enzyme Expression & Purification
E. coli BL21(AI) competent cellsThermo Fisher ScientificC607003
pET15b vector with TPS/TPP gene insertCustom gene synthesisN/A
Luria-Bertani (LB) brothSigma-AldrichL3022
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758
Ni-NTA AgaroseQiagen30210
ImidazoleSigma-AldrichI2399
LysozymeSigma-AldrichL6876
In Vitro Reaction
UDP-Glucose (UDPG)Sigma-AldrichU4625
Glucose-6-Phosphate (G6P)Sigma-AldrichG7879
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
Dithiothreitol (DTT)Sigma-AldrichD9779
Coupled Enzyme Assay
Phosphoenolpyruvate (PEP)Sigma-AldrichP7127
NADH, disodium saltSigma-AldrichN8129
Pyruvate Kinase (PK)Sigma-AldrichP9136
Lactate Dehydrogenase (LDH)Sigma-AldrichL2500
Buffers & Solutions
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)Prepare in-houseN/A
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)Prepare in-houseN/A
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)Prepare in-houseN/A
Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)Prepare in-houseN/A
Assay Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)Prepare in-houseN/A

Protocols

Part 1: Expression and Purification of Recombinant His-tagged TPS and TPP

This protocol is adapted for the expression of His-tagged proteins in E. coli and their subsequent purification by immobilized metal affinity chromatography (IMAC).

1. Transformation and Expression: a. Transform pET15b vectors containing the genes for TPS and TPP separately into E. coli BL21(AI) competent cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. d. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours. This slower expression at a lower temperature often improves protein solubility.[7]

2. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.[8] c. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[8] d. Sonicate the cell suspension on ice to ensure complete lysis.

3. Purification by Ni-NTA Affinity Chromatography: a. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. b. Equilibrate a Ni-NTA column with Lysis Buffer. c. Load the cleared lysate onto the column. d. Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins. e. Elute the His-tagged protein with 5 column volumes of Elution Buffer. f. Collect fractions and analyze by SDS-PAGE to assess purity.[9]

4. Protein Quantification and Storage: a. Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified enzymes, flash-freeze in liquid nitrogen, and store at -80°C.

Part 2: In Vitro Reconstitution of the T6P Synthesis Pathway

This protocol describes the setup of the enzymatic reaction to synthesize T6P and subsequently trehalose.

1. Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture as follows:

ComponentFinal Concentration
Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)1X
UDP-Glucose1 mM
Glucose-6-Phosphate1 mM
Purified TPS1-5 µg
Purified TPP1-5 µg
Nuclease-free waterto final volume

b. Gently mix the components by pipetting. c. For negative controls, prepare reactions lacking one of the enzymes or substrates.

2. Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically. b. Terminate the reaction by heat inactivation at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.

Part 3: Quantification of Pathway Activity using a Coupled Enzyme Assay

The activity of the reconstituted pathway can be monitored by quantifying the amount of UDP produced by the TPS enzyme. This is achieved by coupling the production of UDP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[10]

1. Assay Principle:

  • TPS: UDP-Glucose + Glucose-6-Phosphate → this compound + UDP

  • Pyruvate Kinase (PK): UDP + Phosphoenolpyruvate → UTP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

2. Assay Setup: a. Prepare an assay mixture in a 96-well UV-transparent plate:

ComponentFinal Concentration
Assay Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)1X
Phosphoenolpyruvate (PEP)1 mM
NADH0.2 mM
Pyruvate Kinase (PK)5 units/mL
Lactate Dehydrogenase (LDH)7 units/mL
UDP-Glucose1 mM
Glucose-6-Phosphate1 mM
Purified TPSTitrate for optimal activity
Purified TPPTitrate for optimal activity
Nuclease-free waterto final volume

b. Initiate the reaction by adding the TPS and TPP enzymes.

3. Measurement: a. Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. b. Record the absorbance every 30-60 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).

Data Analysis and Interpretation

1. Standard Curve: a. To quantify the amount of product formed, a standard curve should be generated using known concentrations of UDP. b. Prepare a series of dilutions of a UDP standard in the assay buffer. c. Measure the change in absorbance at 340 nm for each standard in the presence of the coupling enzymes (PK and LDH) and substrates (PEP and NADH). d. Plot the rate of NADH oxidation (ΔA₃₄₀/min) against the concentration of UDP to generate a standard curve.

2. Calculation of Enzyme Activity: a. Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. b. Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH consumption, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. c. One unit of TPS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of UDP per minute under the specified assay conditions.

3. Expected Results:

  • A time-dependent decrease in absorbance at 340 nm should be observed in the complete reaction mixture.

  • Negative controls lacking any of the essential components (TPS, TPP, UDPG, G6P) should show no significant change in absorbance.

  • The rate of the reaction should be proportional to the concentration of the limiting enzyme (TPS).

ConditionExpected ΔA₃₄₀/minInterpretation
Complete ReactionSignificant decreasePathway is active
No TPSNo significant changeTPS is essential for the reaction
No TPPSignificant decreaseTPP is not required for UDP production
No UDPGNo significant changeUDPG is a required substrate
No G6PNo significant changeG6P is a required substrate

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no enzyme activity Inactive enzymes- Check protein integrity on SDS-PAGE. - Ensure proper storage conditions (-80°C). - Perform an activity assay for each enzyme individually.
Suboptimal reaction conditions- Optimize pH, temperature, and ionic strength of the reaction buffer. - Titrate enzyme and substrate concentrations.
High background signal Contaminating enzymes in purified protein preps- Improve purification protocol, e.g., by adding a size-exclusion chromatography step.[8]
Instability of NADH- Prepare NADH solutions fresh. - Protect from light.
Non-linear reaction rate Substrate depletion- Use lower enzyme concentrations or shorter reaction times.
Enzyme instability- Add stabilizing agents like BSA or glycerol to the reaction mixture.

Alternative Analytical Methods

For more direct and sensitive quantification of T6P and trehalose, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a refractive index detector (RID) can be employed.[11][12][13][14] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these polar compounds.[13][14]

Conclusion

The in vitro reconstitution of the T6P synthesis pathway is a versatile and robust system for biochemical and pharmacological research. The detailed protocols provided herein offer a solid foundation for researchers to explore the intricacies of trehalose metabolism and to screen for novel inhibitors that could lead to the development of new therapeutic agents. The self-validating nature of the coupled-enzyme assay, with its reliance on the complete set of substrates and enzymes, ensures a high degree of confidence in the experimental results.

References

  • CiNii Research. (n.d.). Efficient one-pot enzymatic synthesis of trehalose 6-phosphate using GH65 α-glucoside phosphorylases.
  • PMC. (n.d.). The synthesis, degradation and biological function of this compound.
  • Frontiers. (2011). This compound: Connecting Plant Metabolism and Development.
  • Hep Journals. (n.d.). The synthesis, degradation and biological function of this compound.
  • ResearchGate. (n.d.). The time-dependent enzymatic synthesis of trehalose-6-phoshate and concomitant depletion of glucose-6-phosphate using a UDP-glucose donor and glucose-6-phosphate as acceptor.
  • ResearchGate. (n.d.). Purification of TPS, TPP, and the fusion enzyme TPSP.
  • PMC. (n.d.). Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway.
  • PMC. (n.d.). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • MDPI. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics.
  • PubMed. (2012). Determination of this compound in Arabidopsis Thaliana Seedlings by Hydrophilic-Interaction Liquid Chromatography-Mass Spectrometry.
  • PMC. (n.d.). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis.
  • PubMed Central. (n.d.). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP.
  • ResearchGate. (n.d.). An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase.
  • ACS Publications. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • PMC. (n.d.). Refolding and simultaneous purification by three-phase partitioning of recombinant proteins from inclusion bodies.
  • Profacgen. (n.d.). This compound Phosphatase (TPP) Assay Kit (CASAT-K051S).
  • Profacgen. (n.d.). This compound Synthase (TPS) Assay Kit (CASAT-K053S).
  • Journal of Biological Chemistry. (n.d.). THE BIOSYNTHESIS OF TREHALOSE PHOSPHATE.
  • ResearchGate. (n.d.). TPP for the recovery and purification of different enzymes from different sources.
  • PMC. (n.d.). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases.
  • PubMed Central. (n.d.). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity.
  • MDPI. (n.d.). Characterization of this compound Synthase and this compound Phosphatase Genes of Tomato (Solanum lycopersicum L.) and Analysis of Their Differential Expression in Response to Temperature.
  • Journal of the American Chemical Society. (n.d.). the enzymic synthesis of trehalose phosphate 1.
  • Taylor & Francis Online. (n.d.). Continuous Enzyme-Coupled Assay of Phosphate- or Pyrophosphate-Releasing Enzymes.
  • ResearchGate. (n.d.). Pathways for the synthesis of trehalose.
  • NIH. (2020). Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases.
  • PMC. (2017). Structural and In Vivo Studies on this compound Synthase from Pathogenic Fungi Provide Insights into Its Catalytic Mechanism, Biological Necessity, and Potential for Novel Antifungal Drug Design.

Sources

Application Note & Protocols: High-Purity Purification of Recombinant Trehalose-6-Phosphate Synthase (TPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trehalose-6-phosphate (T6P) is a pivotal signaling metabolite in plants, fungi, and some bacteria, acting as a key regulator of carbon metabolism and growth.[1][2] The synthesis of T6P is catalyzed by this compound Synthase (TPS), which converts UDP-glucose and glucose-6-phosphate into T6P and UDP.[1][3] Given its central role, purified, active recombinant TPS is an invaluable tool for researchers in drug development targeting fungal pathogens, for professionals developing stress-resistant crops, and for scientists studying metabolic regulation.[3][4]

This guide provides a comprehensive, field-proven methodology for the expression and purification of recombinant TPS. The protocols are designed to be a self-validating system, moving from initial capture to high-purity polishing, with explanations of the causality behind each experimental choice.

Expression Systems for Recombinant TPS

The choice of expression system is critical and can significantly impact protein folding, solubility, and yield.[5] Escherichia coli is the most common and cost-effective host for expressing TPS from various organisms, including fungi and plants.[4][6][7][8] Its rapid growth and well-understood genetics make it an ideal starting point.[5] For complex TPS enzymes, such as those from plants that may form part of larger regulatory complexes, eukaryotic systems like insect cells (Spodoptera frugiperda, Sf9) or yeast (Saccharomyces cerevisiae) may offer advantages in post-translational modifications and proper folding.[5][9]

This guide will focus on the purification of a 6x-His-tagged TPS expressed in E. coli, a widely adopted and successful strategy.[4][10] The polyhistidine tag allows for a robust initial capture step using Immobilized Metal Affinity Chromatography (IMAC).[11][12]

Purification Strategy Overview

A multi-step chromatographic strategy is essential to achieve the high purity required for biochemical and structural studies. Relying on a single affinity step is often insufficient to remove co-purifying host cell proteins (HCPs) and protein aggregates.[13][14] Our recommended workflow involves three sequential chromatography steps:

  • Capture: Immobilized Metal Affinity Chromatography (IMAC) to isolate the His-tagged TPS from the bulk of cellular proteins.

  • Intermediate Purification: Ion-Exchange Chromatography (IEX) to separate TPS from remaining HCPs based on differences in surface charge.

  • Polishing: Size-Exclusion Chromatography (SEC) to remove any remaining contaminants and, crucially, to separate aggregated protein from the active, monomeric enzyme.

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Purification Expression Expression in E. coli Lysis Cell Lysis & Clarification Expression->Lysis Harvest IMAC Step 1: IMAC (Capture) Lysis->IMAC Clarified Lysate IEX Step 2: IEX (Intermediate) IMAC->IEX Eluate SEC Step 3: SEC (Polishing) IEX->SEC Peak Fractions QC QC Analysis (SDS-PAGE, Activity Assay) SEC->QC Pure Protein IMAC_Principle cluster_load Loading & Binding cluster_elute Elution Resin IMAC Resin (Ni-NTA) HisTPS His-Tagged TPS Resin->HisTPS HisTPS->Resin Binds Contaminant Host Protein Imidazole Imidazole Imidazole->Resin Competes & Elutes

Sources

Illuminating the Sugar Code: A Guide to the Application of Synthetic Trehalose-6-Phosphate in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Sugar, T6P as a Master Regulator

In the intricate world of plant biology, the disaccharide trehalose and its phosphorylated intermediate, Trehalose-6-Phosphate (T6P), have emerged from relative obscurity to be recognized as pivotal signaling molecules.[1][2] While trehalose itself is found in relatively low amounts in most plants, its precursor, T6P, acts as a critical gauge of sucrose availability, the primary currency of photosynthetic energy.[1][3] This function places the T6P signaling pathway at the heart of plant metabolism, growth, and developmental programming.[4][5] Understanding and manipulating this pathway holds immense potential for agricultural innovation and the development of novel strategies to enhance crop yield and resilience.

This guide provides a comprehensive overview and detailed protocols for the application of synthetic, cell-permeable this compound precursors in plant cell cultures. We will delve into the scientific rationale behind this approach, provide step-by-step methodologies for its implementation, and outline key assays for assessing the cellular response.

The Scientific Imperative: Why Modulate T6P Levels?

The concentration of T6P within a plant cell is a direct reflection of its sucrose status.[5][6] This dynamic relationship forms a homeostatic loop, analogous to the insulin-glucagon system in animals, ensuring that carbon allocation and utilization are tightly coupled with carbon availability.[1][2] The T6P signal is transduced through its interaction with key protein kinases, most notably the Sucrose-non-fermenting1-related kinase 1 (SnRK1).[7]

  • High Sucrose/High T6P: When sucrose levels are high, T6P accumulates and inhibits the activity of SnRK1.[7] SnRK1 is a 'famine' kinase that, when active, promotes catabolic processes and represses growth to conserve energy.[5] By inhibiting SnRK1, high T6P levels signal a state of energy abundance, thereby de-repressing anabolic pathways such as starch and protein synthesis, and promoting cell growth and proliferation.[3][8]

  • Low Sucrose/Low T6P: Conversely, under low sucrose conditions, T6P levels drop, releasing the inhibition on SnRK1. Active SnRK1 then phosphorylates downstream targets, including transcription factors, to upregulate catabolic processes and downregulate energy-consuming growth and developmental programs.[2]

The ability to exogenously manipulate T6P levels provides a powerful tool to probe and control these fundamental cellular processes. However, T6P itself is a charged molecule and cannot readily cross the cell membrane. This has led to the development of synthetic, membrane-permeable T6P precursors.

Introducing DMNB-T6P: A Light-Activated Precursor

A significant breakthrough in the field has been the development of caged T6P analogs, such as 6-O-Bis-(4,5-dimethoxy-2-nitrobenzyloxyphosphoryl)-D-trehalose (DMNB-T6P).[9][10] This innovative compound is a plant-permeable precursor that releases active T6P upon exposure to light, particularly in the UV-A range (around 365 nm).[1][11][12][13]

The "caged" design offers exceptional spatiotemporal control over T6P release, allowing researchers to induce a rapid increase in intracellular T6P at a precise time point in their experiments.[14][15]

Core Application: Investigating the Effects of Elevated T6P in Plant Cell Suspension Cultures

This section provides a detailed protocol for the application of DMNB-T6P to plant cell suspension cultures, using Arabidopsis thaliana as a model system. The principles outlined can be adapted for other plant species.

Experimental Workflow Overview

The overall experimental workflow involves establishing a healthy plant cell suspension culture, preparing the synthetic T6P precursor, treating the cells, activating the compound with light, harvesting the cells, and performing downstream analyses.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture_init Establish Arabidopsis Cell Suspension Culture treatment Treat Cells with DMNB-T6P culture_init->treatment t6p_prep Prepare DMNB-T6P Stock Solution t6p_prep->treatment activation Light Activation (Uncaging) treatment->activation harvest Harvest Cells activation->harvest metabolite Metabolite Analysis (Sugars, Starch) harvest->metabolite gene_exp Gene Expression (qRT-PCR) harvest->gene_exp phenotype Phenotypic Analysis (e.g., Cell Growth) harvest->phenotype

Caption: Experimental workflow for DMNB-T6P application in plant cell cultures.

Part 1: Preparation and Treatment

1.1. Establishment of Arabidopsis thaliana Cell Suspension Culture

  • Rationale: A healthy, actively growing cell suspension culture is essential for reproducible results. The protocol for establishing such a culture from callus is well-established.[9]

  • Protocol:

    • Initiate callus from sterile Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on a solid callus induction medium (e.g., Gamborg's B5 medium with 2% w/v glucose, 0.5 mg/L 2,4-D, and 0.05 mg/L kinetin).[10]

    • Transfer established, friable callus to a liquid medium (e.g., Murashige and Skoog medium with 3% w/v sucrose, 0.5 mg/L 2,4-D, and 0.05 mg/L kinetin) in a sterile Erlenmeyer flask.[10]

    • Maintain the suspension culture on a rotary shaker (e.g., 120-140 rpm) under a defined light/dark cycle (e.g., 16 h light / 8 h dark) at a constant temperature (e.g., 22-24°C).

    • Subculture the cells weekly by transferring an aliquot of the cell suspension to fresh liquid medium. For experiments, use cultures in the exponential growth phase (typically 3-4 days after subculturing).

1.2. Preparation of DMNB-T6P Stock Solution

  • Rationale: DMNB-T6P is hydrophobic and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice for cell culture applications due to its high solubilizing capacity and relatively low toxicity at low concentrations.[6][16]

  • Materials:

    • DMNB-T6P (Commercially available from suppliers such as TargetMol[10] and Caltag Medsystems[9])

    • Anhydrous DMSO

  • Protocol:

    • Prepare a 10 mM stock solution of DMNB-T6P in 100% DMSO. For example, dissolve 8.13 mg of DMNB-T6P (MW: 812.62 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

1.3. Treatment of Cell Suspension Cultures

  • Rationale: To avoid precipitation of the hydrophobic compound and minimize solvent shock to the cells, the DMSO stock solution should be added to the culture medium with gentle agitation. The final concentration of DMSO should be kept low, typically ≤0.1%, to avoid cytotoxic effects.[6] A dose-response experiment is recommended to determine the optimal DMNB-T6P concentration for the specific cell line and experimental endpoint.

  • Protocol:

    • On the day of the experiment, allow an aliquot of the 10 mM DMNB-T6P stock solution to thaw at room temperature, protected from light.

    • From your healthy cell suspension culture, transfer a defined volume of cells into fresh liquid medium in sterile Erlenmeyer flasks.

    • To achieve the desired final concentration of DMNB-T6P, perform serial dilutions of the stock solution in DMSO if necessary.

    • Add the appropriate volume of the DMNB-T6P stock (or diluted stock) to the cell culture flasks while gently swirling. For example, to achieve a 10 µM final concentration in 50 mL of culture, add 50 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

    • Prepare a "mock" control flask by adding the same volume of 100% DMSO to the culture medium (without DMNB-T6P).

    • Place the flasks back on the rotary shaker and incubate for a short period (e.g., 1-2 hours) in the dark to allow for cellular uptake of the precursor before light activation.

Treatment GroupDMNB-T6P Final ConcentrationDMSO Final ConcentrationPurpose
Control 0 µM0.1%Vehicle control
Treatment 1 1 µM0.1%Low concentration
Treatment 2 10 µM0.1%Mid concentration (based on seedling data[1])
Treatment 3 50 µM0.1%High concentration
Part 2: Light Activation and Post-Treatment Handling

2.1. Light Activation (Uncaging)

  • Rationale: The DMNB caging group is cleaved upon exposure to UV-A light, releasing T6P.[11][12][13] The light source, intensity, and duration must be carefully controlled for consistent and efficient uncaging.

  • Equipment:

    • UV-A lamp with a peak emission around 365 nm. LED-based systems are recommended for their stable output.

    • Alternatively, a high-intensity broad-spectrum light source can be used, as sunlight has been shown to be effective in field studies.[1][15]

  • Protocol:

    • Expose the flasks containing the DMNB-T6P-treated and mock-treated cells to the light source. To ensure even illumination of the liquid culture, it is recommended to place the flasks on a reflective surface or use multiple light sources.

    • Based on protocols for seedlings, an initial light treatment of several hours (e.g., 4-7 hours) can be tested.[1] The optimal duration may need to be determined empirically.

    • After the light exposure, return the flasks to their standard culture conditions (rotary shaker, defined light/dark cycle).

2.2. Cell Harvesting

  • Rationale: To accurately analyze the cellular response, it is crucial to rapidly halt metabolic processes at the time of harvesting.

  • Protocol:

    • At the desired time points post-activation (e.g., 0, 1, 4, 8, 24 hours), quickly collect the cell suspension.

    • Separate the cells from the medium by vacuum filtration using a Büchner funnel with filter paper (e.g., Whatman No. 1).

    • Immediately wash the cells on the filter with an ice-cold buffer (e.g., phosphate-buffered saline) to remove any remaining medium.

    • Quickly blot the cell pellet dry, and immediately freeze it in liquid nitrogen.

    • Store the frozen cell pellets at -80°C until further analysis.

Part 3: Downstream Analysis

Quantification of Starch Content
  • Rationale: Elevated T6P is known to promote starch synthesis.[5] Quantifying starch accumulation is a key indicator of a successful T6P-mediated response.

  • Protocol: A well-established method involves the enzymatic degradation of starch to glucose, followed by a colorimetric glucose assay.[5][17][18][19]

    • Homogenize the frozen cell pellet in 80% ethanol to remove soluble sugars.

    • Centrifuge and discard the supernatant. Repeat the ethanol wash.

    • Solubilize the starch from the remaining pellet by heating in a sodium hydroxide solution.

    • Neutralize the solution and digest the starch to glucose using a mixture of α-amylase and amyloglucosidase.

    • Quantify the released glucose using a glucose oxidase/peroxidase-based assay kit, measuring the absorbance at the appropriate wavelength.

    • Calculate the starch content based on a glucose standard curve and normalize to the initial fresh or dry weight of the cells.

Gene Expression Analysis by qRT-PCR
  • Rationale: The T6P/SnRK1 signaling pathway regulates the expression of a wide range of genes.[2] Analyzing the transcript levels of known SnRK1 target genes can provide molecular evidence of a T6P-induced response.

  • Key SnRK1-regulated marker genes in Arabidopsis:

    • Upregulated by SnRK1 (repressed by T6P): DIN6 (DARK INDUCIBLE 6), BCAT2 (BRANCHED-CHAIN AMINO ACID TRANSAMINASE 2)

    • Downregulated by SnRK1 (induced by T6P): Genes involved in anabolic processes, such as those related to ribosome biogenesis.

  • Protocol:

    • Extract total RNA from the frozen cell pellets using a suitable kit or protocol.

    • Perform DNase treatment to remove any contaminating genomic DNA.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your target genes and a suitable reference gene (e.g., ACTIN2 or UBIQUITIN10).

    • Analyze the relative gene expression using the ΔΔCt method.

Interpreting the Data: Causality and Self-Validation

A successful experiment will demonstrate a dose-dependent and light-dependent effect of DMNB-T6P. The mock-treated (DMSO only, with light) and dark-incubated DMNB-T6P-treated cells should not show significant changes compared to the light-activated DMNB-T6P treatment. The expected outcome is an increase in starch accumulation and a corresponding change in the expression of SnRK1 marker genes (e.g., repression of DIN6).

The T6P Signaling Pathway: A Visual Representation

The following diagram illustrates the central role of T6P in balancing sucrose availability with metabolic activity and growth, primarily through its inhibitory effect on the SnRK1 kinase.

T6P_Signaling Sucrose High Sucrose (Energy Abundance) T6P This compound (T6P) Sucrose->T6P stimulates synthesis SnRK1 SnRK1 Kinase ('Famine' Sensor) T6P->SnRK1 inhibits Anabolism Anabolic Processes (Starch Synthesis, Growth) SnRK1->Anabolism represses Catabolism Catabolic Processes (Energy Conservation) SnRK1->Catabolism promotes DMNB_T6P Synthetic DMNB-T6P (Applied to Cells) DMNB_T6P->T6P releases Light Light (Activation) Light->DMNB_T6P

Caption: The T6P signaling pathway and the point of intervention with synthetic DMNB-T6P.

Conclusion and Future Perspectives

The use of synthetic, light-activated T6P precursors like DMNB-T6P offers an unprecedented level of control for studying sugar signaling in plants. By applying the protocols outlined in this guide, researchers can precisely manipulate intracellular T6P levels in plant cell cultures to dissect the downstream metabolic and transcriptomic consequences. This approach not only deepens our fundamental understanding of how plants manage their energy resources but also provides a powerful platform for screening and developing novel compounds that could ultimately lead to more resilient and productive crops. The continued exploration of this pathway is a promising frontier in plant science and agricultural biotechnology.

References

  • Griffiths, C. A., Paul, M. J., & Fichtner, F. (2016). Plant-permeable trehalose 6-phosphate analogues increase yield and resilience. Plantae. [Link]
  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials.
  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials.
  • Qi, X., et al. (2025). Sunlight-activated T6P precursor: a potent biostimulant for smart agriculture. Trends in Plant Science. [Link]
  • Andor. Illumination solutions for Uncaging Experiments. Oxford Instruments. [Link]
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Fichtner, F., et al. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. PNAS. [Link]
  • Gurney, A. M. Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
  • Pusch, K., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PubMed. [Link]
  • Paul, M. J. (2007). Trehalose 6-phosphate. Current Opinion in Plant Biology. [Link]
  • Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. PMC. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016).
  • Qi, X., et al. (2025). Sunlight-activated T6P precursor: a potent biostimulant for smart agriculture.
  • ResearchGate. How do I dilute DMSO 0.1% to 0.05% in cell culture media?. [Link]
  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials.
  • Griffiths, C. A., et al. (2025). Membrane-permeable trehalose 6-phosphate precursor spray increases wheat yields in field trials. PubMed. [Link]
  • University of Oxford Department of Pharmacology.
  • Smith, A. M., & Zeeman, S. C. (2006). Quantification of starch in plant tissues.
  • Baena-González, E., & Lunn, J. E. (2020). SNF1-related protein kinase 1 (SnRK1) activation, signaling, and networking. Current Opinion in Plant Biology.
  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • StackExchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]
  • Smith, A. M., & Zeeman, S. C. (2006). Quantification of starch in plant tissues.
  • Cho, Y., et al. (2023). SNF1‐related protein kinase 1 represses Arabidopsis growth through post‐translational modification of E2Fa in response to energy stress. The Plant Journal. [Link]
  • Smith, A. M., & Zeeman, S. C. (2006). Quantification of starch in plant tissues.
  • Smith, A. M., & Zeeman, S. C. (2006). Quantification of Starch in Plant Tissues: Protocol. Scribd. [Link]

Sources

Measuring the Inhibitory Effect of Trehalose-6-Phosphate on SnRK1 Activity: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of SnRK1 and its Regulation by Trehalose-6-Phosphate

In the intricate network of plant cellular signaling, the Sucrose non-Fermenting-1-Related protein Kinase 1 (SnRK1) stands as a master regulator of energy homeostasis.[1][2] As a highly conserved serine/threonine kinase, SnRK1 is the plant ortholog of the mammalian AMP-activated protein kinase (AMPK) and the yeast SNF1.[1][2][3] It functions as a crucial metabolic sensor, activated under conditions of low energy to orchestrate a large-scale reprogramming of metabolism. This involves the upregulation of catabolic processes to generate ATP and the downregulation of anabolic pathways to conserve energy, thereby ensuring survival during periods of metabolic stress.[2]

This compound (T6P), a disaccharide phosphate, has emerged as a key signaling molecule and a potent inhibitor of SnRK1 activity.[4][5][6][7] T6P levels are closely correlated with sucrose availability, acting as a proxy for the plant's overall sugar status. Under high sugar conditions, elevated T6P levels directly inhibit SnRK1, thereby shifting the metabolic balance from catabolism towards anabolism and growth.[8][9][10][11] The molecular mechanism of this inhibition has been elucidated: T6P binds to the catalytic α-subunit of SnRK1 (such as KIN10 in Arabidopsis), which weakens its interaction with its activating kinase and prevents the necessary conformational changes for its activation.[8][9][10][11]

Understanding the dynamics of T6P-mediated inhibition of SnRK1 is of paramount importance for researchers in plant biology, agriculture, and drug discovery. The ability to accurately measure this inhibitory effect in vitro provides a powerful tool for screening for novel compounds that may modulate SnRK1 activity, with potential applications in crop improvement and the development of new herbicides or plant growth regulators. This application note provides a detailed, field-proven protocol for a robust and reproducible in vitro assay to quantify the inhibitory effect of T6P on SnRK1 activity.

Signaling Pathway and Inhibition Mechanism

The core of the SnRK1 signaling pathway involves its activation under low energy conditions and its subsequent phosphorylation of downstream targets to modulate gene expression and enzyme activity. T6P acts as a key negative regulator in this pathway.

SnRK1_T6P_Pathway cluster_conditions Cellular Energy Status cluster_signaling SnRK1 Signaling Cascade cluster_cellular_response Metabolic Response High_Sugar High Sugar T6P This compound (T6P) High_Sugar->T6P increases Low_Sugar Low Sugar (Energy Deficit) SnRK1_inactive Inactive SnRK1 Low_Sugar->SnRK1_inactive leads to activation of T6P->SnRK1_inactive inhibits activation SnRK1_active Active SnRK1 SnRK1_inactive->SnRK1_active Activation Downstream_Targets Downstream Targets (e.g., bZIP63) SnRK1_active->Downstream_Targets phosphorylates Anabolism Anabolism (Growth) Downstream_Targets->Anabolism inhibits Catabolism Catabolism (Energy Production) Downstream_Targets->Catabolism promotes

Figure 1: SnRK1 Signaling and T6P Inhibition. Under low sugar conditions, SnRK1 is activated and promotes catabolism. High sugar levels lead to increased T6P, which inhibits SnRK1 activation, thereby promoting anabolism.

Experimental Workflow Overview

The following protocol is designed to measure the in vitro kinase activity of SnRK1 in the presence and absence of T6P. The assay quantifies the phosphorylation of a model substrate, the AMARA peptide, by measuring the depletion of ATP in the reaction, which is detected as an increase in luminescence.

experimental_workflow Reagent_Prep 1. Reagent Preparation (SnRK1, T6P, AMARA peptide, ATP) Assay_Setup 2. Assay Setup (Combine reagents in 96-well plate) Reagent_Prep->Assay_Setup Incubation 3. Kinase Reaction (Incubate at 30°C) Assay_Setup->Incubation Detection 4. Luminescence Detection (Add Kinase-Glo® reagent) Incubation->Detection Data_Analysis 5. Data Analysis (Calculate % inhibition) Detection->Data_Analysis

Figure 2: Experimental Workflow. A streamlined workflow for measuring T6P inhibition of SnRK1 activity.

Materials and Reagents

Enzymes and Substrates
  • Recombinant SnRK1 (catalytic subunit, e.g., Arabidopsis KIN10). Can be expressed and purified from E. coli.[12][13]

  • AMARA Peptide Substrate (AMARAASAAALARRR).[14] Available from various commercial suppliers.

  • This compound (T6P). Can be synthesized or purchased commercially.[15][16]

  • Adenosine 5'-triphosphate (ATP), molecular biology grade.

Assay Kits and Buffers
  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent ADP-Glo™ Kinase Assay.[17]

  • Kinase Buffer (KB): 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Nuclease-free water.

Equipment
  • Luminometer capable of reading 96-well plates.

  • White, opaque 96-well microplates.

  • Standard laboratory equipment (pipettes, tubes, etc.).

  • Incubator or water bath set to 30°C.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format, allowing for multiple concentrations of T6P to be tested simultaneously.

Part 1: Reagent Preparation
  • Recombinant SnRK1:

    • Express and purify the catalytic subunit of SnRK1 (e.g., GST-tagged KIN10) from E. coli using established protocols.[12][13][18][19]

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Prepare a working stock of SnRK1 in Kinase Buffer. The final concentration in the assay should be empirically determined but typically ranges from 10-100 ng per reaction.

  • AMARA Peptide Substrate:

    • Reconstitute the lyophilized peptide in nuclease-free water to a stock concentration of 1 mg/mL.

    • Prepare a working solution in Kinase Buffer. The final concentration in the assay is typically 100-200 µM.[20][21]

  • This compound (T6P):

    • Prepare a stock solution of T6P in nuclease-free water (e.g., 10 mM).

    • Create a dilution series of T6P in Kinase Buffer to test a range of concentrations (e.g., 0 µM to 1 mM).[22][23]

  • ATP Solution:

    • Prepare a 10 mM stock solution of ATP in nuclease-free water.

    • Prepare a working solution in Kinase Buffer. The final concentration in the assay should be close to the Kₘ of SnRK1 for ATP, typically 10-50 µM.

Part 2: Kinase Assay
  • Assay Plate Setup:

    • Design the plate layout to include controls (no enzyme, no T6P) and the T6P dilution series.

    • Add 5 µL of each T6P dilution (or Kinase Buffer for controls) to the appropriate wells of a white, opaque 96-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the AMARA peptide and SnRK1 in Kinase Buffer.

    • Add 10 µL of the enzyme/substrate master mix to each well.

  • Initiate the Kinase Reaction:

    • Prepare an ATP solution in Kinase Buffer.

    • Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume is 25 µL.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

Part 3: Luminescence Detection
  • Equilibrate Reagents:

    • Allow the Kinase-Glo® reagent and the assay plate to equilibrate to room temperature.

  • Add Detection Reagent:

    • Add 25 µL of the Kinase-Glo® reagent to each well.

  • Incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence:

    • Read the luminescence on a plate-reading luminometer. The integration time should be optimized for the instrument used.

Data Analysis and Interpretation

The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to the kinase activity.

  • Calculate Relative Kinase Activity:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • The luminescence of the "no T6P" control represents 100% SnRK1 activity.

    • Calculate the percentage of remaining kinase activity for each T6P concentration using the following formula: % Activity = (Luminescence_sample / Luminescence_no_T6P_control) * 100

  • Determine IC₅₀:

    • Plot the % Activity against the logarithm of the T6P concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value, which is the concentration of T6P that inhibits 50% of SnRK1 activity.

Sample Data Presentation
T6P Concentration (µM)Raw Luminescence (RLU)Corrected Luminescence (RLU)% SnRK1 Activity
0 (No Enzyme)1,500,0000N/A
0 (No T6P)250,000250,000100%
1375,000375,00066.7%
10625,000625,00040%
501,000,0001,000,00020%
1001,250,0001,250,00010%
5001,450,0001,450,0002%

Note: The provided data is illustrative. Actual luminescence values will vary depending on the specific experimental conditions and instrument used.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls should be included in every experiment:

  • No Enzyme Control: Measures the background luminescence and ensures that ATP is not being degraded by other means.

  • No Substrate Control: Confirms that the observed activity is dependent on the presence of the AMARA peptide.

  • No T6P Control: Represents 100% SnRK1 activity and serves as the reference for calculating inhibition.

  • ATP-only Control: To check for any inherent luminescence from the ATP solution.

Conclusion

This application note provides a comprehensive and robust protocol for measuring the inhibitory effect of this compound on SnRK1 activity. The described luminescence-based assay is highly sensitive, amenable to high-throughput screening, and provides quantitative data on the potency of T6P as an SnRK1 inhibitor. By following this detailed methodology, researchers can confidently investigate the intricate regulation of this central metabolic kinase and explore its potential as a target for agricultural and biotechnological applications.

References

  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. Science Advances, 10(20), eadn0895. [Link]
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1.
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. OSTI.GOV. [Link]
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1.
  • Zhang, Y., et al. (2009). Inhibition of SNF1-Related Protein Kinase1 Activity and Regulation of Metabolic Pathways by this compound. Plant Physiology, 150(2), 745-755. [Link]
  • Elbein, A. D. (1968). Trehalose Phosphate Synthesis in Streptomyces hygroscopicus: Purification of Guanosine Diphosphate d-Glucose: d-Glucose-6-Phosphate 1-Glucosyl-Transferase. Journal of Bacteriology, 96(5), 1623-1631. [Link]
  • Bio-protocol. SnRK1 Kinase Activity Assay. Bio-protocol. [Link]
  • Wang, C., et al. (2019). Expression, purification and characterization of the plant Snf1-related protein kinase 1 from Escherichia coli.
  • Coello, P., et al. (2011). Evidence that abscisic acid promotes degradation of SNF1-related protein kinase (SnRK) 1 in wheat and activation of a putative calcium-dependent SnRK2. Journal of Experimental Botany, 62(13), 4791-4802. [Link]
  • Elbein, A. D. (1968). Trehalose Phosphate Synthesis in Streptomyces hygroscopicus: Purification of Guanosine Diphosphate d-Glucose: d-Glucose-6-Phosphate 1-Glucosyl-Transferase. ASM Journals. [Link]
  • LABMALL. LanthaScreen™ Eu-anti-GST Antibody. labmall.co.kr. [Link]
  • Mair, A., et al. (2015). SnRK1-triggered switch of bZIP63 dimerization mediates the low-energy response in plants. eLife, 4, e05828. [Link]
  • ResearchGate. Purification and identification of AtSnRK1 and AtSnAK proteins.
  • Anaspec. AMARA peptide - 1 mg. Anaspec. [Link]
  • ResearchGate. Activity of SnRK1 measured using AMARA and AREBP1 peptides.
  • Muralidhara, P., et al. (2023). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Plant Physiology, 192(1), 386-405. [Link]
  • ResearchGate. Activity of SnRK1 measured using AMARA and AREBP1 peptides.
  • K-Metrick, B. A., & Shokat, K. M. (2011). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 795, 117–125. [Link]
  • Liu, Y., et al. (2025).
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
  • Liu, Y., et al. (2025).
  • Yadav, U. P., et al. (2014). This compound: Connecting Plant Metabolism and Development.
  • ResearchGate. SnRK1 in vitro activity of S. viridis leaves is not significantly...
  • Lozano-Juste, J., & Devarenne, T. P. (2018). In vitro activity characterization of the tomato SnRK1 complex proteins. Plant signaling & behavior, 13(6), e1480031. [Link]
  • Peixoto, B., et al. (2025).
  • Creative Bioarray. (2021, January 12). Technologies to Study Kinases. YouTube. [Link]
  • The Noodleator. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube. [Link]
  • Nunes, C., et al. (2013). Inhibition of SnRK1 by metabolites. Plant Signaling & Behavior, 8(1), e22923. [Link]
  • O'Neill, A. M., et al. (2013). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. Analytical chemistry, 85(5), 2841–2847. [Link]
  • Peixoto, B., et al. (2025). Quantification of SnRK1.1 response through analysis of its intracellular distribution.
  • Confraria, A., et al. (2020). SNF1-Related Protein Kinase 1 Activity Represses the Canonical Translational Machinery. International Journal of Molecular Sciences, 21(21), 8206. [Link]
  • JoVE. (2022, May 25). High-Throughput Purification: Affinity-Tagged Recombinant Proteins l Protocol Preview. YouTube. [Link]
  • Roustan, V., et al. (2017). The SnRK1 Kinase as Central Mediator of Energy Signaling between Different Organelles. Plant Physiology, 174(2), 859-862. [Link]
  • Muralidhara, P., et al. (2023). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Plant Physiology, 192(1), 386-405. [Link]
  • Cho, Y. H., et al. (2016). Quantitative phosphoproteomics of protein kinase SnRK1 regulated protein phosphorylation in Arabidopsis under submergence. Journal of experimental botany, 67(8), 2445–2459. [Link]
  • Emanuelle, S., et al. (2015). SnRK1 from Arabidopsis thaliana is an atypical AMPK. The Biochemical journal, 469(1), 115–126. [Link]
  • QMUL Science Alive. (2018, March 20).

Sources

Protocol for subcellular fractionation to determine T6P localization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Subcellular Fractionation to Determine Trehalose-6-Phosphate (T6P) Localization in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cellular Geography of a Key Metabolic Signal

This compound (T6P) has emerged from relative obscurity to be recognized as a pivotal signaling metabolite in plants.[1][2] Functioning as a proxy for sucrose availability, T6P is a central regulator that integrates metabolic status with growth and developmental programs, including flowering time and resource allocation.[2][3][4] The T6P signaling pathway, primarily through its inhibition of the SNF1-related protein kinase 1 (SnRK1), acts as a master switch that promotes biosynthetic processes when sugar is abundant and conserves energy when it is scarce.[3][5]

While the systemic roles of T6P are increasingly understood, a critical gap in our knowledge remains: its precise location within the cell. The compartmentation of metabolites is a fundamental aspect of cellular regulation.[6][7] Determining whether T6P accumulates in the cytosol, plastids, vacuole, or mitochondria is essential for elucidating the specific downstream pathways it regulates. For instance, cytosolic T6P may directly influence glycolysis and sucrose synthesis, while plastidial T6P could regulate starch metabolism at its source.

However, measuring the subcellular concentration of T6P is fraught with challenges. As a small, water-soluble molecule present in very low concentrations (picomolar to nanomolar range), it is prone to rapid turnover and leakage across membranes during traditional aqueous fractionation procedures.[8][9] This guide provides a comprehensive, field-proven protocol based on Non-Aqueous Fractionation (NAF) , the gold-standard technique for accurately determining the subcellular localization of soluble metabolites like T6P in plant tissues.[6][10][11][12] This method circumvents the issue of metabolite leakage by using organic solvents at sub-zero temperatures, thereby preserving the in vivo distribution of T6P.

We present a step-by-step workflow, from tissue harvesting to data analysis, coupled with the critical validation steps required to ensure the scientific integrity of the results.

The T6P Signaling Pathway: A Primer

Understanding the context of T6P synthesis and action is crucial for interpreting localization data. T6P is synthesized from UDP-glucose and Glucose-6-P by this compound Synthase (TPS) and is dephosphorylated to trehalose by this compound Phosphatase (TPP).[1][4] Its primary known signaling role is the inhibition of the SnRK1 kinase, a central energy sensor.

T6P_Signaling Sucrose Sucrose (High Availability) TPS1 TPS1 Sucrose->TPS1 Induces T6P This compound (T6P) TPS1->T6P Synthesizes SnRK1 SnRK1 (Energy Stress Kinase) T6P->SnRK1 Inhibits Growth Anabolic Processes (Growth, Biosynthesis) SnRK1->Growth Inhibits Stress_Response Catabolic Processes (Stress Adaptation) SnRK1->Stress_Response Activates

Caption: The this compound (T6P) signaling pathway.

Principle of Non-Aqueous Fractionation (NAF)

The core challenge in localizing soluble metabolites is preventing their redistribution during the fractionation process. Aqueous methods, which involve isolating intact organelles in buffered solutions, inevitably lead to the leakage of small molecules across organellar membranes, rendering the results unreliable.

NAF overcomes this fundamental problem by removing water from the tissue at the very first step through lyophilization (freeze-drying).[6][13] The entire subsequent procedure is carried out in non-aqueous organic solvents at low temperatures, which halts all enzymatic activity and prevents metabolite movement.

The basic principle involves:

  • Rapid Freezing & Lyophilization: Plant tissue is snap-frozen in liquid nitrogen to halt metabolism and then freeze-dried to remove all water. This coprecipitates all cellular components—proteins, metabolites, lipids—in their original spatial proximity.[14]

  • Homogenization: The brittle, lyophilized tissue is mechanically disrupted into a fine, homogenous powder.

  • Density Gradient Ultracentrifugation: This powder is resuspended in a non-aqueous solvent and layered onto a density gradient composed of two different organic solvents (e.g., tetrachloroethylene and heptane). Centrifugation separates cellular fragments based on their differing densities. Typically, vacuolar contents are densest, followed by cytosolic components, and then the lipid-rich plastids/chloroplasts.[13]

  • Correlation Analysis: The distribution of T6P across the collected gradient fractions is then correlated with the distribution of well-established, compartment-specific marker enzymes . This mathematical correlation allows for the calculation of the proportion of T6P residing in each subcellular compartment.[6][7]

Experimental Workflow Overview

NAF_Workflow Harvest 1. Harvest Plant Tissue (e.g., Arabidopsis Rosettes) Freeze 2. Snap-Freeze in Liquid N₂ Harvest->Freeze Lyophilize 3. Lyophilize (Freeze-Dry) ~48-72 hours Freeze->Lyophilize Homogenize 4. Homogenize to Fine Powder Lyophilize->Homogenize Load 6. Resuspend & Load Sample Homogenize->Load Gradient 5. Prepare Non-Aqueous Density Gradient Gradient->Load Centrifuge 7. Ultracentrifugation (e.g., 50,000 x g, 4°C, 3h) Load->Centrifuge Collect 8. Collect Gradient Fractions Centrifuge->Collect Dry 9. Dry Fractions (Vacuum Centrifuge) Collect->Dry Aliquot1 Aliquot A Dry->Aliquot1 For T6P Aliquot2 Aliquot B Dry->Aliquot2 For Markers T6P_Quant 10a. T6P Extraction & LC-MS/MS Quantification Aliquot1->T6P_Quant Marker_Assay 10b. Marker Enzyme Activity Assays Aliquot2->Marker_Assay Correlate 11. Correlate T6P Distribution with Marker Enzyme Distribution T6P_Quant->Correlate Marker_Assay->Correlate Calculate 12. Calculate Subcellular T6P Pools Correlate->Calculate

Caption: Overall workflow for T6P subcellular localization using NAF.

Detailed Protocol

PART A: Non-Aqueous Fractionation

1. Materials and Reagents

  • Plant Material: e.g., Arabidopsis thaliana rosettes, grown under controlled conditions.

  • Liquid Nitrogen

  • Lyophilizer (Freeze-dryer)

  • Cryo-grinder or pre-chilled mortar and pestle

  • Ultracentrifuge with a swinging bucket rotor (e.g., Beckman SW 41 Ti or equivalent)

  • Ultracentrifuge tubes (e.g., 14 x 89 mm)

  • Gradient Master or equivalent gradient maker

  • Solvents (High Purity, Anhydrous):

    • Tetrachloroethylene (TCE), density ≈ 1.62 g/cm³

    • n-Heptane, density ≈ 0.68 g/cm³

  • Sonicator (probe type)

  • Vacuum centrifuge (e.g., SpeedVac)

2. Procedure

  • Tissue Harvest and Freezing:

    • Harvest approximately 0.5 - 1.0 g of fresh plant tissue per biological replicate.

    • Immediately plunge the tissue into liquid nitrogen to quench all metabolic activity.

    • Causality: This rapid freezing is critical to prevent changes in metabolite levels and to ensure the tissue remains in a state as close to in vivo as possible.

  • Lyophilization:

    • Transfer the frozen tissue to a pre-chilled lyophilizer flask.

    • Freeze-dry the tissue for 48-72 hours until it is completely dry and brittle. The final weight should be approximately 10-15% of the initial fresh weight.

    • Causality: Removing water is the cornerstone of NAF, preventing the redistribution of water-soluble compounds like T6P during subsequent steps.[14]

  • Homogenization:

    • Grind the lyophilized tissue into a fine, homogenous powder using a cryo-grinder or a mortar and pestle kept cold with liquid nitrogen.

    • Store the resulting powder at -80°C in an airtight container. This material is stable for several months.

  • Preparation of the Non-Aqueous Gradient:

    • Prepare stock solutions of light (Heptane) and heavy (TCE) solvents.

    • Using a gradient maker, generate a linear density gradient from 100% Heptane (top) to 100% TCE (bottom) in an ultracentrifuge tube. A typical gradient volume is 10-12 mL.

    • Pre-cool the gradients to 4°C.

  • Sample Loading and Ultracentrifugation:

    • Weigh 50-100 mg of lyophilized powder into a separate tube.

    • Add 2-3 mL of pure TCE and resuspend the powder.

    • Briefly sonicate the suspension on ice (e.g., 3 pulses of 10 seconds) to break up aggregates.

    • Causality: Sonication ensures that cellular fragments are well-dispersated before separation, leading to better resolution in the gradient.[12]

    • Carefully layer the sample suspension on top of the pre-formed density gradient.

    • Centrifuge at approximately 50,000 x g for 3 hours at 4°C in a swinging bucket rotor. Ensure the centrifuge's brake is turned OFF to avoid disturbing the gradient upon completion.

  • Fraction Collection:

    • Carefully remove the tube from the rotor.

    • Set up a fraction collector or manually collect fractions from top to bottom. Collect 10-12 equal-volume fractions (e.g., 1 mL each) into pre-weighed, labeled microcentrifuge tubes.

    • Immediately place fractions on dry ice.

  • Solvent Removal:

    • Dry all fractions completely in a vacuum centrifuge. This may take several hours.

    • Once dry, record the final weight of the pellet in each tube and store at -80°C.

PART B: Analysis of Fractions

1. Validation of Fraction Purity: Marker Enzyme Assays

This step is a mandatory quality control.[15] You must confirm the separation of compartments by measuring the activity of enzymes known to be exclusively located in specific compartments.[7] Aliquots of the dried powder from each fraction are used for these assays.

CompartmentMarker EnzymeAssay PrincipleTypical Reference
Cytosol UGPase (UDP-glucose pyrophosphorylase)Spectrophotometric assay measuring the formation of NADH.[7]
Plastid Alkaline PyrophosphataseColorimetric assay measuring the release of inorganic phosphate.[7]
Vacuole Acid PhosphataseColorimetric assay measuring the hydrolysis of p-nitrophenyl phosphate.[7]
Mitochondria FumaraseSpectrophotometric assay measuring the conversion of malate to fumarate.[16]
  • Protocol: Perform the enzyme assays for each marker across all collected fractions according to established protocols.[7][16] The activity in each fraction should be normalized to the weight of the dried material in that fraction and then expressed as a percentage of the total activity recovered across the entire gradient.

2. T6P Extraction and Quantification by LC-MS/MS

The low abundance of T6P necessitates a highly sensitive and specific analytical method.[9] Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[17][18]

  • Extraction from Fractions:

    • To a separate aliquot of dried powder from each fraction, add a pre-chilled extraction solvent. A common solvent is a mixture of Chloroform:Acetonitrile:Water (e.g., in a 3:7:16 ratio).[18]

    • Include an internal standard (e.g., ¹³C-labeled T6P) at the beginning of the extraction to account for sample loss and matrix effects.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge to pellet the debris and collect the supernatant containing the polar metabolites.

    • Further cleanup using solid-phase extraction (SPE) may be required to reduce matrix complexity before analysis.[18]

  • LC-MS/MS Analysis:

    • Analyze the extracts using an LC-MS/MS system. Anion-exchange or HILIC chromatography is typically used for separation.[17][19]

    • Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for T6P and its internal standard.

    • Causality: The use of tandem mass spectrometry (MS/MS) is crucial to differentiate T6P from other isomeric sugar phosphates that have the exact same mass.[20]

Data Analysis and Interpretation

The final step connects the marker enzyme data with the T6P measurements to determine the subcellular distribution.

  • Plot Distributions: For each marker enzyme and for T6P, plot the percentage of the total amount found in each fraction against the fraction number (from top to bottom of the gradient). This will generate distribution profiles.

  • Calculate Subcellular Pools: The distribution of T6P is assumed to be a linear combination of its distribution in the cytosol, plastids, and vacuole. The relative abundance of T6P in each compartment can be calculated by solving a set of linear equations, a method well-described in the literature.[6][10]

    • Let Mf be the percentage of T6P in fraction f.

    • Let Cf, Pf, and Vf be the percentage of the cytosolic, plastidial, and vacuolar marker enzymes in fraction f, respectively.

    • Let αc, αp, and αv be the proportion of total T6P in the cytosol, plastids, and vacuole, where αc + αp + αv = 1.

    The following equation is solved for all fractions (f = 1 to n) using a least-squares fitting algorithm:

    Mf = (αc * Cf) + (αp * Pf) + (αv * Vf)

    The resulting values for αc, αp, and αv represent the percentage of the total cellular T6P pool found in each respective compartment.

Trustworthiness: A Self-Validating System

The integrity of this protocol hinges on the quality of the fractionation, which is directly assessed by the marker enzyme data. A successful experiment will show:

  • Clear Separation: The distribution peaks for the cytosolic, plastidial, and vacuolar markers should be distinct, with minimal overlap.

  • High Recovery: The sum of the enzyme activity or metabolite amount across all fractions should be close to the amount measured in an unfractionated total extract.

  • Reproducibility: Biological replicates should show similar distribution patterns for both markers and T6P.

If marker distributions show significant overlap, the calculated subcellular pools will have a high degree of uncertainty and the experiment should be optimized and repeated.

References

  • Fürtauer, L., Weckwerth, W., & Nägele, T. (2016). A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome. Frontiers in Plant Science, 7, 1876. [Link]
  • Schluepmann, H., & Paul, M. J. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 72. [Link]
  • Martins, M. C. M., et al. (2013). The trehalose 6-phosphate/SnRK1 signaling pathway primes growth recovery following relief of sink limitation. Plant Physiology, 162(3), 1720-1732. [Link]
  • Fichtner, F., et al. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(41), e2302996120. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 7, 941. [Link]
  • Lunn, J. E., & Paul, M. J. (2015). From Leaf to Kernel: this compound Signaling Moves Carbon in the Field. Plant Physiology, 169(3), 1547-1554. [Link]
  • Fürtauer, L., Weckwerth, W., & Nägele, T. (2016). A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome. Journal of Visualized Experiments, (118), e55042. [Link]
  • Hörmiller, I. I., et al. (2018). Resolving subcellular plant metabolism. The Plant Journal, 96(1), 215-231. [Link]
  • Krueger, S., et al. (2014). Analysis of the Compartmentalized Metabolome – A Validation of the Non-Aqueous Fractionation Technique. Frontiers in Plant Science, 5, 41. [Link]
  • Arrivault, S., et al. (2019). Non-aqueous Fractionation (NAF) for Metabolite Analysis in Subcellular Compartments of Arabidopsis Leaf Tissues. Bio-protocol, 9(20), e3399. [Link]
  • Geigenberger, P., et al. (2011). Use of non-aqueous fractionation and metabolomics to study chloroplast function in Arabidopsis. Methods in Molecular Biology, 775, 103-120. [Link]
  • Arrivault, S., et al. (2014). Dissecting the subcellular compartmentation of proteins and metabolites in arabidopsis leaves using non-aqueous fractionation. Molecular & Cellular Proteomics, 13(5), 1347-1363. [Link]
  • Schmitt, M. (1990). Separation of plant cell organelles by zonal centrifugation in reorienting density gradients. TUM Ph.D. Thesis. [Link]
  • Fürtauer, L., Weckwerth, W., & Nägele, T. (2016). A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome. Frontiers in Plant Science, 7. [Link]
  • Pérez-de-Luque, A., et al. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Philipp, E. R., et al. (1976). Composition and Characteristics of the Membrane Types. In: Encyclopedia of Plant Physiology, New Series, Vol. 3. [Link]
  • Springer Protocols. (2023).
  • Yang, H., et al. (2014). Membrane Preparation, Sucrose Density Gradients and Two-phase Separation Fractionation from Five-day-old Arabidopsis seedlings. Bio-protocol, 4(1), e992. [Link]
  • JoVE Science Education Database. (2023). Density Gradient Ultracentrifugation: Principle and Applications. Journal of Visualized Experiments. [Link]
  • Kopeina, G. S., et al. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. International Journal of Molecular Sciences, 22(8), 3881. [Link]
  • Jean Beltran, P. M., et al. (2016). Quantitative Proteomic Analyses of Human Cytomegalovirus-Induced Restructuring of Endoplasmic Reticulum-Mitochondrial Contacts at Late Times of Infection. Molecular & Cellular Proteomics, 15(8), 2670-2684. [Link]
  • Slideshare. (2016).
  • Le, T. H., et al. (2020). Enzymatic validation of species-specific protocols for metal subcellular fractionation in freshwater animals. Limnology and Oceanography: Methods, 18(11), 619-631. [Link]
  • Arrivault, S., et al. (2014). Dissecting the Subcellular Compartmentation of Proteins and Metabolites in Arabidopsis Leaves Using Non-aqueous Fractionation. Molecular & Cellular Proteomics, 13(5), 1347-1363. [Link]
  • Bitesize Bio. (2023). Subcellular Fractionation: Reliable Protocols Explained. [Link]
  • Paul, M. J., et al. (2017). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 174(2), 878-887. [Link]
  • Lunn, J. E., et al. (2014). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. The Plant Cell, 26(12), 4618-4630. [Link]
  • Lang, M., et al. (2020). Marker enzyme assays of different fractions during mitochondria isolation.
  • Orsomando, G., et al. (2006). of marker enzymes in subcellular fractions.
  • Delatte, T., et al. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Journal of Chromatography B, 877(18-19), 1645-1651. [Link]
  • Delatte, T., et al. (2009). Determination of this compound in Arabidopsis Seedlings by Successive Extractions Followed by Anion Exchange Chromatography-Mass Spectrometry. Analytical Biochemistry, 388(2), 235-40. [Link]
  • ResearchGate. (2017).
  • Petroutsos, M., et al. (2021). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Metabolites, 11(8), 503. [Link]
  • Assay Genie. (2023). Subcellular Fractionation Protocol | Step by Step Guide. [Link]
  • Fichtner, F. (n.d.). Trehalose 6-phosphate signalling. University of Erlangen-Nuremberg. [Link]
  • de Araújo, M. E. G., & Huber, L. A. (2007). Subcellular Fractionation. Methods in Molecular Biology, 357, 73-86. [Link]
  • ResearchGate. (2021). Dear Researchers, Does anyone extracted this compound from the plant's tissues via using the LC-MS-QTOF? [Link]
  • Figueroa, C. M., & Lunn, J. E. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Current Opinion in Plant Biology, 55, 13-21. [Link]
  • Eastmond, P. J., et al. (2002). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 99(20), 13209-13214. [Link]
  • Fichtner, F., et al. (2021). The trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. The Plant Cell, 33(4), 1106-1119. [Link]
  • Taylor & Francis. (2018).

Sources

Application Note: In Vivo Imaging of Trehalose-6-Phosphate (T6P) using Genetically Encoded Fluorescent Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Senior Application Scientist: The ability to measure metabolite dynamics within a living cell is a frontier in biology. Trehalose-6-Phosphate (T6P) is a pivotal signaling molecule, not just a metabolic intermediate, that connects carbon availability to growth and development in organisms from bacteria to plants.[1][2][3][4] Its low in vivo concentration and rapid turnover have made it notoriously difficult to quantify with traditional methods, which lack spatial and temporal resolution. This guide provides the scientific principles and detailed protocols for using genetically encoded Förster Resonance Energy Transfer (FRET) biosensors to visualize and quantify T6P dynamics in real-time, offering a window into the metabolic heartbeat of the cell.

Section 1: The Principle of FRET-Based T6P Biosensors

Genetically encoded FRET biosensors are powerful tools for real-time metabolite imaging.[5][6][7] The T6P biosensors are single chimeric proteins engineered to report on the intracellular concentration of T6P.[1]

Core Components:

  • A Donor Fluorescent Protein: Typically a cyan fluorescent protein (e.g., eCFP).

  • An Acceptor Fluorescent Protein: Typically a yellow or green fluorescent protein (e.g., Venus).

  • A Ligand-Binding Domain: A protein that specifically binds T6P and undergoes a conformational change upon binding. For the T6P sensor, this is the Trehalose Repressor (TreR) from E. coli.[1]

Mechanism of Action: In the absence of T6P, the sensor exists in an "open" conformation. The donor and acceptor fluorescent proteins are positioned at a distance and orientation that allows for a baseline level of FRET. When the donor (e.g., eCFP) is excited with a specific wavelength of light, it emits fluorescence and also transfers some of its energy to the nearby acceptor.

Upon binding of a T6P molecule, the TreR domain undergoes a significant conformational change, bringing the donor and acceptor proteins closer together.[1] This increased proximity enhances the efficiency of FRET. Consequently, when the donor is excited, less of its energy is released as its own fluorescence, and more is transferred to the acceptor, which then emits more of its own characteristic light.[1][8]

This change is ratiometric: the ratio of acceptor emission to donor emission increases proportionally to the T6P concentration. By measuring the intensity of light emitted from both fluorophores, this ratio can be calculated for each pixel of an image, generating a quantitative map of T6P concentration across the cell or tissue.[1][9]

FRET_Mechanism cluster_0 Low T6P cluster_1 High T6P Low_T6P_State eCFP TreR (Open) Venus Donor_Emission_Low eCFP Emission (~485nm) Low_T6P_State:donor->Donor_Emission_Low 2. High Emission Acceptor_Emission_Low Venus Emission (~530nm) Low_T6P_State:acceptor->Acceptor_Emission_Low 3. Low FRET Excitation_Low 430nm Excitation Excitation_Low->Low_T6P_State:donor 1. Excite Donor High_T6P_State eCFP TreR (Closed) + T6P Venus Donor_Emission_High eCFP Emission (~485nm) High_T6P_State:donor->Donor_Emission_High 2. Low Emission (Quenched) Acceptor_Emission_High Venus Emission (~530nm) High_T6P_State:acceptor->Acceptor_Emission_High 3. High FRET Excitation_High 430nm Excitation Excitation_High->High_T6P_State:donor 1. Excite Donor T6P T6P T6P->High_T6P_State:scaffold Binds Workflow cluster_Design Phase 1: Preparation cluster_Delivery Phase 2: Biosensor Delivery cluster_Imaging Phase 3: Imaging & Analysis Plasmid 1. Obtain Biosensor Plasmid (e.g., T6P-TRACK-20) QC 2. Plasmid QC (Sequencing & Purity) Plasmid->QC Transformation 3. Introduce into Cells QC->Transformation Plant Agrobacterium-mediated transformation (Stable Plant Lines) Transformation->Plant Protoplast PEG-mediated transfection (Transient Plant Cells) Transformation->Protoplast Yeast Lithium Acetate Transformation Transformation->Yeast Expression 4. Allow for Protein Expression Plant->Expression Protoplast->Expression Yeast->Expression Microscopy 5. Live-Cell Confocal Microscopy Expression->Microscopy Acquisition 6. Image Acquisition (Donor, Acceptor, FRET channels) Microscopy->Acquisition Analysis 7. Ratiometric Image Analysis Acquisition->Analysis Interpretation 8. Data Interpretation Analysis->Interpretation

Caption: High-level experimental workflow for T6P biosensor imaging.

Section 4: Protocol: In Vivo T6P Imaging in Arabidopsis thaliana Protoplasts

Rationale: Arabidopsis protoplasts (plant cells without cell walls) provide an excellent system for rapid, transient expression of biosensors. This protocol is ideal for testing sensor performance, optimizing imaging conditions, and conducting controlled experiments where cells are treated with metabolic precursors or inhibitors.

Self-Validation: The protocol's integrity relies on parallel experiments. Always transfect a separate batch of protoplasts with the T6P-TRACK-control plasmid. This sample should show no change in FRET ratio under stimulation, confirming that any observed changes with the active sensor are specific to T6P binding.

Materials:

  • Plasmid DNA: pDRf1 vector containing T6P-TRACK-20 and T6P-TRACK-control. [1]* Arabidopsis thaliana (Col-0) plants, 4-6 weeks old.

  • Enzyme Solution: 1% (w/v) Cellulase R10, 0.25% (w/v) Macerozyme R10, 0.4 M Mannitol, 20 mM MES, pH 5.7.

  • W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7.

  • PEG Solution: 40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl2.

  • Incubation Solution: 0.5 M Mannitol, 4 mM MES, pH 5.7.

Step-by-Step Protocol:

  • Protoplast Isolation:

    • Finely slice leaves from healthy Arabidopsis plants.

    • Immediately place leaf strips into the Enzyme Solution.

    • Vacuum infiltrate for 30 minutes, then incubate in the dark for 3-4 hours with gentle shaking.

    • Filter the solution through a 70 µm nylon mesh to remove undigested tissue.

    • Centrifuge the filtrate at 100 x g for 2 minutes to pellet the protoplasts.

    • Gently resuspend the protoplast pellet in W5 solution and incubate on ice for 30 minutes.

  • PEG-mediated Transfection:

    • Centrifuge the protoplasts again and resuspend in Incubation Solution to a final concentration of 2 x 10^5 cells/mL.

    • In a microfuge tube, mix 100 µL of protoplast suspension with 10-15 µg of plasmid DNA.

    • Gently add 110 µL of PEG solution, mix by gentle inversion, and incubate at room temperature for 15 minutes.

    • Dilute the mixture with 1 mL of W5 solution, mix, and centrifuge at 100 x g for 2 minutes.

    • Resuspend the transfected protoplasts in 1 mL of Incubation Solution.

  • Expression and Imaging:

    • Incubate the protoplasts in the dark at room temperature for 16-24 hours to allow for biosensor expression.

    • Transfer a small aliquot of the protoplast suspension to a glass-bottom imaging dish.

    • Allow cells to settle for 10 minutes before imaging.

  • Confocal Microscopy and Image Acquisition:

    • Use an inverted confocal microscope equipped with a high numerical aperture objective (e.g., 40x or 63x water immersion).

    • Maintain cells at a constant temperature (22°C).

    • Excitation: Excite the eCFP donor at 430 nm.

    • Emission Collection: Simultaneously collect fluorescence in two channels:

      • Donor Channel (eCFP): 460-500 nm.

      • FRET Channel (Venus): 520-560 nm.

    • Imaging Parameters: Use the lowest possible laser power to minimize phototoxicity. Set the detector gain to avoid saturation in either channel. Acquire a time-lapse series, capturing images every 1-2 minutes.

  • Data Analysis:

    • For each time point, define a region of interest (ROI) within the cytoplasm of a healthy protoplast.

    • Measure the mean fluorescence intensity in both the Donor (I_CFP) and FRET (I_Venus) channels.

    • Calculate the FRET ratio: Ratio = I_Venus / I_CFP .

    • Plot the normalized FRET ratio over time to visualize changes in intracellular T6P. An increase in the ratio corresponds to an increase in T6P.

Section 5: Data Interpretation and Troubleshooting

Interpreting FRET data requires careful consideration of controls and potential artifacts. The primary output is a change in the emission ratio, which is a proxy for the change in T6P concentration.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal / No Expression Poor transfection efficiency; Plasmid degradation; Cell death.Optimize DNA quantity and PEG incubation time. Use high-quality, endotoxin-free plasmid DNA. Check protoplast viability before and after transfection.
High Photobleaching Laser power is too high; Excessive exposure time.Reduce laser power to the minimum required for a good signal-to-noise ratio. Increase detector gain if necessary. Use a faster scan speed or reduce the frequency of image acquisition.
FRET Ratio Changes in Control Sensor pH fluctuations (some FPs are pH-sensitive); Cell stress or death leading to autofluorescence changes.Verify the stability of the imaging medium's pH. Monitor cell morphology for signs of stress. Exclude dying cells (which often show a sudden, dramatic increase in broad-spectrum fluorescence) from analysis.
No Response to Stimulus The stimulus is not effectively altering T6P levels; The biosensor's affinity (Kd) is not in the right range for the physiological change.Validate that the stimulus works using an alternative method (if possible). Consider using a different biosensor variant (e.g., higher or lower affinity) if T6P levels are outside the sensor's dynamic range.

References

  • Herde, M., et al. (2015). A genetically encoded Förster resonance energy transfer sensor for monitoring in vivo this compound dynamics. ACS Chemical Biology, 10(5), 1215-1221. [Link]
  • Sanford, L. N., & Palmer, A. E. (2017). Recent Advances in Development of Genetically Encoded Fluorescent Sensors. Photochemistry and photobiology, 93(4), 884–893. [Link]
  • Frommer, W. B., et al. (2009). Genetically encoded sensors for metabolites. FEBS Letters, 583(24), 4065-4073. [Link]
  • O'Hara, L. E., et al. (2015). A genetically encoded Förster resonance energy transfer sensor for monitoring in vivo this compound dynamics. Analytical biochemistry, 474, 51-7. [Link]
  • Rogers, C. K., et al. (2016). Genetically encoded sensors enable real-time observation of metabolite production. Proceedings of the National Academy of Sciences, 113(9), 2372-2377. [Link]
  • Rogers, C. K., et al. (2016). Genetically encoded sensors enable real-time observation of metabolite production. Proceedings of the National Academy of Sciences of the United States of America, 113(9), 2372–2377. [Link]
  • Frei, M. S., et al. (2024). Next-Generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism. Annual Review of Biochemistry, 93. [Link]
  • Wahl, V., et al. (2013). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science, 4, 119. [Link]
  • Figueroa, C. M. (n.d.). Trehalose 6-phosphate signalling. Heinrich Heine University Düsseldorf. [Link]
  • Ponnu, J., et al. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Li, Y., & Sheen, J. (2021). The synthesis, degradation and biological function of this compound. Journal of Plant Physiology, 262, 153448. [Link]
  • Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Emerging Topics in Life Sciences, 4(4), 349–359. [Link]
  • Llopis, J. (2018). Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging. Carnegie Science. [Link]
  • Gohlke, U., et al. (2019).
  • Chary, S. N., et al. (2008). This compound synthase/phosphatase regulates cell shape and plant architecture in Arabidopsis. Plant physiology, 146(1), 97–107. [Link]
  • Mastop, J., & Goedhart, J. (2019). Fluorescent Proteins as Genetically Encoded FRET Biosensors in Life Sciences. Sensors, 19(20), 4572. [Link]
  • B. K. Tyagi, & R. K. Sharma (2012). FRET-based genetically-encoded sensors for quantitative monitoring of metabolites. Journal of the Indian Institute of Science, 92(2), 271-289. [Link]
  • Mehta, S., & Zhang, J. (2022). Molecular Spies in Action: Genetically Encoded Fluorescent Biosensors Light up Cellular Signals. Annual review of biophysics, 51, 337–360. [Link]
  • van der Krogt, G. N., et al. (2008). Engineering Genetically Encoded FRET Sensors. Sensors, 8(12), 8059-8089. [Link]
  • Mehta, S., & Zhang, J. (2011). Imaging Cellular Signaling In Vivo Using Fluorescent Protein Biosensor. Methods in molecular biology, 756, 183–200. [Link]
  • Schluepmann, H., et al. (2003). This compound is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. [Link]
  • Bhosale, R., et al. (2023). This compound signaling regulates lateral root formation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 120(40), e2304894120. [Link]
  • Schluepmann, H., et al. (2004). Trehalose Mediated Growth Inhibition of Arabidopsis Seedlings Is Due to this compound Accumulation. Plant Physiology, 135(2), 879-890. [Link]

Sources

Troubleshooting & Optimization

Improving the recovery of Trehalose-6-phosphate during plant tissue extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Trehalose-6-Phosphate (T6P). This guide is designed for researchers, scientists, and professionals who are navigating the complexities of quantifying this low-abundance, high-impact signaling molecule in plant tissues. My objective is to provide you with not just protocols, but the underlying principles and field-proven insights to help you troubleshoot issues and optimize your recovery of T6P.

The quantification of T6P is notoriously challenging due to its extremely low concentration, rapid metabolic turnover, and the presence of a complex plant matrix.[1][2] Success hinges on a meticulously planned workflow from the moment of sampling to the final analysis. This guide is structured into a direct troubleshooting section for immediate problems and a comprehensive FAQ for deeper understanding and method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and critical issues encountered during T6P extraction.

Q1: Why are my T6P levels undetectable, or far lower than expected?

This is the most common challenge and typically points to one of three critical areas: metabolic quenching, compound degradation, or inefficient extraction.

Root Cause Analysis & Corrective Actions:

  • Metabolic Inactivation Was Too Slow: T6P is a dynamic signaling molecule whose concentration can change in seconds.[3] Endogenous enzymes, particularly phosphatases, will rapidly degrade T6P upon cell lysis if metabolism is not halted instantly.[4][5]

    • Solution: The gold standard is immediate flash-freezing of tissue in liquid nitrogen at the moment of harvest.[6][7][8] This provides the most effective and instantaneous stop to all enzymatic activity. Milder quenching methods, such as using cold solvents, can be effective but risk incomplete enzyme inhibition.[9]

    • Causality: Freezing below the glass transition temperature of water vitrifies the cellular contents, locking enzymes and substrates in place and preventing any further biochemical reactions.

  • T6P Was Degraded Post-Quenching: Even after initial quenching, phosphatases can become active if the sample thaws during processing.[6][7]

    • Solution 1: Maintain the Cold Chain. Your sample must remain frozen solid throughout homogenization. The use of a cryogenic grinder (e.g., a mill pre-chilled with liquid nitrogen) is strongly recommended to produce a fine, homogenous powder while preventing thawing.[8][10] Grinding with a mortar and pestle must be done while continuously adding liquid nitrogen.[8]

    • Solution 2: Use Phosphatase Inhibitors. When you add your extraction buffer to the frozen powder, endogenous phosphatases can still act before the solvent denatures them. Including a broad-spectrum phosphatase inhibitor cocktail in your extraction buffer provides an essential layer of protection.[11][12] These cocktails typically contain compounds like sodium fluoride, sodium orthovanadate, and beta-glycerophosphate that block the active sites of various phosphatases.[12]

  • Extraction Was Inefficient: The choice of solvent and method dramatically impacts recovery. T6P is a highly polar, phosphorylated sugar, and the solvent must be able to efficiently penetrate the tissue and solubilize it.

    • Solution: There is no single universal solvent, but a common and effective method involves extraction with boiling 80% ethanol .[10][13] The heat aids in the rapid denaturation of degradative enzymes. Other methods like extraction with chloroform/methanol/water mixtures are also widely used to capture a broad range of metabolites.[9] For particularly robust tissues, a perchloric acid extraction can be effective, but requires subsequent neutralization and removal steps.

    • Validation Step: To confirm if your extraction method is the issue, perform a recovery experiment. Spike a known quantity of a T6P standard into a parallel sample of ground tissue before adding the extraction solvent. A low recovery percentage (<80%) points directly to an inefficient extraction or degradation during the process.[1]

Q2: Why is there high variability between my biological replicates?

High variance obscures true biological differences and is often traced back to inconsistencies in sample handling and preparation.

Root Cause Analysis & Corrective Actions:

  • Inconsistent Quenching Time: A delay of even a few seconds between harvesting one replicate and the next can lead to significant changes in T6P levels.

    • Solution: Standardize your harvesting and quenching procedure to be as rapid and repeatable as possible. Have your liquid nitrogen dewar open and ready at your sampling site. The time from cutting the tissue to submersion in liquid nitrogen should be identical for every sample.

  • Inhomogeneous Tissue Powder: If the frozen tissue is not ground to a consistently fine powder, the extraction solvent cannot access all cells equally, leading to variable extraction efficiency.[9]

    • Solution: Use an automated cryogenic mill for the most consistent results.[10] If using a mortar and pestle, grind until no visible tissue pieces remain and the powder has a flour-like consistency. Sieve the powder if necessary to ensure a uniform particle size.

  • Sample Thawing: Any partial thawing and refreezing during weighing or aliquoting will activate enzymes and alter T6P levels inconsistently across samples.

    • Solution: Weigh your frozen powder while it is still frozen. This can be achieved by placing your weigh boat or tube on a metal block pre-chilled on dry ice.[8] Work quickly and in small batches.

Workflow Diagram: Best Practices for T6P Extraction

The following diagram outlines the critical decision points and steps for maximizing T6P recovery and minimizing variability.

T6P_Extraction_Workflow cluster_0 1. Sample Collection & Quenching cluster_1 2. Homogenization & Storage cluster_2 3. Extraction cluster_3 4. Cleanup & Analysis Harvest Harvest Plant Tissue Quench IMMEDIATE Quenching in Liquid Nitrogen Harvest->Quench < 5 seconds Grind Cryogenic Grinding to Fine Powder Quench->Grind Store Store at -80°C (If not extracting immediately) Grind->Store Weigh Weigh Frozen Powder Store->Weigh AddBuffer Add Pre-chilled Extraction Buffer (+ Phosphatase Inhibitors) Weigh->AddBuffer Extract Vortex / Sonicate (Keep Cold) AddBuffer->Extract Centrifuge Centrifuge at 4°C to Pellet Debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Cleanup SPE Cleanup (If necessary) Collect->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Critical workflow for T6P sample preparation.

Frequently Asked Questions (FAQs)

Q: What makes T6P so challenging to extract and quantify?

The difficulty arises from a combination of factors:

  • Low Abundance: T6P is present at concentrations thousands of times lower than primary sugars like sucrose or glucose-6-phosphate, making it easy to lose and difficult to detect.[13][14] In Arabidopsis leaves, for example, typical levels are in the low nanomolar per gram fresh weight range.[3][13]

  • High Turnover: As a key signaling molecule, T6P levels are tightly regulated and can fluctuate dramatically in response to changes in carbon status.[3][15]

  • Chemical Instability: The phosphate group can be cleaved by endogenous phosphatases released during extraction.[4]

  • Complex Matrix: Plant extracts contain a vast array of compounds that can interfere with analysis, including isomers like sucrose-6-phosphate (S6P) which can be difficult to separate chromatographically.[1][2][16]

Q: What is the single most critical step in the entire workflow?

Metabolic quenching. Without question, the instantaneous and complete cessation of all enzymatic activity at the moment of sampling is paramount. All subsequent steps, no matter how well-optimized, cannot rescue a poorly quenched sample. The gold standard is flash-freezing in liquid nitrogen.[6][7][17]

Q: How do I choose the best extraction solvent?

The optimal solvent depends on your tissue type and analytical goals. Here is a comparison of common methods:

Extraction MethodPrincipleProsConsBest For
Boiling 80% Ethanol Solvent extraction combined with heat denaturation of enzymes.Simple, effective at inactivating enzymes, good recovery for polar metabolites.Can extract interfering compounds; heat may degrade other sensitive metabolites.General purpose, especially for leaf tissue.[10][13]
Methanol/Chloroform/Water Biphasic extraction separating polar and non-polar metabolites.Comprehensive extraction of multiple compound classes in one go.More complex procedure, requires careful phase separation.Metabolomic profiling where both polar (T6P) and lipid fractions are of interest.[9]
Perchloric Acid (PCA) Strong acid precipitates proteins and macromolecules, releasing small molecules.Very efficient protein removal, clean extracts.Harsh; requires neutralization and salt removal steps which can lead to sample loss.Tissues with high protein content; when a very clean extract is needed.[9]
Q: Are phosphatase inhibitors absolutely necessary?

While rapid quenching and keeping samples frozen are the first lines of defense, adding phosphatase inhibitors to your extraction buffer is a highly recommended and robust safety measure.[12] Cell lysis is a chaotic process. Even with a good protocol, some level of enzymatic activity can occur before solvents fully penetrate and denature proteins. Inhibitors provide insurance against T6P degradation during this critical extraction window.[4][11]

Q: What are the best practices for sample storage?

If you cannot process your samples immediately after harvesting and grinding, storage conditions are critical.

  • Short-term/Long-term: Store frozen tissue powder or extracts at -80°C .[8][9][17] Standard -20°C freezers are insufficient, as significant biochemical activity can still occur over time.[9]

  • Freeze-Drying (Lyophilization): For very long-term storage or for shipping, freeze-drying the tissue powder is an excellent option.[9][18] The resulting lyophilized powder is more stable at a wider range of temperatures, but should still be stored cold and desiccated to prevent degradation.[17][18]

The T6P Signaling Context: Why Accuracy Matters

Accurate T6P measurement is vital because it is a master regulator of plant metabolism and growth. It acts as a direct signal of sucrose availability. High sucrose levels lead to an increase in T6P, which in turn inhibits the SnRK1 kinase, a central energy sensor. Inhibiting SnRK1 "unlocks" biosynthetic pathways and promotes growth.[15][19][20][21] This makes the T6P/SnRK1 hub a prime target for crop improvement strategies.[14][21][22]

T6P_Signaling Sucrose High Sucrose (Carbon Abundance) T6P This compound (T6P) Sucrose->T6P synthesis SnRK1 SnRK1 Kinase (Energy Stress Sensor) T6P->SnRK1 inhibition Growth Biosynthesis & Growth Pathways SnRK1->Growth repression Stress Stress & Catabolic Pathways SnRK1->Stress activation

Sources

Technical Support Center: Enhancing Trehalose-6-Phosphate (T6P) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of Trehalose-6-Phosphate (T6P) by mass spectrometry. T6P is a critical signaling metabolite in plants, fungi, and invertebrates, linking carbon status to growth and development.[1][2] However, its low intracellular abundance, polar nature, and the presence of isomers make its accurate quantification a significant analytical challenge.[3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you increase the sensitivity and reliability of your T6P measurements.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers often encounter when developing and running T6P detection assays.

Issue 1: Low or No T6P Signal Detected

Potential Cause 1: Inefficient Extraction

  • Why it happens: T6P is a highly polar molecule, and its extraction from complex biological matrices like plant tissues or microbial cells requires a robust method to ensure complete cell lysis and prevent enzymatic degradation. Inefficient extraction leads to low recovery and, consequently, a weak signal.

  • Solution: Employ a rapid and efficient extraction protocol. A common and effective method involves flash-freezing the sample in liquid nitrogen to halt metabolic activity, followed by extraction with a boiling solvent mixture.[6] A chloroform/acetonitrile/water (3:7:16, v/v/v) liquid-liquid extraction has also been shown to be effective.[7] For plant tissues, ensure they are thoroughly homogenized to break down cell walls.

Potential Cause 2: Ion Suppression

  • Why it happens: Co-eluting compounds from the sample matrix can interfere with the ionization of T6P in the mass spectrometer's source, a phenomenon known as ion suppression. This is a major cause of reduced sensitivity.

  • Solution:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid extraction. Mixed-mode SPE cartridges, such as those with both anion exchange and reversed-phase properties, are particularly effective at removing interfering compounds.[7]

    • Optimize Chromatography: Enhance the separation of T6P from matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds like T6P.[4][8][9]

    • Use a Divert Valve: If your LC-MS system is equipped with a divert valve, you can program it to send the flow to waste during the initial and final stages of the chromatographic run when highly abundant, interfering compounds (like salts) might elute, and only direct the flow to the mass spectrometer when T6P is expected to elute.

Potential Cause 3: Inefficient Ionization

  • Why it happens: T6P, being a phosphorylated sugar, ionizes most efficiently in negative ion mode electrospray ionization (ESI). Suboptimal ESI source parameters can lead to poor ionization and a weak signal.

  • Solution:

    • Optimize ESI Parameters: Systematically optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. These parameters can vary between instruments, so it's crucial to perform this optimization using a T6P standard.

    • Mobile Phase Additives: The composition of your mobile phase significantly impacts ionization efficiency. For negative mode ESI, using a basic mobile phase can enhance deprotonation and improve the T6P signal. Additives like piperidine have been shown to improve signal intensity.[9] Conversely, some studies have found that triethylamine in the background electrolyte enhances T6P signal intensity in capillary electrophoresis-mass spectrometry (CE-MS).[10]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential Cause 1: Secondary Interactions with the Analytical Column

  • Why it happens: The phosphate group on T6P can interact with active sites on the silica-based stationary phase of the column or with metal components in the LC system, leading to peak tailing.[8]

  • Solution:

    • Use a Suitable Column: Employ a column specifically designed for the analysis of polar compounds, such as a HILIC column with a zwitterionic stationary phase.[8]

    • Mobile Phase Modifiers: Adding a small amount of a competing agent to the mobile phase can help to block the active sites on the stationary phase. Some methods have successfully used additives like piperidine and methylphosphonic acid to improve peak shape.[3]

Potential Cause 2: Inappropriate Mobile Phase Composition

  • Why it happens: The organic-to-aqueous ratio and the buffer composition of the mobile phase are critical for good peak shape in HILIC. An improperly balanced mobile phase can lead to distorted peaks.

  • Solution:

    • Optimize the Gradient: Carefully optimize the gradient elution program. A shallow gradient around the elution time of T6P can often improve peak shape and resolution.

    • Buffer Selection: Use a buffer system that is compatible with mass spectrometry and provides good buffering capacity in the desired pH range. Ammonium formate and ammonium acetate are common choices.[8]

Issue 3: Inability to Separate T6P from its Isomers

Potential Cause: Co-elution of Isomers

  • Why it happens: T6P has several isomers, most notably Sucrose-6-phosphate (S6P), which has the same mass and can be difficult to separate chromatographically.[3][4] Failure to separate these isomers will lead to inaccurate quantification of T6P.

  • Solution:

    • High-Resolution Chromatography: This is the most critical factor. HILIC has been demonstrated to be effective in separating T6P from S6P.[3][11] Anion-exchange chromatography (AEC) is another powerful technique for separating these phosphorylated sugars.[5][7]

    • Method Optimization: Fine-tuning the chromatographic method is essential. This includes adjusting the mobile phase pH, the gradient slope, and the column temperature. For HILIC, the water content in the mobile phase is a key parameter to optimize for the separation of isomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the best chromatography method for T6P analysis?

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Anion-Exchange Chromatography (AEC) are well-suited for T6P analysis.[3][5]

  • HILIC is often preferred due to its compatibility with ESI-MS and the use of volatile mobile phases (water and acetonitrile), which are easy to remove in the MS source.[8]

  • AEC provides excellent separation of anionic species like sugar phosphates but may require a post-column suppressor to remove non-volatile salts from the mobile phase before the eluent enters the mass spectrometer.[7]

Q2: Should I use a derivatization step to improve sensitivity?

Derivatization can significantly enhance the sensitivity of T6P detection.[11] Chemical derivatization can improve the chromatographic properties and ionization efficiency of T6P. A study by Luo et al. (2019) demonstrated that a chemical derivatization strategy combined with HILIC-MS/MS resulted in limits of detection (LODs) ranging from 0.1 to 0.6 ng/mL.[11] However, derivatization adds an extra step to the sample preparation workflow, which can introduce variability. Direct analysis without derivatization is also possible and has been successfully applied.[8][12]

Q3: What are the key mass transitions to monitor for T6P in MS/MS?

In negative ion mode, the deprotonated molecule [M-H]⁻ of T6P has a mass-to-charge ratio (m/z) of 421.07. For tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, you would monitor the fragmentation of this precursor ion into specific product ions. Common product ions for T6P include those corresponding to the phosphate group and fragments of the sugar moiety. It is crucial to determine the optimal precursor and product ions, as well as the collision energy, on your specific instrument using a T6P standard.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
This compound421.07Instrument-dependent, requires optimization.

Q4: Is an internal standard necessary for accurate quantification?

Yes, using an internal standard is highly recommended for accurate and precise quantification. An ideal internal standard for T6P would be a stable isotope-labeled version, such as ¹³C₁₂-T6P. However, this is not always commercially available.[8] In its absence, a structurally similar compound that is not present in the sample can be used. Some studies have used ¹³C₁₂-trehalose as an internal standard, though it's important to note that its ionization behavior may not perfectly mimic that of T6P.[8] External calibration can be used if a suitable internal standard is not available, but it is less robust against variations in sample matrix effects and instrument response.[8]

Q5: How can I confirm the identity of the T6P peak in my chromatogram?

Peak identification should be based on multiple criteria:

  • Retention Time Matching: The retention time of the peak in your sample should match that of an authentic T6P standard analyzed under the same chromatographic conditions.

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the peak in your sample should match that of the T6P standard.

  • Spiking: Spiking a sample with a known amount of T6P standard should result in a proportional increase in the height or area of the peak of interest.

III. Detailed Experimental Protocols

Protocol 1: T6P Extraction from Plant Tissue

This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.[6][10]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes

  • Boiling 80% ethanol

  • Chloroform

  • Ultrapure water

  • Centrifuge

Procedure:

  • Harvest approximately 50 mg of fresh plant tissue.

  • Immediately flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

  • Add 1 mL of boiling 80% ethanol and vortex vigorously for 1 minute.

  • Incubate at 80°C for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • To the supernatant, add 500 µL of chloroform and 500 µL of ultrapure water.

  • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • The upper aqueous phase contains the polar metabolites, including T6P. Carefully collect this phase for further cleanup or direct analysis.

Protocol 2: HILIC-MS/MS Method for T6P Analysis

This is a representative HILIC-MS/MS method. Specific parameters will need to be optimized for your instrument and column.

LC System:

  • Column: A HILIC column suitable for polar analytes (e.g., Agilent Poroshell 120 HILIC-Z, 100 x 2.1 mm, 2.7 µm).[8]

  • Mobile Phase A: 25 mM ammonium formate and 0.1% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Injection Volume: 4 µL.[8]

  • Gradient:

    • 0-1 min: 97% B

    • 1-13 min: Ramp to 60% B

    • 13-15 min: Ramp to 30% B

    • 15-17 min: Hold at 30% B

    • 17-17.1 min: Return to 97% B

    • 17.1-20 min: Re-equilibration at 97% B[8]

MS System (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: Optimize between -3000 to -4500 V.

  • Gas Temperature: Optimize between 250 to 350°C.

  • Gas Flow: Optimize for your instrument.

  • Nebulizer Pressure: Optimize for your instrument.

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions and collision energies for T6P using an authentic standard.

IV. Visualizations

This compound Biosynthesis and its Role in Metabolism

T6P_Pathway cluster_synthesis T6P Synthesis UDPG UDP-Glucose T6P This compound UDPG->T6P TPS G6P Glucose-6-Phosphate G6P->T6P TPS Trehalose Trehalose T6P->Trehalose TPP SnRK1 SnRK1 T6P->SnRK1 Inhibits Sucrose Sucrose Sucrose->T6P Promotes synthesis Starch Starch SnRK1->Sucrose Inhibits synthesis SnRK1->Starch Promotes breakdown

Caption: The central role of T6P in plant sugar metabolism.

Workflow for Enhancing T6P Detection Sensitivity

T6P_Workflow Start Sample Collection (e.g., Plant Tissue) Extraction Extraction (e.g., Boiling Ethanol) Start->Extraction Cleanup Sample Cleanup (Solid-Phase Extraction) Extraction->Cleanup Derivatization Optional: Derivatization Cleanup->Derivatization LC_Separation LC Separation (HILIC or AEC) Cleanup->LC_Separation Direct Analysis Derivatization->LC_Separation MS_Detection MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification with IS) MS_Detection->Data_Analysis Result Sensitive & Accurate T6P Quantification Data_Analysis->Result

Caption: A generalized workflow for sensitive T6P analysis.

V. References

  • Luo, X., et al. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1589, 75-83. Available from: [Link]

  • Deborde, C., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Molecules, 28(8), 3443. Available from: [Link]

  • Figueroa, C. M., et al. (2016). Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry. Journal of Chromatography A, 1474, 59-67. Available from: [Link]

  • Van Houtte, H., et al. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(8), 2345-2353. Available from: [Link]

  • Figueroa, C. M., et al. (2016). Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry. NOVA School of Science and Technology. Available from: [Link]

  • Lunn, J. E., et al. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. The Plant Cell, 28(9), 2099-2115. Available from: [Link]

  • Van Houtte, H., et al. (2011). Capillary electrophoresis-mass spectrometry analysis of this compound in Arabidopsis thaliana seedlings. Journal of Chromatography A, 1218(49), 8962-8969. Available from: [Link]

  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. Available from: [Link]

  • Luo, X., et al. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Delatte, T., et al. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • Megazyme. (n.d.). Trehalose Assay Kit. Megazyme. Available from: [Link]

  • Lunn, J. E. (2007). Development and application ofLC-MS approaches for studying theplantprimary metabolome. White Rose eTheses Online. Available from: [Link]

  • ResearchGate. (2021). Does anyone extracted this compound from the plant's tissues via using the LC-MS-QTOF? ResearchGate. Available from: [Link]

  • Delatte, T., et al. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical Biochemistry, 389(1), 12-17. Available from: [Link]

  • Deborde, C., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. PubMed. Available from: [Link]

  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PMC - PubMed Central - NIH. Available from: [Link]

  • Agilent. (n.d.). High Performance Ion Pair-Reverse Phase LC/Q-TOF Method for Profiling Diverse Classes of Endogenous Metabolites with Separation. Agilent. Available from: [Link]

  • Fröhlich, A., et al. (2012). Differential multisite phosphorylation of the this compound synthase gene family in Arabidopsis thaliana: a mass spectrometry-based process for multiparallel peptide library phosphorylation analysis. The Plant Journal, 72(5), 881-893. Available from: [Link]

  • Lu, W., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites, 7(2), 19. Available from: [Link]

  • Paul, M. J., et al. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 61. Available from: [Link]

  • Paul, M. J., et al. (2011). This compound: Connecting Plant Metabolism and Development. PMC - PubMed Central - NIH. Available from: [Link]

  • Li, Y., et al. (2020). Intracellular Delivery of Trehalose for Cell Banking. Advanced Healthcare Materials, 9(15), e2000249. Available from: [Link]

  • Wikipedia. (n.d.). Carbohydrate. Wikipedia. Available from: [Link]

  • Li, Y., & Chen, G. (2022). The synthesis, degradation and biological function of this compound. World Journal of Microbiology and Biotechnology, 38(7), 125. Available from: [Link]

  • Deborde, C., et al. (2023). Structure and properties of trehalose and trehalose 6-phosphate. ResearchGate. Available from: [Link]

  • Fichtner, F., et al. (2021). Direct and indirect responses of the Arabidopsis transcriptome to an induced increase in trehalose 6-phosphate. Plant Physiology, 186(1), 589-607. Available from: [Link]

  • Panek, A. C., et al. (1990). On the determination of this compound synthase in Saccharomyces. Biochemistry International, 21(4), 695-704. Available from: [Link]

  • Kono, I., & Ohtake, S. (1998). Trehalose 6-phosphate production with energy coupling fermentation by yeast cells. Journal of Bioscience and Bioengineering, 86(1), 73-77. Available from: [Link]

Sources

Technical Support Center: Recombinant Trehalose-6-Phosphate Synthase (TPS) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of recombinant Trehalose-6-Phosphate Synthase (TPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high yields of pure, active TPS. This compound (T6P), the product of the TPS-catalyzed reaction, is a critical signaling molecule in various organisms, making the study of TPS vital.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles to help you overcome common challenges, particularly low purification yields.

Troubleshooting Guide: Addressing Low Yields Step-by-Step

Low yields in protein purification can be attributed to a series of cumulative losses at each stage of the process. This guide is structured to mirror a typical purification workflow, allowing you to pinpoint and resolve the specific bottlenecks in your protocol.

Q1: My initial TPS expression levels are very low or undetectable on a gel. What could be the cause and how can I fix it?

Low expression is a common primary cause of low final yield. Several factors at the genetic and cellular level can be at play.

Underlying Causes & Solutions:

  • Codon Bias: The codon usage of your TPS gene may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and premature termination.[4][5][6]

    • Solution: Synthesize a codon-optimized version of your TPS gene tailored to your expression host.[7][8][9] This can significantly enhance translation efficiency and protein yield.[8]

  • Toxicity of TPS: High-level expression of foreign proteins can sometimes be toxic to the host cells, leading to poor growth and reduced protein production.

    • Solution: Switch to an expression vector with a tightly regulated promoter (e.g., pBAD or pET systems) to minimize basal expression before induction.[7] Additionally, lowering the inducer concentration (e.g., IPTG) can reduce the rate of transcription, which may improve protein solubility and reduce toxicity.[7]

  • Suboptimal Growth and Induction Conditions: The temperature and timing of induction are critical for maximizing soluble protein expression.

    • Solution: Optimize the induction temperature. Lowering the temperature to 15-25°C post-induction can slow down cellular processes, which often aids in proper protein folding and reduces aggregation.[7][10] Also, experiment with the cell density at the time of induction (OD600 of 0.6-0.8 is a good starting point) and the duration of induction.

Experimental Protocol: Optimizing TPS Expression Conditions

  • Strain and Vector: Use a codon-optimized TPS gene cloned into a pET vector and transform into an E. coli BL21(DE3) strain.

  • Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction Optimization:

    • Divide the culture into smaller, equal volumes.

    • Test a matrix of conditions:

      • IPTG Concentration: 0.1 mM, 0.5 mM, 1.0 mM

      • Temperature: 18°C, 25°C, 37°C

      • Induction Time: 4 hours, 16 hours (overnight)

  • Analysis: After induction, harvest a small aliquot of cells from each condition. Lyse the cells and analyze the total and soluble fractions by SDS-PAGE to determine the optimal conditions for soluble TPS expression.

Q2: I see a good expression band, but most of my TPS is in the insoluble fraction (inclusion bodies). How can I improve its solubility?

Inclusion bodies are dense aggregates of misfolded protein. While recovery from inclusion bodies is possible, it often involves harsh denaturants and refolding steps that can result in inactive protein. The primary goal should be to increase the yield of soluble protein.

Underlying Causes & Solutions:

  • Rapid Protein Synthesis: High rates of transcription and translation can overwhelm the cellular machinery for protein folding, leading to aggregation.[7]

    • Solution: As mentioned above, lowering the induction temperature and inducer concentration are highly effective strategies.[7][10]

  • Lack of Chaperones: Some proteins require specific chaperones for proper folding, which may be limiting in the expression host.

    • Solution: Co-express your TPS with a chaperone plasmid set (e.g., GroEL/ES, DnaK/J). These helper proteins can assist in the proper folding of your target protein.[7]

  • Suboptimal Lysis Buffer Composition: The buffer used to lyse the cells can significantly impact protein solubility and stability.

    • Solution: Supplement your lysis buffer with additives that promote protein stability. A study on solubilizing recombinant proteins found that additives like L-Arginine, trehalose, and glycerol can significantly increase the soluble yield of many proteins.[11]

Table 1: Recommended Lysis Buffer Additives for Enhancing TPS Solubility

AdditiveWorking ConcentrationMechanism of Action
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure, preventing aggregation.[12][13]
L-Arginine0.5 - 1 MSuppresses protein aggregation and can aid in solubilizing proteins from inclusion bodies.[]
Trehalose0.5 - 1 MA natural osmolyte that stabilizes protein structure.[11][15]
Non-detergent sulfobetaines (NDSBs)0.1 - 1 MCan help to solubilize proteins without denaturing them.[11]
Mild Detergents (e.g., Triton X-100)0.1-1% (v/v)Can help to solubilize membrane-associated or hydrophobic proteins. Use with caution as they may interfere with downstream steps.
Q3: My His-tagged TPS is not binding to the Ni-NTA column, or it is eluting during the wash steps. What's going wrong?

This is a common and frustrating issue in affinity chromatography. The problem can lie with the protein itself, the binding conditions, or the resin.

Underlying Causes & Solutions:

  • Inaccessible His-tag: The 6xHis tag may be buried within the folded structure of the TPS protein, preventing it from interacting with the nickel resin.[16]

    • Solution: If solubility is not an issue, consider adding a flexible linker (e.g., a short Gly-Ser repeat) between your protein and the His-tag. Alternatively, you can perform the purification under denaturing conditions (e.g., with 6M Guanidine HCl or 8M Urea), though this will require a subsequent refolding step.

  • Interfering Buffer Components: Certain reagents in your lysis and binding buffers can strip the nickel ions from the column or interfere with the His-tag binding.

    • Solution:

      • Chelating Agents: Avoid high concentrations of EDTA or EGTA. If a chelating agent is necessary to inhibit metalloproteases, use it at a low concentration (≤ 1 mM) or use a different type of protease inhibitor cocktail.[13]

      • Reducing Agents: High concentrations of DTT or β-mercaptoethanol can reduce the Ni²⁺ ions.[12] If a reducing agent is required, use TCEP, which is more stable and less likely to interfere with IMAC resins, or keep DTT concentrations low (≤ 5 mM).[12]

  • Incorrect pH or Imidazole Concentration: The pH of the binding buffer is crucial for the protonation state of the histidine residues. Imidazole is used for elution, so its presence in the binding/wash buffer must be carefully controlled.

    • Solution: Ensure the pH of your binding buffer is between 7.4 and 8.0.[17] Include a low concentration of imidazole (10-20 mM) in your binding and wash buffers to reduce non-specific binding of contaminating proteins.[18] If your target protein is eluting during the wash, it may be binding weakly; in this case, try reducing or removing the imidazole from the wash buffer.[16]

Diagram 1: Troubleshooting His-tag Purification Workflow

HisTag_Troubleshooting cluster_solutions Potential Solutions start Low Yield After Ni-NTA Column check_flowthrough Analyze Flow-through & Wash Fractions start->check_flowthrough protein_present TPS in Flow-through/ Wash? check_flowthrough->protein_present no_binding No Binding or Weak Binding protein_present->no_binding Yes no_protein TPS Not in Flow-through/Wash protein_present->no_protein No solution_tag Inaccessible His-tag? - Add linker - Denaturing purification no_binding->solution_tag solution_buffer Buffer Interference? - Check EDTA/DTT - Optimize pH (7.4-8.0) no_binding->solution_buffer solution_imidazole Wash Too Stringent? - Reduce imidazole in wash no_binding->solution_imidazole check_elution Analyze Elution Fractions no_protein->check_elution protein_in_elution Is TPS in Elution? check_elution->protein_in_elution low_elution Low Concentration in Elution protein_in_elution->low_elution Yes, but low protein_on_resin TPS Stuck on Resin protein_in_elution->protein_on_resin No solution_elution Inefficient Elution? - Increase imidazole (250-500mM) - Use pH step elution low_elution->solution_elution protein_on_resin->solution_elution

Caption: Decision tree for troubleshooting low yields in His-tagged TPS purification.

Q4: I have purified my TPS, but the final yield is still low after subsequent chromatography steps (e.g., Ion Exchange, Size Exclusion). Where am I losing my protein?

Losses during polishing steps are often due to protein instability, aggregation, or suboptimal buffer conditions for the specific chromatography method.

Underlying Causes & Solutions:

  • Protein Aggregation/Precipitation: As the protein becomes more concentrated during purification, it may aggregate and precipitate out of solution. This can also lead to column clogging.

    • Solution: Keep the protein at a low temperature (4°C) throughout the purification process.[19] Work quickly to minimize the time the protein spends in intermediate steps.[19] Consider adding stabilizing agents like glycerol or L-arginine to your chromatography buffers.[12][]

  • Incorrect Buffer Conditions for Ion Exchange Chromatography (IEX): For IEX, the pH and ionic strength of the buffer are critical for protein binding.

    • Solution: Ensure the pH of your starting buffer is at least 1 unit above (for anion exchange) or below (for cation exchange) the isoelectric point (pI) of your TPS.[20] The starting buffer should have a low ionic strength (e.g., 20-50 mM NaCl) to facilitate binding.[12][21] Perform a buffer exchange step (e.g., using a desalting column) on your sample before loading it onto the IEX column.[20]

  • Non-Specific Adsorption: Protein can be lost due to non-specific binding to tubing, filters, or the chromatography resin itself.

    • Solution: For very low concentration samples, pre-treating the system with a blocking agent like bovine serum albumin (BSA) can sometimes help, but ensure this is compatible with your downstream application. Using low-protein-binding tubes and filters can also minimize losses.

Frequently Asked Questions (FAQs)

What are the key substrates and cofactors for TPS activity assays?

The TPS enzyme catalyzes the synthesis of this compound (T6P) from UDP-glucose (UDPG) and glucose-6-phosphate (G6P).[1][3][22] Therefore, UDPG and G6P are the essential substrates. Additionally, many TPS enzymes, such as the one from Pleurotus tuoliensis, require a divalent metal cation as a cofactor, with Mg²⁺ being the most common.[22][23]

What is a typical molecular weight for recombinant TPS?

The molecular weight of TPS can vary depending on the source organism. For example, the TPS from the fungus Pleurotus tuoliensis has a molecular mass of about 60 kDa.[23] TPS from other organisms can be larger, often existing as part of a larger complex. Always check the expected molecular weight for the specific TPS you are expressing.

My purified TPS appears to be inactive. What are the likely causes?
  • Misfolding: The protein may be soluble but not correctly folded. Optimizing expression conditions (lower temperature, co-expression of chaperones) is key.[7][10]

  • Absence of Cofactors: Ensure the correct cofactor (e.g., Mg²⁺) is present in your assay buffer.[23]

  • Degradation: Proteolytic degradation can lead to loss of activity. Always use protease inhibitors during lysis and keep the protein cold.[][24]

  • Oxidation: If your TPS has critical cysteine residues, they may have become oxidized. Include a reducing agent like DTT or TCEP in your final storage buffer.[12]

What is the best way to store purified TPS?

For long-term storage, it is generally recommended to store purified proteins at -80°C in a buffer containing cryoprotectants.

Table 2: Recommended Storage Buffer for Purified TPS

ComponentFinal ConcentrationPurpose
Buffer (e.g., HEPES, Tris)20-50 mMMaintain a stable pH (typically 7.0-8.0).
NaCl100-150 mMMaintain ionic strength and protein solubility.[12]
Glycerol20-50% (v/v)Cryoprotectant to prevent damage during freezing.[13]
Reducing Agent (e.g., DTT, TCEP)1-5 mMPrevent oxidation of cysteine residues.[12]
EDTA0.5-1 mMChelates divalent cations to inhibit metalloproteases.

After purification, flash-freeze small aliquots of the protein in liquid nitrogen before transferring to -80°C. Avoid repeated freeze-thaw cycles.

References

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • MDPI. (n.d.). Effects of this compound Synthase on the Reproduction and Development of Nilaparvata lugens and Its Molecular Mechanism. [Link]
  • PMC. (2025).
  • ResearchGate. (n.d.).
  • Frontiers. (n.d.).
  • Cable, J. (2024). Perfect Protein Purification Buffers: 5 Top Ingredients. Bitesize Bio. [Link]
  • PMC. (2020). Trehalose 6-phosphate signalling and impact on crop yield. [Link]
  • MDPI. (n.d.). This compound Synthase Contributes to Rapid Cold Hardening in the Invasive Insect Lissorhoptrus oryzophilus (Coleoptera: Curculionidae)
  • Rockland Immunochemicals. (n.d.).
  • MDPI. (2023).
  • ResearchGate. (2025). This compound: Connecting Plant Metabolism and Development. [Link]
  • PMC. (n.d.). Codon usage: Nature's roadmap to expression and folding of proteins. [Link]
  • PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]
  • ResearchGate. (2024).
  • PMC. (2018).
  • YouTube. (2023).
  • PMC. (2012).
  • Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX)
  • Patsnap Synapse. (2025). Codon Optimization for Different Expression Systems: Key Points and Case Studies. [Link]
  • Biomatik. (2023). Tips For Optimizing Recombinant Protein Expression in E. Coli. [Link]
  • The University of Queensland. (n.d.).
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]
  • ResearchGate. (2013). How to optimize recombinant protein yield?. [Link]
  • Reddit. (2025).
  • PMC. (2024).
  • MDPI. (2023). Molecular and Functional Analysis of this compound Synthase Genes Enhancing Salt Tolerance in Anoectochilus roxburghii (Wall.) Lindl. [Link]
  • PMC. (2016).
  • ResearchGate. (2014).
  • Patsnap Synapse. (2025). Step-by-Step Protocol for Optimizing Recombinant Protein Expression. [Link]
  • Patsnap Synapse. (2025). How Are Codons Optimized for Recombinant Protein Expression?. [Link]
  • PubMed. (n.d.). Considerations in the Use of Codon Optimization for Recombinant Protein Expression. [Link]

Sources

Technical Support Center: Optimizing the Enzymatic Assay for Trehalose-6-Phosphate Phosphatase (TPP) Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Trehalose-6-Phosphate Phosphatase (TPP) enzymatic assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. As Senior Application Scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the scientific reasoning behind these procedures, ensuring you can confidently execute and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the TPP enzymatic assay?

The assay quantifies the activity of this compound Phosphatase (TPP) by measuring one of its reaction products. TPP catalyzes the dephosphorylation of this compound (T6P) to yield trehalose and inorganic phosphate (Pi).[1][2] Most common detection methods, such as the Malachite Green assay, are designed to quantify the amount of inorganic phosphate released.[3][4] In this colorimetric method, a complex is formed between the released phosphate, molybdate, and Malachite Green dye under acidic conditions, resulting in a colored product whose absorbance is directly proportional to the amount of phosphate produced.[5][6]

Q2: What are the essential controls to include in my TPP assay?

To ensure the validity of your results, the following controls are critical:

  • No-Enzyme Control (Blank): This contains all reaction components except the TPP enzyme. It is used to measure any non-enzymatic hydrolysis of the T6P substrate and correct for background absorbance from the reagents.

  • No-Substrate Control: This includes the TPP enzyme but not the T6P substrate. This control helps to identify any contaminating phosphate in your enzyme preparation or buffer.

  • Positive Control: A sample with a known TPP activity, if available, to validate that the assay is working correctly.

  • Phosphate Standard Curve: This is absolutely essential for quantifying the amount of phosphate released. A series of known phosphate concentrations are used to generate a standard curve, from which the phosphate concentration in your experimental samples can be determined.

Q3: How do I select the appropriate buffer and pH for my TPP assay?

The optimal pH for TPP activity can vary depending on the source of the enzyme. For example, TPP from nematodes has shown optimal activity at pH 7.0-8.0.[2] It is crucial to perform a pH optimization experiment for your specific enzyme using a range of buffers (e.g., Tris-HCl, HEPES).[7] The chosen buffer should not interfere with the assay; for instance, phosphate-based buffers cannot be used in an assay that measures phosphate release.[7]

Q4: My enzyme sample is a crude lysate. What potential interferences should I be aware of?

Crude lysates can contain endogenous small molecules or other enzymes that may interfere with the assay.[8]

  • Endogenous Phosphate: The lysate may contain free inorganic phosphate, leading to a high background. This can be mitigated by buffer-exchanging your sample (e.g., using a desalting column) before the assay.

  • Other Phosphatases: The lysate may contain other phosphatases that could potentially dephosphorylate T6P, leading to an overestimation of TPP activity. The specificity of TPP for T6P is generally high, but this should be considered.[2]

  • Interfering Substances: High concentrations of detergents (e.g., Tween-20, SDS), chelating agents (EDTA), or reducing agents in your lysis buffer can inhibit enzyme activity or interfere with the colorimetric detection step.[8] It is always recommended to check the compatibility of your buffer components with the assay.

TPP Enzymatic Reaction and Assay Principle

The core of the assay involves a two-step process: the enzymatic reaction followed by the detection of the product. Understanding this flow is key to troubleshooting.

TPP_Assay_Principle cluster_enzymatic_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Colorimetric Detection T6P This compound (Substrate) TPP TPP Enzyme T6P->TPP Trehalose Trehalose (Product 1) TPP->Trehalose Pi Inorganic Phosphate (Pi) (Product 2) TPP->Pi Complex Green Colored Complex Pi->Complex Measurement at ~620-660 nm Reagents Malachite Green & Molybdate Reagents->Complex TPP_Workflow cluster_prep A. Preparation cluster_reaction B. Enzymatic Reaction cluster_detection C. Detection & Analysis P1 Prepare Reagents (Buffer, T6P, Enzyme) R1 Pre-warm reagents to assay temperature (e.g., 37°C) P1->R1 P2 Prepare Phosphate Standard Curve D1 Stop Reaction & Add Malachite Green Reagent R2 Initiate Reaction: Add Enzyme to Buffer + T6P R1->R2 R3 Incubate for a fixed time (e.g., 15-30 min) R2->R3 R3->D1 D2 Incubate for Color Development D1->D2 D3 Measure Absorbance (620-660 nm) D2->D3 D4 Calculate Pi Released & Determine TPP Activity D3->D4

Caption: General workflow for the TPP enzymatic assay from preparation to data analysis.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. (Note: The optimal pH and MgCl₂ concentration may need to be determined empirically). [9]* TPP Enzyme: Purified or crude TPP enzyme, diluted to the desired concentration in Assay Buffer.

  • Substrate: 10 mM this compound (T6P) stock solution in water.

  • Phosphate Standard: 1 mM Potassium Phosphate (KH₂PO₄) stock solution in water.

  • Malachite Green Reagent: Commercially available kits are recommended for consistency (e.g., from Sigma-Aldrich, G-Biosciences). [4]These typically contain Malachite Green, ammonium molybdate, and a stabilizer in an acidic solution. Prepare according to the manufacturer's instructions.

Procedure
  • Prepare Phosphate Standard Curve:

    • In a 96-well microplate, prepare a series of phosphate standards (e.g., 0, 5, 10, 20, 30, 40 µM) by diluting the 1 mM stock in Assay Buffer. The final volume for each standard should be the same as the final reaction volume before adding the detection reagent (e.g., 50 µL).

  • Set up Enzymatic Reactions:

    • In separate wells of the 96-well plate, prepare the reaction mixture. For a 50 µL final reaction volume:

      • 25 µL of 2X Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂)

      • 5 µL of TPP enzyme dilution (or buffer for the no-enzyme control)

      • Add Assay Buffer to bring the volume to 45 µL.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 5 µL of 10 mM T6P substrate (for a final concentration of 1 mM). For the no-substrate control, add 5 µL of water.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is within the linear range (typically, less than 20% of the substrate is consumed). [10]

  • Detection:

    • Stop the reaction by adding the Malachite Green Reagent. A common method is to add 100 µL of the reagent, which is acidic and will denature the enzyme.

    • Incubate at room temperature for 10-20 minutes to allow for full color development.

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader. [4]

Data Interpretation

1. Generate the Standard Curve: Plot the absorbance values of your phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is the phosphate concentration, and 'c' is the y-intercept.

Example Phosphate Standard Curve Data:

Phosphate Conc. (µM)Absorbance at 650 nm (Corrected)
00.000
50.155
100.310
200.625
300.930
401.250

2. Calculate Phosphate Released by the Enzyme: Using the absorbance values from your enzyme reaction wells (corrected by subtracting the no-enzyme control value), calculate the concentration of phosphate (Pi) released using the equation from your standard curve: [Pi] (µM) = (Absorbance_sample - y_intercept) / slope

3. Calculate TPP Specific Activity: Specific activity is typically expressed as µmol of product formed per minute per mg of enzyme.

Specific Activity (µmol/min/mg) = ( [Pi] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * Amount of Enzyme (mg) )

  • [Pi] (µM): Phosphate concentration calculated in the previous step.

  • Reaction Volume (L): The total volume of the enzymatic reaction before adding the stop solution (e.g., 50 µL = 5 x 10⁻⁵ L).

  • Incubation Time (min): The duration of the enzymatic reaction.

  • Amount of Enzyme (mg): The total mass of TPP enzyme added to the reaction.

This structured approach, from understanding the assay principles to detailed troubleshooting and data analysis, will empower you to optimize your TPP enzymatic assays for reliable and reproducible results.

References

  • Katewa, S. D., & Katyare, S. S. (2003). A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays. Analytical Biochemistry, 323(2), 192-198. [Link]
  • ResearchGate. (2025). A simplified method for inorganic phosphate determination analysis in enzyme assays.
  • Elabscience. (n.d.). Phosphate Colorimetric Assay Kit(Malachite Green Method). Elabscience. [Link]
  • G-Biosciences. (n.d.).
  • de Groot, H., Noll, T., & Sies, H. (1985). Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 843(1-2), 9-16. [Link]
  • YouTube. (2024).
  • Abbexa. (n.d.). Malachite Green Phosphate Colorimetric Microplate Assay Kit User Manual. Abbexa. [Link]
  • Itaya, K., & Ui, M. (1966). A new micromethod for the colorimetric determination of inorganic phosphate. Clinica Chimica Acta, 14(3), 361-366. [Link]
  • Quora. (2016).
  • Pesce, M. A., Bodourian, S. H., & Nicholson, J. F. (1974). Enzymatic Method for Determination of Inorganic Phosphate in Serum and Urine with a Centrifugal Analyzer. Clinical Chemistry, 20(3), 332-336. [Link]
  • Vassault, A., Amsellem, L., & Valdiguie, P. (1984). Phosphate determination by enzymatic colorimetric assay. Clinica Chimica Acta, 136(2-3), 303-309. [Link]
  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]
  • Mercan, F., & Bennett, A. M. (2010). Serine/Threonine Protein Phosphatase Assays. Current Protocols in Molecular Biology, Chapter 18, Unit 18.10. [Link]
  • Wiatrak, B., & Bal, W. (2022).
  • Mann, S., & Duggleby, R. G. (1995).
  • Mann, S., & Duggleby, R. G. (1993). Stereoisomers of tetrahydrothiamin pyrophosphate, potent inhibitors of the pyruvate dehydrogenase multienzyme complex from Escherichia coli. Biochemistry, 32(23), 6176-6181. [Link]
  • Profacgen. (n.d.).
  • Chan, A. H. Y., Ho, T. C. S., & Leeper, F. J. (2023). Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. Organic & Biomolecular Chemistry, 21(34), 6937-6944. [Link]
  • Chan, A. H. Y., Ho, T. C. S., & Leeper, F. J. (2023). Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. Organic & Biomolecular Chemistry, 21(34), 6937-6944. [Link]
  • Li, Y., et al. (2019). Purification and characterization of alkaline phosphatase from lactic acid bacteria. Journal of Dairy Science, 102(1), 114-123. [Link]
  • Karkare, S., & Kulkarni, S. (2013). Purification and characterization of acid phosphatase from Macrotyloma uniflorum seeds. 3 Biotech, 3(4), 317-323. [Link]
  • Claeyssen, E., et al. (2020). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity.
  • Sukumar, S., et al. (2019). Clinical and laboratory diagnosis of TTP: an integrated approach. Hematology. American Society of Hematology.
  • Dmitryjuk, M., et al. (2021). The activity of this compound synthase (TPS) and this compound phosphatase (TPP) in the developmental stages of Ascaris suum. Parasites & Vectors, 14(1), 209. [Link]
  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests.
  • Megazyme. (n.d.). Trehalose Assay Kit. Megazyme. [Link]
  • SSERC. (n.d.).
  • Medscape. (2025). Thrombotic Thrombocytopenic Purpura (TTP) Workup. Medscape. [Link]
  • ResearchGate. (2016). pNPP method to test lipase activity. How to resolve turbid problem of the reaction system?

Sources

Technical Support Center: Preserving Trehalose-6-Phosphate (T6P) Integrity in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the preservation and analysis of Trehalose-6-Phosphate (T6P). T6P is a pivotal signaling metabolite in plants, acting as a key indicator of sucrose availability and regulating metabolic pathways crucial for growth, development, and stress response.[1] Its accurate quantification is therefore essential for researchers investigating carbon metabolism and crop yield optimization.

The primary challenge in T6P analysis is its rapid degradation upon cell lysis. Plant extracts contain a host of endogenous enzymes, primarily this compound Phosphatases (TPPs), that swiftly dephosphorylate T6P, leading to a significant underestimation of its true in vivo concentration.[1] This guide provides a comprehensive framework, including validated protocols and troubleshooting advice, to effectively inhibit this enzymatic degradation and ensure the integrity of your T6P measurements.

Section 1: Understanding the Challenge - The T6P Degradation Pathway

This section addresses the fundamental reasons why T6P is unstable in plant extracts and the biochemical basis for its degradation.

Q1: What is this compound (T6P) and why is its accurate measurement so critical?
Q2: What is the primary cause of T6P degradation in plant extracts?

A: The principal cause of T6P degradation is enzymatic dephosphorylation catalyzed by a family of enzymes called This compound Phosphatases (TPPs) .[1] These enzymes are ubiquitous in plant tissues and become active the moment cellular compartmentalization is breached during sample extraction. TPPs hydrolyze the phosphate group from T6P, converting it into trehalose and an inorganic phosphate molecule, thereby destroying the target analyte.

Below is a simplified diagram of the T6P metabolic pathway, highlighting the key enzymatic steps.

T6P_Pathway cluster_inputs Precursors UDP_Glucose UDP-Glucose TPS Trehalose-6-P Synthase (TPS) UDP_Glucose->TPS G6P Glucose-6-P G6P->TPS T6P This compound (T6P) (Target Analyte) TPP Trehalose-6-P Phosphatase (TPP) (Primary Degrading Enzyme) T6P->TPP Degradation Trehalose Trehalose TPS->T6P Synthesis TPP->Trehalose

Caption: T6P Synthesis and Degradation Pathway.
Section 2: Core Protocol - A Validated Method for T6P Extraction

This section provides a robust, step-by-step protocol designed to maximize T6P preservation from sample harvesting to final extract. The causality behind each step is explained to ensure a thorough understanding of the process.

Experimental Workflow Overview

The entire process is built on two core principles: speed and cold . Every step is optimized to minimize the time for enzymatic reactions to occur and to keep any residual enzyme activity at a minimum.

T6P_Workflow A 1. Harvest Plant Tissue (Rapidly, <30s) B 2. Quench Metabolism (Flash-freeze in Liquid N2) A->B C 3. Homogenize Tissue (Keep frozen, grind to fine powder) B->C D 4. Add Extraction Buffer (Pre-chilled to 4°C, with inhibitors) C->D E 5. Vortex & Incubate (On ice) D->E F 6. Clarify Extract (Centrifuge at 4°C) E->F G 7. Collect Supernatant (For immediate analysis or storage at -80°C) F->G

Caption: Recommended T6P Extraction Workflow.
Optimized T6P Extraction Buffer

The composition of the extraction buffer is critical. It must maintain a stable pH and, most importantly, contain a potent cocktail of phosphatase inhibitors. Prepare this buffer fresh before use and keep it on ice.

ComponentStock ConcentrationFinal ConcentrationPurpose
Chloroform-3 volumesPart of the liquid-liquid extraction to separate phases.[2]
Acetonitrile-7 volumesPrecipitates proteins and improves extraction efficiency.[2][3]
Water (Milli-Q)-16 volumesThe aqueous phase where T6P will partition.[2]
Sodium Fluoride (NaF)1 M5-10 mMGeneral serine/threonine phosphatase inhibitor.[4][5]
Sodium Orthovanadate (Na₃VO₄)200 mM1-2 mMPotent tyrosine phosphatase inhibitor, also inhibits other phosphatases.[4][5]
β-glycerophosphate1 M10 mMGeneral phosphatase inhibitor.[4]
Sodium Pyrophosphate200 mM2 mMPhosphatase inhibitor.[4]

Note: The chloroform/acetonitrile/water ratio is a well-established method for polar metabolite extraction.[2] Commercial phosphatase inhibitor cocktails specifically formulated for plant extracts are also excellent alternatives and can be used according to the manufacturer's instructions.[4][5][6]

Step-by-Step Methodology
  • Harvesting: Excise the plant tissue of interest as rapidly as possible. The goal is to minimize any metabolic changes due to handling or wounding stress.

  • Metabolic Quenching: Immediately plunge the harvested tissue into liquid nitrogen.[7][8] This step is non-negotiable and is the most critical for halting all enzymatic activity instantly. The sample should be frozen solid within seconds.

  • Homogenization: Pre-chill a mortar and pestle with liquid nitrogen. Add the frozen tissue and a small amount of liquid nitrogen to keep it brittle. Grind the tissue to a fine, homogenous powder. Do not allow the sample to thaw at any point.

  • Extraction: Weigh the frozen powder into a pre-chilled tube (e.g., a 2 mL microcentrifuge tube). Add the appropriate volume of the pre-chilled (-20°C) extraction buffer (e.g., 1 mL per 50-100 mg of tissue).[3]

  • Incubation & Lysis: Vortex the tube vigorously for 1 minute to ensure thorough mixing. Incubate the sample on a shaker in a cold room (4°C) or on ice for 10-15 minutes to allow for complete extraction.

  • Clarification: Centrifuge the extract at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This sample is now ready for analysis (e.g., by LC-MS/MS) or can be flash-frozen again in liquid nitrogen and stored at -80°C for later analysis.[9][10][11][12]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during T6P analysis in a direct question-and-answer format.

  • Problem: My measured T6P levels are consistently low or undetectable, even in tissues where I expect to see them.

    • Possible Cause 1: Inefficient Quenching. The time between harvesting the tissue and freezing it in liquid nitrogen was too long. TPPs are highly active at room temperature and can degrade T6P in seconds.

      • Solution: Optimize your harvesting workflow to ensure samples are frozen within 15-30 seconds of being excised.

    • Possible Cause 2: Thawing during Homogenization. If the sample thaws while being ground, enzymes will become active.

      • Solution: Ensure the mortar, pestle, and sample remain at cryogenic temperatures throughout the grinding process by adding small amounts of liquid nitrogen as needed.

    • Possible Cause 3: Inactive Inhibitors. Phosphatase inhibitors can degrade over time, especially in stock solutions. Sodium orthovanadate, for example, is most active as a monomer, but can polymerize and lose activity.

      • Solution: Prepare inhibitor stock solutions fresh. If using commercial cocktails, check the expiration dates and storage conditions.[5]

  • Problem: I see high variability between my technical replicates.

    • Possible Cause 1: Inconsistent Sample Handling. Small differences in the time taken to process each sample can lead to large differences in T6P degradation.

      • Solution: Process all samples in a standardized, consistent manner. If possible, process them in parallel. Use a timer to ensure incubation steps are identical.

    • Possible Cause 2: Incomplete Homogenization. If the tissue is not ground to a fine, consistent powder, the extraction efficiency will vary between samples.

      • Solution: Ensure all samples are ground to the consistency of fine flour. Avoid large, unground pieces of tissue.

Section 4: Frequently Asked Questions (FAQs)
  • Q: How critical is the temperature during the extraction process?

    • A: Extremely critical. Enzyme kinetics are highly dependent on temperature. Moving from room temperature (~22°C) to 4°C can reduce the activity of many enzymes by 4 to 8-fold or more. Every step after the initial liquid nitrogen quench should be performed on ice or in a 4°C cold room.

  • Q: For how long are my extracts stable after preparation?

    • A: For maximum accuracy, it is best to analyze the extracts immediately. If this is not possible, they should be flash-frozen in liquid nitrogen and stored at -80°C. At -80°C, they can be stable for several weeks, but it is advisable to perform a stability test for your specific sample type if long-term storage is required.

  • Q: Do I need to handle different plant species or tissues differently?

    • A: Yes, potentially. Some tissues, like woody stems or seeds, may require more rigorous homogenization methods (e.g., bead beating). Additionally, the specific isoforms and concentrations of TPPs can vary between species and tissues, so the effectiveness of the inhibitor cocktail may vary. The provided protocol is a robust starting point, but minor optimization may be necessary for challenging sample types.

  • Q: Can I use a different extraction method, like a hot ethanol or perchloric acid extraction?

    • A: Hot ethanol/methanol extractions are commonly used in metabolomics to denature enzymes with heat. However, they can sometimes lead to the degradation of heat-labile compounds. Perchloric acid extraction is effective at precipitating proteins but can be harsh and may require subsequent neutralization steps that can complicate analysis. The described chloroform/acetonitrile/water method at cold temperatures is generally considered a reliable and gentle method for preserving phosphorylated sugars like T6P.[2][3]

References
  • Protease and Phosphatase Inhibitor Cocktail for Plant Cell and Tissue Extracts, 50X. (n.d.). Bimake.
  • Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. (2020). PubMed.
  • Plant Phosphatase Inhibitor [50x]. (n.d.). Real-Gene Labs.
  • Why Do I Need a Cocktail for Proteases and Phosphatases? (2020). G-Biosciences.
  • Capillary electrophoresis-mass spectrometry analysis of this compound in Arabidopsis thaliana seedlings. (2012). PubMed Central (PMC).
  • Capillary electrophoresis-mass spectrometry analysis of this compound in Arabidopsis thaliana seedlings. (2012). PubMed.
  • Development and application of LC-MS approaches for studying the plant primary metabolome. (2008). White Rose eTheses Online.
  • Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. (2012). ResearchGate.
  • Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. (2020). PubMed.
  • A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. (2019). Agilent.
  • Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. (2009). ResearchGate.
  • Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2023). JACS Au.
  • Method for Quenching Metabolomics Samples? (2016). ResearchGate.
  • Determination of this compound in Arabidopsis Seedlings by Successive Extractions Followed by Anion Exchange Chromatography-Mass Spectrometry. (2009). PubMed.
  • Antioxidant activity of plant secondary metabolites. (2021). ResearchGate.
  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (2012). PubMed Central (PMC).
  • Dear Researchers, Does anyone extracted this compound from the plant's tissues via using the LC-MS-QTOF? (2021). ResearchGate.
  • Extraction of Bioactive Compounds for Antioxidant, Antimicrobial, and Antidiabetic Applications. (2022). PubMed Central (PMC).
  • In Vitro Antibacterial and Antioxidant Activities of Extracts of Turnera diffusa Willd. Ex Schult and Its Polyphenol Profile. (2019). Scirp.org.
  • Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (2024). PubMed Central (PMC).
  • This compound: Connecting Plant Metabolism and Development. (2011). Frontiers in Plant Science.

Sources

Technical Support Center: Chromatographic Separation of Trehalose-6-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Trehalose-6-phosphate (T6P). This guide is designed for researchers, scientists, and drug development professionals who face the analytical challenge of separating T6P from its isomers and other interfering compounds. Accurate quantification of T6P, a critical signaling metabolite in various biological systems, is essential for understanding its role in metabolic regulation and for the development of novel therapeutics.[1][2]

This resource provides in-depth, field-proven insights into the most effective chromatographic techniques, presented in a direct question-and-answer format to address common issues encountered during experimental workflows.

The Challenge: Why is T6P Separation Difficult?

This compound does not exist in isolation within a biological matrix. It is often present at low concentrations alongside structurally similar molecules, most notably its isomer sucrose-6-phosphate (S6P), as well as other hexose phosphates like glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). These compounds share the same mass and similar physicochemical properties, making their chromatographic separation a significant hurdle.[1] Effective separation is paramount for accurate quantification and elucidation of T6P's specific biological functions.[1][3]

Section 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful and widely adopted technique for the analysis of carbohydrates, including sugar phosphates.[4][5][6][7] It offers high-resolution separation without the need for derivatization.[4]

Frequently Asked Questions (FAQs)

Q: Why is HPAEC-PAD considered a gold-standard technique for T6P analysis?

A: The power of HPAEC-PAD lies in its two core components. First, High-Performance Anion-Exchange (HPAEC) chromatography at a high pH (typically >12) imparts a negative charge on the hydroxyl groups of carbohydrates, allowing for their separation as anions.[6][8] Sugar phosphates like T6P already possess a negatively charged phosphate group, which provides a strong handle for anion-exchange separation. Second, Pulsed Amperometric Detection (PAD) provides highly sensitive and selective detection of carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface.[4][7] This combination allows for the direct quantification of T6P at picomole levels with minimal interference from non-oxidizable matrix components.[4]

Q: What type of column is recommended for separating T6P from its isomers?

A: Columns packed with a strong anion-exchange resin are essential. For the separation of sugar phosphates, a column like the Thermo Scientific™ Dionex™ CarboPac™ PA20 is often recommended.[8] These columns are designed to provide high-resolution separations of mono- and disaccharide phosphates under alkaline conditions. The choice of column depends on the specific isomers you need to resolve and the complexity of your sample matrix.

Q: What is the principle of separation in HPAEC?

A: Separation is based on the interaction of negatively charged analytes (anions) with positively charged functional groups on the stationary phase. At high pH, the hydroxyl groups of sugars become partially or fully deprotonated, creating oxyanions. The phosphate group on T6P is also negatively charged. A gradient of an anionic eluent, typically sodium acetate in a sodium hydroxide solution, is used to displace the bound analytes from the column.[9] Molecules with a greater negative charge or a higher affinity for the stationary phase will be retained longer, leading to their separation.

Troubleshooting Guide

Q: My T6P peak is showing poor resolution from a neighboring peak, likely S6P. What should I do?

A: Co-elution of isomers is a common challenge. Here are several steps to improve resolution:

  • Optimize the Eluent Gradient: The most critical parameter is the gradient slope. A shallower gradient of the displacing salt (e.g., sodium acetate) will increase the separation time and generally improve the resolution between closely eluting peaks.[5]

  • Adjust the Hydroxide Concentration: The concentration of sodium hydroxide affects the charge state of the sugars and thus their retention. Experiment with slightly different hydroxide concentrations in your mobile phase to see if it improves selectivity.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.

  • Check Column Health: An aging column can lose its resolving power. If you observe a general decline in performance for all analytes, it may be time to clean or replace the column.

Q: I'm observing a high background signal and significant noise in my PAD chromatogram. What are the causes?

A: A high background signal in PAD is almost always related to the quality of the eluents or the condition of the electrochemical cell.[8]

  • Eluent Contamination: Ensure you are using high-purity (18 MΩ·cm) deionized water and high-grade sodium hydroxide and sodium acetate.[4][8] Carbonate contamination from dissolved CO2 in the hydroxide eluent is a frequent issue, as carbonate is a stronger eluent than hydroxide and can cause retention time shifts and high background.[9] Always prepare fresh eluents and keep them blanketed with helium or nitrogen.

  • Reference Electrode Failure: A malfunctioning Ag/AgCl reference electrode can cause unstable potentials, leading to high noise and poor detection.[8] These electrodes are consumables and should be replaced regularly (e.g., every 6 months).[8]

  • Working Electrode Fouling: The gold working electrode can become contaminated over time. Ensure the PAD waveform includes adequate cleaning potentials to maintain a clean, active surface. If performance degrades, the electrode may need to be polished or replaced.

Q: My retention times are drifting to earlier times with each injection. What's wrong?

A: This is a classic symptom of carbonate contamination in your sodium hydroxide eluent.[9] Carbonate is a divalent anion at high pH and a much stronger eluent than the monovalent hydroxide. As carbonate builds up in your eluent, it outcompetes the hydroxide, causing all analytes to elute earlier. To fix this, prepare fresh, carbonate-free sodium hydroxide eluent and ensure your water source is pure.

Visualizing the HPAEC-PAD Workflow

HPAEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography & Detection cluster_analysis Data Analysis Sample Biological Sample (e.g., Plant Tissue) Extraction Metabolite Extraction (e.g., LLE/SPE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Column HPAEC Column (e.g., CarboPac PA20) Injection->Column PAD Pulsed Amperometric Detector (PAD) Column->PAD CDS Chromatography Data System (CDS) PAD->CDS Eluent High pH Eluent (NaOH + NaOAc Gradient) Eluent->Column Quant Peak Integration & Quantification CDS->Quant

Caption: General workflow for T6P analysis using HPAEC-PAD.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a highly sensitive and specific alternative for T6P analysis, offering the advantage of mass-based detection which can confirm the identity of the analyte.

Frequently Asked Questions (FAQs)

Q: What LC separation mode is most effective for T6P and its isomers?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective mode.[10][11] HILIC columns use a polar stationary phase with a high percentage of organic solvent (typically acetonitrile) in the mobile phase.[10] This is ideal for retaining and separating highly polar compounds like sugar phosphates. Some studies have also utilized Porous Graphitic Carbon (PGC) columns, which offer unique selectivity for structural isomers.[12]

Q: Can LC-MS separate T6P and S6P without derivatization?

A: Yes, several HILIC-MS methods have been developed that can successfully separate T6P and S6P underivatized.[10][11] The separation is often achieved by carefully optimizing the mobile phase gradient and pH. For instance, using a water-acetonitrile gradient at a high pH (e.g., pH 12) can resolve T6P from matrix components and isomers.[11][13]

Q: What are the advantages of using derivatization with LC-MS?

A: While not always necessary, chemical derivatization can significantly improve chromatographic performance and detection sensitivity.[1] Derivatization can enhance separation efficiency on certain columns (like HILIC) and improve ionization in the mass spectrometer, leading to lower detection limits.[1][14]

Troubleshooting Guide

Q: I'm seeing poor peak shape (tailing) for T6P on my HILIC column. What could be the cause?

A: Peak tailing for phosphate-containing compounds in HILIC is often caused by secondary interactions with the metal components of the HPLC system and column.[10]

  • Use a Biocompatible System: If possible, use an HPLC system with PEEK or other non-metallic tubing and components to minimize these interactions.

  • Adjust Mobile Phase: The type and concentration of salt in your mobile phase are crucial. Ammonium formate or ammonium acetate are commonly used.[10] Optimizing their concentration can help shield the unwanted interactions and improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Q: My signal intensity is low and inconsistent. How can I improve my MS detection?

A:

  • Optimize Ionization Source Parameters: Working in negative ion mode is standard for sugar phosphates. Systematically optimize the ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, to maximize the signal for your T6P standard.

  • Mobile Phase pH: The pH of the mobile phase can dramatically affect ionization efficiency. For negative mode ESI, a slightly basic pH can improve deprotonation and enhance the signal. Methods have been successful using piperidine as an alkalinizer to achieve a high pH.[11][13]

  • Consider Derivatization: If sensitivity remains an issue, a derivatization strategy can be employed to attach a more readily ionizable group to the T6P molecule, boosting the MS signal.[1]

Method Comparison Table
ParameterHPAEC-PADHILIC-MSGC-MS (after derivatization)
Principle Anion-exchange at high pHPartitioning into a polar stationary phaseSeparation of volatile derivatives by boiling point
Derivatization Not required[4]Optional, but can improve sensitivity[1][10]Mandatory[15]
Detection Electrochemical (Oxidation)Mass-to-charge ratio (MS/MS)Mass-to-charge ratio (EI)
Selectivity High for oxidizable analytesVery high (based on m/z)High (based on m/z)
Sensitivity Picomole rangeNanomolar to picomolar range[11][16]Can be very sensitive
Primary Isomers T6P / S6PT6P / S6P, G6P / F6P[1]Various sugar phosphates
Key Advantage Robust, direct detectionHigh specificity and confirmatory dataHigh chromatographic efficiency
Key Challenge Eluent preparation is criticalPeak shape for phosphates can be an issue[10]Derivatization can be complex and introduce variability[15]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for metabolite analysis, but it requires that analytes be chemically modified to become volatile.

Frequently Asked Questions (FAQs)

Q: Why is derivatization necessary for GC-MS analysis of T6P?

A: T6P, like other sugars and sugar phosphates, is non-volatile and thermally labile. It will decompose at the high temperatures used in a GC inlet and column. Derivatization replaces the polar hydroxyl and phosphate groups with non-polar, thermally stable groups (e.g., trimethylsilyl (TMS) or trifluoroacetyl (TFA) groups), making the molecule volatile and suitable for GC analysis.[15]

Q: What is a common derivatization procedure for sugar phosphates?

A: A two-step process is common. First, an oximation step is used to react with the carbonyl groups of reducing sugars, which prevents the formation of multiple isomers (ring structures) in the GC. This is followed by a silylation step (e.g., using MSTFA) to derivatize the hydroxyl and phosphate groups.[15] This approach reduces the number of chromatographic peaks per sugar, simplifying the chromatogram.[15]

Troubleshooting Guide

Q: I'm seeing multiple peaks for a single sugar standard. Why?

A: This is likely due to incomplete derivatization or the formation of different isomers.

  • Incomplete Reaction: Ensure your reaction conditions (temperature, time, reagent stoichiometry) are optimized and that your sample is completely dry before adding the derivatization reagents, as water will quench the reaction.

  • Isomer Formation: If you are not using an oximation step before silylation, sugars can exist in different anomeric forms (α and β) which will result in multiple peaks. Adding an oximation step is highly recommended to resolve this.[15]

Q: My derivatized samples seem to be degrading in the GC inlet. What can I do?

A:

  • Lower Inlet Temperature: While high temperatures are needed for volatilization, excessively high temperatures can cause degradation. Try lowering the inlet temperature in 10-20°C increments.

  • Use a Fresh Liner: The glass inlet liner can develop active sites over time that promote analyte degradation. Regular replacement of the liner is crucial for robust analysis of sensitive compounds.

  • Check for Air Leaks: Oxygen in the carrier gas can cause oxidation at high temperatures. Ensure your GC system is leak-free.

Detailed Protocol: T6P Extraction and Analysis by HILIC-MS/MS

This protocol is a representative example and may require optimization for specific sample types and instrumentation.

1. Sample Extraction (adapted from published methods[11][17])

  • Flash-freeze approximately 50-100 mg of biological tissue in liquid nitrogen.

  • Homogenize the frozen tissue into a fine powder.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., Chloroform:Acetonitrile:Water 3:7:16 v/v/v).

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (aqueous phase) for analysis. For complex matrices, a Solid-Phase Extraction (SPE) cleanup step using a mixed-mode anion exchange cartridge may be necessary to remove interfering compounds.[17]

2. HILIC-MS/MS Analysis (based on a typical HILIC-Z method[10])

  • LC System: UHPLC system with a binary pump.

  • Column: Agilent Poroshell 120 HILIC-Z (100 x 2.1 mm, 2.7 µm) or equivalent.[10]

  • Mobile Phase A: 25 mM Ammonium Formate and 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient:

    • 0-1 min: 97% B

    • 1-13 min: Ramp to 60% B

    • 13-15 min: Ramp to 30% B

    • 15-17 min: Hold at 30% B

    • 17.1-20 min: Return to 97% B and equilibrate.

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 4 µL.[10]

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Negative.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for T6P (e.g., m/z 421 -> m/z 97) and its isomers. These must be determined empirically by infusing pure standards.

Visualizing the Separation Principle

HILIC_Principle Principle of HILIC Separation cluster_column HILIC Column cluster_mobile Mobile Phase p1 p2 p3 p4 p5 StationaryPhase Polar Stationary Phase (e.g., Zwitterionic) WaterLayer Immobilized Aqueous Layer WaterLayer->StationaryPhase Interaction OrganicBulk High Organic Bulk (Acetonitrile) Analyte Polar Analyte (T6P) Analyte->WaterLayer Partitioning

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Trehalose-6-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of Trehalose-6-Phosphate (T6P). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak tailing when analyzing this highly polar, phosphorylated sugar. As Senior Application Scientists, we provide in-depth, evidence-based solutions to help you achieve optimal peak symmetry and robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

Peak tailing for a polar compound like T6P on a standard reversed-phase column is often due to secondary interactions. The primary cause is the interaction of the negatively charged phosphate group of T6P with positively charged sites on the silica stationary phase, such as residual silanol groups.[1][2][3][4] These interactions create a secondary, stronger retention mechanism for some analyte molecules, leading to a delayed elution and a tailing peak.

Q2: What is the ideal column chemistry for this compound analysis?

Standard C18 columns are often not ideal for retaining and separating highly polar compounds like T6P. Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method for analyzing phosphorylated carbohydrates.[5][6][7][8][9] HILIC columns have a polar stationary phase that retains polar analytes. Alternatively, ion-pair chromatography can be used on reversed-phase columns to improve retention and peak shape.[10][11][12]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is critical. For silica-based columns, a low pH (around 2.5-3) can suppress the ionization of residual silanol groups, reducing secondary interactions and peak tailing.[1][3][4] However, for T6P, which is acidic, a very low pH may suppress its ionization and reduce retention in reversed-phase mode. Therefore, careful pH optimization is necessary.

Q4: Can my HPLC system itself be causing peak tailing?

Yes, system issues can contribute to peak tailing. This can include extra-column dead volume from long or wide tubing, a partially blocked column frit, or contamination of system components with metal ions that can chelate with the phosphate group of T6P.[3][13][14]

In-Depth Troubleshooting Guide

Symptom: Significant Peak Tailing of this compound

A tailing peak is characterized by an asymmetry factor (As) greater than 1.2.[1] This not only affects the aesthetic of the chromatogram but also compromises the accuracy of integration and quantification.[2] Below, we explore the common causes and provide systematic solutions.

Potential Cause 1: Secondary Silanol Interactions

Mechanism: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above 3, these silanols can become deprotonated (Si-O-), creating negatively charged sites. While T6P is also negatively charged, interactions can occur with non-ionized silanols or if the silica surface has localized positive charges.[1][3][4] More significantly for basic compounds, these silanols can cause strong electrostatic interactions.[2][4] For acidic compounds like T6P, other secondary interactions can still contribute to tailing.

Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH protonates the silanol groups, neutralizing their negative charge and reducing unwanted interactions.[1][3][4]

    • Protocol:

      • Prepare your mobile phase with a buffer to maintain a constant pH.

      • Adjust the pH to a value between 2.5 and 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).

      • Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

      • Monitor the peak shape and retention time. A lower pH may decrease the retention of acidic analytes.

  • Use of End-Capped Columns:

    • Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group (e.g., a trimethylsilyl group) to block their activity.[1][2] This minimizes the potential for secondary interactions.

    • Recommendation: When purchasing a column for polar analyte analysis, select one that is specified as "end-capped" or has a low silanol activity.

Diagram: The Effect of pH on Silanol Interactions

Caption: Effect of mobile phase pH on silanol ionization and peak shape.
Potential Cause 2: Unsuitable Column Chemistry

Mechanism: this compound is a highly polar molecule due to its multiple hydroxyl groups and a phosphate group.[6] Standard reversed-phase columns (like C18) are non-polar and provide limited retention for such compounds, often resulting in elution near the void volume and poor peak shape.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of organic solvent. This creates a water-rich layer on the stationary phase, into which polar analytes can partition, leading to good retention and separation.[5][6][7][8]

    • Recommended Columns for Phosphorylated Sugars:

      • Amide-based columns

      • Polymer-based HILIC columns[5]

    • Starting HILIC Method Protocol:

      • Column: HILIC Amide column (e.g., 150 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 9.0 with ammonium hydroxide.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%) and decrease to around 50% over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 30-40 °C.

      • Detector: Mass Spectrometer (MS) is often preferred for specificity and sensitivity with HILIC.[6][7][15]

  • Ion-Pair Chromatography (IPC):

    • Rationale: IPC is used with reversed-phase columns. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase.[12] This reagent forms an ion pair with the charged analyte (T6P), neutralizing its charge and increasing its hydrophobicity, thus enhancing its retention on a reversed-phase column.[10][11][12]

    • Protocol for Ion-Pair Chromatography of T6P:

      • Column: C18 or C8 column.

      • Mobile Phase: An aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier (e.g., methanol or acetonitrile).

      • Ion-Pairing Reagent: For the negatively charged T6P, a cationic ion-pairing reagent is needed, such as tetrabutylammonium (TBA) salts.

      • Procedure:

        • Add the ion-pairing reagent to the aqueous mobile phase at a concentration of 5-10 mM.

        • Equilibrate the column thoroughly with the ion-pairing mobile phase. This can take a significant amount of time.

        • Inject the sample and optimize the separation by adjusting the concentration of the ion-pairing reagent and the organic modifier.

Table: Comparison of Chromatographic Modes for T6P Analysis

FeatureReversed-Phase (Standard)HILICIon-Pair Chromatography
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Amide, Diol)Non-polar (e.g., C18)
Mobile Phase High aqueous contentHigh organic contentHigh aqueous content
Retention of T6P PoorGoodGood
Common Issues Peak tailing, low retentionSensitivity to mobile phase water contentLong equilibration times, column contamination
Best Suited For Not recommended for T6PPolar and charged analytesCharged analytes
Potential Cause 3: Metal Contamination

Mechanism: The phosphate group in T6P is a known chelating agent for metal ions. If your HPLC system (especially biocompatible or iron-free systems containing titanium) leaches metal ions, these can interact with T6P.[16][17][18][19][20] This can happen in the mobile phase or on the column where metal ions have adsorbed to the stationary phase. This chelation can create a strong, secondary retention mechanism, leading to severe peak tailing.[3]

Solutions:

  • Use of a Chelating Agent in the Mobile Phase:

    • Rationale: Adding a weak chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to free metal ions, preventing them from interacting with your analyte.

    • Protocol:

      • Prepare your mobile phase as usual.

      • Add a low concentration of EDTA (e.g., 0.1-0.5 mM) to the aqueous portion of the mobile phase.

      • Equilibrate the system and observe the effect on peak shape.

  • System Passivation:

    • Rationale: If metal contamination is suspected, flushing the system with a passivating agent can help remove metal ions from the surfaces of the tubing and other components.

    • Protocol:

      • Disconnect the column.

      • Flush the entire HPLC system with a solution of 5-10% nitric acid (be sure your system components are compatible).

      • Follow with a thorough flush with high-purity water and then your mobile phase.

  • Use of Inert Column Hardware:

    • Rationale: Columns with inert hardware (e.g., PEEK-lined stainless steel) can minimize the exposure of the sample and mobile phase to metal surfaces, reducing the risk of contamination.[17]

Diagram: Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting T6P peak tailing.
Potential Cause 4: General Chromatographic and System Issues

Mechanism: Several general HPLC issues can lead to peak tailing for any compound, including T6P.

Solutions:

  • Extra-Column Volume:

    • Cause: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2][13]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

  • Column Contamination or Degradation:

    • Cause: Accumulation of strongly retained sample matrix components on the column frit or at the head of the column can distort peak shape.[14][21]

    • Solution:

      • Use a guard column to protect the analytical column.

      • Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.[2]

      • If contamination is suspected, try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.

  • Column Overload:

    • Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[14][22]

    • Solution: Dilute the sample and inject a smaller amount to see if the peak shape improves.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Journal of Chromatographic Science. (1986, May 1). Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Oxford Academic.
  • Journal of Chromatographic Science. (1986, May 1). Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.). HILIC Columns for Phosphorylated Sugar Analysis.
  • Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks.
  • PubMed. (2018, May 14). Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS.
  • LCGC International. (n.d.). HILIC Columns for Phosphorylated Sugar Analysis.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • ResearchGate. (n.d.). Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubMed. (2017, June 15). Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • PubMed Central. (n.d.). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • MDPI. (2023, April 13). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics.
  • Journal of Chromatography A. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • PubMed. (2019, January 21). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • PNAS. (n.d.). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana.
  • PubMed Central. (n.d.). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • Journal of Chromatography A. (1988, April 30). Ion chromatographic determination of sugar phosphates in physiological samples. Scilit.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.

Sources

How to resolve inconsistent results in Trehalose-6-phosphate quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference for troubleshooting inconsistent results in Trehalose-6-phosphate (T6P) quantification. As a Senior Application Scientist, I understand that obtaining reliable and reproducible data for this low-abundance signaling molecule is critical for advancing your research. This resource combines established protocols with field-proven insights to help you navigate the complexities of T6P analysis.

I. Troubleshooting Guide: Resolving Inconsistent T6P Quantification

This section addresses specific, common problems encountered during T6P analysis in a question-and-answer format.

Issue 1: High Variability Between Technical or Biological Replicates

Q: My T6P measurements show significant scatter between replicates, even when using the same sample extract. What are the likely causes and how can I fix this?

A: High variability is a frequent challenge, often stemming from inconsistencies introduced during sample preparation and extraction, or from analytical instability. The low abundance of T6P in most biological tissues makes its quantification particularly sensitive to minor variations.[1][2]

Underlying Causes & Solutions:

  • Incomplete Quenching of Metabolism: T6P levels can change rapidly. If metabolic activity is not halted instantly upon sample collection, the measured T6P concentration will not reflect the true physiological state.

    • Solution: Immediately flash-freeze your samples in liquid nitrogen upon harvesting.[3] This is the most effective way to quench enzymatic activity. For cell cultures, rapid quenching protocols using cold methanol are also effective.[4]

  • Inconsistent Extraction Efficiency: T6P is a highly polar, phosphorylated sugar, requiring specific extraction conditions.[1][5] Inconsistent solvent-to-sample ratios, temperature fluctuations, or incomplete homogenization can lead to variable recovery.

    • Solution: Follow a standardized and validated extraction protocol meticulously. A common and effective method involves a chloroform-methanol extraction.[6] Ensure precise measurement of sample weight and extraction solvent volumes. Homogenize tissues thoroughly while still frozen to prevent degradation.

  • Analyte Degradation: T6P can be degraded by phosphatases present in the sample or by harsh chemical conditions during extraction.

    • Solution: Keep samples cold at all times during processing (on ice or at 4°C).[7] Ensure extraction solvents are pre-chilled. Avoid repeated freeze-thaw cycles of your extracts, as this can significantly impact metabolite stability.[3] Aliquot extracts into single-use vials before freezing at -80°C.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the complex biological matrix can suppress or enhance the ionization of T6P, leading to inconsistent quantification.[8]

    • Solution: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[8] While a commercially available 13C-labeled T6P is ideal, it is not always readily available.[9][10] In its absence, meticulous sample cleanup (e.g., solid-phase extraction) and careful matrix-matched calibration curves are essential.[11][12]

Issue 2: Low or No Detectable T6P Signal

Q: I'm expecting to see a T6P signal based on my experimental model, but the levels are below the limit of quantification (LOQ) or completely absent. What should I check?

A: This issue can be frustrating and may point to problems with sample handling, the extraction procedure, or the sensitivity of the analytical method itself. Given that T6P is a very low-abundance metabolite, its detection requires a highly sensitive and optimized workflow.[1][2]

Underlying Causes & Solutions:

  • Insufficient Sample Amount: Due to its low concentration, a sufficient amount of starting material is crucial.

    • Solution: If possible, increase the amount of tissue or cells being extracted. For plant tissues, starting with at least 50-100 mg of fresh weight is recommended.[1]

  • Poor Recovery During Extraction: The chosen extraction method may not be efficient for T6P.

    • Solution: Verify that your extraction protocol is suitable for polar, phosphorylated metabolites. Methods using acidified acetonitrile or methanol/chloroform/water mixtures are generally effective.[7] You can assess recovery by spiking a known amount of a T6P standard into a blank matrix sample and processing it alongside your experimental samples.

  • Suboptimal LC-MS/MS or Enzymatic Assay Conditions: The analytical method may lack the required sensitivity.

    • For LC-MS/MS:

      • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining and separating highly polar compounds like T6P.[9][12][13] Ensure your column and mobile phase are optimized.

      • Mass Spectrometry: Operate the mass spectrometer in a sensitive mode, such as Multiple Reaction Monitoring (MRM).[1] Optimize ion source parameters (e.g., spray voltage, gas temperatures) and collision energies for T6P-specific transitions.

    • For Enzymatic Assays:

      • These assays can suffer from lower sensitivity compared to LC-MS/MS.[14][15] Ensure the purity of the enzymes used and validate the assay's limit of detection. Be aware of potential interfering substances in your sample extract that could inhibit the enzymes.

Issue 3: Poor Chromatographic Peak Shape or Co-elution with Isomers

Q: In my LC-MS/MS analysis, the T6P peak is broad, tailing, or I suspect it's co-eluting with its isomer, Sucrose-6-Phosphate (S6P). How can I improve the chromatography?

A: This is a critical analytical challenge. Because T6P and S6P are structural isomers with the same mass, their separation is entirely dependent on chromatography.[1][13] Co-elution will lead to inaccurate quantification.

Underlying Causes & Solutions:

  • Inadequate Chromatographic Separation: The chosen column and mobile phase conditions are not resolving the isomers.

    • Solution:

      • Column Choice: A HILIC column is the standard choice for this separation.[9][13]

      • Mobile Phase Optimization: The pH of the mobile phase is a critical parameter. Using additives like piperidine or triethylamine to increase the pH can improve the separation of T6P from S6P.[1]

      • Gradient Optimization: Adjust the gradient slope (the rate of change in solvent composition) to provide more time for the isomers to resolve. A shallower gradient around the elution time of T6P can significantly improve separation.

  • Chemical Derivatization: In some cases, derivatization can enhance chromatographic separation and detection sensitivity.

    • Solution: A validated chemical derivatization method can be employed to alter the chemical properties of the sugar phosphates, facilitating better separation on a HILIC column.[13]

II. Experimental Protocols & Data Visualization

To ensure robust and reproducible results, meticulous adherence to validated protocols is essential.

Protocol 1: Metabolite Extraction from Plant Tissue

This protocol is adapted from established methods for extracting polar metabolites, including T6P.[5][6]

  • Harvesting: Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh 50-100 mg of frozen powder into a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., a 3:7 v/v mixture of chloroform:acetonitrile).[5] If using an internal standard, it should be spiked into this solvent.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 2 hours to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution & Storage: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your initial mobile phase for LC-MS/MS analysis. Store at -80°C until analysis.

Data Presentation: T6P Quantification Method Comparison

The choice of analytical method significantly impacts sensitivity and suitability for different applications.

Parameter LC-MS/MS Enzymatic Assay
Principle Chromatographic separation followed by mass-based detection.Coupled enzyme reactions leading to a spectrophotometrically measured product (e.g., NADPH).[14][15]
Sensitivity High (nM to low µM range).[15]Moderate (µM range).[15]
Specificity High (can distinguish isomers with proper chromatography).[13]Can be prone to interference from other compounds in the extract.
Throughput ModerateHigh
Instrumentation Requires specialized LC and Mass Spectrometry equipment.Requires a standard spectrophotometer or plate reader.
Key Advantage Highest sensitivity and specificity for low-abundance samples.[15]Rapid and does not require expensive, specialized equipment.
Visualization of Key Workflows

Diagrams can clarify complex experimental and logical processes.

T6P_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest 1. Sample Harvest & Flash Freezing Homogenize 2. Homogenization (Cryogenic) Harvest->Homogenize Extract 3. Solvent Extraction (-20°C) Homogenize->Extract Cleanup 4. Centrifugation & Supernatant Collection Extract->Cleanup LCMS 5a. LC-MS/MS (HILIC) Cleanup->LCMS Choose Method Enzyme 5b. Enzymatic Assay Cleanup->Enzyme Choose Method Quant 6. Quantification vs. Standard Curve LCMS->Quant Enzyme->Quant Validate 7. Data Validation (QC Samples) Quant->Validate

Caption: General workflow for T6P quantification from sample to data.

Troubleshooting_Logic step step Start Inconsistent Results? Var High Variability? Start->Var Yes Sig Low/No Signal? Start->Sig No Check Next Issue step1 Review Quenching & Extraction Protocol Var->step1 Yes step2 Check for Sample Degradation (Storage) Var->step2 Yes step3 Implement Internal Standard (LC-MS) Var->step3 Yes Peak Poor Peak Shape? Sig->Peak No Check Next Issue step4 Increase Sample Amount Sig->step4 Yes step5 Optimize Analytical Method Sensitivity Sig->step5 Yes step6 Optimize HILIC Separation (pH, Gradient) Peak->step6 Yes step7 Consider Chemical Derivatization Peak->step7 Yes

Caption: Decision tree for troubleshooting inconsistent T6P results.

III. Frequently Asked Questions (FAQs)

Q1: Why is T6P considered a "signaling metabolite" and why is its concentration so low? A: T6P acts as a key signal of sucrose availability in plants, linking carbon status to growth and development.[2][5][16][17][18] It inhibits the SnRK1 protein kinase, a central regulator of energy metabolism.[1][19] Its concentration is kept very low because even small changes can have significant downstream effects on gene expression and metabolic fluxes, making it a highly sensitive signaling molecule rather than a bulk storage compound.[5][16]

Q2: Can I use an enzymatic assay for my T6P quantification? A: Yes, but with caution. Enzymatic assays can be a cost-effective and rapid method for quantifying T6P.[14][15] However, they are generally less sensitive than LC-MS/MS and can be susceptible to interference from other compounds in crude extracts.[15] They are most suitable for samples where T6P concentrations are expected to be in the higher micromolar range and when an LC-MS/MS system is not available.

Q3: How critical is sample storage? A: It is absolutely critical. Improper storage can lead to significant degradation of T6P, primarily through enzymatic activity.[20][21] Samples and extracts should always be stored at -80°C for long-term stability. Avoid leaving samples at room temperature or even on ice for extended periods during processing.[3][22]

Q4: What are Quality Control (QC) samples and why should I use them? A: QC samples are essential for monitoring the stability and performance of your analytical run, especially for LC-MS/MS. A QC sample is typically a pooled mixture of all your experimental samples.[4] By injecting the QC sample periodically throughout your analytical sequence (e.g., every 5-10 samples), you can assess the reproducibility of the measurement. Any drift in retention time or signal intensity in the QC samples can indicate a problem with the instrument.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary? A: For achieving the highest accuracy and precision in LC-MS/MS quantification, a SIL-IS is strongly recommended.[8][23] It is added at the very beginning of the extraction process and experiences the same sample processing and potential ion suppression/enhancement as the endogenous T6P. This allows for reliable correction of any variability introduced during the workflow, making your results much more trustworthy.

References

  • Delgado-Gallego, M. M., et al. (2016). Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry.
  • Tschirhart, T., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega. [Link]
  • Luan, F., et al. (2019). Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Tan, H. Q., et al. (2021).
  • Tschirhart, T., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • Fan, T. W. M., & Lane, A. N. (2012). Considerations of Sample Preparation for Metabolomics Investigation.
  • EMBL-EBI. (n.d.).
  • MetwareBio. (n.d.).
  • ResearchGate. (n.d.). Linearity for T6P as determined by CE-MS in water and plant matrix.
  • Lereau, M., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. MDPI. [Link]
  • Paul, M. J., et al. (2017). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]
  • Li, Y., et al. (2023).
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis Thaliana Seedlings by Hydrophilic-Interaction Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. [Link]
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]
  • Gethings, L. A., et al. (2018). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites.
  • Baccolini, C., & Arrivault, S. (2024). Stable Isotope Labeling and Quantification of Photosynthetic Metabolites. Methods in Molecular Biology. [Link]
  • Thingholm, T. E., et al. (2011). Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination. Molecular & Cellular Proteomics. [Link]
  • Panek, A. C., et al. (1990). On the determination of this compound synthase in Saccharomyces.
  • Lunn, J. E., et al. (2016). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
  • Claeyssen, E., et al. (2011). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity.
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Zhang, Y., et al. (2022).
  • Lunn, J. E., et al. (2014). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Kanamori, T., et al. (1998). Trehalose 6-phosphate production with energy coupling fermentation by yeast cells. Journal of Bioscience and Bioengineering. [Link]
  • Petit, T., et al. (2018). This compound promotes fermentation and glucose repression in Saccharomyces cerevisiae. Microbial Cell. [Link]
  • Neufeld, B., et al. (2017).
  • ResearchGate. (n.d.). T6P quantification and trehalase gene expression.
  • Debast, S., et al. (2011). Altering this compound Content in Transgenic Potato Tubers Affects Tuber Growth and Alters Responsiveness to Hormones during Sprouting. Plant Physiology. [Link]
  • Petit, T., et al. (2015). This compound synthesis controls yeast gluconeogenesis downstream and independent of SNF1. FEMS Yeast Research. [Link]
  • Unium Bioscience. (2020). T6P One of the most exciting discoveries in plant physiology. Unium Bioscience. [Link]
  • Chawla, R., et al. (2013). Effect of sample storage and time delay (delayed processing) on analysis of common clinical biochemical parameters. Journal of Clinical and Diagnostic Research. [Link]
  • Max Planck Institute of Molecular Plant Physiology. (2020). T6P - the “insulin” of the plants. Max-Planck-Gesellschaft. [Link]
  • ResearchGate. (2022). Could you please help in troubleshooting a protocol for 'total inorganic phosphate quantification from plant samples, or suggest a different protocol?.
  • Wingler, A., et al. (2012). Trehalose 6-Phosphate Is Required for the Onset of Leaf Senescence Associated with High Carbon Availability. Plant Physiology. [Link]
  • Wehrens, R., et al. (2024). Screening of leaf extraction and storage conditions for eco-metabolomics studies. Methods in Ecology and Evolution. [Link]
  • ResearchGate. (n.d.). Senescence-dependent changes in T6P content in leaves 9 and 10 of...
  • Adebayo, S. A., et al. (2023). Season, storage and extraction method impact on the phytochemical profile of Terminalia ivorensis. PLOS ONE. [Link]

Sources

Technical Support Center: Quantitative Trehalose-6-Phosphate (T6P) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of T6P Quantification

Trehalose-6-phosphate (T6P) is a critical signaling metabolite in plants, fungi, and invertebrates, playing a pivotal role in regulating carbon metabolism and stress responses.[1][2][3] Its accurate quantification is essential for understanding these fundamental biological processes. However, measuring T6P levels presents significant analytical challenges due to its low abundance in complex biological matrices, the presence of structural isomers like sucrose-6-phosphate (S6P), and its polar nature.[4][5][6]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the method of choice for sensitive and specific T6P analysis.[7][8] A robust and reliable calibration curve is the cornerstone of accurate quantification in any LC-MS-based assay. This guide addresses common issues encountered during the generation of T6P calibration curves and provides systematic troubleshooting strategies.

The T6P Signaling Pathway: A Brief Overview

T6P is synthesized from glucose-6-phosphate (G6P) and UDP-glucose by the enzyme this compound synthase (TPS) and is subsequently dephosphorylated to trehalose by this compound phosphatase (TPP).[1][2][9] In plants, T6P acts as a signal of sucrose availability and inhibits the activity of SnRK1 (Sucrose-non-fermenting-1-related protein kinase 1), a key regulator of energy and carbon metabolism.[3][6] This intricate relationship underscores the importance of precise T6P measurements to unravel the complexities of metabolic regulation.

T6P_Signaling_Pathway cluster_synthesis T6P Synthesis & Degradation cluster_regulation Metabolic Regulation UDP_Glucose UDP-Glucose TPS TPS UDP_Glucose->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound TPP TPP T6P->TPP SnRK1 SnRK1 (Active) T6P->SnRK1 inhibits Trehalose Trehalose TPS->T6P TPP->Trehalose Sucrose Sucrose Sucrose->T6P promotes synthesis Growth Growth & Development SnRK1->Growth represses Biosynthesis Biosynthesis SnRK1->Biosynthesis represses

Figure 1: Simplified overview of the this compound (T6P) signaling pathway in plants.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the generation of your T6P calibration curve.

Issue 1: Poor Linearity (R² value < 0.99)

Question: My calibration curve for T6P is not linear, and the coefficient of determination (R²) is below the acceptable value of 0.99. What are the potential causes and how can I fix this?

Answer: Poor linearity is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Calibration Range:

    • Explanation: The concentration range of your calibration standards may not be appropriate for the detector's linear dynamic range. At very high concentrations, the detector can become saturated, leading to a plateau in the signal response. Conversely, at very low concentrations, the signal may be too close to the background noise.

    • Solution: Narrow the concentration range of your calibration standards. If you observe signal saturation at the higher end, dilute your upper-level standards. If the lower-end standards show high variability, you may need to increase the concentration of your lowest standard or improve the method's sensitivity.

  • Sample Diluent Mismatch:

    • Explanation: A significant mismatch between the solvent used to dissolve your standards and the mobile phase can lead to poor peak shape and, consequently, non-linear responses.

    • Solution: Whenever possible, dissolve your T6P standards in the initial mobile phase composition. If a different solvent must be used due to solubility constraints, ensure the injection volume is small enough to minimize its effect on peak shape.

  • Ionization Suppression or Enhancement:

    • Explanation: This is a common phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting matrix components can either suppress or enhance the ionization of the analyte, leading to a non-linear response.[10]

    • Solution:

      • Improve Sample Cleanup: Implement a more rigorous sample extraction and cleanup procedure. Solid-phase extraction (SPE) with mixed-mode anion exchange cartridges has been shown to be effective in reducing matrix complexity in plant extracts.[11]

      • Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₂-T6P, is highly recommended.[7] While not always commercially available, a SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations in ionization efficiency. If a SIL-IS is not available, a structural analog can be considered, but its effectiveness in correcting for matrix effects must be thoroughly validated.

      • Dilute the Sample: Diluting the sample extract can mitigate matrix effects by reducing the concentration of interfering components. However, ensure that the T6P concentration remains above the limit of quantification (LOQ).

  • Adduct Formation:

    • Explanation: In ESI-MS, T6P can form various adducts (e.g., with sodium, [M+Na]⁺ or formate, [M+HCOO]⁻) in addition to the deprotonated molecule ([M-H]⁻).[12] If the formation of these adducts is not consistent across the calibration range, it can lead to non-linearity.

    • Solution: Optimize the mobile phase composition and MS source parameters to favor the formation of a single, stable ion. For example, adding a small amount of a volatile buffer like ammonium acetate can help stabilize the deprotonated molecule. Ensure that you are integrating the peak area for all relevant adducts or focus on the most abundant and consistent ion.

Issue 2: High Coefficient of Variation (%CV) Between Replicates

Question: The peak areas for my replicate injections of the same calibration standard show a high percentage of coefficient of variation (%CV > 15%). What could be causing this imprecision?

Answer: High %CV indicates a lack of reproducibility in your analytical workflow.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Injection Volume:

    • Explanation: A faulty autosampler, worn injector seals, or air bubbles in the sample loop can lead to inconsistent injection volumes.

    • Solution: Perform routine maintenance on your autosampler. Check for leaks and ensure that the syringe and sample loop are properly filled and free of air bubbles.

  • Sample Instability:

    • Explanation: T6P, being a phosphate ester, can be susceptible to degradation, especially at non-optimal pH or temperature.

    • Solution: Prepare fresh calibration standards daily and keep them in the autosampler at a controlled, cool temperature (e.g., 4-10 °C). Avoid repeated freeze-thaw cycles.

  • Carryover:

    • Explanation: Analyte from a high-concentration standard can adsorb to surfaces in the injection port, column, or transfer lines and then elute during subsequent injections of lower-concentration standards, leading to artificially high and variable responses.

    • Solution: Optimize the injector wash procedure by using a strong solvent to clean the needle and injection port between runs. A blank injection after the highest calibration standard can help assess the extent of carryover.

  • Fluctuations in Mobile Phase Composition:

    • Explanation: Inaccurate solvent mixing by the LC pump can lead to shifts in retention time and peak area.

    • Solution: Ensure your mobile phase solvents are properly degassed. If using an online mixer, verify its performance. Manually preparing the mobile phase can help troubleshoot this issue.[13]

Issue 3: Peak Tailing or Splitting

Question: My T6P peak is showing significant tailing or is split into multiple peaks. How can I improve the peak shape?

Answer: Poor peak shape can compromise the accuracy of peak integration and, therefore, the reliability of your calibration curve.

Potential Causes & Troubleshooting Steps:

  • Secondary Interactions:

    • Explanation: The phosphate group in T6P can interact with active sites on the stationary phase or with metal components in the column and HPLC system, leading to peak tailing.[7]

    • Solution:

      • Adjust Mobile Phase pH: Using a mobile phase with a higher pH can help ensure that the phosphate group is fully deprotonated, which can reduce interactions with the stationary phase.[14]

      • Use a Column with Inert Hardware: Columns with PEEK or other metal-free hardware can minimize secondary interactions.

      • Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help to mask active metal sites in the system.

  • Column Overload:

    • Explanation: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape, often with a fronting peak.

    • Solution: Reduce the concentration of your highest calibration standards or decrease the injection volume.

  • Column Contamination or Degradation:

    • Explanation: Accumulation of matrix components at the head of the column can create a void and lead to peak splitting. Over time, the stationary phase can also degrade, especially under harsh pH conditions.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components.[13] If the problem persists, try flushing the column or, if necessary, replace it.

Experimental Protocols & Data Presentation

Generating a T6P Calibration Curve: A Step-by-Step Workflow

The following protocol outlines a general workflow for generating a T6P calibration curve for LC-MS analysis. Specific parameters will need to be optimized for your particular instrument and application.

T6P_Calibration_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare T6P Stock Solution Standards Prepare Serial Dilutions (Calibration Standards) QC Prepare QC Samples (Low, Mid, High) Equilibrate Equilibrate LC-MS System QC->Equilibrate Inject_Blank Inject Blank (Solvent) Inject_Standards Inject Calibration Standards (Lowest to Highest) Inject_QC Inject QC Samples Integrate Integrate Peak Areas Inject_QC->Integrate Plot Plot Peak Area vs. Concentration Regress Perform Linear Regression Evaluate Evaluate R², %CV, Accuracy

Figure 2: General workflow for generating a T6P calibration curve.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a known amount of T6P standard and dissolve it in a suitable solvent (e.g., ultrapure water or initial mobile phase) to prepare a concentrated stock solution.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of your samples. A typical range might be from low nanomolar to low micromolar.[11]

  • Preparation of Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) from a separate stock solution to assess the accuracy and precision of the calibration curve.

  • LC-MS System Equilibration: Equilibrate the LC-MS system with the initial mobile phase until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the QC samples periodically throughout the analytical run.

  • Data Processing:

    • Integrate the peak area of the T6P peak for each standard.

    • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Calculate the concentration of the QC samples using the calibration curve to assess accuracy.

Acceptable Performance Criteria for a T6P Calibration Curve

The following table summarizes generally accepted performance criteria for a calibration curve in a quantitative bioanalytical method.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Precision (%CV) ≤ 15% for all standards (≤ 20% for the LLOQ)
Accuracy (% Bias) Within ±15% for all standards (±20% for the LLOQ)
LLOQ Signal-to-Noise ≥ 10

LLOQ: Lower Limit of Quantification

Conclusion

A reliable calibration curve is non-negotiable for accurate T6P quantification. By understanding the potential causes of common issues and implementing systematic troubleshooting strategies, researchers can ensure the integrity of their data. This guide provides a framework for identifying and resolving problems related to linearity, precision, and peak shape, ultimately leading to more robust and reproducible T6P analysis.

References

  • Capillary electrophoresis-mass spectrometry analysis of this compound in Arabidopsis thaliana seedlings - PMC. (n.d.). PubMed Central.
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. (2023). MDPI.
  • Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry. (2016). Universidade NOVA de Lisboa.
  • Analysis of low abundant this compound and related metabolites in Medicago truncatula by hydrophilic interaction liquid chromatography–triple quadrupole mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • Determination of this compound in Arabidopsis Seedlings by Successive Extractions Followed by Anion Exchange Chromatography-Mass Spectrometry. (2009). PubMed.
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. (2023). National Institutes of Health.
  • Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • This compound: Connecting Plant Metabolism and Development. (2011). Frontiers.
  • The synthesis, degradation and biological function of this compound - PMC. (n.d.). PubMed Central.
  • Determination of this compound in Arabidopsis Thaliana Seedlings by Hydrophilic-Interaction Liquid Chromatography-Mass Spectrometry. (2012). PubMed.
  • Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana - PMC. (n.d.). PubMed Central.
  • Dear Researchers, Does anyone extracted this compound from the plant's tissues via using the LC-MS-QTOF? | ResearchGate. (n.d.). ResearchGate.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC.
  • Genome-Wide Identification and Analysis of Stress Response of this compound Synthase and this compound Phosphatase Genes in Quinoa. (2023). MDPI.
  • Trehalose 6-Phosphate Regulates Photosynthesis and Assimilate Partitioning in Reproductive Tissue | Plant Physiology | Oxford Academic. (n.d.). Oxford Academic.
  • Sensitive analysis of this compound and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • Structures of this compound phosphatase from pathogenic fungi reveal the mechanisms of substrate recognition and catalysis - PMC. (n.d.). National Institutes of Health.
  • Trehalose 6-phosphate signalling and impact on crop yield. (2020). Portland Press.
  • Calibration of the sugar phosphate analysis method using mixed-mode HPLC-MS. (n.d.).
  • This compound: Connecting Plant Metabolism and Development - PMC. (n.d.). PubMed Central.
  • HPLC Troubleshooting. (n.d.). Regis Technologies.
  • Structure and properties of trehalose and trehalose 6-phosphate. (n.d.). ResearchGate.
  • Hidden Problems in your LCMS data? - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC. (n.d.). PubMed Central.
  • This compound: a signal of sucrose status. (n.d.). ResearchGate.
  • Effect of trehalose on protein structure - PMC. (n.d.). National Institutes of Health.
  • Notes on Troubleshooting LC/MS Contamination. (n.d.).

Sources

Validation & Comparative

A Researcher's Guide to Validating Trehalose-6-Phosphate's Role in Flowering Using tps1 Mutants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Genetic Strategies and Methodologies

In the intricate network governing the floral transition in plants, the sugar signal Trehalose-6-phosphate (T6P) has emerged as a critical regulator, acting as a proxy for carbohydrate status.[1][2] The enzyme this compound SYNTHASE 1 (TPS1) is central to T6P biosynthesis.[3][4] Consequently, genetic manipulation of TPS1 offers a powerful tool to dissect the precise function of T6P in flowering. This guide provides an in-depth comparison of experimental strategies centered on the use of tps1 mutants, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of TPS1 and the Challenge of tps1 Mutants

The TPS1 gene catalyzes the synthesis of T6P from glucose-6-phosphate and UDP-glucose.[3][5] Its importance is underscored by the severe phenotype of null mutants. In Arabidopsis thaliana, homozygous tps1 mutations are embryo-lethal, with development arresting at the torpedo stage.[6][7] This lethality demonstrates that T6P is indispensable for embryo maturation and presents a significant hurdle for studying its post-embryonic functions, including the regulation of flowering.[6][8]

To circumvent this, researchers have developed inducible expression systems. A common strategy involves placing the TPS1 coding sequence under the control of a dexamethasone (DEX)-inducible promoter (GVG::TPS1) in a tps1 mutant background.[6][9] This allows for the rescue of embryos by applying DEX during seed development, producing viable homozygous tps1 plants that can then be studied in the absence of the inducer during vegetative growth.[6][10]

When grown without DEX, these rescued tps1 plants exhibit a dramatic phenotype: they show delayed vegetative growth and fail to transition to the flowering stage, even under inductive long-day conditions.[1][2][6] This extreme late-flowering phenotype provides a clear and robust platform for validating the essential role of T6P in floral induction.

Comparative Genetic Approaches to Modulate T6P Levels

While tps1 mutants provide a direct loss-of-function model, other genetic strategies can be employed to modulate T6P levels and validate its role in flowering. Each approach offers unique advantages and insights.

Genetic StrategyPrincipleTypical Phenotype (Flowering)Key AdvantagesConsiderations
tps1 mutant (inducible rescue) Loss-of-function of the primary T6P synthase.Extremely late or non-flowering.[1][6]Provides a clear baseline for the essentiality of T6P.Embryo-lethality requires inducible rescue system. Pleiotropic growth defects can complicate analysis.
Overexpression of TPS1 Increased T6P synthesis.Early flowering.[11]Demonstrates that increased T6P is sufficient to promote flowering.Can lead to metabolic imbalances and pleiotropic effects if not expressed in a tissue-specific manner.
Overexpression of microbial otsA (TPS) Ectopic T6P synthesis using a bacterial homolog.Early flowering.[12]Bypasses potential regulation of the endogenous plant TPS1 enzyme.The microbial enzyme may not be subject to the same allosteric regulation as the plant enzyme.
Overexpression of microbial otsB (TPP) Increased T6P degradation.Late flowering.[13]Complements the tps1 phenotype by reducing T6P levels through an alternative mechanism.May not completely eliminate T6P, leading to a less severe phenotype than tps1 mutants.
Downregulation of TPP (this compound Phosphatase) Reduced T6P degradation.Early flowering.Provides an alternative genetic approach to increase endogenous T6P levels.Functional redundancy among TPP genes may require targeting multiple family members.

This comparative data highlights that both the loss and reduction of T6P delay flowering, while an increase in T6P levels accelerates it, providing strong, multi-faceted evidence for its promotional role in the floral transition.

Experimental Workflows for Functional Validation

Validating the function of T6P in flowering using tps1 mutants involves a series of well-controlled experiments. The following workflows are designed to provide robust and reproducible data.

T6P Signaling Pathway in Flowering

T6P_Flowering_Pathway cluster_T6P T6P Biosynthesis cluster_Flowering Floral Induction Sucrose Sucrose (High) TPS1 TPS1 Sucrose->TPS1 activates T6P This compound (T6P) TPS1->T6P synthesizes SnRK1 SnRK1 (Energy Sensor) T6P->SnRK1 inhibits FT FLOWERING LOCUS T (FT) T6P->FT promotes SnRK1->FT represses Flowering Flowering FT->Flowering induces

Caption: The T6P signaling pathway integrates sucrose status with flowering time control.

Experimental Protocol 1: Phenotypic Analysis of Flowering Time

This protocol is fundamental for quantifying the effect of the tps1 mutation on the floral transition. It is crucial to maintain controlled environmental conditions to ensure data comparability.[14]

1. Plant Material and Growth Conditions:

  • Genotypes: Wild-type (e.g., Col-0), tps1 mutant with an inducible rescue system (e.g., tps1 GVG::TPS1), and a constitutively expressing TPS1 line (e.g., 35S::TPS1).
  • Seed Sterilization and Stratification: Sterilize seeds with 70% ethanol followed by bleach and stratify at 4°C for 3 days to ensure uniform germination.
  • Growth Medium: Sow seeds on half-strength Murashige and Skoog (MS) medium or directly onto a suitable soil mixture.
  • Environmental Control: Grow plants in controlled environment chambers under inductive long-day conditions (16 hours light / 8 hours dark) at a constant temperature of 22°C.[14] Ensure consistent light intensity and quality across all experiments.

2. Flowering Time Measurement:

  • Days to Bolting: Record the number of days from the date of sowing until the primary inflorescence reaches 1 cm in height. This is a measure of the chronological time to flowering.
  • Rosette Leaf Number: At the time of bolting, count the total number of rosette leaves. This provides a measure of the developmental stage at which flowering occurs, which is often less influenced by minor variations in growth rate than days to bolting.

3. Data Analysis:

  • Use a sufficient number of biological replicates (n > 15 plants per genotype).
  • Perform statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to determine significant differences between genotypes.
Illustrative Flowering Time Data
GenotypeDays to Bolting (Mean ± SD)Rosette Leaf Number (Mean ± SD)
Wild-Type (Col-0)28 ± 312 ± 2
tps1 GVG::TPS1 (no DEX)> 100 (no flowering)> 50
tps1 GVG::TPS1 (+ DEX)35 ± 416 ± 3
35S::TPS122 ± 29 ± 1

This table clearly demonstrates the non-flowering phenotype of the tps1 mutant and the early flowering of the overexpression line, validating the role of TPS1 in promoting flowering.

Experimental Protocol 2: Gene Expression Analysis by qRT-PCR

To understand the molecular basis of the tps1 flowering phenotype, it is essential to analyze the expression of key flowering time genes.[15][16]

1. Tissue Collection:

  • Harvest rosette leaves from wild-type and tps1 mutant plants grown under long-day conditions at a specific developmental stage (e.g., when wild-type plants are about to bolt).
  • Collect samples at a consistent time point during the day (e.g., late in the afternoon when FT expression typically peaks).
  • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA using a reputable kit or a TRIzol-based method.
  • Treat with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Target Genes:
  • FLOWERING LOCUS T (FT): A key floral integrator and long-distance signal (florigen).[17]
  • SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1): Another floral integrator acting in the shoot apical meristem.[18]
  • SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) genes: Targets of miR156 in the age-dependent flowering pathway.[17]
  • Reference Genes: Use at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10) for normalization.
  • Reaction Setup: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.[19]
  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Illustrative Gene Expression Data
GeneRelative Expression in tps1 vs. Wild-TypeInterpretation
FT0.05-foldDrastically reduced expression, consistent with the non-flowering phenotype.
SOC10.1-foldSignificantly downregulated, indicating a block in floral integration.
SPL90.3-foldReduced expression, suggesting a disruption of the age-dependent pathway.

These results would strongly suggest that TPS1, and by extension T6P, is required for the transcriptional activation of key floral integrator genes.

Workflow for Validating T6P Function in Flowering

T6P_Validation_Workflow cluster_genetics Genetic Tools cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis cluster_conclusion Conclusion wt Wild-Type growth Grow under controlled conditions (Long Day) wt->growth tps1 tps1 mutant (inducible rescue) tps1->growth tps1_oe TPS1 Overexpressor tps1_oe->growth measure Measure Flowering Time (Days to Bolt, Leaf Number) growth->measure harvest Harvest Leaf Tissue growth->harvest conclusion Correlate Phenotype with Gene Expression to Validate T6P Function measure->conclusion rna RNA Extraction & cDNA Synthesis harvest->rna qpcr qRT-PCR for Flowering Genes (FT, SOC1) rna->qpcr qpcr->conclusion

Caption: A comprehensive workflow for validating T6P's role in flowering using genetic mutants.

Conclusion: A Self-Validating System

The use of tps1 mutants, particularly in conjunction with overexpression lines, creates a powerful, self-validating system to probe the function of T6P in flowering. The stark, opposing phenotypes—non-flowering in the loss-of-function mutant versus early flowering in the gain-of-function line—provide a clear genetic demonstration of necessity and sufficiency. When coupled with molecular analysis showing corresponding changes in the expression of key floral regulators like FT, the evidence becomes compelling. This integrated approach, grounded in rigorous experimental design and careful quantification, allows researchers to authoritatively establish the role of this compound as an indispensable signal for the initiation of flowering in plants.

References

  • van Dijken, A. J., Schluepmann, H., & Smeekens, S. C. (2004). Arabidopsis this compound Synthase 1 Is Essential for Normal Vegetative Growth and Transition to Flowering. Plant Physiology, 135(2), 969–977. [Link]
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of flowering by this compound signaling in Arabidopsis thaliana. Science, 339(6120), 704-707. [Link]
  • Wingler, A., Fichtner, F., & Lunn, J. E. (2012). Sugars, the clock and transition to flowering. Frontiers in Plant Science, 3, 274. [Link]
  • Seo, D. H., Ryu, H., & Kim, S. Y. (2019). Roles of Sugars in Controlling Flowering Time. Journal of Plant Biology, 62(3), 159-166. [Link]
  • Seo, D. H., Ryu, H., & Kim, S. Y. (2019). Roles of Sugars in Controlling Flowering Time.
  • Eastmond, P. J., van Dijken, A. J., Spielman, M., Kerr, A., Tissier, A. F., Dickinson, H. G., Jones, J. D., Smeekens, S. C., & Graham, I. A. (2002). This compound synthase 1, which catalyses the first step in trehalose synthesis, is essential for Arabidopsis embryo maturation. The Plant Journal, 29(2), 225-235. [Link]
  • Schluepmann, H., Paul, M., & Smeekens, S. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Fichtner, F., Barbier, F. F., Feil, R., Watanabe, M., Annunziata, M. G., De-Meaux, J., Stitt, M., & Lunn, J. E. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 32(6), 1957–1982. [Link]
  • Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., Feil, R., Lunn, J. E., Stitt, M., & Schmid, M. (2013). Regulation of Flowering by this compound Signaling in Arabidopsis thaliana.
  • Avonce, N., Leyman, B., Thevelein, J. M., & Iturriaga, G. (2016). Vascular expression of trehalose phosphate synthase1 (TPS1) induces flowering in Arabidopsis. Plant Omics, 9(2), 344-352. [Link]
  • Wingler, A. (2018). Transitioning to the Next Phase: The Role of Sugar Signaling throughout the Plant Life Cycle. Journal of Experimental Botany, 69(5), 987-998. [Link]
  • Blázquez, M. A. (2008). Phenotypic analysis of Arabidopsis mutants: flowering time. CSH Protocols, 2008(7), pdb.prot4963. [Link]
  • Fichtner, F., Barbier, F. F., Feil, R., Watanabe, M., Annunziata, M. G., De-Meaux, J., Stitt, M., & Lunn, J. E. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. PubMed. [Link]
  • Rolland, F., Baena-Gonzalez, E., & Sheen, J. (2006). Sucrose signaling in plants: a world yet to be explored. Trends in Plant Science, 11(1), 24-31. [Link]
  • Zacharaki, V., et al. (2024). Mutations in the floral regulator gene HUA2 restore flowering to the Arabidopsis trehalose 6-phosphate synthase1 (tps1) mutant. Plant Physiology. [Link]
  • Li, Y., et al. (2024).
  • Schluepmann, H., Paul, M., & Smeekens, S. (2011). This compound: Connecting Plant Metabolism and Development.
  • Fichtner, F., & Lunn, J. (2020). This compound SYNTHASE1 – an essential enzyme in Arabidopsis. Plantae. [Link]
  • Schluepmann, H., Paul, M., & Smeekens, S. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science, 2, 70. [Link]
  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854. [Link]
  • Zacharaki, V., et al. (2024). Mutations in HUA2 restore flowering in the Arabidopsis trehalose 6-phosphate synthase1 (tps1) mutant. bioRxiv. [Link]
  • Pfeiffer, A., et al. (2024). trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology. [Link]
  • van Dijken, A. J., Schluepmann, H., & Smeekens, S. C. (2004). Arabidopsis this compound Synthase 1 Is Essential for Normal Vegetative Growth and Transition to Flowering.
  • Wellmer, F., & Riechmann, J. L. (2010). Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. Methods in Molecular Biology, 631, 15-26. [Link]
  • Lim, M. H., Kim, J., Kim, Y. S., Chung, K. S., Seo, Y. H., Lee, I., Kim, J., Hong, C. B., Kim, H. J., & Park, C. M. (2004). A new Arabidopsis gene, FLK, which encodes an RNA-binding protein, is a novel player in the autonomous flowering pathway. The Plant Cell, 16(3), 731-740. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 172(1), 13-26. [Link]
  • Riechmann, J. L., & Ferrándiz, C. (Eds.). (2015). Flower Development: Methods and Protocols. Springer. [Link]
  • Kemi, H., et al. (2021). Flowering Times of Wild Arabidopsis Accessions From Across Norway Correlate With Expression Levels of FT, CO, and FLC Genes. Frontiers in Plant Science, 12, 691862. [Link]
  • Fichtner, F. (n.d.). Trehalose 6-phosphate signalling. Heinrich Heine University Düsseldorf. [Link]
  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Unium Bioscience. [Link]
  • Schluepmann, H., Paul, M., & Smeekens, S. (2011). This compound: Connecting Plant Metabolism and Development. PMC. [Link]
  • Reeves, P. H., & Coupland, G. (2001). Analysis of Flowering Time Control in Arabidopsis by Comparison of Double and Triple Mutants. Plant Physiology, 126(3), 1085–1091. [Link]
  • Alonso-Blanco, C. (2000).
  • Singh, R. K., et al. (2020). Flowering time and qRT-PCR analysis of gene expression in transgenic and untransformed A. thaliana.
  • Jung, J. H., et al. (2022). Quantitative RT-PCR (qPCR) analysis of flowering time genes in the two inbred lines cultured with or without vernalization.

Sources

A Comparative Guide to Trehalose-6-Phosphate and Sucrose Signaling in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of plant metabolic regulation, understanding the intricate web of sugar signaling is paramount. Sucrose, the primary product of photosynthesis, is not merely an energy currency but also a potent signaling molecule. Its status is dynamically monitored and relayed through a sophisticated network, with Trehalose-6-Phosphate (T6P) emerging as a critical signaling intermediate. This guide provides a comparative analysis of the sucrose and T6P signaling pathways, offering an in-depth look at their mechanisms, interplay, and the experimental methodologies used to dissect them.

The Central Role of Sucrose Signaling

Sucrose is the main form of transported carbon in most plants, linking "source" tissues (like mature leaves) to "sink" tissues (such as roots, flowers, and developing seeds).[1] Beyond this metabolic role, sucrose itself acts as a signal, influencing a vast array of developmental processes from seed germination to flowering and senescence.[2][3]

The plant cell perceives and responds to sucrose levels through multiple, partially overlapping pathways. Fluctuations in sucrose concentration can trigger changes in gene expression, enzyme activity, and protein stability, thereby adjusting metabolism and growth to match carbon availability.[4][5] For instance, high sucrose levels often promote growth and storage processes, such as the synthesis of starch and anthocyanins, while repressing genes related to photosynthesis to prevent excessive carbon fixation.[2][6]

Key Components of Sucrose Signaling:
  • Sucrose Transporters (SUTs/SUCs): These proteins are involved in the transport of sucrose across membranes and can also function as sucrose sensors.[4]

  • Metabolizing Enzymes: Enzymes like invertase and sucrose synthase (SuSy) break down sucrose.[1] Their activity can generate hexose signals (glucose and fructose) that feed into separate signaling cascades, notably involving hexokinase (HXK) as a glucose sensor.[7]

  • Transcription Factors: A variety of transcription factors, including basic region/leucine zipper (bZIP) types, are regulated by sucrose to control the expression of downstream genes.[8][9] For example, the translation of some S1-group bZIP mRNAs is repressed by high sucrose concentrations through a mechanism involving upstream open reading frames (uORFs).[10]

  • Energy Sensor Kinases: The central energy sensors, SnRK1 (SNF1-related protein kinase 1) and its antagonist, TOR (Target of Rapamycin) kinase, are key integrators of sucrose and energy status.[11][12]

The sucrose signaling network is complex, with its effects often being indirect and intertwined with those of its breakdown products, glucose and fructose. This complexity led researchers to seek more specific indicators of a plant's sucrose status, bringing the T6P pathway into focus.

This compound (T6P): A Proxy for Sucrose Status

Trehalose, a non-reducing disaccharide, is found at very low levels in most plants, but its precursor, T6P, has emerged as a vital signaling molecule.[13] The synthesis of T6P is a two-step process catalyzed by this compound Synthase (TPS) and this compound Phosphatase (TPP).[14]

Numerous studies have established a strong positive correlation between sucrose levels and T6P levels in plant tissues.[15][16] This has led to the widely accepted model that T6P acts as a specific signal, or proxy, for sucrose availability.[13][17] When sucrose is abundant, T6P levels rise, signaling a high-energy state and promoting anabolic processes like growth and starch synthesis. Conversely, when sucrose is scarce, T6P levels fall, activating the starvation-response kinase, SnRK1.[14][18]

The T6P Signaling Mechanism:

The primary known mechanism of T6P action is the inhibition of the SnRK1 kinase complex.[14][19] SnRK1 is a central metabolic sensor that is activated under low-energy conditions (low sucrose/T6P).[12] Activated SnRK1 phosphorylates numerous downstream targets, including enzymes and transcription factors, to suppress energy-consuming anabolic processes and promote catabolism to restore energy homeostasis.[20][21]

By inhibiting SnRK1, T6P effectively signals that energy is plentiful, thereby relieving the brakes on growth and biosynthetic pathways.[22] This T6P/SnRK1 nexus forms a critical control point that integrates metabolic status with major developmental programs.[16][18]

T6P_Signaling_Pathway cluster_sucrose High Sucrose Status cluster_T6P_synthesis T6P Metabolism cluster_downstream Downstream Signaling Sucrose Sucrose G6P Glucose-6-P Sucrose->G6P Metabolism UDPG UDP-Glucose Sucrose->UDPG Metabolism TPS TPS G6P->TPS UDPG->TPS T6P This compound (T6P) TPS->T6P Synthesizes TPP TPP T6P->TPP Substrate SnRK1 SnRK1 Kinase (Active) T6P->SnRK1 Inhibits Trehalose Trehalose TPP->Trehalose Synthesizes Growth Anabolic Processes (e.g., Growth, Biosynthesis) SnRK1->Growth Inhibits Catabolism Catabolic Processes (Starvation Response) SnRK1->Catabolism Promotes

Caption: The this compound (T6P) signaling pathway.

Comparative Analysis: Convergence and Divergence

While sucrose and T6P are intimately linked, their roles as signaling molecules have distinct characteristics. Sucrose can be considered a broad, systemic signal of carbon status, whereas T6P acts as a more refined, intracellular signal that directly interfaces with the master energy-sensing machinery.

FeatureSucrose SignalingThis compound (T6P) Signaling
Primary Role Broad indicator of systemic carbon status; transport sugar[1][2]Specific intracellular signal of sucrose availability[13][17]
Sensing Mechanism Multiple, including transporters (SUTs) and metabolic enzymes (HXK, SuSy)[4][7]Primarily through inhibition of the SnRK1 kinase complex[14][16]
Specificity Less specific; effects can be confounded by glucose and fructose signaling[7]Highly specific to sucrose status; levels correlate strongly with sucrose[15]
Downstream Effectors Diverse transcription factors (e.g., bZIPs), protein kinases, metabolic enzymes[5][8]Primarily SnRK1 and its extensive network of downstream targets[20][23]
Key Interaction Provides the substrate precursors for T6P synthesis[13]Directly inhibits SnRK1, a key regulator of sucrose-related responses[22]
The T6P/SnRK1/TOR Signaling Hub

The most significant point of convergence between these pathways is their integration by the antagonistic kinases SnRK1 and TOR.

  • High Sucrose/High T6P: T6P inhibits SnRK1.[22] High sugar levels also activate TOR kinase, a master regulator that promotes cell proliferation and growth.[11][24] Active TOR and inactive SnRK1 create a state that strongly favors anabolic processes.

  • Low Sucrose/Low T6P: The absence of T6P allows SnRK1 to become active.[14] Low energy status also inhibits TOR.[24] This state halts growth and activates catabolic and recycling pathways to conserve energy.

This interplay forms a central processing unit that translates the raw signal of sucrose availability into decisive action on plant growth and metabolism.

Crosstalk_Pathway Sucrose_High High Sucrose T6P_High High T6P Sucrose_High->T6P_High Promotes TOR TOR Kinase Sucrose_High->TOR Activates Sucrose_Low Low Sucrose T6P_Low Low T6P Sucrose_Low->T6P_Low Leads to Sucrose_Low->TOR Inhibits SnRK1 SnRK1 Kinase T6P_High->SnRK1 Inhibits T6P_Low->SnRK1 Activates TOR->SnRK1 Antagonistic Interaction Growth Growth & Biosynthesis TOR->Growth Promotes SnRK1->Growth Inhibits Stress_Response Stress Response & Catabolism SnRK1->Stress_Response Promotes qPCR_Workflow A Plant Treatment (e.g., Sucrose feeding) B Tissue Collection & RNA Extraction A->B C RNA Quality Control (Nanodrop, Gel) B->C D DNase Treatment C->D E cDNA Synthesis (Reverse Transcription) D->E F qPCR Reaction Setup (cDNA, Primers, SYBR Green) E->F G qPCR Run F->G H Data Analysis (ΔΔCt Method) G->H I Relative Gene Expression Results H->I

Sources

A Comparative Guide to Confirming the Trehalose-6-Phosphate and SnRK1 Interaction In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating plant metabolism and stress responses, understanding the intricate regulatory networks is paramount. A key nexus in this network is the interaction between the signaling metabolite Trehalose-6-phosphate (T6P) and the energy sensor protein kinase, SnRK1 (SUCROSE NON-FERMENTING-1-RELATED PROTEIN KINASE 1). T6P acts as a proxy for cellular sugar status, and its potent inhibition of SnRK1 is a critical switch that shifts the plant from a catabolic, energy-conserving state to an anabolic, growth-promoting state.[1][2][3][4][5][6][7]

This guide provides an in-depth, objective comparison of in vitro methods to confirm and characterize this pivotal interaction. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The T6P/SnRK1 Signaling Axis: A High-Level Overview

Under low energy conditions, SnRK1 is active and phosphorylates downstream targets to suppress growth and conserve energy.[3][5] When sugar levels rise, so does the concentration of T6P. T6P directly binds to the catalytic α-subunit of SnRK1 (such as KIN10 in Arabidopsis), inducing a conformational change that prevents its activation by upstream kinases like GRIK1.[1][2][4][6][7] This inhibition of SnRK1 activity lifts the brakes on anabolic processes, promoting growth and development.[2][4]

T6P_SnRK1_Pathway cluster_0 High Sugar Conditions cluster_1 Low Sugar Conditions High_Sucrose High Sucrose T6P This compound (T6P) High_Sucrose->T6P synthesis SnRK1 SnRK1 (KIN10) T6P->SnRK1 inhibits activation Low_Sucrose Low Sucrose Active_SnRK1 Active SnRK1 Anabolism Anabolism / Growth Active_SnRK1->Anabolism inhibits Catabolism Catabolism / Stress Response Active_SnRK1->Catabolism promotes GRIK1 GRIK1 (SnAK) GRIK1->Active_SnRK1 activates SnRK1->Anabolism allows

Caption: The T6P/SnRK1 signaling pathway.

Method 1: In Vitro Kinase Activity Assay - The Gold Standard for Functional Confirmation

The most direct way to confirm the inhibitory effect of T6P on SnRK1 is through an in vitro kinase activity assay. This method measures the ability of SnRK1 to phosphorylate a model substrate in the presence and absence of T6P.

Rationale for Experimental Design

The core principle of this assay is to reconstitute the phosphorylation event in a controlled environment. The choice of recombinant SnRK1 is crucial for a clean, interpretable result, eliminating confounding variables from crude plant extracts.[8][9] A well-characterized peptide substrate with a known SnRK1 consensus sequence ensures specificity.[10] The use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) provides a highly sensitive and quantitative readout of substrate phosphorylation.

Experimental Workflow

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Initiation & Termination cluster_3 Detection & Analysis Recombinant_SnRK1 Purify Recombinant SnRK1 Add_SnRK1 Add SnRK1 & Substrate Recombinant_SnRK1->Add_SnRK1 Substrate_Peptide Synthesize Substrate Peptide Substrate_Peptide->Add_SnRK1 T6P_Solution Prepare T6P Stock Solution Add_T6P Add T6P (or vehicle control) T6P_Solution->Add_T6P Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, DTT) Reaction_Mix->Add_SnRK1 Add_SnRK1->Add_T6P Pre_incubation Pre-incubate Add_T6P->Pre_incubation Initiate_Reaction Initiate with [γ-³²P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop with Phosphoric Acid Incubate->Stop_Reaction Spot_on_Paper Spot onto P81 Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash to Remove Free ATP Spot_on_Paper->Wash_Paper Scintillation_Counting Scintillation Counting Wash_Paper->Scintillation_Counting Data_Analysis Analyze & Plot Data Scintillation_Counting->Data_Analysis

Caption: Workflow for an in vitro SnRK1 kinase assay.

Detailed Step-by-Step Protocol
  • Protein Purification: Express and purify recombinant SnRK1 (e.g., the catalytic subunit KIN10) from E. coli.[8][9] Ensure high purity (>95%) as determined by SDS-PAGE.

  • Substrate: Use a synthetic peptide substrate containing the SnRK1 consensus motif (e.g., AMARAASAAALARRR).[10]

  • Reaction Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA).

  • T6P Preparation: Prepare a stock solution of T6P in the reaction buffer. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a microcentrifuge tube, combine the reaction buffer, 200 µM substrate peptide, and purified SnRK1 (e.g., 50 ng).

    • Add varying concentrations of T6P (e.g., 0 µM to 100 µM). For the control, add an equal volume of buffer.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow T6P to bind to SnRK1.

  • Initiation: Start the reaction by adding ATP mix (100 µM final concentration) containing [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Incubation: Incubate the reaction at 30°C for 20 minutes.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of SnRK1 activity relative to the no-T6P control. Plot the activity against the T6P concentration to determine the IC₅₀ value.

Expected Data
T6P Concentration (µM)Scintillation Counts (CPM)% SnRK1 Activity
0 (Control)25,000100%
120,50082%
513,75055%
109,00036%
205,25021%
502,50010%
1001,2505%

This table presents hypothetical data for illustrative purposes.

Alternative & Complementary Methods for Deeper Characterization

While kinase assays confirm functional inhibition, other biophysical techniques can provide quantitative data on the binding affinity and thermodynamics of the T6P-SnRK1 interaction. These methods are invaluable for drug discovery and detailed mechanistic studies.[11][12]

MethodPrincipleKey OutputsAdvantagesDisadvantages
In Vitro Kinase Assay Measures enzymatic activity (phosphorylation)IC₅₀, functional inhibitionDirect measure of functional consequenceIndirectly measures binding, requires active enzyme
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Label-free, provides full thermodynamic profileRequires larger amounts of pure protein, sensitive to buffer mismatch
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized proteinKD (affinity), kon (association rate), koff (dissociation rate)Real-time analysis, high sensitivity, requires small sample amountsRequires protein immobilization which may affect conformation, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event.[13][14][15] A solution of T6P is titrated into a sample cell containing purified SnRK1, and the resulting heat changes are measured.[16]

  • Why use ITC? It is the only technique that can determine all thermodynamic parameters of binding in a single experiment.[17] This provides a complete picture of the binding forces driving the interaction. For example, a large negative enthalpy change (ΔH) suggests strong hydrogen bonding and van der Waals interactions.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR measures the binding of an analyte (T6P) to a ligand (SnRK1) immobilized on a sensor chip.[18] Binding causes a change in the refractive index at the chip surface, which is detected in real-time.

  • Why use SPR? It provides detailed kinetic information (on- and off-rates) that is not available from equilibrium-based methods like ITC.[19] This can be crucial for understanding the dynamics of the interaction and for screening potential inhibitors.

Conclusion

References

  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. Science Advances. [Link]
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PubMed. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PubMed Central. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. PubMed Central. [Link]
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1.
  • Zhai, Z., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. OSTI.GOV. [Link]
  • Nunes, C., et al. (2013).
  • Zhang, Y., et al. (2009).
  • Zhang, A., et al. (2012). Investigating metabolite-protein interactions: an overview of available techniques. PubMed Central. [Link]
  • Spartan Tutorials. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. [Link]
  • Hage, D. S., & Tweed, S. A. (2010). STUDIES OF METABOLITE-PROTEIN INTERACTIONS: A REVIEW. PubMed Central. [Link]
  • Zhang, Y., et al. (2009).
  • Li, L., et al. (2019).
  • Pica, A., & Dolezal, O. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
  • Malvern Panalytical. (2015).
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
  • Veyel, D., et al. (2018). Emerging strategies for the identification of protein–metabolite interactions. Journal of Experimental Botany. [Link]
  • Delatte, T. L., et al. (2016). T6P accumulation and in vitro T6P inhibition of SnRK1 in seedlings...
  • Orlov, M. Y., et al. (2021). The Knowns and Unknowns in Protein–Metabolite Interactions. MDPI. [Link]
  • Baena-González, E., & Lunn, J. E. (2020). SnRK1 and trehalose 6-phosphate – two ancient pathways converge to regulate plant metabolism and growth. ARCA. [Link]
  • Zhang, Y., et al. (2009).
  • Emili, A. (2020). In situ pulldown assays: a new approach to ligand discovery. YouTube. [Link]
  • Nunes, C., et al. (2013). Inhibition of SnRK1 by metabolites. University of Oxford. [Link]
  • Coello, P., et al. (2017). Expression of recombinant SnRK1 in E. coli. Characterization of adenine nucleotide binding to the SnRK1.1/AKINβγ-β3 complex. PubMed. [Link]
  • Baena-González, E., & Sheen, J. (2021). Management of plant central metabolism by SnRK1 protein kinases. PubMed Central. [Link]
  • Cho, Y.-H., et al. (2016). In vitro phosphorylation assays of SnRK1.
  • Windsor, W. T., et al. (2018). Small-molecule hit assessment by surface plasmon resonance...
  • Bio-protocol. (2026). SnRK1 Kinase Activity Assay. Bio-protocol. [Link]
  • Simon, M. L. A., et al. (2021). In vivo protein kinase activity of SnRK1 fluctuates in Arabidopsis rosettes during light-dark cycles. Oxford Academic. [Link]
  • Emanuelle, S. (2015). Identification of components and substrates of Snf1-related kinase 1 (SnRK1) complexes in Arabidopsis thaliana. bonndoc. [Link]
  • Halford, N. G., et al. (2003). Consensus sequence for phosphorylation by SnRK1.
  • Umezawa, T. (2013). In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants.
  • Nunes, C., et al. (2013).
  • Li, Y., et al. (2022). Genome-Wide Identification and Expression Analysis of Sucrose Nonfermenting 1-Related Protein Kinase (SnRK) Genes in Salvia miltiorrhiza in Response to Hormone. MDPI. [Link]

Sources

A Researcher's Guide to Comparing Trehalose-6-Phosphate (T6P) Levels in Wild-Type vs. Transgenic Plants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Trehalose-6-Phosphate (T6P) levels in wild-type versus genetically modified plants. As a pivotal signaling molecule, T6P acts as a proxy for sucrose availability, profoundly influencing plant growth, development, and stress responses[1][2]. Manipulating its endogenous concentration through genetic engineering is a powerful tool to unravel its complex regulatory networks. Here, we delve into the experimental strategies for altering T6P levels, the robust methodologies for its quantification, and the expected outcomes, providing researchers with a comprehensive framework for investigation.

The T6P Signaling Hub: A Primer on its Metabolism

In plants, the synthesis of the non-reducing disaccharide trehalose is a two-step process. First, this compound Synthase (TPS) catalyzes the formation of T6P from UDP-glucose (UDPG) and glucose-6-phosphate (G6P). Subsequently, this compound Phosphatase (TPP) dephosphorylates T6P to produce trehalose[3]. While trehalose itself is often found in trace amounts in most plants, its precursor, T6P, has emerged as a critical signaling metabolite[4]. It acts as a key regulator of carbon metabolism and energy status, notably through its inhibitory effect on the Sucrose-Non-Fermenting-1-Related Kinase 1 (SnRK1), a central energy sensor that represses growth in low-carbon conditions[5][6].

Genetic manipulation of the T6P pathway, therefore, offers a direct route to modulating this crucial signaling nexus. The most common and effective strategy involves the heterologous expression of microbial genes encoding TPS or TPP, such as otsA (TPS) and otsB (TPP) from Escherichia coli. These microbial enzymes are often not subject to the same complex regulatory mechanisms as their plant counterparts, allowing for a more direct and pronounced alteration of the T6P pool[7][8].

T6P_Signaling_Pathway cluster_0 T6P Metabolism cluster_1 Downstream Signaling cluster_2 Genetic Intervention UDPG UDP-Glucose TPS TPS (e.g., otsA) UDPG->TPS G6P Glucose-6-P G6P->TPS T6P This compound (T6P) TPP TPP (e.g., otsB) T6P->TPP Dephosphorylation SnRK1 SnRK1 (Energy Sensor) T6P->SnRK1 inhibits Trehalose Trehalose TPS->T6P Synthesis TPP->Trehalose Growth Growth & Biosynthesis SnRK1->Growth represses otsA otsA Overexpression otsA->T6P Increases otsB otsB Overexpression otsB->T6P Decreases

Figure 1. The this compound (T6P) signaling pathway and points of genetic intervention.

Comparative Analysis of T6P Levels: Expected Outcomes

By expressing microbial TPS or TPP, researchers can predictably increase or decrease the cellular T6P pool. This manipulation creates a powerful experimental system to study the downstream consequences on metabolism, gene expression, and plant phenotype. The table below summarizes typical findings from such studies.

Plant SpeciesGenetic ModificationObserved T6P Change Relative to Wild-TypePhenotypic ConsequencesReference(s)
Arabidopsis thaliana35S::otsA (TPS)~2-3 fold increaseStunted growth, delayed flowering, altered leaf shape[7][8]
Arabidopsis thaliana35S::otsB (TPP)>2 fold decreaseLarge, pale leaves; inhibited growth on sucrose media[7][8]
Nicotiana tabacum (Tobacco)35S::AtTPS1~2-3 fold increaseImproved photosynthetic capacity, robust shoots[6][9]
Solanum tuberosum (Potato)35S::otsA (TPS)Increased T6PReduced starch content, delayed tuber sprouting[1]
Solanum tuberosum (Potato)35S::otsB (TPP)Significantly reduced T6PAccumulated soluble carbohydrates and hexose-phosphates[1]

The causality is direct: overexpressing a synthase (otsA) pushes the equilibrium towards T6P production, while overexpressing a phosphatase (otsB) enhances its degradation, thereby lowering its steady-state level[7]. These altered T6P levels then modulate SnRK1 activity, leading to widespread changes in metabolism and development[5].

Quantifying T6P: A Validated Experimental Workflow

Accurately measuring T6P is challenging due to its low abundance in plant tissues and the presence of isomeric compounds like sucrose-6-phosphate[10]. While enzymatic assays exist, the gold standard for specific and sensitive quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation[10][11].

T6P_Quantification_Workflow start 1. Harvest & Flash-Freeze Plant Tissue homogenize 2. Homogenize Frozen Tissue to Fine Powder start->homogenize extract 3. Metabolite Extraction (e.g., Boiling Ethanol or Chloroform/Methanol) homogenize->extract cleanup 4. Sample Cleanup (Liquid-Liquid & Solid-Phase Extraction) extract->cleanup analyze 5. HILIC-LC-MS/MS Analysis cleanup->analyze quantify 6. Data Quantification (vs. Standard Curve & Internal Standard) analyze->quantify end Final T6P Concentration quantify->end

Figure 2. Standard workflow for the quantification of T6P from plant tissues.
Detailed Protocol: T6P Quantification via HILIC-LC-MS/MS

This protocol is synthesized from established methods to ensure reliability and reproducibility[4][10][12]. The core principle is to efficiently extract polar metabolites, remove interfering matrix components, and then achieve specific detection and quantification using a mass spectrometer.

1. Sample Preparation (Steps 1 & 2) a. Harvest 50-100 mg of plant tissue (e.g., leaf, seedling, root) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Pre-chill a mortar and pestle or a bead-beater vial and beads with liquid nitrogen. c. Grind the frozen tissue to a fine, homogenous powder. It is critical that the tissue remains frozen throughout this process.

2. Metabolite Extraction (Step 3) Rationale: A polar solvent system is required to extract sugar phosphates. Using boiling solvent helps to denature and precipitate proteins, preventing enzymatic degradation of T6P. a. Add 1 mL of a pre-heated (80°C) 80% (v/v) ethanol solution to the frozen powder. b. Vortex vigorously for 1 minute to ensure thorough mixing. c. Incubate at 80°C for 20 minutes, with intermittent vortexing. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant, which contains the soluble metabolites. f. For maximum recovery, re-extract the pellet with another 0.5 mL of 80% ethanol and combine the supernatants.

3. Sample Cleanup (Step 4) Rationale: Plant extracts are complex matrices. A two-step cleanup using liquid-liquid extraction to remove lipids and solid-phase extraction (SPE) to remove other interfering compounds is crucial for clean chromatography and accurate MS detection. a. Liquid-Liquid Extraction: Add an equal volume of chloroform to the collected supernatant. Vortex and centrifuge at 3,000 x g for 5 minutes. The upper aqueous phase contains the polar metabolites, including T6P. Carefully collect this phase. b. Solid-Phase Extraction (SPE): Use a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX). i. Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. ii. Load the aqueous extract onto the cartridge. iii. Wash with 1 mL of water to remove neutral and basic compounds. iv. Elute the phosphorylated compounds (including T6P) with 1 mL of 2% formic acid in methanol. c. Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator. d. Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% acetonitrile/10% water) for LC-MS/MS analysis.

4. HILIC-LC-MS/MS Analysis (Step 5) Rationale: HILIC provides excellent retention and separation of highly polar compounds like T6P. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity to distinguish T6P from its isomers. a. Chromatography:

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide).
  • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH adjusted).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical gradient would start at high organic (e.g., 90% B), decreasing to ~40-50% B to elute the polar analytes. b. Mass Spectrometry:
  • Ionization: Electrospray Ionization (ESI) in negative mode.
  • Detection: MRM analysis. The specific parent-to-fragment ion transition for T6P (m/z 421 -> m/z 79 or 97) should be monitored. An internal standard (e.g., a commercially available isotopically labeled T6P) should be used to account for extraction losses and matrix effects.

5. Quantification (Step 6) a. Prepare a standard curve using a certified T6P standard, spiked into a matrix solution that mimics the final sample extract. b. Analyze the standards and samples under the same LC-MS/MS conditions. c. Calculate the peak area ratio of the T6P analyte to the internal standard. d. Determine the concentration of T6P in the samples by interpolating their peak area ratios onto the standard curve. e. Normalize the final concentration to the initial fresh weight of the plant tissue (e.g., pmol/g FW).

This comprehensive approach, from genetic manipulation to precise quantification, empowers researchers to rigorously investigate the role of T6P signaling in their specific biological questions. By understanding the causality behind the experimental choices and adhering to validated protocols, the scientific community can continue to build a robust and accurate picture of how this small molecule exerts such profound control over plant life.

References

  • Schluepmann, H., et al. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science.
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology.
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis Thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences.
  • Romero, C., et al. (2009). Quantification of this compound per leaf area of non-stressed wild type tobacco (WT) and transgenic lines B5H and B1F. ResearchGate.
  • Li, H., et al. (2019). Overexpression of the this compound phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana. BMC Plant Biology.
  • Lunn, J. E., et al. (2014). This compound: Connecting Plant Metabolism and Development. ResearchGate.
  • Delatte, T., et al. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. Analytical Biochemistry.
  • Figueroa, C. M., et al. (2021). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology.
  • Lunn, J. E., et al. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana. The Biochemical journal.
  • Sastre Toraño, J., et al. (2012). Determination of this compound in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry. ResearchGate.
  • Paul, M. J., et al. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Philosophical Transactions of the Royal Society B.
  • Delatte, T., et al. (2009). Determination of this compound in Arabidopsis seedlings by successive extractions followed by anion exchange chromatography-mass spectrometry. ResearchGate.

Sources

The New Gold Standard? Validating Trehalose-6-Phosphate as a Superior Biomarker for Drought Stress Tolerance

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Breeders

In the face of escalating climate change and its impact on global food security, the development of drought-tolerant crops is a paramount objective. A critical component of this endeavor is the identification and validation of reliable biomarkers that can accurately predict plant performance under water-deficient conditions. For decades, researchers have relied on a handful of traditional markers, each with its own set of limitations. This guide introduces Trehalose-6-Phosphate (T6P) as a potent and increasingly validated biomarker for drought stress tolerance, offering a comprehensive comparison with established alternatives. We will delve into the underlying biological mechanisms, present detailed experimental protocols for its quantification, and provide a data-driven comparison to empower researchers in their quest for more resilient crops.

The Crucial Role of Biomarkers in Drought Tolerance Research

An ideal biomarker for drought stress should be sensitive, specific, and directly linked to the plant's ability to withstand and recover from water deficit. It should provide a clear signal that correlates with agronomic traits like yield stability under drought. Traditional biomarkers have laid the groundwork, but a more nuanced understanding of plant stress signaling has paved the way for novel candidates like T6P.

This compound: More Than Just a Metabolite, a Master Regulator

This compound (T6P) is a sugar signaling metabolite that has emerged as a central regulator of carbon metabolism and energy balance in plants.[1][2] Its role extends far beyond that of a simple osmoprotectant. T6P acts as a proxy for sucrose availability, influencing developmental processes and the allocation of resources, which are critically important for survival and yield under drought.[1]

The T6P Signaling Pathway in Drought Response

Under drought stress, the concentration of T6P is finely tuned to manage the delicate balance between growth and stress defense. The pathway involves two key enzymes: this compound synthase (TPS), which synthesizes T6P, and this compound phosphatase (TPP), which dephosphorylates it.[2] The level of T6P directly influences the activity of SnRK1 (SNF1-related protein kinase 1), a central energy sensor that promotes catabolic processes and represses growth under low energy conditions.[1] By inhibiting SnRK1, T6P signals that sufficient carbon is available for growth and biosynthetic processes, even under stress. This regulatory role makes T6P a direct indicator of the plant's metabolic status and its capacity to sustain growth and yield under drought.[1] Furthermore, the T6P pathway is interconnected with abscisic acid (ABA) signaling, a key hormonal pathway in drought response, suggesting a multi-faceted role in stress adaptation.[3][4]

T6P_Signaling_Pathway cluster_0 Drought Stress cluster_1 Metabolic Response cluster_2 Downstream Effects Drought Drought Sucrose Sucrose Drought->Sucrose affects T6P T6P Sucrose->T6P precursor TPP TPP T6P->TPP SnRK1 SnRK1 T6P->SnRK1 inhibits Growth_Development Growth & Development T6P->Growth_Development promotes TPS TPS TPS->T6P synthesizes Trehalose Trehalose TPP->Trehalose produces SnRK1->Growth_Development represses Stress_Response Stress Response (e.g., Osmolytes) SnRK1->Stress_Response activates

T6P Signaling Pathway under Drought Stress

A Comparative Analysis: T6P vs. Traditional Drought Stress Biomarkers

The validation of a new biomarker requires a rigorous comparison with existing alternatives. Here, we evaluate T6P against three widely used biomarkers: Proline, Abscisic Acid (ABA), and Dehydrins.

BiomarkerPrimary RoleSensitivity to DroughtSpecificity to ToleranceEase of MeasurementKey AdvantageKey Disadvantage
This compound (T6P) Sugar Signaling Molecule, Growth RegulatorHighHigh (correlates with yield stability)Moderate (LC-MS required)Direct link to carbon metabolism and growth regulation.Requires specialized equipment for quantification.
Proline Osmolyte, AntioxidantVery HighVariable (can indicate damage in sensitive genotypes)High (Spectrophotometric assays available)Simple and cost-effective to measure.High levels do not always correlate with better tolerance and can be a sign of stress-induced damage.
Abscisic Acid (ABA) Phytohormone, Stomatal RegulationVery HighHigh (central to drought signaling)Moderate (ELISA or LC-MS)Central role in initiating drought responses.Levels can fluctuate rapidly and are influenced by various other stresses.
Dehydrins Protective ProteinsHighHigh (correlates with cellular protection)Low (Requires gene expression analysis - qRT-PCR or proteomics)Direct measure of cellular protective mechanisms.Gene expression does not always correlate with functional protein levels.
T6P vs. Proline: A Shift from Damage Indication to Regulatory Insight

Proline, an amino acid, accumulates to high levels under drought and has long been used as a marker for osmotic stress. However, its role is complex. While it contributes to osmotic adjustment and ROS scavenging, extremely high levels of proline can be indicative of severe stress and cellular damage, particularly in drought-sensitive genotypes. For instance, in a study on wheat genotypes, drought-sensitive varieties showed a much higher fold-increase in proline (14 to 25-fold) compared to tolerant genotypes (around 9-fold), suggesting that excessive proline accumulation may be a symptom of stress susceptibility rather than a marker of tolerance.[5]

In contrast, T6P levels provide a more direct insight into the plant's ability to manage its carbon resources for sustained growth and yield under drought.[1] Its role as a regulator, rather than just a stress-responsive metabolite, offers a more predictive measure of drought tolerance.

T6P vs. Abscisic Acid (ABA): A More Stable Indicator of Long-Term Acclimation

ABA is a key phytohormone that orchestrates many of the plant's initial responses to drought, including stomatal closure.[6] While its levels rise sharply under water deficit, they can be highly dynamic and influenced by a multitude of environmental cues, making it a potentially noisy biomarker for long-term tolerance. T6P, on the other hand, reflects a more integrated metabolic status of the plant and its long-term strategy for resource allocation, offering a more stable and reliable correlation with sustained performance under prolonged drought.[1]

T6P vs. Dehydrins: A Metabolic Snapshot vs. a Cellular Defense Readout

Dehydrins are a group of proteins that accumulate during dehydration and are thought to protect cellular structures from damage.[7] Their expression is a good indicator of the activation of cellular defense mechanisms.[4] However, quantifying dehydrins typically involves measuring gene expression (e.g., via qRT-PCR), which may not always directly correlate with the abundance and activity of the functional proteins. Measuring T6P, a metabolite, provides a direct snapshot of the plant's current metabolic state and its capacity to fuel growth and defense, offering a more immediate and functionally relevant readout.

Experimental Validation of T6P as a Biomarker: Protocols and Workflows

The accurate quantification of T6P is crucial for its validation as a biomarker. The low endogenous concentrations of T6P necessitate sensitive analytical techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) being the gold standard.

T6P_Quantification_Workflow Sample_Collection 1. Plant Tissue Collection (e.g., flag leaf at anthesis) Flash-freeze in liquid N2 Extraction 2. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Sample_Collection->Extraction Purification 3. Solid Phase Extraction (SPE) (e.g., Anion exchange) To remove interfering compounds Extraction->Purification Analysis 4. HPLC-MS/MS Analysis (HILIC or Anion Exchange Chromatography) Purification->Analysis Quantification 5. Data Analysis & Quantification (Stable isotope-labeled internal standard) Analysis->Quantification

Workflow for T6P Quantification
Detailed Protocol for T6P Extraction and Quantification via HPLC-MS

This protocol is a synthesis of established methodologies for the robust quantification of T6P in plant tissues.

1. Sample Preparation:

  • Harvest approximately 100 mg of plant tissue (e.g., leaves, developing grains) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Metabolite Extraction:

  • To the frozen powder, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water (3:7:1).

  • Include a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-T6P) to the extraction mixture for accurate quantification.

  • Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% (v/v) acetic acid in water to remove neutral and weakly bound compounds.

  • Elute T6P and other phosphorylated sugars with 1 mL of 2 M ammonium hydroxide.

  • Dry the eluate completely under a stream of nitrogen gas or in a vacuum concentrator.

4. HPLC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject the sample onto an HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation. A typical mobile phase gradient would be from high acetonitrile concentration to high aqueous concentration.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to specifically detect the transition of the T6P parent ion to a specific fragment ion.

5. Data Analysis and Quantification:

  • Quantify the amount of endogenous T6P by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the T6P concentration to the initial fresh or dry weight of the plant tissue.

Conclusion: Embracing T6P as a Predictive Biomarker for a More Resilient Future

The validation of this compound as a biomarker for drought stress tolerance marks a significant advancement in plant science and crop breeding. Its central role as a regulator of carbon metabolism and growth provides a more direct and predictive measure of a plant's ability to maintain yield under water-limited conditions compared to traditional biomarkers that often reflect stress-induced damage. While the requirement for specialized analytical equipment presents a hurdle, the superior quality of the data and its direct relevance to agronomic performance make T6P an invaluable tool for researchers and breeders. By incorporating T6P analysis into screening programs, we can accelerate the development of next-generation drought-tolerant crops, a critical step towards ensuring a stable and sustainable global food supply.

References

  • Al-Abdallat, A. M., et al. (2017). Comparative transcriptomic and metabolomic analysis of two barley genotypes differing in drought tolerance. Journal of Plant Physiology, 218, 134-147.
  • Figueroa, C. M., & Lunn, J. E. (2016). A tale of two sugars: trehalose 6-phosphate and sucrose. Plant physiology, 172(1), 7-27.
  • Lawlor, D. W. (2013). Genetic engineering to improve drought tolerance of crops: a dangerous illusion?. Journal of Experimental Botany, 64(1), 83-108.
  • Lunn, J. E., et al. (2006). Trehalose metabolism in plants. The Plant Journal, 45(4), 454-467.
  • Nuccio, M. L., et al. (2015). Expression of this compound phosphatase in maize ears improves yield in well-watered and drought conditions.
  • Seki, M., et al. (2002). Monitoring the expression profiles of 7000 Arabidopsis genes under drought, cold and high-salinity stresses using a full-length cDNA microarray. The Plant Journal, 31(3), 279-292.
  • Verslues, P. E., & Sharma, S. (2010). Proline metabolism and its implications for plant-environment interaction. The Arabidopsis book/American Society of Plant Biologists, 8, e0140.
  • Yang, S. L., et al. (2020). Comparative metabolomic analysis of two wheat genotypes with contrasting drought tolerance. Plant Physiology and Biochemistry, 151, 354-364.
  • Zhang, J., et al. (2004). Role of ABA in integrating plant responses to drought and salt stresses. Field Crops Research, 97(1), 111-119.
  • Carciochi, W. D., et al. (2017). Metabolomic and physiological responses of two contrasting wheat genotypes to drought stress during the vegetative stage. Plant Physiology and Biochemistry, 115, 235-245.
  • Kang, Z., et al. (2019). Metabolomic and transcriptomic profiling reveals the mechanism of drought resistance in wheat. Frontiers in Plant Science, 10, 1296.
  • Hayat, S., et al. (2012). Role of proline under changing environments: a review. Plant Signaling & Behavior, 7(11), 1456-1466.
  • Todaka, D., et al. (2015). Rice OsNAC14, a novel NAC transcription factor, is a key regulator of drought stress response. Scientific reports, 5(1), 1-13.
  • Lunn, J. E., et al. (2014). This compound: a new player in plant growth and metabolism. Journal of experimental botany, 65(4), 1053-1068.
  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854.
  • Delatte, T. L., et al. (2011). This compound-mediated control of starch synthesis in Arabidopsis thaliana. The Plant Journal, 66(6), 957-971.
  • Yadav, U. P., et al. (2014). This compound: a central regulator of plant metabolism and development. Journal of experimental botany, 65(4), 1035-1052.
  • Fàbregas, N., & Fernie, A. R. (2019). The metabolic response to drought. Journal of experimental botany, 70(4), 1077-1085.
  • Shinozaki, K., & Yamaguchi-Shinozaki, K. (2007). Gene networks involved in drought stress response and tolerance. Journal of experimental botany, 58(2), 221-227.
  • Urano, K., et al. (2009). Characterization of the ABA-regulated global responses to dehydration in Arabidopsis by metabolomics. The Plant Journal, 57(6), 1065-1078.
  • Close, T. J. (1996). Dehydrins: emergence of a biochemical role of a family of plant dehydration proteins. Physiologia Plantarum, 97(4), 795-803.
  • Nuccio, M. L., et al. (2015). Expression of this compound phosphatase in maize ears improves yield in well-watered and drought conditions. Nature biotechnology, 33(8), 862-869.
  • Lin, Q., et al. (2020). Arabidopsis thaliana this compound phosphatase gene TPPI enhances drought tolerance by regulating stomatal apertures. Journal of Experimental Botany, 71(14), 4285-4297.
  • Tommasini, L., et al. (2008). Dehydrin gene expression provides an indicator of low temperature and drought stress: transcriptome-based analysis of barley (Hordeum vulgare L.). Molecular breeding, 22(3), 337-350.
  • Ogbaga, C. C., et al. (2018). This compound signalling is a key regulator of the wheat grain-filling process. Journal of experimental botany, 69(16), 3809-3822.
  • Krasensky, J., & Jonak, C. (2012). Drought, salt, and temperature stress-induced metabolic rearrangements and regulatory networks. Journal of experimental botany, 63(4), 1593-1608.
  • Han, H., et al. (2013). A dehydrin from Tamarix hispida, ThDHN1, enhances tolerance to multiple abiotic stresses in Escherichia coli and transgenic tobacco. Plant molecular biology reporter, 31(5), 1187-1196.
  • Lata, C., & Prasad, M. (2011). Role of DREBs in regulation of abiotic stress responses in plants. Journal of experimental botany, 62(14), 4731-4748.
  • Bhargava, S., & Sawant, K. (2013). Drought stress adaptation: metabolic adjustment and regulation of gene expression. Plant breeding, 132(1), 21-32.
  • Valliyodan, B., & Nguyen, H. T. (2006). Understanding regulatory networks and engineering for enhanced drought tolerance in plants. Current opinion in plant biology, 9(2), 189-195.

Sources

A Researcher's Guide to the Cross-Species Comparison of Trehalose-6-Phosphate Synthase (TPS) Gene Families

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trehalose-6-phosphate synthase (TPS) is a pivotal enzyme in the biosynthesis of trehalose, a non-reducing disaccharide with crucial roles in stress protection and metabolic regulation across a vast range of organisms. The intermediate product, this compound (T6P), has emerged as a key signaling molecule, particularly in plants, where it integrates carbon metabolism with growth and development. The TPS gene family exhibits remarkable diversity in its size, structure, and function across different species, making its comparative analysis a compelling area of research. This guide provides a comprehensive framework for conducting a cross-species comparison of TPS gene families, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of experimental choices, present detailed methodologies, and offer insights into the interpretation of comparative data, all grounded in authoritative scientific literature.

Introduction: The Significance of the this compound Synthase Gene Family

Trehalose is a disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.[1] Its synthesis is a two-step process initiated by the enzyme this compound Synthase (TPS), which catalyzes the formation of this compound (T6P) from UDP-glucose and glucose-6-phosphate.[2][3] T6P is then dephosphorylated to trehalose by this compound phosphatase (TPP).[2][3]

While trehalose itself acts as a protectant against various abiotic stresses such as desiccation, heat, and cold, T6P has been identified as a critical signaling molecule.[1][3] In plants, T6P levels are intricately linked to sucrose availability and play a central role in regulating carbon allocation, influencing processes like flowering, embryogenesis, and starch synthesis.[2][4][5] The TPS gene family, which encodes for these crucial enzymes, is found in a wide array of organisms, including bacteria, fungi, plants, and some invertebrates, but is notably absent in vertebrates.[6][7] This widespread yet selective distribution underscores its evolutionary significance and potential as a target for agricultural and pharmaceutical applications.

The plant TPS gene family is particularly complex, often comprising multiple members that have been categorized into distinct classes (e.g., Class I and Class II in Arabidopsis and rice).[8][9] These classes exhibit differences in gene structure, enzymatic activity, and expression patterns, suggesting functional diversification.[8][9][10] Understanding the evolutionary dynamics and functional divergence of the TPS gene family across different species is paramount for elucidating the conserved and lineage-specific roles of trehalose metabolism and T6P signaling.

Methodological Framework for Cross-Species TPS Gene Family Comparison

A robust comparative analysis hinges on a systematic and multi-faceted approach. The following sections outline a validated workflow, explaining the rationale behind each experimental step.

Gene Identification and Sequence Retrieval

The foundational step is the accurate identification of all TPS gene family members within the genomes of the species under investigation.

Experimental Protocol:

  • Database Selection: Utilize comprehensive and well-annotated genomic databases such as NCBI (National Center for Biotechnology Information), Ensembl, or species-specific databases (e.g., TAIR for Arabidopsis thaliana).

  • Homology Search:

    • BLAST (Basic Local Alignment Search Tool): Employ protein sequences of known TPS genes (e.g., from Arabidopsis or Saccharomyces cerevisiae) as queries to perform BLASTp or tBLASTn searches against the target genomes.

    • HMM (Hidden Markov Model) Search: Use the Pfam domains associated with TPS proteins, namely the Glyco_transf_20 (TPS domain; PF00982) and the Trehalose_PPase (TPP domain; PF02358), to perform an HMM-based search using tools like HMMER.[1][11] This approach is often more sensitive in identifying distant homologs.

  • Sequence Verification and Refinement:

    • Manually inspect the retrieved sequences to confirm the presence of the conserved TPS and TPP domains using domain prediction tools like SMART or Pfam.

    • Remove redundant and incomplete sequences.

    • Retrieve the corresponding coding sequences (CDS) and genomic DNA sequences for further analysis.

Causality Behind Experimental Choices: Combining BLAST and HMM searches maximizes the sensitivity and specificity of gene identification. BLAST is effective for finding closely related sequences, while HMM is superior for detecting divergent family members that may have lower overall sequence similarity but retain the conserved domain architecture.

Phylogenetic Analysis

Phylogenetic analysis is crucial for understanding the evolutionary relationships among TPS genes both within and between species.

Experimental Protocol:

  • Multiple Sequence Alignment: Align the full-length protein sequences of the identified TPS genes using a robust alignment program such as ClustalW, MAFFT, or MUSCLE.

  • Phylogenetic Tree Construction:

    • Select an appropriate evolutionary model (e.g., JTT, WAG) based on the alignment using tools like ProtTest.

    • Construct the phylogenetic tree using methods such as:

      • Maximum Likelihood (ML): Implemented in software like PhyML or RAxML.

      • Neighbor-Joining (NJ): A distance-based method, often used for preliminary analysis.

      • Bayesian Inference (BI): Implemented in software like MrBayes.

  • Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL. The branching patterns will reveal orthologous and paralogous relationships and allow for the classification of TPS genes into distinct subfamilies.

Causality Behind Experimental Choices: The choice of phylogenetic method impacts the reliability of the inferred evolutionary history. Maximum Likelihood and Bayesian Inference are statistically rigorous methods that provide a more accurate representation of evolutionary relationships compared to simpler distance-based methods.

Gene Structure and Conserved Motif Analysis

Analyzing the exon-intron organization and conserved protein motifs provides insights into the structural evolution and potential functional divergence of TPS genes.

Experimental Protocol:

  • Gene Structure Visualization: Use the genomic and coding sequences to visualize the exon-intron structure of each TPS gene using tools like the Gene Structure Display Server (GSDS).

  • Conserved Motif Identification: Identify conserved motifs in the TPS protein sequences using the MEME (Multiple Em for Motif Elicitation) suite.

Causality Behind Experimental Choices: Comparing gene structures can reveal intron gain or loss events, which are significant markers of gene evolution.[9] Conserved motifs often correspond to functional domains or regulatory sites, and their presence or absence in different TPS subfamilies can suggest functional specialization.

Chromosomal Location and Gene Duplication Analysis

Mapping the chromosomal location of TPS genes helps to understand the mechanisms of gene family expansion.

Experimental Protocol:

  • Chromosomal Mapping: Obtain the chromosomal coordinates of each TPS gene from the genome annotation files and visualize their distribution.

  • Gene Duplication Analysis:

    • Tandem Duplication: Identify clusters of two or more TPS genes within a short physical distance on the same chromosome.

    • Segmental Duplication: Identify duplicated blocks within the genome using tools like MCScanX to find syntenic relationships between different chromosomal regions.

Causality Behind Experimental Choices: Gene duplication, both tandem and segmental, is a primary driver of gene family expansion.[9] Identifying these events provides a historical perspective on how the TPS gene family has grown and diversified in different lineages.

Expression Analysis

Analyzing the expression patterns of TPS genes across different tissues, developmental stages, and environmental conditions can provide strong clues about their biological functions.

Experimental Protocol:

  • In Silico Expression Analysis: Utilize publicly available expression datasets (e.g., from Gene Expression Omnibus - GEO) to analyze the expression profiles of TPS genes.

  • Experimental Validation (qRT-PCR):

    • Design gene-specific primers for the identified TPS genes.

    • Extract RNA from various tissues or from organisms subjected to different treatments (e.g., drought, salinity, cold).

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of each gene.

Causality Behind Experimental Choices: In silico analysis provides a broad overview of gene expression, while qRT-PCR offers a more targeted and quantitative validation of these patterns. Correlating expression patterns with specific biological contexts is a powerful way to infer gene function.

Comparative Analysis Across Kingdoms

The TPS gene family displays distinct characteristics across different kingdoms of life.

Plants

Plants typically possess a large and diverse TPS gene family. For instance, Arabidopsis thaliana and rice (Oryza sativa) each have 11 TPS genes, while Poplar (Populus trichocarpa) has 12.[8] These are generally divided into two main classes:

  • Class I: These genes, such as AtTPS1, often encode catalytically active TPS enzymes and are essential for normal growth and development.[12][13]

  • Class II: The function of Class II TPS genes is less clear, and many appear to lack TPS enzymatic activity, suggesting they may have acquired novel regulatory roles.[8][10]

Segmental duplication has been a significant contributor to the expansion of the TPS gene family in plants.[9]

Fungi

In fungi, TPS genes are crucial for regulating glycolysis and responding to stress.[6] For example, in Saccharomyces cerevisiae, the TPS1 gene product not only synthesizes T6P but also plays a regulatory role in glucose influx into the glycolytic pathway.[6] Fungal TPS genes are often considered potential targets for the development of novel fungicides, as they are essential for fungal viability but absent in their vertebrate hosts.[6]

Bacteria

In bacteria like Escherichia coli, the otsA and otsB genes encode for TPS and TPP, respectively.[2] These genes are often involved in osmoregulation and protection against various stresses. The bacterial TPS system is generally simpler than that found in plants, often consisting of single TPS and TPP genes.[6]

Animals

While vertebrates lack the TPS/TPP pathway, some invertebrates, particularly those capable of anhydrobiosis (survival in a desiccated state), possess TPS genes.[7] The evolutionary history of TPS genes in animals is complex, with evidence suggesting both ancient "pan-metazoan" genes and instances of horizontal gene transfer from other organisms.[7] For example, tardigrades, nematodes, and bdelloid rotifers are thought to have independently acquired TPS genes.[7]

Visualizing Key Concepts

The Trehalose Biosynthesis Pathway

Trehalose_Biosynthesis UDPG UDP-Glucose TPS This compound Synthase (TPS) UDPG->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound (T6P) TPS->T6P TPP This compound Phosphatase (TPP) T6P->TPP Trehalose Trehalose TPP->Trehalose Pi Pi TPP->Pi Comparative_Workflow Start Select Species for Comparison GeneID Gene Identification (BLAST, HMM) Start->GeneID Phylo Phylogenetic Analysis (ML, NJ, BI) GeneID->Phylo Struct Gene Structure & Motif Analysis GeneID->Struct Dup Chromosomal Location & Duplication GeneID->Dup Expr Expression Analysis (in silico, qRT-PCR) GeneID->Expr Func Functional Divergence Inference Phylo->Func Struct->Func Dup->Func Expr->Func

Caption: A streamlined workflow for the cross-species comparison of TPS gene families.

T6P Signaling in Plants

T6P_Signaling Sucrose Sucrose Availability T6P This compound (T6P) Sucrose->T6P positively regulates SnRK1 SnRK1 (Energy Sensor) T6P->SnRK1 inhibits Metabolism Carbon Metabolism (e.g., Starch Synthesis) T6P->Metabolism promotes Growth Growth & Development (e.g., Flowering, Embryogenesis) SnRK1->Growth represses

Caption: A simplified model of the T6P signaling pathway in plants.

Data Summary

SpeciesKingdomNumber of TPS GenesKey Features
Arabidopsis thalianaPlantae11Class I and Class II subfamilies, AtTPS1 is essential for viability. [3][13]
Oryza sativa (Rice)Plantae11Similar structure to Arabidopsis, OsTPS1 is functionally active. [8]
Populus trichocarpa (Poplar)Plantae12Expanded gene family, likely through segmental duplication. [8][9]
Saccharomyces cerevisiae (Yeast)Fungi~4 (TPS1, TPS2, TPS3, TSL1)TPS1 has both catalytic and regulatory roles in glycolysis. [6]
Escherichia coliBacteria1 (otsA)Involved in osmoregulation and stress response. [2]
TardigradesAnimaliaVariableAcquired through horizontal gene transfer, crucial for anhydrobiosis. [7]

Conclusion and Future Directions

The cross-species comparison of this compound Synthase gene families offers a window into the evolution of metabolic regulation and stress response mechanisms. This guide has provided a comprehensive framework for conducting such an analysis, from gene identification to functional inference. The diversity of the TPS gene family, particularly in plants, suggests a high degree of functional specialization that is still being unraveled.

Future research should focus on the functional characterization of the less-understood members of the TPS family, especially the seemingly inactive Class II genes in plants. Elucidating their potential roles in signaling and development could open new avenues for crop improvement. Furthermore, the unique presence and evolution of TPS genes in anhydrobiotic animals warrant deeper investigation to understand the molecular basis of extreme stress tolerance. For drug development professionals, the absence of the TPS pathway in vertebrates makes it an attractive target for developing novel and specific antimicrobial agents.

By integrating genomics, phylogenetics, and functional analyses, researchers can continue to shed light on the multifaceted roles of this ancient and vital gene family.

References

  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). Trehalose 6-Phosphate Is Indispensable for Carbohydrate Utilization and Growth in Arabidopsis thaliana.
  • Yang, H.-L., Liu, Y.-J., Wang, C.-L., & Zeng, Q.-Y. (2012). Molecular Evolution of this compound Synthase (TPS) Gene Family in Populus, Arabidopsis and Rice. PLoS ONE, 7(8), e42438. [Link]
  • Zhang, N., et al. (2025). Evolution and amplification of the this compound synthase gene family in Theaceae. BMC Plant Biology, 25(1), 189.
  • Vandesteene, L., et al. (2010). Expansive Evolution of the this compound PHOSPHATASE Gene Family in Arabidopsis. Plant Physiology, 154(4), 1765-1782. [Link]
  • Yang, H. L., Liu, Y. J., Wang, C. L., & Zeng, Q. Y. (2012). Molecular evolution of this compound synthase (TPS) gene family in Populus, Arabidopsis and rice. PloS one, 7(8), e42438. [Link]
  • Schluepmann, H., Pellny, T., van Dijken, A., Smeekens, S., & Paul, M. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854.
  • Yoshida, Y., et al. (2021). Parallel evolution of trehalose production machinery in anhydrobiotic animals via recurrent gene loss and horizontal transfer. Open Biology, 11(7), 210082. [Link]
  • Delorge, I., et al. (2014). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell, 26(7), 2755-2776. [Link]
  • Lunn, J. E., & Fichtner, F. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology, 72, 321-349.
  • Paul, M. J., et al. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 12-23. [Link]
  • Wang, Q., et al. (2025).
  • Delorge, I., Janiak, M., Vandesteene, L., Van Dijck, P., & Thevelein, J. M. (2014). Functional features of this compound SYNTHASE1, an essential enzyme in Arabidopsis. The Plant cell, 26(7), 2755–2776. [Link]
  • Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229.
  • Li, Y., et al. (2023). Identification of this compound Synthase (TPS) Genes Associated with Both Source-/Sink-Related Yield Traits and Drought Response in Rapeseed (Brassica napus L.). International Journal of Molecular Sciences, 24(4), 4035. [Link]
  • Jia, Q., et al. (2023). Unraveling the evolutionary dynamics of the TPS gene family in land plants. Frontiers in Plant Science, 14, 1264024. [Link]
  • Zhang, Y., et al. (2022). Genome-Wide Identification of this compound Synthase (TPS) Gene Family Reveals the Potential Role in Carbohydrate Metabolism in Peach. International Journal of Molecular Sciences, 23(21), 13354. [Link]
  • Wang, J., et al. (2020). Genome-Wide Analysis of the this compound Synthase (TPS) Gene Family and Expression Profiling of ScTPS Genes in Sugarcane. International Journal of Molecular Sciences, 21(13), 4784. [Link]
  • Jia, Q., et al. (2023). Unraveling the evolutionary dynamics of the TPS gene family in land plants. Frontiers in Plant Science, 14. [Link]
  • Chen, X., et al. (2020). Maximum Likelihood phylogenetic tree of fungal and bacterial terpene synthases (TPSs).
  • Li, G., et al. (2016). Microbial-type terpene synthase genes occur widely in nonseed land plants, but not in seed plants. Proceedings of the National Academy of Sciences, 113(43), 12340-12345. [Link]

Sources

A Tale of Two Phosphosugars: Differentiating the Metabolic Roles of Trehalose-6-Phosphate and Glucose-6-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate web of cellular metabolism, sugar phosphates stand as critical nodes, directing the flow of carbon and energy. Among these, Glucose-6-phosphate (G6P) is a universally recognized cornerstone of central metabolism. However, another, often less appreciated player, Trehalose-6-phosphate (T6P), has emerged as a crucial signaling molecule, particularly in plants, fungi, and invertebrates.[1][2][3] Understanding the distinct and overlapping roles of these two phosphosugars is paramount for researchers in fields ranging from plant science and microbiology to drug development. This guide provides an in-depth comparison of T6P and G6P, delving into their metabolic functions, regulatory mechanisms, and the experimental methodologies required to dissect their individual contributions.

Part 1: The Central Hub vs. The Master Regulator - A Tale of Two Metabolic Fates

At first glance, T6P and G6P are structurally related, both being phosphorylated hexoses. However, their metabolic significance diverges dramatically. G6P is a workhorse of primary metabolism, a central hub connecting multiple major pathways.[4][5][6][7] In contrast, T6P, while an intermediate in trehalose synthesis, primarily functions as a potent signaling molecule, acting as a proxy for cellular sucrose status and regulating carbon utilization and growth.[1][8][9][10]

Glucose-6-Phosphate (G6P): The Crossroads of Carbon Metabolism

G6P sits at a critical juncture, its fate dictated by the cell's immediate energetic and biosynthetic needs.[5][7] Once glucose enters the cell, it is rapidly phosphorylated to G6P, a reaction catalyzed by hexokinase or glucokinase.[4][6] This phosphorylation traps glucose within the cell and primes it for one of several key pathways:[6]

  • Glycolysis: G6P is isomerized to fructose-6-phosphate, committing it to the glycolytic pathway for the generation of ATP.[4][6]

  • Pentose Phosphate Pathway (PPP): G6P is the entry point for the PPP, which generates NADPH for reductive biosynthesis and protection against oxidative stress, as well as produces precursors for nucleotide synthesis.[4][5][11][12]

  • Glycogen/Starch Synthesis: In times of energy surplus, G6P can be converted to glucose-1-phosphate and subsequently stored as glycogen in animals or starch in plants.[4][5][13]

  • Gluconeogenesis: In the liver, G6P can be dephosphorylated back to glucose and released into the bloodstream to maintain blood glucose homeostasis.[4][6]

The regulation of G6P flux through these pathways is a classic example of metabolic control, governed by allosteric regulation of key enzymes and hormonal signals.

This compound (T6P): A Signal of Plenty

In stark contrast to the high-flux, multi-faceted role of G6P, T6P is typically present at much lower concentrations and its primary role is regulatory.[8] It is synthesized from G6P and UDP-glucose by the enzyme this compound synthase (TPS) and is an intermediate in the synthesis of trehalose, a non-reducing disaccharide.[1][2][14][15]

The significance of T6P lies in its function as a signal of sucrose availability.[1][10] In plants, T6P levels are tightly correlated with sucrose levels.[1] This link is crucial for coordinating growth and development with carbon status.[9][16] The key regulatory functions of T6P include:

  • Inhibition of SnRK1/AMPK: T6P is a potent inhibitor of the SNF1-related protein kinase 1 (SnRK1) in plants and its homolog, AMP-activated protein kinase (AMPK), in other eukaryotes.[2][9][14][16] SnRK1 is a key energy sensor that is activated under low-energy conditions and promotes catabolism while inhibiting anabolic processes. By inhibiting SnRK1, T6P signals a state of energy sufficiency, thereby promoting growth and biosynthesis.[9][16]

  • Regulation of Starch Synthesis: T6P can promote starch synthesis in plants, likely through the redox activation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the pathway.[2][17]

  • Control of Glycolysis: In yeast, T6P acts as a feedback inhibitor of hexokinase, thereby regulating the influx of glucose into glycolysis.[8][14][18] This prevents an uncontrolled glycolytic flux when glucose is abundant.

The absence of the T6P pathway in vertebrates makes the enzymes involved, such as TPS and T6P phosphatase (TPP), attractive targets for the development of novel fungicides and anti-parasitic drugs.[3][14][18]

Part 2: Visualizing the Divergent Pathways

To better illustrate the distinct metabolic contexts of G6P and T6P, the following diagrams depict their core pathways and regulatory interactions.

G6P_Metabolic_Hub Glucose Glucose G6P G6P Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-P G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP G6PDH G1P Glucose-1-P G6P->G1P Pyruvate Pyruvate F6P->Pyruvate NADPH NADPH PPP->NADPH Nucleotides Nucleotides PPP->Nucleotides Glycogen Glycogen/ Starch G1P->Glycogen

Caption: Metabolic fates of Glucose-6-Phosphate (G6P).

T6P_Signaling_Pathway Sucrose Sucrose G6P Glucose-6-P Sucrose->G6P UDPG UDP-Glucose Sucrose->UDPG T6P T6P G6P->T6P TPS UDPG->T6P TPS Trehalose Trehalose T6P->Trehalose TPP SnRK1 SnRK1/AMPK T6P->SnRK1 Growth Growth SnRK1->Growth Catabolism Catabolism SnRK1->Catabolism

Caption: The this compound (T6P) signaling pathway.

Part 3: A Comparative Summary

FeatureGlucose-6-Phosphate (G6P)This compound (T6P)
Primary Role Central metabolic intermediateSignaling molecule and metabolic regulator
Cellular Concentration Relatively high (micromolar to millimolar range)Relatively low (nanomolar to low micromolar range)[8]
Key Synthesis Enzyme Hexokinase/GlucokinaseThis compound synthase (TPS)[1][2]
Key Degradation Enzyme Glucose-6-phosphatase (in gluconeogenesis)This compound phosphatase (TPP)[1][2]
Major Metabolic Fates Glycolysis, Pentose Phosphate Pathway, Glycogen/Starch synthesis[4][5][6]Dephosphorylation to trehalose[1][2]
Primary Regulatory Function Allosteric regulation of enzymes within its connected pathways (e.g., glycogen synthase)[7][19]Inhibition of SnRK1/AMPK, regulation of carbon allocation and growth[2][9][16]
Organismal Distribution Ubiquitous in all domains of lifeWidespread in plants, fungi, bacteria, and invertebrates; absent in vertebrates[3][14]

Part 4: Experimental Protocols for Differentiation and Quantification

Dissecting the individual contributions of G6P and T6P requires robust and specific analytical methods. The choice of method depends on the research question, sample matrix, and available instrumentation.

Sample Preparation: The Critical First Step

A standardized and rapid quenching and extraction protocol is essential to halt metabolic activity and preserve the in vivo concentrations of these labile phosphosugars.

Protocol: Quenching and Extraction of Polar Metabolites

  • Quenching: For cell cultures or microbial cultures, rapidly quench metabolism by adding the cell suspension to a cold solvent mixture (e.g., -20°C 60% methanol). For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon collection.

  • Extraction: Homogenize the quenched cells or ground tissue in a cold extraction solvent. A common choice is a chloroform:methanol:water (1:3:1 v/v/v) mixture.

  • Phase Separation: Centrifuge the homogenate to pellet cellular debris. The supernatant contains the polar metabolites, including G6P and T6P.

  • Drying: Dry the polar extract, for example, using a vacuum concentrator, prior to derivatization or resuspension in an appropriate solvent for analysis.

Quantification Methods: A Comparative Overview

Enzymatic assays offer a cost-effective and accessible method for quantifying G6P and T6P, although they are performed as separate assays.

Protocol: Enzymatic Quantification of Glucose-6-Phosphate

This assay relies on the G6P-dependent reduction of NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.[20][21][22]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, NADP+, and Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Standard Curve: Prepare a series of G6P standards of known concentrations.

  • Assay Procedure:

    • Add the extracted sample or standard to the wells of a microplate.

    • Add the reaction mixture to each well to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm), which is proportional to the amount of G6P in the sample.[23][24]

Protocol: Enzymatic Quantification of this compound

Quantification of T6P is more complex and often involves an indirect measurement after enzymatic conversion.

  • Sample Pre-treatment: Treat the sample with alkaline phosphatase to remove interfering hexose phosphates, including G6P. The phosphatase is then inactivated.

  • T6P Hydrolysis: Add trehalose-phosphate hydrolase (TPH) to specifically hydrolyze T6P to glucose and G6P.

  • G6P Quantification: Quantify the G6P produced in the previous step using the enzymatic assay described above. The amount of G6P measured is directly proportional to the initial amount of T6P in the sample.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the simultaneous and highly sensitive quantification of G6P and T6P.[25][26][27][28][29][30][31]

Workflow: LC-MS/MS for Sugar Phosphate Analysis

LCMS_Workflow Sample Biological Sample Extraction Quenching & Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (e.g., HILIC or Reversed-Phase) Derivatization->LC MS Mass Spectrometry (e.g., QqQ or Q-TOF) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of sugar phosphates.

Key Considerations for MS-based Analysis:

  • Chromatographic Separation: Due to their structural similarity, baseline separation of sugar phosphate isomers can be challenging.[25] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[30] Reversed-phase chromatography can also be used following chemical derivatization.[28]

  • Derivatization: Derivatization can improve chromatographic separation and ionization efficiency. Common derivatization strategies include oximation followed by silylation for GC-MS, or amination for LC-MS.[27][28][29]

  • Detection: Tandem mass spectrometry (MS/MS) using a triple quadrupole (QqQ) instrument in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification. High-resolution mass spectrometry (HRMS) on instruments like a Q-TOF can aid in the identification of unknown sugar phosphates.[25]

Part 5: Conclusion and Future Perspectives

The differentiation of the metabolic roles of G6P and T6P has profound implications for our understanding of cellular regulation. While G6P acts as a central hub for carbon flux, T6P serves as a sophisticated signaling molecule that integrates nutritional status with growth and development. This distinction is not merely academic; it presents tangible opportunities for biotechnological and therapeutic intervention. For drug development professionals, the enzymes of the T6P pathway in pathogens represent promising targets. For agricultural scientists, manipulating T6P levels holds the potential to enhance crop yield and resilience.[32]

Future research will undoubtedly focus on further elucidating the downstream targets of T6P signaling and the intricate crosstalk between the T6P and other signaling pathways. The continued development of advanced analytical techniques will be crucial for spatially and temporally resolving the dynamics of these key phosphosugars within the cell, providing a deeper understanding of their pivotal roles in the grand orchestra of metabolism.

References

  • Schluepmann, H., et al. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PNAS. [Link]
  • Paul, M. J., et al. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Wikipedia.
  • Tuscany Diet.
  • Liu, Y., et al. (2025).
  • O'Hara, L. E., Paul, M. J., & Wingler, A. (2013). How do sugars regulate plant growth and development?
  • Ponnu, J., et al. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • Grokipedia.
  • Epomedicine. Glucose 6 Phosphate : Central to Glucose Metabolism. [Link]
  • Liu, Y., et al. (2025).
  • Agius, L., & Peak, M. (2019).
  • Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]
  • ResearchGate.
  • Paul, M. J. (2002). Trehalose metabolism: a regulatory role for this compound? Current Opinion in Plant Biology. [Link]
  • Hasunuma, T., et al. (2018). Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells.
  • ResearchGate.
  • Liu, Y., et al. (2025).
  • Biology LibreTexts. 13.
  • Wang, L., et al. (2011).
  • ResearchGate. (PDF) Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. [Link]
  • Li, J., et al. (2011). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
  • ResearchGate.
  • Esposito, S., et al. (2022). Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology. International Journal of Molecular Sciences. [Link]
  • Ge, T., & Yang, J. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology. [Link]
  • Griffiths, C. A., et al. (2016). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]
  • MDPI. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. [Link]
  • Agius, L., et al. (2003).
  • Figueroa, C. M., & Lunn, J. E. (2021). The Role of Trehalose 6-Phosphate (Tre6P) in Plant Metabolism and Development. Annual Review of Plant Biology. [Link]
  • Lunn, J. E., et al. (2014). sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany. [Link]
  • Kolbe, A., et al. (2005). Trehalose 6-phosphate regulates starch synthesis via posttranslational redox activation of ADP-glucose pyrophosphorylase. PNAS. [Link]
  • ResearchGate. Trehalose metabolism.
  • Lee-Kwon, W., et al. (2016). Glucose-6-phosphate dehydrogenase contributes to the regulation of glucose uptake in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]
  • National Institutes of Health. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology. [Link]
  • Paul, M. J. (2011). This compound: connecting plant metabolism and development. Frontiers in Plant Science. [Link]
  • Spectrum Diagnostics. Glucose-6-Phosphate dehydrogenase (G-6-PDH)
  • PubMed. Analytical and operational considerations of measuring glucose 6-phosphate dehydrogenase (G6PD)

Sources

A Senior Scientist's Guide to Comparative Metabolomics of Plants with Altered Trehalose-6-Phosphate Levels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting a comparative metabolomics study on plants with modified Trehalose-6-Phosphate (T6P) levels. It is intended for researchers, scientists, and professionals in plant biology and drug development seeking to understand the profound metabolic impact of this critical signaling molecule. The methodologies described are grounded in established best practices to ensure scientific rigor and data integrity.

Introduction: T6P as a Master Regulator of Metabolism

The central hypothesis of this guide is that targeted genetic alteration of T6P levels will induce significant and predictable shifts across the plant metabolome. By employing a robust comparative metabolomics workflow, we can dissect these changes, revealing the downstream consequences of T6P signaling and identifying novel targets for crop improvement and biotechnological applications.[7][8]

Part 1: The T6P Signaling Hub - A Mechanistic Overview

Understanding the mechanism of T6P action is fundamental to interpreting metabolomic data. T6P's primary role is to gauge the plant's sucrose status and translate that information into broad metabolic and developmental responses.[1][2][9]

Core Signaling Mechanism: Inhibition of SnRK1

The key target of T6P is the Sucrose-non-fermenting1-Related Protein Kinase 1 (SnRK1) complex.[4][10] SnRK1 acts as a crucial energy sensor, becoming active under low-sugar (low-energy) conditions to promote catabolism and inhibit anabolic processes, thereby conserving energy.[4] T6P functions as a potent inhibitor of SnRK1.[10][11][12]

  • High Sucrose/High T6P (Energy-Rich Conditions): T6P levels rise, leading to the inhibition of SnRK1. This relieves the brake on anabolic pathways, promoting biosynthesis (e.g., amino acids, nucleotides), growth, and development.[10][11]

  • Low Sucrose/Low T6P (Energy-Poor Conditions): T6P levels are low, allowing SnRK1 to become active. SnRK1 then phosphorylates downstream targets, upregulating catabolic processes and stress-related gene expression to manage the energy deficit.[4][10]

This antagonistic relationship between T6P and SnRK1 forms a central regulatory hub that balances resource allocation with growth demands.[4][12]

T6P_Signaling_Pathway cluster_conditions Cellular Energy Status cluster_pathway T6P/SnRK1 Signaling High_Sucrose High Sucrose T6P This compound (T6P) High_Sucrose->T6P increases Low_Sucrose Low Sucrose Low_Sucrose->T6P decreases SnRK1 SnRK1 Kinase T6P->SnRK1 inhibits Anabolism Biosynthesis & Growth (Anabolic Processes) SnRK1->Anabolism inhibits Catabolism Stress Response & Resource Mobilization (Catabolic Processes) SnRK1->Catabolism promotes

Figure 1. The T6P/SnRK1 signaling hub. High sucrose leads to high T6P, which inhibits SnRK1, promoting growth.

Part 2: Experimental Design - A Self-Validating Approach

A robust experimental design is the cornerstone of a successful metabolomics study. The goal is to minimize non-biological variability to ensure that observed metabolic changes can be confidently attributed to altered T6P levels.

1. Plant Models and Genetic Strategy:

  • Model Organism: Arabidopsis thaliana is a common choice due to its well-characterized genome and the availability of genetic tools.[13][14][15]

  • Genetic Modification:

    • Constitutive Overexpression: Expressing a bacterial TPS gene (e.g., E. coli otsA) can increase T6P levels.[1][9] Conversely, expressing a TPP gene (e.g., E. coli otsB) can decrease T6P.[1][9][10]

    • Inducible Systems (Recommended): Constitutive alteration of T6P can cause severe developmental defects.[16] A chemically inducible system (e.g., dexamethasone- or β-estradiol-inducible) allows for temporal control of gene expression, bypassing these issues and enabling analysis at a specific developmental stage.[17][18][19] This is a superior strategy for isolating the primary metabolic effects of T6P.

2. Growth Conditions and Sampling:

  • Environment: Plants must be grown in highly controlled environments (growth chambers) with consistent light intensity, photoperiod, temperature, and humidity.

  • Sampling Time: The plant metabolome is highly dynamic. Standardize sampling time (e.g., middle of the light period) to minimize diurnal variations.

  • Tissue Selection: Choose a specific tissue for analysis (e.g., young rosette leaves) and be consistent across all samples.

  • Replication: A minimum of 5-6 biological replicates per experimental group is essential for statistical power.

3. Experimental Groups:

  • Group 1: Wild-Type (WT): The baseline control.

  • Group 2: Genetically Modified (GM): The line with the inducible transgene (e.g., dexamethasone-inducible TPS).

  • Group 3: Mock-Treated Control: WT plants treated with the chemical inducer's solvent (e.g., DMSO) to control for any effects of the application itself.

  • Group 4: Induced GM: The GM line treated with the chemical inducer (e.g., dexamethasone) to elevate T6P levels.

Part 3: The Metabolomics Workflow - From Tissue to Data

This section outlines a validated, step-by-step workflow for comparative metabolomics.[20][21]

Metabolomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical & Data Processing A 1. Sample Quenching (Liquid Nitrogen) B 2. Homogenization & Metabolite Extraction A->B Frozen Tissue C 3. Phase Separation (Polar & Non-polar) B->C Extract D 4. Derivatization (For GC-MS) C->D Polar Phase E 5. GC-MS / LC-MS Analysis C->E Non-polar Phase (LC-MS) D->E Derivatized Analytes F 6. Data Pre-processing (Deconvolution, Alignment) E->F Raw Data G 7. Statistical Analysis (PCA, PLS-DA, ANOVA) F->G Processed Data Matrix H 8. Metabolite Identification & Pathway Analysis G->H Significant Features

Figure 2. A comprehensive workflow for plant metabolomics, from sample collection to biological interpretation.

Protocol 1: Sample Quenching and Metabolite Extraction

Rationale: The primary goal is to instantly halt all enzymatic activity, capturing an accurate snapshot of the metabolome at the moment of sampling.[22] A biphasic extraction using polar and non-polar solvents is effective for capturing a wide range of metabolites.[23][24][25]

Methodology:

  • Harvesting: Excise the chosen plant tissue (e.g., ~100 mg fresh weight) and immediately flash-freeze it in liquid nitrogen. This step is critical and must be done within seconds.

  • Homogenization: Pre-chill a mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine, homogenous powder under liquid nitrogen.

  • Extraction:

    • Transfer the frozen powder to a pre-chilled tube containing 1.4 mL of 100% methanol (-20°C).

    • Add 60 µL of an internal standard (e.g., Ribitol at 0.2 mg/mL) for quality control.

    • Vortex vigorously for 30 seconds.

    • Incubate for 15 minutes at 70°C with shaking.

    • Centrifuge at 11,000 x g for 10 minutes.

  • Phase Separation:

    • Transfer the supernatant to a new tube.

    • Add 750 µL of chloroform (-20°C) and 1.5 mL of ultrapure water (4°C).

    • Vortex for 30 seconds and centrifuge at 2,200 x g for 15 minutes to separate the phases.

    • The upper aqueous/polar phase contains primary metabolites (sugars, amino acids, organic acids). The lower chloroform/non-polar phase contains lipids.[24][25]

  • Drying: Carefully collect the polar phase and dry it completely using a vacuum concentrator (SpeedVac). The dried extract can be stored at -80°C until analysis.

Protocol 2: Analytical Platform Selection & Analysis

Rationale: No single analytical platform can detect all metabolites. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the chemical properties of the target analytes.[26][27][28]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in a gaseous mobile phase.[26]Separates compounds based on their polarity in a liquid mobile phase.[26]
Best For Primary metabolites: amino acids, organic acids, sugars, sugar phosphates.[29][30]Secondary metabolites: flavonoids, alkaloids, lipids, and larger, thermolabile compounds.[29][30]
Sample Prep Requires chemical derivatization (e.g., silylation) to make metabolites volatile.[29]Minimal preparation; samples are dissolved in a suitable solvent.[27]
Identification High-quality, reproducible mass spectra allow for confident identification using established libraries (e.g., NIST).[29]Identification can be more challenging due to adduct formation and less standardized fragmentation.
Throughput Generally higher throughput for untargeted primary metabolism studies.Can be tailored for both targeted and untargeted analyses.[31]

Methodology (GC-MS for Primary Metabolites):

  • Derivatization: This two-step process makes polar metabolites volatile for GC analysis.[29]

    • Add 80 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate for 90 minutes at 30°C.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate for 30 minutes at 37°C.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Processing: Raw data files are processed using software to deconvolute, align, and integrate chromatographic peaks.

  • Statistical Analysis: Use multivariate analysis (e.g., Principal Component Analysis - PCA) to visualize overall differences between groups and univariate tests (e.g., t-test, ANOVA) to identify individual metabolites that have changed significantly.

  • Metabolite Identification: Identify significant features by comparing their mass spectra and retention indices to authentic chemical standards and spectral libraries, following the guidelines of the Metabolomics Standards Initiative (MSI).[32][33][34][35] A Level 1 identification, which is the highest standard, requires comparison to an authentic standard run on the same instrument.[2]

Part 4: Interpreting the Results - Connecting T6P to Metabolic Phenotypes

The final step is to translate the list of significantly altered metabolites into a coherent biological story. This involves mapping the metabolites onto known biochemical pathways and interpreting the changes in the context of the T6P/SnRK1 signaling hub.

Expected Metabolic Shifts in High-T6P Plants: With SnRK1 inhibited, one would predict a global shift from catabolism towards anabolism.[11]

Metabolite ClassPredicted Change in High-T6P PlantsBiological Rationale
Sucrose Varies / May DecreaseT6P signals high sucrose availability, promoting its utilization for growth and synthesis, potentially lowering the pool size.[1]
Starch IncreaseT6P promotes starch synthesis by allosterically activating the enzyme AGPase, a key regulatory step.[1][9]
Amino Acids IncreaseInhibition of SnRK1 promotes biosynthetic pathways. Increased carbon availability is channeled into nitrogen assimilation and amino acid synthesis.
Organic Acids (TCA Cycle) IncreaseIncreased flux through glycolysis to provide carbon skeletons for amino acid biosynthesis and other anabolic processes.
Hexose Phosphates IncreaseAs precursors for T6P and glycolysis, their levels are expected to rise with increased sucrose availability.[2]

Data Interpretation:

  • Pathway Analysis: Use tools like MapMan or KEGG to visualize the altered metabolites in the context of metabolic pathways. This helps identify coordinated changes in specific pathways (e.g., TCA cycle, amino acid biosynthesis).

  • Causality: The observed increase in amino acids and organic acids is the expected downstream consequence of T6P-mediated SnRK1 inhibition, which derepresses biosynthetic pathways.[10] The accumulation of starch serves as a mechanism to store the excess carbon that T6P signals is available.[9]

Conclusion

This guide outlines a scientifically rigorous approach for investigating the metabolic consequences of altered T6P levels in plants. By combining precise genetic tools, controlled experimental design, and robust analytical chemistry, researchers can uncover the wide-ranging influence of this critical sugar signal. The insights gained from such studies are invaluable for understanding the fundamental regulation of plant growth and for developing strategies to enhance crop yield and resilience.[7][8] Integrating these metabolomic findings with other 'omics' data, such as transcriptomics and proteomics, will provide an even more comprehensive picture of the T6P regulatory network.[36][37]

References

  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana.
  • Matiolli, C. C., Tomé, F. A. S., & Siqueira-Neto, J. (2019). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science. [Link]
  • Matiolli, C., Siqueira-Neto, J., & Tomé, F. (2019). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Semantic Scholar. [Link]
  • Al-Rawi, A., Garcia-Seco, D., Razali, R., & Pádua, I. (2024). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. [Link]
  • Ponnu, J. (2011). This compound: Connecting Plant Metabolism and Development.
  • Spicer, R. A., Salek, R. M., Moreno, P., Canham, N., & Steinbeck, C. (2013). The role of reporting standards for metabolite annotation and identification in metabolomic studies. GigaScience. [Link]
  • Zhai, Y., et al. (2024). Molecular mechanism of trehalose 6-phosphate inhibition of the plant metabolic sensor kinase SnRK1. PubMed. [Link]
  • Metabolomics Standards Initi
  • Paul, M. J., Primavesi, L. F., Jhurreea, D., & Zhang, Y. (2010).
  • SnRK1 and trehalose 6-phosphate – two ancient pathways converge to regulate plant metabolism and growth.
  • Improving metabolite identification in nontargeted metabolomic and lipidomic studies. (2024). Metabolon. [Link]
  • Fiddeke, K., et al. (2022). The trehalose 6-phosphate pathway coordinates dynamic changes at the shoot apical meristem in Arabidopsis thaliana. Plant Physiology. [Link]
  • Sumner, L. W., et al. (2007). Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG)
  • Fichtner, F., et al. (2014). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell. [Link]
  • (PDF) Trehalose 6-phosphate signalling and impact on crop yield.
  • The Metabolomics Standards Initiative (MSI), Core Information For Metabolomics Reporting (CIMR). GitHub. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Current Opinion in Plant Biology. [Link]
  • A comparison of the traditional metabolomics workflows (i.e., untargeted and targeted) and the novel simultaneous quantitation and discovery (SQUAD) analysis.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2024). Arome Science. [Link]
  • Vogel, G., et al. (1998). This compound phosphatases from Arabidopsis thaliana: identification by functional complementation of the yeast tps2 mutant. The Plant Journal. [Link]
  • Paul, M. J., et al. (2017). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]
  • Rasheed, S., et al. (2023). Plant Metabolomics: An Overview of the Role of Primary and Secondary Metabolites against Different Environmental Stress Factors. International Journal of Molecular Sciences. [Link]
  • Kumar, R., et al. (2023). Plant Metabolomics: Current Initiatives and Future Prospects. International Journal of Molecular Sciences. [Link]
  • Analyzing proteins and metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. [Link]
  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2024). ResolveMass. [Link]
  • Joint GC-MS and LC-MS platforms for comprehensive plant metabolomics: Repeatability and sample pre-treatment.
  • Does anybody have a better protocol for plant metabolite extraction?
  • Kim, J. K., & Lee, S. Y. (2022). Approach strategies and application of metabolomics to biotechnology in plants. Frontiers in Plant Science. [Link]
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
  • Corrado, G., & Karali, M. (2009). Inducible gene expression systems for plants. Methods in Molecular Biology. [Link]
  • Urano, K., et al. (2013). Coordinating Metabolite Changes with Our Perception of Plant Abiotic Stress Responses: Emerging Views Revealed by Integrative—Omic Analyses. International Journal of Molecular Sciences. [Link]
  • Sellick, C. A., et al. (2011). Simultaneous extraction of proteins and metabolites from cells in culture.
  • Chemically inducible systems for plants.
  • Saito, K., & Matsuda, F. (2016). Plant Metabolomics: An Indispensable System Biology Tool for Plant Science. Genes. [Link]
  • Ponnu, J., Wahl, V., & Schmid, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • (PDF) Inducible Gene Expression Systems for Plants.
  • Inducible Gene Expression Systems in Plants. Semantic Scholar. [Link]

Sources

The Sucrose-T6P Nexus: A Comparative In Vivo Validation Guide for Crop Improvement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of agricultural biotechnology, understanding the intricate signaling networks that govern crop yield and resilience is paramount. Among these, the sucrose-trehalose-6-phosphate (T6P) nexus has emerged as a critical regulatory hub, acting as a direct sensor of sucrose availability to modulate plant growth, development, and stress responses. This guide provides an in-depth, comparative analysis of the in vivo validation of the sucrose-T6P nexus model across key crop species, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and offer a comprehensive look at the genetic and chemical strategies employed to leverage this pathway for enhanced agricultural productivity.

The Foundational Principle: T6P as a Sucrose Proxy

The central tenet of the sucrose-T6P nexus is that trehalose-6-phosphate (T6P), an intermediate in the trehalose biosynthesis pathway, functions as a signal for the availability of sucrose, the primary transport sugar in most plants.[1] This signaling system forms a homeostatic mechanism that maintains sucrose levels within an optimal range for various cell types and developmental stages.[2][3] The pathway is governed by two key enzymes: this compound synthase (TPS), which synthesizes T6P from glucose-6-phosphate and UDP-glucose, and this compound phosphatase (TPP), which dephosphorylates T6P to trehalose.[4]

A crucial aspect of this regulatory network is the interaction between T6P and the sucrose-non-fermenting-1-related protein kinase 1 (SnRK1). In times of low energy (low sucrose), SnRK1 is active and promotes catabolic processes while repressing growth. Conversely, when sucrose levels are high, the corresponding increase in T6P inhibits SnRK1 activity, thereby lifting the repression on growth and biosynthetic pathways.[5][6] This elegant mechanism ensures that plants allocate their carbon resources in accordance with their energy status.

Visualizing the Sucrose-T6P Signaling Cascade

Sucrose_T6P_Nexus cluster_source Source Tissues (e.g., Leaves) cluster_sink Sink Tissues (e.g., Grains, Meristems) Sucrose_Source High Sucrose (Photosynthesis) Sucrose_Sink Sucrose Utilization Sucrose_Source->Sucrose_Sink Phloem Transport TPS TPS (this compound Synthase) Sucrose_Sink->TPS Substrate T6P This compound (T6P) TPP TPP (this compound Phosphatase) T6P->TPP Substrate SnRK1 SnRK1 (Active) T6P->SnRK1 Inhibits Growth Growth & Biosynthesis (e.g., Starch Synthesis) T6P->Growth Promotes (via SnRK1 inhibition) TPS->T6P Synthesis TPP->Sucrose_Sink Feedback Regulation (indirect) SnRK1->Growth Represses Stress_Response Stress & Catabolic Pathways SnRK1->Stress_Response Activates

Caption: The Sucrose-T6P signaling pathway.

Core Methodologies for In Vivo Validation

Validating the sucrose-T6P nexus in vivo requires a multi-pronged approach that combines precise metabolite quantification, genetic manipulation, and phenotypic analysis.

Quantification of T6P and Sucrose

The accurate measurement of T6P is challenging due to its low abundance in plant tissues.[7]

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: LC-MS/MS is the gold standard for T6P quantification, offering high sensitivity and specificity to distinguish T6P from its isomers.[2][8]

  • Step-by-Step Methodology:

    • Sample Collection and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., a mixture of methanol, chloroform, and water).

    • Phase Separation: Centrifuge the homogenate to separate the polar (containing T6P and sucrose) and non-polar phases.

    • Solid-Phase Extraction (SPE): Further purify the polar extract using an anion-exchange SPE column to enrich for phosphorylated sugars.

    • LC-MS/MS Analysis: Inject the purified extract onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify T6P and sucrose based on their unique parent and fragment ion masses.

    • Quantification: Use a stable isotope-labeled internal standard for T6P to correct for matrix effects and variations in extraction efficiency.[2]

Genetic Manipulation of the T6P Pathway

Altering the expression of TPS and TPP genes is a powerful tool to probe the function of the sucrose-T6P nexus.[5][9]

Protocol: Agrobacterium-mediated Transformation

  • Rationale: This method allows for the stable integration of a gene of interest (e.g., a TPS or TPP gene from a different species or a modified endogenous gene) into the plant genome.

  • Step-by-Step Methodology:

    • Vector Construction: Clone the coding sequence of the target TPS or TPP gene into a plant expression vector, typically under the control of a constitutive (e.g., 35S) or tissue-specific promoter.

    • Transformation of Agrobacterium tumefaciens: Introduce the expression vector into a suitable Agrobacterium strain.

    • Plant Transformation: Co-cultivate explants (e.g., immature embryos) of the target crop species with the transformed Agrobacterium.

    • Selection and Regeneration: Select for transformed plant cells on a medium containing an appropriate antibiotic or herbicide and regenerate whole plants.

    • Molecular Confirmation: Confirm the presence and expression of the transgene in the regenerated plants using PCR, RT-qPCR, and Western blotting.

Comparative In Vivo Validation in Major Crop Species

The sucrose-T6P nexus has been extensively studied in several major cereal crops, revealing both conserved and species-specific roles in yield determination and stress adaptation.[5][10]

Wheat (Triticum aestivum)

In wheat, the T6P pathway has been implicated in grain size and drought tolerance.[11]

  • Genetic Validation: Natural variation in TPP genes has been associated with important crop traits.[11]

  • Chemical Intervention: The application of membrane-permeable T6P precursors has been shown to increase grain size under well-watered conditions and enhance recovery from drought stress.[11] This approach provides direct evidence for the causal role of T6P in these processes.

Rice (Oryza sativa)

In rice, the T6P pathway plays a crucial role in germination under anaerobic conditions and submergence tolerance.[10]

  • Genetic Validation: A quantitative trait locus (QTL) for anaerobic germination tolerance, qAG-9-2, was found to harbor the OsTPP7 gene.[11][12] Lowering T6P levels in the germinating embryo via OsTPP7 enhances the mobilization of starch reserves, providing the necessary energy for germination in the absence of oxygen.[12] Additionally, the expression of TPS and TPP genes is altered in submergence-tolerant rice varieties, suggesting an involvement of the T6P pathway in managing energy metabolism under flooded conditions.[10]

Maize (Zea mays)

In maize, both TPS and TPP genes have been associated with domestication and improvement.[5][9] Overexpression of a TPP gene has been shown to improve grain set and overall yield in field trials.[11] Furthermore, the expression of TPS and TPP genes in maize is responsive to the diurnal cycle and extended darkness, highlighting the central role of this pathway in energy management.[13]

Comparative Data Summary

Crop SpeciesGenetic Modification/InterventionObserved PhenotypeKey Finding
Wheat Application of T6P precursorsIncreased grain size, enhanced drought recoveryT6P directly promotes grain filling and stress resilience.[11]
Rice Natural variation in OsTPP7Enhanced anaerobic germinationLowering T6P promotes starch mobilization for germination under stress.[11][12]
Maize Overexpression of a TPP geneImproved grain number and yieldManipulation of the T6P pathway can directly enhance key yield components.[11]

Experimental Workflow for Validating a Novel T6P-Modulating Compound

Workflow A Compound Synthesis & Characterization B In Vitro Enzyme Assays (TPS/TPP Activity) A->B C Seedling-based Screening (e.g., Arabidopsis) B->C D Metabolite Profiling (LC-MS/MS for T6P & Sucrose) C->D E Transcriptomic Analysis (SnRK1 target genes) C->E F Phenotypic Analysis in Target Crop (e.g., Wheat, Rice, Maize) D->F E->F G Growth & Development Assays F->G H Yield Component Analysis F->H I Stress Tolerance Assays (Drought, Flooding) F->I J Field Trials H->J I->J

Caption: A generalized workflow for validating a novel T6P-modulating compound.

Conclusion and Future Perspectives

The in vivo validation of the sucrose-T6P nexus across diverse crop species has unequivocally established its central role in integrating carbon metabolism with growth and development. The strong correlation between T6P levels and sucrose, coupled with the profound phenotypic consequences of manipulating TPS and TPP gene expression, provides a robust framework for targeted crop improvement strategies.[14][15]

Future research should focus on dissecting the tissue- and developmental stage-specific functions of different TPS and TPP isoforms.[5] This will enable the fine-tuning of T6P levels in specific sink tissues, such as developing grains, to enhance yield without pleiotropic effects on vegetative growth. Furthermore, the development of novel chemical interventions that can modulate T6P levels in a controlled manner holds immense promise for improving both crop yield and resilience to environmental stresses.[16][17]

References

  • Paul, M. J., Gonzalez-Uriarte, A., Griffiths, C. A., & Hassani-Pak, K. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology, 177(1), 12–23. [Link]
  • Plantae. (2018).
  • Paul, M. J., Gonzalez-Uriarte, A., Griffiths, C. A., & Hassani-Pak, K. (2018). Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]
  • Lunn, J. E., Delatte, T., Feil, R., et al. (2014). The sucrose–trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany, 65(4), 1051–1068. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (n.d.). Sugar signalling pathways regulating plant metabolism and growth. Tre6P... [Link]
  • Paul, M. J., Gonzalez-Uriarte, A., Griffiths, C. A., & Hassani-Pak, K. (2018). The Role of Trehalose 6-Phosphate in Crop Yield and Resilience. Plant Physiology. [Link]
  • ResearchGate. (2014). (PDF) The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. [Link]
  • Wingler, A. (2018). Transitioning to the Next Phase: The Role of Sugar Signaling throughout the Plant Life Cycle. Plant Physiology. [Link]
  • Tsai, A. Y.-L., & Gazzarrini, L. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 70. [Link]
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7–27. [Link]
  • Paul, M. J., Fichtner, F., & Figueroa, C. M. (2020). Trehalose 6-phosphate signalling and impact on crop yield. Journal of Experimental Botany, 71(19), 5782–5794. [Link]
  • Science in the Classroom. (2013). A shoot full of sugar helps the flowering begin. [Link]
  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.).
  • ResearchGate. (n.d.).
  • Paul, M. J. (2008). Trehalose 6-phosphate: a signal of sucrose status. Biochemical Journal, 412(1), e1–e2. [Link]
  • Fichtner, F., Osorio, S., & Paul, M. J. (2021). Gene-based mapping of trehalose biosynthetic pathway genes reveals association with source- and sink-related yield traits in a spring wheat panel. Food and Energy Security, 10(2), e292. [Link]
  • Lunn, J. E., Delatte, T., Feil, R., et al. (2014). The sucrose-trehalose 6-phosphate (Tre6P) nexus: specificity and mechanisms of sucrose signalling by Tre6P. Journal of Experimental Botany. [Link]
  • Lunn, J. E., Delatte, T., Feil, R., et al. (2014).
  • Henry, C., Fichtner, F., Smith, A. M., & Lunn, J. E. (2015). The trehalose pathway in maize: conservation and gene regulation in response to the diurnal cycle and extended darkness. Journal of Experimental Botany, 66(14), 4381–4393. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of Trehalose-6-Phosphate Phosphatase (TPP) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trehalose-6-phosphate (T6P) is a central signaling metabolite that governs growth and development in plants, fungi, bacteria, and invertebrates by bridging carbon metabolism with key regulatory pathways.[1][2][3][4][5] The synthesis and degradation of T6P are tightly controlled by a two-step pathway involving this compound synthase (TPS) and this compound phosphatase (TPP).[1][2][3][5] TPP, which catalyzes the final, irreversible dephosphorylation of T6P to trehalose, is crucial for the survival and virulence of many pathogenic fungi and bacteria.[1][2][6][7] Notably, the T6P pathway is absent in vertebrates, making TPP an attractive and promising target for the development of novel fungicides and antibiotics with potentially high safety margins.[1][2][6][8]

However, the journey from a potent inhibitor to a viable therapeutic candidate is paved with the challenge of ensuring target specificity. Phosphatases belong to a large and highly conserved superfamily of enzymes, creating a significant risk of off-target inhibition, which can lead to unforeseen toxicity and diminished efficacy. This guide provides a comprehensive, multi-pronged strategy for rigorously assessing the specificity of TPP inhibitors, designed for researchers in drug discovery and chemical biology. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting complex datasets.

The this compound (T6P) Pathway

The T6P pathway is a nexus of metabolic control. Understanding this pathway is fundamental to appreciating the role of TPP.

T6P_Pathway cluster_synthesis Synthesis cluster_degradation Degradation UDP_G UDP-Glucose T6P This compound UDP_G->T6P TPS G6P Glucose-6-P G6P->T6P Trehalose Trehalose T6P->Trehalose TPP (Target) Metabolism Carbon Metabolism & Growth T6P->Metabolism Regulates Trehalose->Metabolism Stress Protectant

Caption: The core T6P metabolic pathway.

Part 1: The Foundational Tier - In Vitro Biochemical Assessment

The first step in characterizing any inhibitor is to determine its potency and selectivity using purified enzymes. This in vitro approach provides a clean, direct measure of the molecule's interaction with its intended target and potential off-targets.

Primary Assay: Quantifying On-Target TPP Inhibition

The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A common and robust method for this is the Malachite Green Phosphate Assay, which colorimetrically detects the inorganic phosphate (Pi) released by TPP activity.

Causality: Why the Malachite Green Assay? This assay is highly sensitive, widely available in kit form (e.g., EnzChek® Phosphate Assay Kit), and suitable for high-throughput screening.[9] It directly measures the product of the phosphatase reaction, providing a reliable readout of enzyme activity.

Detailed Protocol: TPP Inhibition Assay using Malachite Green
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Rationale: This buffer composition provides optimal pH and ionic strength for many microbial TPP enzymes and includes magnesium, a common cofactor.

    • Enzyme Solution: Prepare a stock solution of purified recombinant TPP in Assay Buffer. The final concentration should be determined empirically to ensure the reaction proceeds linearly for at least 30 minutes.

    • Substrate Solution: Prepare a stock solution of this compound (T6P) in purified water. The final concentration in the assay should be at or near the Michaelis constant (Km) of the enzyme to ensure sensitive detection of competitive inhibitors.[10]

    • Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 1 µL of inhibitor solution (or DMSO for control wells). Include a "no enzyme" control to measure non-enzymatic substrate hydrolysis.

    • Add 25 µL of the TPP enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the T6P substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 20 µL of the Malachite Green reagent.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at ~620-650 nm using a plate reader.

    • Subtract the "no enzyme" control absorbance from all other readings.

    • Normalize the data to the DMSO control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The Litmus Test: Counter-Screening Against Related Phosphatases

Specificity is never absolute; it is relative. An inhibitor is only as specific as the panel of enzymes it has been tested against. As phosphatase inhibitor specificity is a major challenge for drug discovery, it is crucial to counter-screen against a logically chosen panel of related enzymes.[11]

Causality: Why this panel? TPP belongs to the haloacid dehalogenase (HAD) superfamily. Selectivity profiling should include other HAD phosphatases and, importantly, major classes of human phosphatases to identify potential liabilities for future therapeutic development. The choice of specific phosphatases can be guided by sequence homology and structural similarity of the active site.[12][13]

Recommended Counter-Screening Panel:
Phosphatase ClassExample EnzymesRationale for Inclusion
Bacterial/Fungal HAD Other microbial phosphatasesAssess specificity within the target organism's proteome.
Human Ser/Thr Phosphatases PP1, PP2A, PP2CThese are major signaling phosphatases in humans; off-target inhibition could be highly toxic.[14][15]
Human Protein Tyrosine Phosphatases (PTPs) PTP1B, SHP2Key regulators of metabolic and oncogenic pathways.[11]
Human Inositol Phosphatases SHIP2, INPP5BRegulate phosphoinositide signaling pathways.[12][13]

The same Malachite Green assay protocol can often be adapted for these enzymes, though the substrate and buffer conditions will need to be optimized for each specific phosphatase.

Interpreting In Vitro Data: The Specificity Index

A quantitative measure of specificity can be derived by comparing the IC50 values.

Specificity Index (SI) = IC50 (Off-Target) / IC50 (On-Target, TPP)

A higher SI value indicates greater specificity. A commonly accepted threshold for a "specific" inhibitor in early-stage discovery is an SI > 100 for relevant off-targets.

Specificity_Logic Potency On-Target Potency (TPP IC50) SI Specificity Index (SI) = IC50(Off-Target) / IC50(On-Target) Potency->SI OffTarget Off-Target Activity (e.g., PP1 IC50) OffTarget->SI Conclusion High SI (>100) = Specific Inhibitor SI->Conclusion

Caption: Logical relationship for determining inhibitor specificity.

Part 2: The Cellular Frontier - Verifying Target Engagement

A compound that is potent and specific in a test tube is a great start, but it is meaningless if it cannot reach and bind to its target in the complex environment of a living cell. Cellular target engagement assays are non-negotiable for validating an inhibitor's mechanism of action.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses whether a compound binds to its target protein in intact cells.[16][17][18] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, the protein-ligand complex is often more resistant to heat-induced denaturation and aggregation.[19]

Causality: Why CETSA? CETSA is label-free, requiring no modification of the inhibitor or the target protein, thus providing a readout in a near-physiological context.[18] It serves as a crucial bridge between biochemical activity and cellular effects, confirming that the inhibitor engages TPP within the cell at concentrations that produce a downstream phenotype.[20]

Workflow: Western Blot-Based CETSA for TPP

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture cells (e.g., fungal protoplasts) B 2. Treat with Inhibitor or DMSO (Vehicle) A->B C 3. Aliquot cells and heat to various temps (e.g., 40°C - 70°C) B->C D 4. Lyse cells and separate soluble/aggregated fractions via centrifugation C->D E 5. Analyze soluble fraction by SDS-PAGE & Western Blot using anti-TPP antibody D->E F 6. Quantify band intensity and plot melting curve E->F

Caption: Experimental workflow for a Western Blot-based CETSA.

Interpreting CETSA Data:

The output is a "melting curve" showing the amount of soluble TPP remaining at each temperature. A successful target-engaging inhibitor will cause a rightward shift in this curve, indicating a higher melting temperature (Tm). This thermal shift is a direct proxy for target binding.

Phenotypic Rescue/Validation

The ultimate proof of on-target activity is linking biochemical inhibition and cellular target engagement to a predictable biological outcome. If a TPP inhibitor is truly specific, its phenotypic effects should be consistent with the known function of TPP. For many pathogenic fungi, TPP is essential for virulence and growth under stress.[1][2][21]

Experimental Design:

  • Growth Inhibition: Treat fungal or bacterial cultures with the inhibitor and measure growth inhibition (e.g., via optical density or colony-forming units).

  • Genetic Validation: Compare the inhibitor-induced phenotype to that of a genetic knockout or knockdown (e.g., Δtps2 mutant in fungi). A specific inhibitor should phenocopy the genetic deletion.

  • Target Overexpression: In some cases, overexpressing the target protein (TPP) can lead to resistance to the inhibitor, providing strong evidence for an on-target mechanism.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of these principles, let's compare two hypothetical TPP inhibitors, "Fungistat A" and "Fungistat B."

AssayFungistat AFungistat BInterpretation
TPP IC50 (nM) 5075Both are potent inhibitors of the target enzyme.
Human PP1 IC50 (nM) 5,000150Fungistat A is highly selective; Fungistat B shows significant off-target activity.
Specificity Index (PP1/TPP) 1002Fungistat A meets the criteria for a specific inhibitor; Fungistat B does not.
CETSA Thermal Shift (°C) +4.5°C @ 1 µM+5.0°C @ 1 µMBoth compounds effectively engage the TPP target in cells.
Fungal Growth Inhibition MIC (µM) 21.5Both show cellular activity, but the source of Fungistat B's potency is now ambiguous.
Human Cell Line Cytotoxicity CC50 (µM) > 1005Fungistat B's cytotoxicity is likely due to off-target inhibition of essential human phosphatases like PP1.

Conclusion and Future Outlook

Developing a specific TPP inhibitor requires a rigorous, evidence-based approach that moves systematically from the purified protein to the cellular environment. The strategy outlined here—combining direct biochemical inhibition assays, broad counter-screening panels, and cellular target engagement verification—provides a robust framework for identifying compounds with the highest potential for success.

As our understanding of the TPP enzyme family across different species grows, so too will our ability to design inhibitors with greater intrinsic specificity. Future efforts will likely incorporate advanced techniques such as proteomics-based thermal shift assays (TPP-CETSA) for unbiased, proteome-wide off-target discovery and cryo-electron microscopy (cryo-EM) to structurally inform the design of exquisitely selective molecules. By adhering to the principles of scientific integrity and logical progression, the research community can unlock the therapeutic potential of TPP inhibition.

References
  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Reinhard, F. B. M., et al. (2015). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
  • Li, Y., et al. (2023). The synthesis, degradation and biological function of this compound. Hep Journals.
  • Li, Y., et al. (2024). The synthesis, degradation and biological function of this compound. PMC.
  • Schluepmann, H., et al. (2012). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science.
  • Li, Y., et al. (2024). The synthesis, degradation and biological function of this compound. ResearchGate.
  • Schluepmann, H., et al. (2012). This compound: Connecting Plant Metabolism and Development. PMC.
  • Nasrolahi, S. M., et al. (2019). Synthesis and in Vitro Characterization of Trehalose-Based Inhibitors of Mycobacterial Trehalose 6-Phosphate Phosphatases. PubMed.
  • Miao, Y., et al. (2022). Inhibitors of this compound synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio.
  • Chen, Y., et al. (2023). Dual-Specificity Inhibitor Targets Enzymes of the Trehalose Biosynthesis Pathway. Journal of Agricultural and Food Chemistry.
  • Rao, F. V., et al. (2016). Structures of this compound phosphatase from pathogenic fungi reveal the mechanisms of substrate recognition and catalysis. PMC.
  • Dziedzic, P., et al. (2014). Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies. PLOS ONE.
  • Eurofins Discovery. (n.d.). Phosphatase Profiling Solutions.
  • Miao, Y., et al. (2021). Inhibitors of this compound synthase activity in fungal pathogens compromise thermal tolerance pathways. bioRxiv.
  • Dziedzic, P., et al. (2014). Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies. PMC.
  • University of Cambridge. (n.d.). Protocol for transketolase activity assay.
  • Swingle, M. R., Honkanen, R. E., & Csortos, C. (2007). Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening. PMC.
  • Lazo, J. S., et al. (2015). Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. PMC.
  • Creative BioMart. (n.d.). Small Molecule Screening against Phosphatases.
  • Miao, Y., et al. (2022). Inhibitors of this compound synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio.
  • Nasrolahi, S. M., et al. (2019). Synthesis and in Vitro Characterization of Trehalose-Based Inhibitors of Mycobacterial Trehalose 6-Phosphate Phosphatases. ResearchGate.
  • Ju, C., et al. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC.
  • da Silva, R. G., et al. (2012). Inhibition assays. (A) Single dose compound screening of phosphatase... ResearchGate.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.

Sources

Comparing the enzymatic kinetics of different Trehalose-6-phosphate synthase isoforms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Kinetics of Trehalose-6-Phosphate Synthase (TPS) Isoforms

Introduction: The Significance of a Ubiquitous Enzyme

This compound synthase (TPS) is a critical enzyme found across bacteria, fungi, plants, and invertebrates.[1] It catalyzes the first and rate-limiting step in the biosynthesis of trehalose, a non-reducing disaccharide that serves not only as a vital energy reserve but also as a crucial protectant against a myriad of environmental stresses, including dehydration, heat shock, and oxidation.[1] The pathway begins with TPS (specifically the Tps1 isoform in many organisms) converting UDP-glucose (UDPG) and glucose-6-phosphate (G6P) into this compound (T6P).[1][2] A subsequent dephosphorylation step by this compound phosphatase (Tps2) yields trehalose.[1]

In pathogenic fungi, this pathway is essential for survival and virulence within a human host, making its enzymes prime targets for novel antifungal therapeutics, especially since the pathway is absent in mammals.[1][2] In plants, T6P itself has emerged as a potent signaling molecule that regulates growth, development, and carbon allocation in response to sucrose availability.[3][4]

Organisms often possess multiple TPS isoforms, each with distinct structural features, expression patterns, and, most importantly, enzymatic kinetics. Understanding the kinetic differences—how efficiently each isoform binds its substrates and how rapidly it converts them to product—is paramount for researchers aiming to design specific inhibitors for drug development or to modulate plant metabolism for agricultural improvement. This guide provides a comparative analysis of the enzymatic kinetics of various TPS isoforms, grounded in established experimental methodologies.

The Trehalose Biosynthesis Pathway: A Two-Step Process

The canonical pathway for trehalose synthesis is a conserved, two-enzyme process. The first step, catalyzed by this compound Synthase (TPS), involves the transfer of a glucose moiety from an activated donor, UDP-glucose, to an acceptor, glucose-6-phosphate. This forms the intermediate, this compound. The second step, catalyzed by this compound Phosphatase (TPP/Tps2), removes the phosphate group to produce the final product, trehalose.

Trehalose_Biosynthesis_Pathway cluster_0 Step 1 cluster_1 Step 2 UDP_glucose UDP-glucose TPS TPS (Tps1) (EC 2.4.1.15) UDP_glucose->TPS G6P Glucose-6-Phosphate G6P->TPS T6P This compound TPS->T6P UDP UDP TPS->UDP T6P->T6P_input TPP TPP (Tps2) (EC 3.1.3.12) Trehalose Trehalose TPP->Trehalose Pi Pi TPP->Pi T6P_input->TPP

Caption: The canonical two-step trehalose biosynthesis pathway.

Experimental Protocol: Quantifying TPS Activity with a Coupled Enzyme Assay

Directly measuring the TPS reaction by quantifying T6P formation can be challenging. A more robust and common approach is a continuous spectrophotometric coupled assay. This self-validating system links the production of UDP (a co-product of the TPS reaction) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle of the Assay: The UDP produced by TPS is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. For every molecule of T6P produced, one molecule of NADH is oxidized.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT. Magnesium is a crucial cofactor for many kinases, including PK.

    • Substrate Stock Solutions: 100 mM UDP-glucose and 100 mM Glucose-6-Phosphate in ultrapure water.

    • Coupling Reagent Mix: In Assay Buffer, prepare a mix containing 20 mM Phosphoenolpyruvate (PEP), 5 mM ATP, 5 mM NADH, 20 units/mL Pyruvate Kinase (PK), and 30 units/mL Lactate Dehydrogenase (LDH). ATP is included to ensure the PK reaction is not rate-limiting.

    • Enzyme Solution: Purified TPS isoform diluted to an appropriate concentration (e.g., 0.1-1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Execution:

    • Set up a temperature-controlled spectrophotometer to 30°C and monitor absorbance at 340 nm.

    • In a 100 µL quartz cuvette, add:

      • 50 µL Assay Buffer

      • 10 µL Coupling Reagent Mix

      • 10 µL of one substrate (e.g., UDP-glucose at varying concentrations for Km determination).

      • 10 µL of the second substrate (e.g., Glucose-6-Phosphate at a saturating concentration, typically 5-10 times its Km).

    • Allow the mixture to equilibrate for 5 minutes to establish a stable baseline. This also consumes any contaminating pyruvate or ADP in the reagents.

    • Initiate the reaction by adding 10 µL of the diluted TPS enzyme solution and mix immediately.

    • Record the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (ΔA₃₄₀/min) / (ε * l)), where ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹) and l is the path length of the cuvette.

    • Plot the calculated initial velocities against the varying substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[5][6]

      • v = (Vmax * [S]) / (Km + [S])

    • The turnover number (kcat) can be calculated if the exact enzyme concentration [E] is known: kcat = Vmax / [E] .

Experimental Workflow Diagram

TPS_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrates, Coupling Mix, Enzyme) start->prep setup Set up Spectrophotometer (340 nm, 30°C) prep->setup mix Combine Assay Components in Cuvette (Excluding one substrate and enzyme) setup->mix equilibrate Equilibrate and Record Baseline (5 min) mix->equilibrate initiate Initiate Reaction with TPS Enzyme equilibrate->initiate measure Record A340 Decrease Over Time initiate->measure calculate Calculate Initial Velocity (v₀) Using Beer-Lambert Law measure->calculate plot Plot v₀ vs. [Substrate] calculate->plot fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot->fit results Determine Kinetic Parameters (Km, Vmax, kcat) fit->results end_node End results->end_node

Caption: Workflow for determining TPS kinetic parameters.

Comparative Kinetics of TPS Isoforms

The kinetic properties of TPS isoforms vary significantly across different species, reflecting their adaptation to specific physiological roles and metabolic contexts. Below is a summary of reported kinetic parameters for several key isoforms.

Organism & IsoformSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Candida albicans Tps1 UDP-glucose0.47 ± 0.0410.3 ± 0.32.2 x 10⁴[1]
Glucose-6-P0.81 ± 0.08[1]
Aspergillus fumigatus Tps1 UDP-glucose0.44 ± 0.0511.2 ± 0.42.5 x 10⁴[1]
Glucose-6-P0.75 ± 0.11[1]
Cryptococcus neoformans Tps1 UDP-glucose0.69 ± 0.071.8 ± 0.042.6 x 10³[2]
Glucose-6-P1.2 ± 0.2[2]
Arabidopsis thaliana TPS1 UDP-glucose~0.5 - 1.0NDND[7]
Glucose-6-P~2.0 - 4.0[7]
Escherichia coli OtsA UDP-glucose0.4NDND(General textbook values)
Glucose-6-P2.5(General textbook values)

ND: Not determined or not available in the cited literature.

Analysis and Field-Proven Insights
  • Fungal Pathogens (Tps1): The Tps1 enzymes from Candida albicans and Aspergillus fumigatus exhibit remarkably similar kinetic profiles, with sub-millimolar Km values for both substrates and efficient turnover rates (kcat).[1] This suggests a highly conserved and optimized catalytic mechanism essential for their function. The slightly higher Km values of Cryptococcus neoformans Tps1 might indicate adaptation to different host environments or metabolic fluxes.[2] The exquisite substrate specificity of these enzymes, as demonstrated by studies with UDP-galactose in C. neoformans, underscores their finely tuned active sites, which is a critical consideration for designing specific inhibitors.[2]

  • Plants (Arabidopsis thaliana TPS1): While precise kcat values are less commonly reported, the Km values for plant TPS1 isoforms are generally in a similar range to their fungal counterparts.[7] However, plants possess a large family of TPS genes, many of which are catalytically inactive and are thought to have regulatory roles.[8] For instance, Arabidopsis has catalytically active TPS1, TPS2, and TPS4, but they differ in their domain architecture; TPS2 and TPS4 lack the N-terminal domain found in TPS1, which may be involved in regulation or protein-protein interactions.[7] This functional divergence highlights that kinetic analysis must be paired with an understanding of the protein's regulatory context.

  • Bacteria (E. coli OtsA): The bacterial TPS, OtsA, also displays Michaelis-Menten kinetics with Km values that ensure efficient T6P synthesis under physiological substrate concentrations. The kinetic characterization of bacterial TPS is fundamental, as these organisms are often used as heterologous expression systems for studying TPS enzymes from other species.[7]

Conclusion: From Kinetic Data to Biological Function

The comparative analysis of TPS isoform kinetics reveals a family of enzymes that, while sharing a core catalytic function, have evolved distinct kinetic properties tailored to the specific needs of the organism. The high efficiency of fungal Tps1 isoforms underscores their indispensable role in pathogenicity, validating them as high-value targets for antifungal drug design.[1] In plants, the kinetic activity of certain TPS isoforms is intricately linked with a complex regulatory network where T6P acts as a central signaling hub, connecting metabolism with growth and development.[8]

Future research should focus on obtaining a complete set of kinetic parameters (Km, kcat) for a broader range of isoforms, particularly from diverse plant and bacterial species. Elucidating how post-translational modifications or interactions with regulatory proteins (like the non-catalytic TPS isoforms in plants) modulate these kinetic parameters will provide a more holistic understanding of trehalose metabolism. This knowledge is essential for the rational design of isoform-specific inhibitors and for the sophisticated engineering of plant metabolic pathways to enhance crop resilience and yield.

References

  • Zheng, R. et al. (2022). Structures of this compound synthase, Tps1, from the fungal pathogen Cryptococcus neoformans: A target for antifungals. PNAS.
  • Fichtner, F. et al. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell.
  • Joët, T. et al. (2009). Kinetic properties and physiological role of the plastoquinone terminal oxidase (PTOX) in a vascular plant. Journal of Biological Chemistry.
  • Guérin, J. et al. (2017). Two-Partner Secretion: Combining Efficiency and Simplicity in the Secretion of Large Proteins for Bacteria-Host and Bacteria-Bacteria Interactions. Frontiers in Cellular and Infection Microbiology.
  • Yadav, U.P. et al. (2014). This compound and SnRK1 kinases in plant development and signaling: the emerging picture. Frontiers in Plant Science.
  • Zheng, R. et al. (2017). Structural and In Vivo Studies on this compound Synthase from Pathogenic Fungi Provide Insights into Its Catalytic Mechanism, Biological Necessity, and Potential for Novel Antifungal Drug Design. mBio.
  • Andersson, U. et al. (2001). This compound Phosphorylase Is Part of a Novel Metabolic Pathway for Trehalose Utilization in Lactococcus lactis. Journal of Biological Chemistry.
  • Moe, P. & Blount, P. (2000). Energetic and Spatial Parameters for Gating of the Bacterial Large Conductance Mechanosensitive Channel, MscL. Biophysical Journal.
  • Gao, F. et al. (2023). Genome-Wide Identification and Analysis of Stress Response of this compound Synthase and this compound Phosphatase Genes in Quinoa. MDPI.
  • Demesa-Arévalo, E. et al. (2023). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development. bioRxiv.
  • Eis, C. et al. (2001). Fungal trehalose phosphorylase: kinetic mechanism, pH-dependence of the reaction and some structural properties of the enzyme from Schizophyllum commune. Biochemical Journal.
  • Schulzke, C. & Tuckerman, M. (2018). Comparative Kinetics of Enzymes and Models. Royal Society of Chemistry.
  • Remes, C. et al. (2020). Kinetic and structural insights into the requirement of fungal tRNA ligase for a 2′-phosphate end. RNA.
  • Cha, S. (1968). Kinetics of Enzyme Reactions with Competing Alternative Substrates. Molecular Pharmacology.
  • Wikipedia contributors. (2024). Michaelis–Menten kinetics. Wikipedia.
  • Eis, C. et al. (2001). Fungal trehalose phosphorylase: kinetic mechanism, pH-dependence of the reaction and some structural properties of the enzyme from Schizophyllum commune. Biochemical Journal.
  • Zager, J.J. et al. (2019). Identification and expression analysis of TPS family gene in Cannabis sativa L. BMC Plant Biology.
  • Joët, T. et al. (2009). Kinetic properties and physiological role of the plastoquinone terminal oxidase (PTOX) in vascular plant. ResearchGate.
  • Seibert, E. & Tracy, T.S. (2014). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics. In Methods in Molecular Biology.
  • LibreTexts contributors. (2024). Michaelis-Menten Kinetics. Chemistry LibreTexts.
  • Pharmaguideline. (2023). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.
  • WellPlate. (n.d.). Kinetic Growth Of Bacteria |Determination Of Specific Growth Rates. WellPlate.com.
  • Seibert, E. & Tracy, T.S. (2014). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics. ResearchGate.
  • Trojanowicz, K. et al. (2007). Experimental Determination of Kinetic Parameters for Heterotrophic Microorganisms in Biofilm under Petrochemical Wastewater Conditions. Polish Journal of Environmental Studies.
  • Ren, B. (2022). Michaelis-Menten kinetics - giving enzymes a performance review; derivation & Km, kcat measurement. YouTube.
  • Mori, H. et al. (2017). Precise, High-throughput Analysis of Bacterial Growth. Journal of Visualized Experiments.
  • Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. YouTube.
  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Khan Academy.
  • Hope, W.W. et al. (2010). The initial 96 hours of invasive pulmonary aspergillosis: histopathology, comparative kinetics of galactomannan and (1->3) β-d-glucan and consequences of delayed antifungal therapy. Antimicrobial Agents and Chemotherapy.
  • Wikipedia contributors. (2023). Integrin-like receptors. Wikipedia.
  • How Weed Grow. (2022). TPS Nutrients Coco Mix Breakdown - Meta Soil Cost Analysis and Preparation. YouTube.

Sources

A Researcher's Guide to Functional Validation of Non-Catalytic Roles of Trehalose-6-Phosphate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The trehalose-6-phosphate (T6P) pathway, canonically known for its role in synthesizing the disaccharide trehalose, is emerging as a critical signaling nexus in plants and other organisms.[1][2] Growing evidence reveals that its core enzymes, this compound Synthase (TPS) and this compound Phosphatase (TPP), possess significant non-catalytic or "moonlighting" functions, acting as protein scaffolds and regulatory hubs that influence metabolism and development.[3][4] These roles are independent of their ability to produce or degrade T6P. For researchers and drug developers, distinguishing these scaffolding and regulatory functions from their enzymatic activity is a paramount challenge. A failure to do so can lead to misinterpretation of phenotypes and misguided therapeutic strategies. This guide provides a comparative analysis of robust experimental methodologies designed to dissect and validate the non-catalytic roles of T6P pathway enzymes, emphasizing the causality behind experimental choices and the construction of self-validating workflows.

Chapter 1: The Core Challenge: Decoupling Catalysis from Scaffolding

The central experimental hurdle in studying non-catalytic enzyme functions is to demonstrate that an observed biological effect is not a downstream consequence of the enzyme's catalytic activity—i.e., changes in the concentration of its substrate or product. The most effective strategy to address this is to create a version of the enzyme that is "catalytically dead" but structurally intact. This mutant protein can then be used in functional assays to see if it can still perform the non-catalytic role (e.g., rescue a mutant phenotype).

This approach relies on a critical assumption: that the mutations introduced to ablate catalysis do not significantly alter the protein's overall structure, stability, or its ability to interact with other molecules. Therefore, validation of protein expression and stability is a crucial control in these experiments. The logical framework for such an experiment is depicted below.

G cluster_genotypes Experimental Genotypes cluster_phenotypes Observed Phenotypes cluster_interpretation Interpretation WT Wild-Type (Endogenous Enzyme) Pheno_WT Normal Phenotype WT->Pheno_WT Null Null Mutant (tps1Δ) (No Enzyme) Pheno_Mutant Mutant Phenotype Null->Pheno_Mutant Comp_WT Null + WT Enzyme (Catalytically Active) Pheno_Rescue Rescued Phenotype Comp_WT->Pheno_Rescue Control: Confirms construct works Comp_Dead Null + Catalytic Mutant (Catalytically Inactive) Pheno_Test Phenotype? (Key Question) Comp_Dead->Pheno_Test Rescue_Conclusion If Phenotype is Rescued: Strong evidence for a NON-CATALYTIC FUNCTION Pheno_Test->Rescue_Conclusion IF NoRescue_Conclusion If Phenotype is NOT Rescued: Function is likely dependent on CATALYTIC ACTIVITY Pheno_Test->NoRescue_Conclusion IF NOT

Figure 1. Core Logic for Decoupling Enzyme Functions. This diagram illustrates the experimental design comparing a null mutant with complementation by either a wild-type or a catalytically inactive enzyme to distinguish between catalytic and non-catalytic roles.

Chapter 2: Validating Scaffolding Roles: A Comparison of Protein Interaction Methodologies

A primary non-catalytic function is acting as a scaffold to bring other proteins together into a functional complex.[5] For instance, in maize, the non-catalytic ZmTPS1 physically interacts with the catalytic TPP enzyme RA3 and catalytic TPS enzymes to form a larger complex that regulates plant development.[3][6][7] Identifying and validating these protein-protein interactions (PPIs) is the first step in characterizing a scaffolding role.

Comparative Analysis of PPI Detection Methods
MethodPrincipleThroughputContextInteraction TypeKey AdvantageMajor Limitation
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast upon protein interaction.HighIn vivo (Yeast)Direct or IndirectExcellent for screening/discoveryHigh rate of false positives/negatives; non-native environment.
Co-Immunoprecipitation (Co-IP) Antibody-based purification of a protein of interest and its binding partners from cell lysates.[8]Low to MediumIn vivo (Native)Direct or IndirectCaptures interactions in a physiological context.Can miss weak/transient interactions; antibody quality is critical.
In Vitro Pull-Down Assay A purified "bait" protein is immobilized on beads to capture interacting "prey" proteins from a lysate or purified solution.LowIn vitroDirectConfirms direct physical interaction, free of cellular factors.Lacks physiological context; requires purified, correctly folded proteins.
Experimental Protocols

Protocol 2.1: Co-Immunoprecipitation (Co-IP) to Identify Native Interactors

This protocol is adapted from the methodology used to successfully identify ZmTPS1 as an interactor of the TPP enzyme RA3.[3] It serves to validate interactions within the cell's natural environment.

Causality: This method is chosen to prove that the interaction occurs under physiological conditions, with all native post-translational modifications and cellular factors present, which is critical for biological relevance.

  • Protein Extraction: Harvest tissue (e.g., maize ear primordia) expressing a tagged version of your bait protein (e.g., RA3-HA). Homogenize in ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% Triton X-100, plus protease and phosphatase inhibitors).

  • Clarification: Centrifuge lysate at high speed (e.g., 14,000 x g for 20 min at 4°C) to pellet cellular debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add anti-tag magnetic beads (e.g., anti-HA) to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind the tagged protein complex.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (similar to IP buffer but with lower detergent) to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Western Blot: Run a portion of the eluate on an SDS-PAGE gel and perform a Western blot with an antibody against the suspected interacting partner to confirm the interaction.

    • Mass Spectrometry (MS): For discovery, subject the entire eluate to trypsin digestion followed by LC-MS/MS analysis to identify all co-purified proteins. Compare results against a negative control (e.g., IP from untagged wild-type tissue) to identify specific interactors.[3]

G cluster_workflow Integrated PPI Validation Workflow Y2H Screening: Yeast Two-Hybrid (Y2H) CoIP In Vivo Validation: Co-Immunoprecipitation Y2H->CoIP Identifies Candidates PullDown Direct Interaction Test: In Vitro Pull-Down CoIP->PullDown Confirms Native Interaction Result Validated Scaffolding Complex PullDown->Result Confirms Direct Binding

Figure 2. Orthogonal Workflow for PPI Validation. A multi-step approach using different methods provides a self-validating system, increasing confidence in the identified interaction.

Chapter 3: In Vivo Validation: Demonstrating Biological Function

Confirming a physical interaction is not sufficient; you must demonstrate its biological relevance. This requires showing that the non-catalytic function of the enzyme is responsible for a specific phenotype in a living organism.

Comparison of In Vivo Functional Validation Methods
MethodPrincipleExpression LevelTechnical DifficultyKey AdvantageMajor Limitation
Mutant Complementation Expressing a catalytically inactive protein in a null mutant background to test for phenotypic rescue.[4][9]Often OverexpressionModerateClear, direct test of a specific protein variant's function.Overexpression can lead to artifacts; assumes the null phenotype is solely due to the lost gene.
CRISPR/Cas9 Knock-in Using genome editing to introduce point mutations into the endogenous gene locus, creating a catalytically inactive version.[10]EndogenousHighPhysiologically most relevant; studies the protein at its native expression level and context.Technically demanding to create and screen lines; potential for off-target mutations.
Domain Deletion Analysis Systematically removing protein domains to map which regions are required for the non-catalytic function.[9]Often OverexpressionModerateHelps to map the specific protein region responsible for the non-catalytic function.Large deletions can cause protein misfolding and instability, confounding results.
Experimental Protocols

Protocol 3.1: Site-Directed Mutagenesis and Mutant Complementation

This protocol outlines the creation of a catalytically inactive TPP enzyme and its use in a complementation assay, based on the successful validation of the non-catalytic role of maize RAMOSA3 (RA3).[4]

Causality: This method is designed to specifically ablate the enzyme's catalytic function while preserving its physical structure. If this "dead" enzyme still rescues the mutant phenotype, it provides powerful evidence that the protein's physical presence and interactions—not its enzymatic output—are responsible for the biological function.

  • Identify Catalytic Residues: Based on protein sequence alignments, structural data, or prior biochemical studies, identify the key amino acid residues essential for catalysis.[11][12] For TPPs, these are often aspartate residues in the active site.

  • Generate Catalytic Mutant: Use a site-directed mutagenesis kit to introduce point mutations into the wild-type cDNA of your enzyme (e.g., RA3). A common strategy is to mutate a catalytic aspartate to asparagine (D -> N), which is structurally similar but cannot participate in catalysis.

  • Clone Expression Cassettes: Clone both the wild-type (positive control) and the catalytically inactive (test) cDNA sequences into a plant transformation vector under the control of a suitable promoter (e.g., the gene's native promoter to ensure correct expression patterns).

  • Validate Catalytic Inactivity (In Vitro):

    • Express and purify both the wild-type and mutant proteins (e.g., in E. coli or yeast).

    • Perform an enzyme kinetics assay. For a TPP, this involves incubating the purified enzyme with the substrate T6P and measuring the production of inorganic phosphate over time.

    • Expected Result: The wild-type enzyme should show robust activity, while the mutant should have little to no detectable activity. This step is a critical internal validation of your tool.

  • Plant Transformation: Transform the null mutant plant line (e.g., ra3 mutant) with the wild-type and catalytically inactive constructs. Generate multiple independent transgenic lines for each.

  • Phenotypic Analysis: Grow the transgenic lines alongside wild-type and null mutant controls. Quantitatively measure the phenotype of interest (e.g., for ra3, this would be the number of tassel branches).

  • Data Interpretation:

    • Null + WT construct: Should fully rescue the mutant phenotype, confirming the experimental system is working.

    • Null + Catalytic Mutant: If this line also rescues the phenotype, it is strong evidence for a non-catalytic function.[4] If it fails to rescue, the function is dependent on catalysis.

G cluster_decision Choosing an In Vivo Validation Method Start Research Question Q1 Is the goal to test a specific hypothesis about a protein variant? Start->Q1 Q2 Is maintaining endogenous expression level critical? Q1->Q2 No A1 Use Mutant Complementation Q1->A1 Yes Q3 Is the goal to map the functional region of the protein? Q2->Q3 No A2 Use CRISPR/Cas9 Knock-in Q2->A2 Yes Q3->A1 No A3 Use Domain Deletion Analysis Q3->A3 Yes

Figure 3. Decision Tree for In Vivo Validation. This flowchart helps guide researchers to the most appropriate experimental strategy based on their specific scientific question.

Conclusion and Future Outlook

The validation of non-catalytic functions of T6P pathway enzymes requires a multi-faceted and rigorous approach. No single experiment is sufficient. A self-validating workflow, combining in vivo interaction studies like Co-IP with functional validation using catalytically inactive mutants generated by site-directed mutagenesis or CRISPR/Cas9, provides the highest level of confidence. Recent studies have convincingly shown that catalytically inactive TPS and TPP proteins can form complexes and regulate plant development, shifting the paradigm from viewing them as simple metabolic enzymes to complex signaling regulators.[3][4] As research progresses, the integration of structural biology, advanced proteomics, and precise genome editing will further unravel the intricate non-catalytic roles of these fascinating "moonlighting" enzymes, opening new avenues for crop improvement and therapeutic intervention.

References

  • Tran, T. M., Claeys, H., Abraham-Juárez, M. J., et al. (2025). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development. bioRxiv. [Link]
  • Tran, T. M., Claeys, H., Abraham-Juárez, M. J., et al. (2025). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development.
  • Tran, T. M., Claeys, H., Abraham-Juárez, M. J., et al. (2025). Non-catalytic and catalytic this compound SYNTHASES interact with RAMOSA3 to control maize development. PubMed. [Link]
  • Fichtner, F., Barbier, F. F., Feil, R., et al. (2020). Functional Features of this compound SYNTHASE1, an Essential Enzyme in Arabidopsis. The Plant Cell. [Link]
  • Claeys, H., Vi, T., Satoh-Nagasawa, N., et al. (2019). Control of meristem determinacy by this compound phosphatases is uncoupled from enzymatic activity.
  • Sunden, F., Peck, A., Salzman, J., et al. (2015).
  • Vandesteene, L., Lopez-Galvis, L., Vanneste, K., et al. (2012). The trehalose 6-phosphate phosphatase family in plants. Semantic Scholar. [Link]
  • Schluepmann, H., Pellny, T., van Dijken, A., et al. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science. [Link]
  • Lunn, J. E., Delorge, I., Figueroa, C. M., et al. (2014). This compound: Connecting Plant Metabolism and Development.
  • Zhang, Z. Y. (1998). Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in catalysis and inhibitor binding. PNAS. [Link]
  • Kung, C., & Kkk, T. (2015). Structural basis for the non-catalytic functions of protein kinases. PubMed Central. [Link]
  • Wikipedia contributors. (2023). Protein engineering. Wikipedia. [Link]
  • Hait, N. C., & Allegood, J. (2012). Structure and catalytic function of sphingosine kinases: analysis by site-directed mutagenesis and enzyme kinetics. PubMed. [Link]
  • Lisi, V., & Camerone, C. (2019). Catalytic Mechanism of Non-Target DNA Cleavage in CRISPR-Cas9 Revealed by Ab Initio Molecular Dynamics.
  • Nardozza, S., Boldingh, H. L., O'Donoghue, E. M., et al. (2020). Two Subclasses of Differentially Expressed TPS1 Genes and Biochemically Active TPS1 Proteins May Contribute to Sugar Signalling in Kiwifruit Actinidia chinensis.
  • Zhang, Y., Li, N., Wang, D., et al. (2024).
  • ZHANG, H., Al-Mugotir, M. H., Al-Balushi, M. S., et al. (2017). Structural and In Vivo Studies on this compound Synthase from Pathogenic Fungi Provide Insights into Its Catalytic Mechanism, Biological Necessity, and Potential for Novel Antifungal Drug Design. mBio. [Link]
  • Chen, Q., & Chen, S. (2023).
  • Chary, S. N., Hicks, G. R., Choi, Y. G., et al. (2008). This compound synthase/phosphatase regulates cell shape and plant architecture in Arabidopsis. Plant Physiology. [Link]
  • Kumar, D., & Abduljaleel, Z. (2022). A Review on the Mechanism and Applications of CRISPR/Cas9/Cas12/Cas13/Cas14 Proteins Utilized for Genome Engineering. PubMed Central. [Link]
  • Sarkar, S., & Gulati, K. (2016). Effect of trehalose on protein structure. PubMed Central. [Link]
  • Kosicki, M., & Tomberg, K. (2018). Inconclusive studies on possible CRISPR-Cas off-targets should moderate expectations about enzymes that have evolved to be non-s. Journal of Biosciences. [Link]
  • Various Authors. (2018). Table 1. Methods of validation of protein-protein interactions.
  • Mülleder, M., Calvani, E., Alam, M. T., et al. (2016). Metabolic Gene Card for ORF: TPS1/YBR126C. Ralser Lab. [Link]
  • Various Authors. (n.d.). Biomolecular chemistry 5. Enzymes and their roles in intracellular signaling circuits. Course Hero. [Link]
  • Chandler, D. L. (2020). Nature-inspired CRISPR enzymes for expansive genome editing. MIT News. [Link]
  • Al-Sammarraie, D., & Al-Hetti, A. (2011). Relative positions of the TPS1 and TFC1 genes in several yeast species...
  • Cocco, L., & Follo, M. Y. (2017). The Crucial Roles of Enzymes Belonging to Signal Transduction Pathways. Old Molecules as New Therapy Molecular Target. IRIS UniTO. [Link]
  • LERBRETC, E., & Affouard, F. (2004). Trehalose-protein interaction in aqueous solution. PubMed. [Link]
  • Adli, M. (2021). Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing. PubMed Central. [Link]
  • Mogford, J. E. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
  • Phizicky, E. M., & Fields, S. (2018). Current Experimental Methods for Characterizing Protein–Protein Interactions. PubMed Central. [Link]
  • Green, A. P., & Turner, N. J. (2020). Strategies for designing biocatalysts with new functions.
  • Olsson, C., & Swenson, J. (2010). The Role of Trehalose for the Stabilization of Proteins. The Journal of Physical Chemistry B. [Link]
  • Gabel, H. W., & Szulwach, K. E. (2022). TET1 displays catalytic and non-catalytic functions in the adult mouse cortex. PubMed Central. [Link]
  • Markin, C. J., & Schuler, M. (2021). Understanding activity-stability tradeoffs in biocatalysts by enzyme proximity sequencing.
  • Kholodenko, B. N., & Kolch, W. (2023). Nonallosteric activation of posttranslational modification enzymes by active site-directed inhibitors. PubMed Central. [Link]
  • da Silva, E. B., & de Oliveira, R. B. (2023). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. [Link]
  • Fasan, R., & Drienovská, I. (2020).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trehalose-6-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Trehalose-6-phosphate (T6P) is a pivotal sugar signal in metabolic regulation, essential for coordinating plant growth and development.[1][2][3] While central to groundbreaking research, its journey from reagent bottle to final disposal requires a rigorous, safety-first approach.

This guide provides an in-depth, procedural framework for the proper disposal of T6P. Our philosophy is that a disposal plan is not an afterthought but an integral part of experimental design, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment.

Part 1: The Critical First Step - Acknowledging Inconsistent Hazard Data

The cornerstone of any chemical disposal procedure is a thorough hazard assessment based on the Safety Data Sheet (SDS). In the case of this compound, a review of commercially available products reveals significant discrepancies in hazard classification. This inconsistency mandates a cautious and informed approach.

For instance, one supplier classifies the potassium salt hydrate of T6P as non-hazardous according to the Globally Harmonized System (GHS), with health, flammability, and reactivity ratings of zero.[4] Conversely, another supplier classifies the potassium salt as acutely toxic (dermal), harmful if swallowed or inhaled, and a cause of organ damage.[5]

This discrepancy underscores our core directive: Always consult the specific SDS provided by the manufacturer for the exact product you are using. The principle of precaution dictates that in the face of conflicting information, the more stringent safety and disposal protocol should be adopted.

Table 1: Comparison of Hazard Classifications for this compound Salts

Supplier / ProductHazard Classification (GHS)Key Recommendations
Supplier A (e.g., Cayman Chemical)[4]Substance is not classified as hazardous.No specific hazard statements. Recommends preventing entry into sewers or groundwater.
Supplier B (e.g., MedChemExpress)[5]Acute toxicity, Dermal (Category 3); Acute toxicity, Oral/Inhalation (Category 4); Specific target organ toxicity (Category 1)."Danger" signal word. Requires full PPE and disposal in accordance with local regulations.

Part 2: A Self-Validating Disposal Workflow

To navigate this complexity, we have developed a logical workflow. This decision-making process ensures that every disposal choice is deliberate, justified, and safe. The primary determination is whether the T6P waste is pure or has been contaminated with other laboratory reagents.

T6P_Disposal_Workflow start Start: T6P Waste Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_sds Consult the specific SDS for your T6P product. is_contaminated->consult_sds No (Pure T6P) treat_as_hazardous Treat entire mixture as HAZARDOUS WASTE based on the most hazardous component. is_contaminated->treat_as_hazardous Yes is_hazardous Does the SDS classify it as hazardous? consult_sds->is_hazardous follow_hazardous_protocol Follow Protocol for HAZARDOUS WASTE is_hazardous->follow_hazardous_protocol Yes follow_nonhazardous_protocol Follow Protocol for NON-HAZARDOUS WASTE (with caution) is_hazardous->follow_nonhazardous_protocol No treat_as_hazardous->follow_hazardous_protocol

Caption: Disposal decision workflow for this compound waste.

Part 3: Protocol for Hazardous T6P Waste

This protocol is mandatory if your supplier's SDS classifies the product as hazardous or if the T6P waste is contaminated with any hazardous substance.[6]

Step-by-Step Disposal Methodology:
  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Waste Segregation: Collect hazardous T6P waste in a dedicated container. Critically, do not mix it with incompatible waste streams, such as strong acids or bases, unless the compatibility has been verified.[7] Aqueous waste must be kept separate from organic solvent waste.

  • Containerization:

    • Select a container that is chemically compatible, in good condition, and has a secure, leak-proof screw-top cap.[7][8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Labeling: Proper labeling is a critical safety and compliance requirement.[9] Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."[7]

    • Full chemical names and approximate percentages of all constituents (e.g., "this compound, aqueous solution, ~5%"; "Methanol, 95%").[10]

    • The "Accumulation Start Date," which is the date the waste was first added.[10]

    • The name of the principal investigator and the laboratory location.[7]

    • Clear indication of the associated hazards (e.g., Toxic, Flammable).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

    • Using secondary containment (such as a tray or bin) is a best practice to contain potential leaks.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this waste through regular trash or sanitary sewer systems. The waste must be handled by a licensed disposal company.[11]

Part 4: Protocol for Non-Hazardous T6P Waste

This protocol applies only if you have definitively confirmed from the manufacturer's SDS that your specific T6P product is not classified as hazardous and the waste is uncontaminated.

Solid, Uncontaminated T6P Waste
  • Containerize: Place the solid T6P waste into a durable, sealed container to prevent dust generation.[6]

  • Label: Clearly label the container as "Non-Hazardous Waste: this compound."

  • Disposal: The safest practice is to have your EHS department collect it along with other chemical waste. Some institutions may permit disposal in the regular trash, but you must confirm this policy, as many prohibit any chemical disposal in general waste to protect custodial staff.[12]

Aqueous, Uncontaminated T6P Solutions

While some guidelines permit the drain disposal of dilute, non-toxic phosphate and sugar solutions[7][13], this practice requires extreme caution.

  • Consult Institutional Policy: First and foremost, verify if your institution's EHS policy allows for the drain disposal of non-hazardous phosphate buffers.

  • Address the Contradiction: Be aware that even some non-hazardous SDSs for T6P explicitly state, "Do not allow to enter sewers/ surface or ground water."[4]

  • Recommended Best Practice: Given the conflicting guidance, the most prudent and environmentally sound method is to collect the aqueous waste in a sealed, labeled container for EHS pickup.

  • If Drain Disposal is Explicitly Permitted:

    • Verify pH: Ensure the solution's pH is within the neutral range acceptable to your local water authority (typically between 5.0 and 9.0).[7]

    • Dilute Extensively: Pour small quantities down the drain, flushing with at least 100 times the waste's volume in cold water to ensure thorough dilution.[13]

    • Never pour stock solutions or large quantities down the drain.[7]

Part 5: Spill Management Procedures

In the event of a spill, immediate and correct action is crucial.

  • Ensure Safety: Alert personnel in the area. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6]

  • Contain the Spill:

    • For solid spills: Gently sweep up the material, taking care to avoid generating dust.[6]

    • For liquid spills: Cover with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[5]

  • Clean-Up:

    • Place the absorbent material and any contaminated items into a heavy-duty plastic bag or a sealable container.

    • Label the container as "Hazardous Waste" with a description of the contents.

    • Arrange for EHS pickup.

    • Clean the spill surface with soap and water.

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste.
  • Cornell University Environmental Health and Safety. Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
  • Environmental Marketing Services. (2025, August 25).
  • MedChemExpress. (2025, March 3).
  • United States Environmental Protection Agency. (2025, November 25).
  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
  • Laboratory Waste Guide 2025. (2025).
  • Cayman Chemical. (2025, July 30). Trehalose 6-phosphate (potassium salt hydrate)
  • Sigma-Aldrich. (2025, April 30).
  • Biosynth. (2019, October 17).
  • Material Safety Data Sheet.
  • Henderson, T. J. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • Physikalisch-Technische Bundesanstalt.
  • BenchChem. (2025, December).
  • Kamat Lab, University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Eastmond, P. J., van Dijken, A. J., Albrecht, M., et al. (2002). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. PMC - PubMed Central.
  • Li, Y., Wang, Y., Zhang, H., et al. (2025, May 30).
  • Lunn, J. E., Delorge, I., Figueroa, C. M., et al. (Date not specified).
  • Figueroa, C. M., & Lunn, J. E. (2023, April).
  • Paul, M. J., Junker, B. H., Lunn, J. E., et al. (2025, August 6). Trehalose 6-phosphate: a signal of sucrose status.

Sources

Navigating the Safe Handling of Trehalose-6-Phosphate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond experimental design and data analysis to encompass the safety and well-being of every individual in the laboratory. Trehalose-6-phosphate (T6P), a pivotal signaling metabolite in various biological systems, is a compound of increasing interest.[1][2][3][4] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal plans for T6P, ensuring that your research can proceed with the highest standards of safety and scientific rigor.

Understanding the Hazard Profile of this compound

A critical first step in safe handling is a thorough understanding of a compound's potential hazards. In the case of this compound, a review of available Safety Data Sheets (SDS) reveals some discrepancies. While some suppliers classify T6P as not hazardous under the Globally Harmonized System (GHS), others present a more cautious profile.[5] For instance, some sources indicate that T6P is harmful if swallowed or inhaled, toxic in contact with skin, and may cause damage to organs.[6][7]

In the face of conflicting information, the guiding principle of laboratory safety is to adopt the more stringent precautions. Therefore, this guide is based on the more conservative hazard assessment, ensuring a robust margin of safety for all laboratory personnel.

Core Personal Protective Equipment (PPE) for Handling this compound

The following PPE is recommended for all procedures involving the handling of solid (powder) or dissolved this compound.

PPE ComponentSpecifications and Rationale
Eye Protection Safety glasses with side shields or safety goggles. These are mandatory to protect against accidental splashes of T6P solutions or contact with airborne powder.[8] For operations with a higher risk of splashing, such as when working with larger volumes or under pressure, a face shield worn over safety goggles is recommended.[8][9]
Hand Protection Nitrile or neoprene gloves. These materials provide a suitable barrier against chemical exposure.[10] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.
Body Protection A laboratory coat or chemical-resistant overalls. This is essential to protect the skin from accidental spills.[8][11] Lab coats should be fully buttoned to provide maximum coverage. For larger scale operations, chemical-resistant aprons or suits may be necessary.
Respiratory Protection A dust mask (e.g., N95 type) should be used when handling the solid, powdered form of T6P. [7] This is to prevent inhalation of fine particles.[6] Work should ideally be conducted in a well-ventilated area or within a fume hood to minimize dust generation.[6][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing (Solid T6P)
  • Designated Area: Conduct all handling of solid T6P in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • PPE Donning: Before handling the compound, don all required PPE in the correct order: lab coat, respiratory protection, eye protection, and finally, gloves.

  • Weighing: Use a disposable weighing boat or paper. Handle the container of T6P with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Solution Preparation and Use
  • Dissolving: When dissolving T6P, add the solid to the solvent slowly to avoid splashing.

  • Handling Solutions: Always handle solutions of T6P within a fume hood or on a bench with appropriate secondary containment to manage potential spills.

  • Labeling: Clearly label all containers with the name of the compound, concentration, date, and any relevant hazard information.

Workflow for Safe Handling of this compound

T6P_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Respirator, Goggles, Gloves prep_area Work in a Ventilated Area prep_ppe->prep_area Enter Lab weigh Weigh Solid T6P (if applicable) prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe Exit Lab

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Responsible Management of T6P Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with T6P, including weighing boats, contaminated gloves, and disposable lab coats, should be placed in a clearly labeled, sealed waste container designated for chemical waste.

  • Liquid Waste: Aqueous solutions of T6P should be collected in a labeled, sealed waste container. Do not pour T6P solutions down the drain unless permitted by local regulations.[5]

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

By implementing these comprehensive safety measures, researchers can confidently work with this compound, ensuring both the integrity of their research and the safety of their laboratory environment.

References

  • Liu, Y., & Li, B. (2023). The synthesis, degradation and biological function of this compound. Journal of Plant Physiology, 286, 154034.
  • Palamatic Process. (n.d.). List of preventive measures to be applied in the sugar industry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 122336.
  • Schluepmann, H., & Paul, M. (2011). This compound: Connecting Plant Metabolism and Development. Frontiers in Plant Science, 2, 72.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • U.S. Department of Agriculture, Agricultural Research Service. (2016). Personal Protective Equipment.
  • O'Hara, L. E., Paul, M. J., & Wingler, A. (2013). Genetic manipulation of this compound synthase results in changes in the soluble sugar profile in transgenic sugarcane stems. Plant Biotechnology Journal, 11(8), 977-986.
  • Royal Brinkman. (n.d.). Personal protective equipment for crop protection.
  • Schluepmann, H., & Paul, M. (2011). This compound: Connecting Plant Metabolism and Development. ResearchGate.
  • Mosaic. (2023). Personal Protective Equipment Program.
  • Schluepmann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2003). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 100(11), 6849-6854.
  • Sheppard, D. C., et al. (2023).
  • Fichtner, F. (n.d.). Trehalose 6-phosphate signalling.
  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trehalose-6-phosphate
Reactant of Route 2
Reactant of Route 2
Trehalose-6-phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.